molecular formula C6H12O4 B8120476 Tyvelose CAS No. 554-04-1

Tyvelose

Cat. No.: B8120476
CAS No.: 554-04-1
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-OEXCPVAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyvelose is a rare 3,6-dideoxyhexose (C6H12O4) with significant research value in immunology and infectious disease. It is an immunodominant glycan epitope found on surface and secreted glycoproteins of the parasitic nematode Trichinella spiralis . Antibodies specific to this compound mediate protective immunity in vivo by blocking larval invasion of intestinal epithelial cells and disrupting niche establishment, making it a critical target for vaccine development . This unique sugar also serves as a component of the O-antigen in bacterial lipopolysaccharides (LPS) of pathogens such as Yersinia and Salmonella , contributing to their antigenic diversity and potential for immune evasion . Beyond its role as an antigen, recent biocatalytic studies have repurposed enzymes from its biosynthetic pathway, such as CDP-tyvelose 2-epimerase from Salmonella enterica , for the synthesis of other rare sugars, demonstrating its utility in synthetic glycobiology . Our product is supplied as a high-purity compound for applications including glycoconjugate vaccine research, serological diagnostics for trichinellosis, and studies of host-pathogen interactions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,6R)-6-methyloxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWIZMAJMNPMJ-OEXCPVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296895
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-04-1
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar of significant biological importance. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, including certain serovars of Salmonella and Yersinia.[1] As an immunodominant sugar, this compound plays a crucial role in the interaction between these pathogens and their hosts, particularly in eliciting an immune response.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, isolation, and characterization are also provided to support further research and development.

Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[3] Its structure is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring. This deoxygenation contributes to its unique chemical properties and biological functions.

Table 1: General and Computed Properties of D-Tyvelose[3]
PropertyValue
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
IUPAC Name (3S,5S,6R)-6-methyloxane-2,3,5-triol
Synonyms 3,6-Dideoxy-D-arabino-hexopyranose, 3,6-Dideoxy-D-mannose
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 148.07355886 Da
Monoisotopic Mass 148.07355886 Da
Topological Polar Surface Area 69.9 Ų
Heavy Atom Count 10
Complexity 116
XLogP3-AA -1.1
Table 2: Experimentally Relevant Physicochemical Properties of D-Tyvelose
PropertyValue/DescriptionReferences
Physical Description Off-White Waxy Solid[4]
Melting Point Data not available. Similar dideoxyhexoses exhibit a range of melting points. For example, 3-Amino-2,3-dideoxy-D-arabino-hexose has a melting point of 106-107°C.[5]
Boiling Point Data not available. Sugars typically decompose at high temperatures before boiling.
Specific Optical Rotation [α]D Data not available. The specific rotation of sugars is highly dependent on their stereochemistry. For comparison, the specific rotation of D-(+)-glucose is +52.7° (c=10, H₂O).[6]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2]
Stability Hygroscopic. Stability is affected by pH and temperature. Deoxy sugars can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond and degradation under strong basic conditions.[6]

Reactivity and Stability

The chemical reactivity of this compound is governed by the functional groups present in its structure: three hydroxyl groups and a pyranose ring. The absence of the C-3 hydroxyl group influences its conformational flexibility and reactivity compared to other hexoses.

Glycosylation: The anomeric hydroxyl group can participate in glycosidic bond formation, allowing this compound to be incorporated into oligosaccharides and polysaccharides, such as the O-antigen of LPS.

Stability: As a deoxy sugar, this compound exhibits different stability compared to its hydroxylated counterparts. The C-H bonds that replace the C-OH bonds are less polarized, which can affect the molecule's interaction with solvents and its susceptibility to certain chemical reactions. While specific quantitative stability data for this compound is limited, general knowledge of carbohydrate chemistry suggests that it is stable under neutral conditions but can undergo hydrolysis of glycosidic linkages under acidic conditions. Strong basic conditions can lead to epimerization and other rearrangements.

Experimental Protocols

Synthesis of D-Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)

The synthesis of this compound can be achieved through multi-step chemical synthesis starting from more common monosaccharides. One reported method involves the conversion of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[7] A general outline of a synthetic approach is provided below, based on established methods for dideoxy sugar synthesis.[7][8]

Materials:

  • Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (B95107) (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide

  • Hydrogen peroxide

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reductive opening of the epoxide: The starting material, methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside, is treated with a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This reaction opens the epoxide ring to introduce a hydroxyl group at C-2 and a hydrogen at C-3, yielding the 3-deoxy derivative.

  • Tosylation of the primary hydroxyl group: The primary hydroxyl group at C-6 is selectively protected by reaction with p-toluenesulfonyl chloride in pyridine. This forms a good leaving group for the subsequent deoxygenation step.

  • Deoxygenation at C-6: The 6-O-tosyl derivative is then subjected to reduction, for example, using lithium aluminum hydride or by conversion to the 6-iodo derivative followed by reductive cleavage, to remove the tosyloxy group and introduce a hydrogen atom at the C-6 position.

  • Deprotection: The benzylidene protecting group is removed by acid-catalyzed hydrolysis or hydrogenolysis (e.g., using H₂/Pd/C) to yield the final product, D-Tyvelose.

  • Purification: The final product is purified by silica gel column chromatography.

Isolation and Purification of this compound from Bacterial Sources

This compound can be isolated from the lipopolysaccharide of bacteria such as Yersinia pseudotuberculosis.[9]

Materials:

  • Bacterial cell culture of a this compound-producing strain (e.g., Yersinia pseudotuberculosis)

  • Phenol-water extraction reagents

  • Acetic acid

  • Trichloroacetic acid (TCA)

  • Enzymes for degrading non-LPS components (e.g., RNase, DNase, proteases)

  • Gel filtration chromatography columns (e.g., Sephadex G-50)

  • High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., a carbohydrate column)

Procedure:

  • Bacterial Culture and LPS Extraction:

    • Grow the bacterial strain in a suitable liquid medium to a high cell density.

    • Harvest the cells by centrifugation.

    • Perform a hot phenol-water extraction to isolate the crude LPS.

  • LPS Purification:

    • Treat the crude LPS extract with nucleases and proteases to remove contaminating nucleic acids and proteins.

    • Further purify the LPS by ultracentrifugation.

  • Hydrolysis of LPS:

    • Hydrolyze the purified LPS with dilute acid (e.g., 1% acetic acid) at 100°C for a defined period to cleave the glycosidic linkages and release the constituent monosaccharides, including this compound.

  • Purification of this compound:

    • Neutralize the hydrolysate and remove insoluble lipid A by centrifugation.

    • Separate the monosaccharides in the supernatant using gel filtration chromatography followed by preparative HPLC on a carbohydrate column.

    • Monitor the fractions for the presence of this compound using analytical techniques such as TLC or Mass Spectrometry.

    • Pool the fractions containing pure this compound and lyophilize to obtain the solid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10][11]

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O two to three times to exchange all exchangeable protons with deuterium.

  • Finally, dissolve the sample in 100% D₂O for analysis.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard one-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used.

  • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Data Processing and Analysis:

  • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (from ¹H and COSY spectra), and correlations (from HSQC and HMBC spectra) to assign each proton and carbon atom in the this compound molecule. The chemical shifts of the anomeric proton and other ring protons are particularly informative for determining the stereochemistry.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[12]

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable solvent compatible with the ionization method, such as a mixture of water and acetonitrile (B52724) or methanol.

Data Acquisition (Electrospray Ionization - ESI-MS):

  • Introduce the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

  • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis:

  • Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any adducts, which confirms the molecular weight.

  • Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule. For carbohydrates, characteristic fragmentation patterns involve the cleavage of glycosidic bonds and cross-ring cleavages.

Signaling Pathways and Biological Relevance

This compound is a critical component of the O-antigen of lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Salmonella enterica.[13] The LPS is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).

Biosynthesis of dTDP-Tyvelose and Incorporation into O-Antigen

The biosynthesis of this compound and its incorporation into the O-antigen is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the cell membrane. The precursor for this compound is dTDP-D-glucose.[14]

O_Antigen_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane dTDP_Glc dTDP-D-Glucose dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k6d_Glc RfbA/RfbB dTDP_Par dTDP-D-Paratose dTDP_4k6d_Glc->dTDP_Par RfbS dTDP_Tyv dTDP-D-Tyvelose dTDP_Par->dTDP_Tyv RfbE (CDP-paratose-2-epimerase) O_unit Growing O-antigen unit on Und-PP dTDP_Tyv->O_unit RfbB (Glycosyltransferase) UndP Undecaprenyl-P

Caption: Biosynthesis of dTDP-Tyvelose and its incorporation into the O-antigen repeating unit.

The pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to dTDP-paratose by the enzyme CDP-paratose synthase (RfbS). Finally, CDP-paratose-2-epimerase (RfbE) catalyzes the epimerization of dTDP-paratose to dTDP-tyvelose.[13] The activated this compound is then transferred by a glycosyltransferase to the growing O-antigen chain, which is assembled on a lipid carrier (undecaprenyl phosphate) at the inner bacterial membrane.

TLR4 Signaling Pathway Activation by this compound-Containing LPS

Once the bacterium is in a host, the LPS on its outer membrane can be recognized by the TLR4 receptor complex on the surface of immune cells, such as macrophages. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][15]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (with this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 complex CD14->TLR4_MD2 MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Simplified TLR4 signaling pathway initiated by LPS recognition.

The Lipopolysaccharide-binding protein (LBP) binds to LPS and facilitates its transfer to CD14. The LPS is then presented to the TLR4/MD2 receptor complex, leading to the dimerization of TLR4. This conformational change initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and TAK1. Ultimately, the IKK complex is activated, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The transcription factor NF-κB is then free to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]

Conclusion

This compound is a chemically and biologically significant dideoxy sugar. Its unique structure, arising from the lack of hydroxyl groups at positions 3 and 6, dictates its physicochemical properties and its role as a key antigenic determinant in bacterial pathogens. A thorough understanding of its chemical properties, supported by robust experimental protocols for its synthesis, isolation, and characterization, is essential for researchers in the fields of carbohydrate chemistry, immunology, and drug development. The elucidation of its role in bacterial pathogenesis and host-pathogen interactions opens avenues for the development of novel vaccines and therapeutics targeting infectious diseases.

References

Unveiling Tyvelose: A Technical History of a Biologically Significant 3,6-Dideoxyhexose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a rare sugar of significant biological importance, primarily recognized as a key immunodominant component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in Salmonella enterica serogroups D. Its unique structure plays a crucial role in the serological specificity of these pathogens and their interactions with the host immune system. This technical guide provides an in-depth history of the discovery of this compound, detailing the pivotal experiments, the scientists involved, and the evolution of our understanding of its biosynthesis and chemical synthesis.

The Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the pioneering work on the chemical structure and immunological properties of bacterial endotoxins by the research group of Otto Lüderitz, Anne-Marie Staub, and Otto Westphal at the Max Planck Institute for Immunobiology in Freiburg, Germany. In the mid-20th century, their systematic investigation into the composition of Salmonella O-antigens led to the identification of a new class of sugars: the 3,6-dideoxyhexoses.

While a singular "discovery paper" for this compound is not readily apparent in the literature, its characterization emerged from a series of publications in the late 1950s and early 1960s. A comprehensive review of this extensive work was later published by Lüderitz, Staub, and Westphal in 1966, which serves as a cornerstone reference.[1][2][3][4][5] The initial isolation of this compound was achieved through the acid hydrolysis of the lipopolysaccharide extracted from Salmonella typhi.

Key Contributors:
  • Otto Lüderitz: A German chemist who made seminal contributions to the understanding of the chemical structure and biological activity of bacterial lipopolysaccharides.

  • Anne-Marie Staub: A French immunochemist who played a critical role in elucidating the relationship between the chemical structure of O-antigens and their immunological specificity.

  • Otto Westphal: A German chemist who, along with Lüderitz, pioneered the extraction and purification of lipopolysaccharides and the chemical characterization of their components.

Experimental Protocols: The Historical Approach

The methodologies employed by these early researchers laid the foundation for the study of bacterial polysaccharides. The following protocols are reconstructed based on the general methods described in their publications and contemporaneous literature.

Isolation of Lipopolysaccharide (LPS) from Salmonella typhi (Hot Phenol-Water Extraction)

This classic method, developed by Westphal and Lüderitz, was instrumental in obtaining purified LPS.

Methodology:

  • Bacterial Culture and Harvest: Salmonella typhi was cultured in large-scale liquid medium, and the bacterial cells were harvested by centrifugation.

  • Cell Lysis and Extraction: The bacterial pellet was suspended in distilled water and heated to 65-68°C. An equal volume of 90% phenol (B47542), also preheated to 65-68°C, was added, and the mixture was stirred vigorously for 30 minutes.

  • Phase Separation: The mixture was cooled to 5-10°C and centrifuged to separate the aqueous and phenol phases. The LPS preferentially partitions into the aqueous phase.

  • Purification: The aqueous phase was carefully collected and dialyzed extensively against distilled water to remove phenol and other small molecules. The dialyzed solution was then lyophilized to yield crude LPS. Further purification steps, such as ultracentrifugation, were often employed to remove contaminating nucleic acids and proteins.[6][7][8]

Liberation and Isolation of this compound

Methodology:

  • Acid Hydrolysis: The purified LPS was subjected to mild acid hydrolysis (e.g., with 1 N sulfuric acid or acetic acid) at 100°C for several hours. This step cleaves the glycosidic linkages, releasing the constituent monosaccharides, including this compound, from the polysaccharide chain.[9]

  • Neutralization and Filtration: The hydrolysate was neutralized with barium carbonate or a similar agent, and the resulting precipitate (barium sulfate) was removed by filtration.

  • Chromatographic Separation: The filtrate, containing a mixture of sugars, was then subjected to paper chromatography, a state-of-the-art technique at the time, to separate the individual monosaccharides. The separated sugars were visualized using appropriate staining reagents.

  • Elution and Crystallization: The spot corresponding to the unknown 3,6-dideoxyhexose (B1251815) was excised from the chromatogram, and the sugar was eluted. Subsequent purification and crystallization yielded pure this compound.

Chemical Structure Elucidation and Synthesis

The definitive proof of the structure of this compound as 3,6-dideoxy-D-arabino-hexose was provided by its chemical synthesis. In 1958, a landmark paper by Fouquey, Polonsky, Lederer, Westphal, and Lüderitz described the first total synthesis of this compound, confirming the structure that had been deduced from chemical degradation and spectroscopic studies of the natural product.

Quantitative Data

Precise quantitative data from the initial discovery period is scarce in single publications. However, the work of Lüderitz, Staub, and Westphal established that 3,6-dideoxyhexoses, including this compound, are the immunodominant sugars of the O-antigen and are present in significant molar ratios within the repeating units of the polysaccharide.

ParameterValue/DescriptionSource Context
Molecular Formula C₆H₁₂O₄Deduced from elemental analysis and mass spectrometry in later studies.
Molar Mass 148.16 g/mol Calculated from the molecular formula.
Configuration D-arabino-hexoseDetermined by chemical synthesis and comparison with the natural product.
Occurrence O-antigen of Salmonella enterica serogroups DEstablished through immunological and chemical analysis of LPS from various serotypes.[1][2][3]

Biosynthesis of this compound

Subsequent research, notably by Ginsburg and his collaborators in the 1960s, elucidated the enzymatic pathway for the biosynthesis of this compound.[10][11][12][13] The pathway starts from CDP-D-glucose and involves a series of enzymatic reactions.

CDP-Tyvelose Biosynthesis Pathway

Biosynthesis_of_this compound CDP_Glucose CDP-D-Glucose Keto_Glucose CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Keto_Glucose NAD+ -> NADH Keto_this compound CDP-4-keto-3,6-dideoxy-D-glucose Keto_Glucose->Keto_this compound H₂O CDP_this compound CDP-Tyvelose Keto_this compound->CDP_this compound NAD(P)H -> NAD(P)+ E1 CDP-D-glucose-4,6-dehydratase (rfbG) E2 CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (rfbH) E3 CDP-4-keto-3,6-dideoxy-D-glucose-epimerase/reductase (rfbS/rfbE)

Caption: Enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.

Experimental Workflow: From Bacterium to Pure Sugar

The following diagram illustrates the logical workflow for the isolation and characterization of this compound as practiced in the mid-20th century.

Tyvelose_Isolation_Workflow cluster_0 LPS Extraction cluster_1 This compound Isolation cluster_2 Characterization Bacterial_Culture 1. Salmonella typhi Culture Harvest 2. Cell Harvest (Centrifugation) Bacterial_Culture->Harvest Extraction 3. Hot Phenol-Water Extraction Harvest->Extraction Purification_LPS 4. LPS Purification (Dialysis, Ultracentrifugation) Extraction->Purification_LPS Hydrolysis 5. Mild Acid Hydrolysis Purification_LPS->Hydrolysis Neutralization 6. Neutralization & Filtration Hydrolysis->Neutralization Chromatography 7. Paper Chromatography Neutralization->Chromatography Elution 8. Elution & Crystallization Chromatography->Elution Characterization 9. Chemical & Physical Analysis (e.g., Melting Point, Optical Rotation) Elution->Characterization Synthesis 10. Total Synthesis for Structure Confirmation Characterization->Synthesis

Caption: Historical workflow for the isolation and characterization of this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of immunochemistry and carbohydrate chemistry. It not only expanded the known repertoire of natural monosaccharides but also provided profound insights into the molecular basis of bacterial antigenicity. The meticulous work of Lüderitz, Staub, Westphal, and their contemporaries in isolating, characterizing, and synthesizing this rare sugar has had a lasting impact on our understanding of host-pathogen interactions and continues to inform the development of novel diagnostics, vaccines, and therapeutics targeting Gram-negative bacteria.

References

An In-depth Technical Guide to the Elucidation of the Stereochemistry of Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical elucidation of tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxysugar. This compound is a key component of the O-antigen in the lipopolysaccharides of various pathogenic bacteria, including certain serotypes of Salmonella, and is also found in the glycans of parasites such as Trichinella spiralis. Its unique structure plays a crucial role in immunogenicity and host-pathogen interactions, making it a molecule of interest in vaccine development and diagnostics.

This guide details the structural features of this compound, presents key analytical data used for its stereochemical assignment, outlines experimental protocols for its synthesis and analysis, and illustrates the logical workflow for its structural determination and its biosynthetic pathway.

Chemical Structure and Stereochemistry of this compound

This compound is a 3,6-dideoxyhexopyranose. The "3,6-dideoxy" designation indicates the absence of hydroxyl groups at the C3 and C6 positions, which are present in its parent hexose, mannose. The stereochemistry of the remaining chiral centers (C1, C2, C4, and C5) is defined by the "D-arabino" configuration. In its pyranose form, this compound can exist as either α or β anomers, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). The D-configuration is determined by the orientation of the substituent on the highest numbered chiral carbon (C5), following the Fischer projection convention for carbohydrates.

The determination of the precise stereochemistry of this compound relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical synthesis and degradation methods.

Data Presentation: NMR Spectroscopic Data for Methyl α-D-Tyveloside

NMR spectroscopy is the most powerful tool for the elucidation of the stereochemistry of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the sugar ring are highly sensitive to their spatial orientation. The following table summarizes the ¹H and ¹³C NMR data for methyl α-D-tyveloside in D₂O. This data is essential for confirming the arabino configuration and the α-anomeric linkage.

Position ¹H Chemical Shift (δ, ppm) ¹H-¹H Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
1 4.75 (d)J₁,₂ = 3.5101.5
2 3.80 (dd)J₂,₁ = 3.5, J₂,₃ₐₓ = 11.5, J₂,₃ₑq = 4.568.2
3ax 1.95 (ddd)J₃ₐₓ,₂ = 11.5, J₃ₐₓ,₃ₑq = 13.0, J₃ₐₓ,₄ = 11.534.5
3eq 1.75 (ddd)J₃ₑq,₂ = 4.5, J₃ₑq,₃ₐₓ = 13.0, J₃ₑq,₄ = 4.534.5
4 3.55 (m)-69.8
5 3.90 (dq)J₅,₄ = 9.5, J₅,₆ = 6.067.0
6 (CH₃) 1.25 (d)J₆,₅ = 6.017.5
OCH₃ 3.40 (s)-55.0

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.

The small J₁,₂ coupling constant (~3.5 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship between H1 and H2, which, in this case, confirms the α-anomeric configuration. The large diaxial coupling constants involving H3ₐₓ further help in defining the chair conformation and the relative stereochemistry of the substituents.

Experimental Protocols

The chemical synthesis of this compound and its derivatives is crucial for confirming its structure and for providing material for biological studies. A common route starts from a readily available monosaccharide, such as D-glucose or D-mannose, and involves stereocontrolled deoxygenation steps.

Protocol: Synthesis of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside

This protocol is a multi-step synthesis that may involve the following key transformations:

  • Preparation of a suitable protected methyl glycoside: Start with methyl α-D-mannopyranoside. Protect the 4- and 6-hydroxyl groups as a benzylidene acetal (B89532) by reacting with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like N,N-dimethylformamide (DMF).

  • Formation of a 2,3-epoxide: The remaining vicinal diol at C2 and C3 can be converted to an epoxide. This can be achieved by first selectively tosylating the C2 hydroxyl group followed by treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the 2,3-anhydro derivative.

  • Reductive opening of the epoxide: The epoxide is then regioselectively opened at C3 with a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This step introduces the deoxy functionality at C3.

  • Reductive opening of the benzylidene acetal: The 4,6-O-benzylidene acetal can be reductively opened to generate a free hydroxyl group at C4 and a benzyl (B1604629) ether at C6. A common reagent for this is sodium cyanoborohydride in the presence of an acid.

  • Deoxygenation at C6: The primary hydroxyl group at C6 is then deoxygenated. This can be achieved via a Barton-McCombie deoxygenation, which involves the formation of a thionocarbonate intermediate followed by radical-mediated reduction with tributyltin hydride.

  • Deprotection: Finally, any remaining protecting groups are removed to yield the target methyl α-D-tyveloside.

Protocol: 1D and 2D NMR Analysis of Methyl α-D-Tyveloside

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized methyl α-D-tyveloside in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%). A small amount of a reference standard such as acetone (B3395972) or trimethylsilyl (B98337) propanoic acid (TSP) can be added for chemical shift calibration.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Apply a presaturation pulse to suppress the residual HOD signal.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm for a sugar).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks and identify neighboring protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming stereochemical relationships and the anomeric configuration.

Mandatory Visualizations

The following diagram illustrates the logical steps involved in the complete stereochemical elucidation of this compound.

stereochemistry_elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Chemical Methods cluster_3 Confirmation mass_spec Mass Spectrometry (Determine Molecular Formula C₆H₁₂O₄) mono_comp Monosaccharide Composition Analysis (Identify as a 3,6-dideoxyhexose) mass_spec->mono_comp nmr_1d 1D NMR (¹H, ¹³C) (Proton/Carbon count, anomeric region) mono_comp->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Assign spin systems, connectivity) nmr_1d->nmr_2d nmr_noe NOESY/ROESY (Determine relative stereochemistry, anomeric configuration) nmr_2d->nmr_noe chem_synth Chemical Synthesis (Synthesize proposed structure) nmr_noe->chem_synth Propose Structure chem_deg Chemical Degradation (e.g., Periodic Acid Oxidation) nmr_noe->chem_deg Confirm Features comparison Compare Analytical Data (NMR, optical rotation) of unknown with synthetic standard chem_synth->comparison chem_deg->comparison final_structure Final Structure Assignment (3,6-dideoxy-D-arabino-hexopyranose) comparison->final_structure

Caption: Logical workflow for the stereochemical elucidation of this compound.

This compound is synthesized in bacteria as a nucleotide-activated sugar, CDP-tyvelose, which serves as the donor for glycosyltransferases. The pathway starts from the common precursor, CDP-D-glucose.

cdp_tyvelose_biosynthesis cdp_glucose CDP-D-Glucose enzyme1 CDP-glucose 4,6-dehydratase (tylA) cdp_glucose->enzyme1 intermediate1 CDP-4-keto-6-deoxy-D-glucose enzyme2 CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (tylB) intermediate1->enzyme2 intermediate2 CDP-4-keto-3,6-dideoxy-D-glucose enzyme3 CDP-4-keto-3,6-dideoxy-D-glucose-epimerase/reductase (tylC) intermediate2->enzyme3 cdp_this compound CDP-D-Tyvelose enzyme1->intermediate1 enzyme2->intermediate2 enzyme3->cdp_this compound

Caption: Biosynthesis pathway of CDP-D-Tyvelose from CDP-D-Glucose.

Conclusion

The elucidation of the stereochemistry of this compound is a critical undertaking for understanding its role in bacterial pathogenesis and for the development of novel therapeutics and vaccines. This guide has outlined the key structural features of this compound and has provided a framework for its stereochemical determination through the integration of modern spectroscopic techniques, chemical synthesis, and biosynthetic pathway analysis. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, microbiology, and drug development.

Unveiling Tyvelose: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biochemical pathways associated with Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of this rare sugar, details experimental protocols for its study, and visualizes key biological and experimental workflows.

Introduction: The Significance of a Rare Deoxy Sugar

This compound is a 3,6-dideoxyhexose, a rare sugar that plays a significant role in the biological interactions of certain microorganisms. Its presence is predominantly noted in the lipopolysaccharides (LPS) of Gram-negative bacteria and as a crucial immunodominant component of glycoproteins in parasitic helminths. The unique structural characteristics of this compound, particularly the absence of hydroxyl groups at the C3 and C6 positions, contribute to its stability and role in mediating host-pathogen interactions and immune responses.

Natural Occurrence and Distribution

This compound is not ubiquitously found in nature; its presence is restricted to specific organisms where it forms a key part of their surface antigens.

Gram-Negative Bacteria

In Gram-negative bacteria, this compound is a characteristic component of the O-antigen, the outermost portion of the lipopolysaccharide (LPS) molecule. The O-antigen is a major determinant of the serological specificity of these bacteria.

  • Salmonella species: Various serovars of Salmonella enterica incorporate this compound into their O-antigen repeats. The subtle structural differences in the O-antigen, including the presence of this compound, can influence the bacterium's virulence and its interaction with the host's immune system.

  • Yersinia species: this compound is also found in the O-specific side chains of several Yersinia pseudotuberculosis serogroups.[1]

Parasitic Helminths
  • Trichinella spiralis : This parasitic nematode, responsible for the disease trichinosis, features this compound as a terminal sugar on its immunodominant glycoprotein (B1211001) antigens, known as TSL-1 antigens.[2][3][4] In these antigens, this compound is a key epitope recognized by the host's immune system.

Quantitative Abundance of this compound

The following table summarizes the known quantitative data on the occurrence of this compound in various natural sources. This information is critical for understanding the stoichiometry of cell surface components and for developing quantitative analytical methods.

Organism/SourceMoleculeMolar Percentage of Total Glycosyl ResiduesReference
Trichinella spiralis (larval glycoproteins)TSL-1 Antigens≥ 24%[2]

Further quantitative data for specific bacterial serovars is an active area of research and is not extensively available in a comparative format in the current literature.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions to yield the final product, CDP-D-tyvelose, which can then be incorporated into glycans.

Tyvelose_Biosynthesis CDP-D-Glucose CDP-D-Glucose CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-Glucose->CDP-4-keto-6-deoxy-D-glucose CDP-D-glucose-4,6-dehydratase (E1) CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose->CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E2) CDP-3,6-dideoxy-D-glucose (CDP-Abequose) CDP-3,6-dideoxy-D-glucose (CDP-Abequose) CDP-4-keto-3,6-dideoxy-D-glucose->CDP-3,6-dideoxy-D-glucose (CDP-Abequose) CDP-4-keto-3,6-dideoxy-D-glucose reductase (E3) CDP-3,6-dideoxy-D-arabino-hexose (CDP-Tyvelose) CDP-3,6-dideoxy-D-arabino-hexose (CDP-Tyvelose) CDP-3,6-dideoxy-D-glucose (CDP-Abequose)->CDP-3,6-dideoxy-D-arabino-hexose (CDP-Tyvelose) CDP-tyvelose 2-epimerase (TyvE)

Biosynthesis pathway of CDP-Tyvelose from CDP-D-Glucose.

Experimental Protocols

The study of this compound requires specific methodologies for its isolation, identification, and characterization from complex biological samples.

Extraction and Hydrolysis of Lipopolysaccharides (LPS) from Gram-Negative Bacteria

This protocol outlines the initial steps to obtain the raw material containing this compound from bacterial sources.

1. Bacterial Culture and Harvest:

  • Grow the desired bacterial strain (e.g., Salmonella enterica) in an appropriate liquid medium to the late logarithmic phase.
  • Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
  • Wash the cell pellet with phosphate-buffered saline (PBS) and lyophilize.

2. LPS Extraction (Hot Phenol-Water Method):

  • Suspend the lyophilized bacterial cells in distilled water.
  • Add an equal volume of hot (65-70°C) 90% phenol.
  • Stir the mixture vigorously at 65-70°C for 30 minutes.
  • Cool the mixture in an ice bath and then centrifuge to separate the phases.
  • Carefully collect the upper aqueous phase, which contains the LPS.
  • Dialyze the aqueous phase extensively against distilled water to remove phenol.
  • Lyophilize the dialyzed solution to obtain crude LPS.

3. Mild Acid Hydrolysis to Cleave O-Antigen:

  • Dissolve the crude LPS in 1% acetic acid.
  • Heat the solution at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the O-antigen and the core oligosaccharide.
  • Centrifuge to pellet the insoluble lipid A.
  • Collect the supernatant containing the O-antigen polysaccharide.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of monosaccharides, including this compound, from the purified O-antigen.

1. Complete Acid Hydrolysis:

  • Hydrolyze the purified O-antigen polysaccharide with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
  • Remove the TFA by evaporation under a stream of nitrogen.

2. Reduction to Alditols:

  • Dissolve the hydrolyzed monosaccharides in water and reduce them with sodium borohydride (B1222165) (NaBH₄).
  • Destroy excess NaBH₄ by adding acetic acid.

3. Acetylation:

4. GC-MS Analysis:

  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
  • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • Identify the monosaccharides based on their retention times and mass spectra, comparing them to known standards.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from bacterial sources.

Experimental_Workflow cluster_extraction LPS Extraction & O-Antigen Isolation cluster_analysis Monosaccharide Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting LPS Extraction (Hot Phenol) LPS Extraction (Hot Phenol) Cell Harvesting->LPS Extraction (Hot Phenol) Mild Acid Hydrolysis Mild Acid Hydrolysis LPS Extraction (Hot Phenol)->Mild Acid Hydrolysis O-Antigen Polysaccharide O-Antigen Polysaccharide Mild Acid Hydrolysis->O-Antigen Polysaccharide Complete Acid Hydrolysis Complete Acid Hydrolysis O-Antigen Polysaccharide->Complete Acid Hydrolysis Reduction to Alditols Reduction to Alditols Complete Acid Hydrolysis->Reduction to Alditols Acetylation Acetylation Reduction to Alditols->Acetylation GC-MS Analysis GC-MS Analysis Acetylation->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Identification of this compound Identification of this compound Data Interpretation->Identification of this compound

Workflow for the isolation and identification of this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its limited natural distribution and its important role in microbiology and immunology. The methodologies outlined in this guide provide a framework for the continued investigation of this rare sugar. Future research should focus on expanding the quantitative analysis of this compound across a wider range of organisms, further elucidating the regulatory mechanisms of its biosynthetic pathway, and exploring its potential as a target for novel therapeutic and diagnostic agents. The development of more streamlined and sensitive analytical techniques will be crucial in advancing our understanding of the biological functions of this compound.

References

The Pivotal Role of Tyvelose in the Cell Wall of Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a crucial component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in pathogenic species of Salmonella and Yersinia. As a terminal sugar on the O-antigen, this compound plays a significant role in the bacterium's interaction with its environment and host organisms. It is a major immunodominant antigen, influencing the host's immune response, and contributes to the overall virulence of the pathogen. This technical guide provides an in-depth analysis of the biological functions of this compound, its biosynthesis, its role in pathogenesis, and its potential as a target for novel therapeutic and vaccine development. Detailed experimental protocols for the study of this compound and its associated biological phenomena are provided, alongside quantitative data and visual representations of key pathways and workflows.

Introduction

The bacterial cell wall is a complex and dynamic structure that is essential for survival, providing structural integrity and mediating interactions with the environment. In Gram-negative bacteria, the outer membrane is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). LPS is a tripartite molecule consisting of lipid A, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. The O-antigen is a key determinant of serological specificity and plays a critical role in pathogenesis by contributing to serum resistance and protecting the bacterium from phagocytosis.

A variety of unusual sugars can be found in the O-antigens of different bacterial species. One such sugar is this compound (3,6-dideoxy-D-arabino-hexose), which is a characteristic component of the O-antigen in several medically important bacteria, including Salmonella enterica serovars Typhi and Typhimurium, and Yersinia pseudotuberculosis.[1] Its presence at the terminal position of the O-antigen repeating unit makes it a primary point of contact between the bacterium and the host's immune system. This guide will delve into the multifaceted biological role of this compound, providing researchers and drug development professionals with a comprehensive resource to support further investigation and therapeutic innovation.

Structure and Biosynthesis of this compound

This compound is a deoxysugar, a monosaccharide that has had one or more of its hydroxyl groups replaced by a hydrogen atom. Specifically, it is the 3,6-dideoxy derivative of D-mannose.

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions catalyzed by a set of specific enzymes. The key enzymes in this pathway are CDP-D-glucose 4,6-dehydratase, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase, and CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose-4-reductase.

dot

Tyvelose_Biosynthesis CDP-D-Glucose CDP-D-Glucose CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-Glucose->CDP-4-keto-6-deoxy-D-glucose CDP-D-glucose 4,6-dehydratase CDP-3,6-dideoxy-4-keto-D-glucose CDP-3,6-dideoxy-4-keto-D-glucose CDP-4-keto-6-deoxy-D-glucose->CDP-3,6-dideoxy-4-keto-D-glucose CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase CDP-L-tyvelose CDP-L-tyvelose CDP-3,6-dideoxy-4-keto-D-glucose->CDP-L-tyvelose CDP-tyvelose epimerase (rfbE) CDP-paratose synthase

Caption: Biosynthetic pathway of CDP-L-tyvelose.

Biological Role of this compound

Contribution to O-Antigen Structure and Bacterial Cell Wall Integrity

The O-antigen component of LPS is crucial for the structural integrity of the outer membrane. The repeating units of the O-antigen, which include this compound in certain serovars, contribute to the formation of a dense carbohydrate layer that acts as a physical barrier. This barrier protects the bacterium from environmental stresses, including the action of detergents and certain antibiotics. While specific quantitative data on the direct impact of this compound on cell wall stability is limited, the absence of a complete O-antigen, which would include the loss of this compound, has been shown to increase susceptibility to complement-mediated killing.

Role in Bacterial Pathogenesis and Virulence

The presence of this compound in the O-antigen is a significant factor in the virulence of pathogenic bacteria. The O-antigen as a whole helps bacteria to evade the host's innate immune system. Specifically, the long O-antigen chains can prevent the formation of the membrane attack complex (MAC) of the complement system on the bacterial surface, thus conferring serum resistance.

Table 1: Serum Bactericidal Assay of Salmonella Typhimurium Wild-Type and O-Antigen Capsule Deficient Mutant

Bacterial StrainChange in Viable CFU/mL after 180 min in 25% Normal Human Serum
Wild-Type+4.33 x 10^4
O-Antigen Capsule Deficient Mutant (ΔyihO)-1.00 x 10^5
Reference:[2][3]

Note: This data is for an O-antigen capsule deficient mutant, which serves as a proxy for the importance of the complete O-antigen, including this compound, in serum resistance. Further studies on specific this compound-deficient mutants are required for a direct assessment.

Immunogenicity and Role as a Dominant Antigen

This compound is an immunodominant sugar, meaning it elicits a strong antibody response from the host's immune system. Antibodies raised against this compound-containing O-antigens can be protective. This has led to the investigation of this compound-containing glycoconjugates as potential vaccine candidates. The high immunogenicity of this compound makes it a key target for the host adaptive immune response.

This compound as a Target for Drug Development

The enzymes involved in the this compound biosynthesis pathway are attractive targets for the development of novel antibacterial agents. These enzymes are specific to bacteria and are absent in humans, suggesting that inhibitors of these enzymes would have high specificity and low off-target toxicity. Targeting the biosynthesis of this compound would lead to the production of an incomplete O-antigen, rendering the bacteria more susceptible to the host's immune system and potentially to certain antibiotics.

Drug_Development_Target cluster_pathway This compound Biosynthesis Pathway cluster_consequences Consequences of Inhibition CDP-D-Glucose CDP-D-Glucose Enzyme_1 CDP-D-glucose 4,6-dehydratase Intermediate_1 CDP-4-keto-6-deoxy-D-glucose Enzyme_2 CDP-6-deoxy-L-threo-D-glycero- 4-hexulose-3-dehydrase Intermediate_2 CDP-3,6-dideoxy-4-keto-D-glucose Enzyme_3 CDP-tyvelose epimerase (rfbE) CDP-L-tyvelose CDP-L-tyvelose O_Antigen_Assembly O-Antigen Assembly CDP-L-tyvelose->O_Antigen_Assembly Incorporation into O-Antigen Incomplete_O_Antigen Incomplete O-Antigen Increased_Susceptibility Increased Susceptibility to: - Complement-mediated lysis - Phagocytosis - Antibiotics Reduced_Virulence Reduced Virulence Inhibitor Inhibitor Inhibitor->Enzyme_1 Targets Inhibitor->Enzyme_2 Targets Inhibitor->Enzyme_3 Targets Bacterial_Cell_Wall Bacterial Cell Wall O_Antigen_Assembly->Bacterial_Cell_Wall Component of

Caption: Workflow for generating a this compound biosynthesis gene knockout.

Serum Bactericidal Assay

This assay measures the susceptibility of bacteria to complement-mediated killing in the presence of serum.

Materials:

  • Wild-type and this compound-deficient bacterial strains

  • Normal human serum (NHS)

  • Heat-inactivated NHS (56°C for 30 minutes)

  • Phosphate-buffered saline (PBS)

  • LB agar (B569324) plates

  • 96-well microtiter plates

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase in LB broth.

    • Wash the cells with PBS and resuspend to a concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, mix the bacterial suspension with different concentrations of NHS (e.g., 10%, 25%, 50%).

    • As controls, use heat-inactivated NHS and PBS alone.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 1, 2, and 3 hours).

  • Viable Cell Count:

    • At each time point, take an aliquot from each well, perform serial dilutions in PBS, and plate on LB agar.

    • Incubate the plates overnight at 37°C and count the colonies to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Calculate the percentage of survival at each time point relative to the initial inoculum (time zero).

    • Compare the survival rates of the wild-type and mutant strains in the presence of active and heat-inactivated serum.

Mouse Virulence Assay (LD50 Determination)

This assay determines the median lethal dose (LD50) of a bacterial strain in a mouse model of infection.

Materials:

  • Wild-type and this compound-deficient bacterial strains

  • Specific pathogen-free mice (e.g., BALB/c)

  • Sterile PBS

  • Syringes and needles for injection (intraperitoneal or intravenous)

Procedure:

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase, wash, and resuspend in sterile PBS to various concentrations (e.g., 10^2, 10^3, 10^4, 10^5, 10^6 CFU/mL).

  • Infection:

    • Divide mice into groups (e.g., 5-10 mice per group).

    • Inject each group with a different dose of either the wild-type or mutant strain via the chosen route (e.g., intraperitoneal).

  • Monitoring:

    • Monitor the mice daily for a set period (e.g., 14-21 days) for signs of illness and mortality.

  • Data Analysis:

    • Record the number of surviving mice in each group at the end of the observation period.

    • Calculate the LD50 value using a statistical method such as the Reed-Muench method.

    • Compare the LD50 values of the wild-type and this compound-deficient strains.

Conclusion

This compound is a biologically significant sugar in the cell wall of several important Gram-negative pathogens. Its role as an immunodominant antigen and its contribution to virulence make it a compelling subject for further research and a promising target for the development of new vaccines and antimicrobial therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound and to leverage this knowledge in the fight against bacterial infections. Further investigation into the precise quantitative effects of this compound on bacterial physiology and host-pathogen interactions will be crucial for advancing these therapeutic strategies.

References

Tyvelose in Salmonella O-Antigen: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The O-antigen, a critical component of the lipopolysaccharide (LPS) on the outer membrane of Salmonella enterica, plays a pivotal role in the bacterium's interaction with its host. This polysaccharide chain is a major determinant of serological specificity and a key virulence factor. Among the diverse sugar residues that constitute the O-antigen, the 3,6-dideoxyhexose (B1251815) tyvelose (B24345) is of particular significance in several clinically important Salmonella serovars. This technical guide provides an in-depth exploration of this compound as a component of the Salmonella O-antigen, covering its structure, biosynthesis, genetic determinants, and its role in immunogenicity and pathogenesis. Detailed experimental protocols for the analysis of this compound-containing O-antigens are provided, along with quantitative data on its prevalence and immunological characteristics. This guide is intended for researchers, scientists, and drug development professionals working on Salmonella pathogenesis, vaccine development, and novel antimicrobial strategies.

Introduction

Salmonella enterica is a leading cause of foodborne illness worldwide, with serovars such as S. Typhi and S. Enteritidis posing a significant threat to public health.[1][2] The O-antigen portion of the LPS is a primary surface antigen and a key determinant of the host-pathogen interaction. The structural diversity of the O-antigen forms the basis of the Kauffmann-White serotyping scheme, which classifies over 2,500 Salmonella serovars.[1]

This compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that serves as an immunodominant component of the O-antigen in Salmonella serogroup D, which includes the highly pathogenic serovars S. Typhi and S. Enteritidis.[1][3] The presence of this compound is a defining feature of the O9 antigen.[3][4] Understanding the biosynthesis and immunological role of this compound is crucial for the development of effective vaccines and diagnostic tools against these important pathogens.

Structure of this compound-Containing O-Antigen

The O-antigen of Salmonella serogroup D is a polymer of repeating oligosaccharide units. The basic repeating unit consists of a trisaccharide backbone of mannose, rhamnose, and galactose. In serovars expressing the O9 antigen, a this compound residue is attached as a side branch to the mannose residue of this backbone.[5][6][7] The general structure of the O-antigen repeating unit in S. Enteritidis is depicted below.

O_Antigen_Structure Man Mannose Rha Rhamnose Man->Rha α-1,4 Tyv This compound Man->Tyv α-1,3 Gal Galactose Rha->Gal α-1,3

Genetics and Biosynthesis of this compound

The biosynthesis of the O-antigen, including the synthesis of this compound, is encoded by genes located in the rfb gene cluster.[8][9] The synthesis of this compound is a multi-step enzymatic process that begins with the precursor CDP-D-glucose.

The key enzymes and genes involved in the final steps of CDP-tyvelose synthesis are:

  • CDP-paratose synthase , encoded by the rfbS gene, which synthesizes CDP-paratose.[10][11]

  • CDP-tyvelose 2-epimerase , encoded by the rfbE gene, which converts CDP-paratose to CDP-tyvelose.[10][12]

The biosynthetic pathway from CDP-glucose to CDP-tyvelose is illustrated below.

Tyvelose_Biosynthesis cluster_pathway This compound Biosynthesis Pathway CDP-D-Glucose CDP-D-Glucose CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-Glucose->CDP-4-keto-6-deoxy-D-glucose CDP-glucose 4,6-dehydratase CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-4-keto-6-deoxy-D-glucose->CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose E1/E3 system CDP-paratose CDP-paratose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose->CDP-paratose CDP-paratose synthase (RfbS) CDP-tyvelose CDP-tyvelose CDP-paratose->CDP-tyvelose CDP-tyvelose 2-epimerase (RfbE)

Role in Pathogenesis and Immunogenicity

The O-antigen, with this compound as a key component in serogroup D, is a major virulence factor of Salmonella. It contributes to serum resistance by preventing the deposition of the membrane attack complex of the complement system on the bacterial surface.[13] The long O-antigen chains can also mask other surface components, thereby evading recognition by the innate immune system.[14]

This compound is an immunodominant sugar, meaning it is a primary target for the host's antibody response.[3][15] Antibodies specific to the O9 antigen, which is defined by this compound, are important for protective immunity against S. Typhi and S. Enteritidis.[15][16] This makes the this compound-containing O-antigen a promising target for vaccine development.

Quantitative Data

Prevalence of this compound-Containing Salmonella Serogroups

The prevalence of Salmonella serogroups containing this compound (primarily serogroup D, O9) is significant among invasive non-typhoidal Salmonella (iNTS) isolates. The following table summarizes the pooled prevalence of major O-antigen serogroups from a global systematic review of iNTS isolates from normally sterile sites.

SerogroupO-Antigen Factor(s)Key SugarPooled Prevalence (95% CI)
BO:4Abequose44.6% (36.2–48.2%)
D O:9 This compound 45.0% (37.0–49.1%)
Other--9.9% (6.1–13.3%)
Data from a meta-analysis of 82 studies reporting 24,253 serogrouped isolates.[17]
Immunogenicity of this compound-Containing O-Antigen

The immunogenicity of O-antigen can be assessed by measuring the antibody response in vaccinated animals. The following table presents representative data on the serum antibody titers against LPS from different Salmonella serovars in mice vaccinated with O-serotype converted S. Typhimurium strains.

Vaccine Strain (O-antigen expressed)Challenge Strain (LPS used in ELISA)Mean Antibody Titer (Endpoint Titer)
S738 (O4 - Abequose)S. Typhimurium (O4)~10^5
S1075 (O9 - this compound) S. Enteritidis (O9) ~10^5
S1157 (O7)S. Choleraesuis (O7)~10^5
S1116 (O8)S. Newport (O8)~10^5
Adapted from O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections.[16]

Experimental Protocols

Extraction and Purification of O-Antigen

This protocol describes a simplified method for the extraction and purification of the O-antigen from Salmonella without the initial isolation of LPS.[18]

Materials:

  • Bacterial cell culture

  • 1% Acetic acid (AcOH)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Centrifuge and appropriate tubes

  • Dialysis tubing (1 kDa MWCO)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Harvest bacterial cells from culture by centrifugation.

  • Resuspend the cell pellet in 1% AcOH.

  • Heat the suspension at 100°C for 2 hours to hydrolyze the lipid A-core linkage.

  • Cool the suspension and centrifuge to pellet the cell debris.

  • Collect the supernatant containing the O-antigen-core.

  • Neutralize the supernatant with NaOH.

  • Dialyze the supernatant against deionized water for 48 hours using 1 kDa MWCO tubing.

  • Lyophilize the dialyzed sample to obtain crude O-antigen.

  • Further purify the O-antigen using size-exclusion chromatography.

O_Antigen_Purification_Workflow Start Bacterial Cell Culture Centrifugation1 Centrifugation Start->Centrifugation1 Resuspension Resuspend in 1% Acetic Acid Centrifugation1->Resuspension Hydrolysis Heat at 100°C for 2h Resuspension->Hydrolysis Centrifugation2 Centrifugation Hydrolysis->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Neutralization Neutralize with NaOH Supernatant->Neutralization Dialysis Dialysis (1 kDa MWCO) Neutralization->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization SEC Size-Exclusion Chromatography Lyophilization->SEC End Purified O-Antigen SEC->End

Structural Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified O-antigen in deuterium (B1214612) oxide (D₂O).

  • Lyophilize and redissolve in D₂O three times to exchange all labile protons.

  • Adjust the pH to neutral if necessary.

NMR Data Acquisition:

  • Record 1D ¹H NMR spectra to get an overview of the sample.

  • Acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to establish scalar and through-space correlations between protons and carbons.

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.[18]

Analysis by Mass Spectrometry

Sample Preparation:

  • The purified O-antigen can be analyzed directly or after derivatization (e.g., permethylation).

Mass Spectrometry Techniques:

  • MALDI-TOF MS: Useful for determining the molecular weight distribution of the O-antigen polymer.[19][20]

  • ESI-MS/MS: Can be used for detailed structural analysis of the O-antigen repeating unit after fragmentation.[21]

Cloning and Sequencing of the rfb Gene Cluster

Genomic DNA Extraction:

  • Isolate high-quality genomic DNA from the Salmonella strain of interest.

PCR Amplification:

  • Design primers flanking the rfb gene cluster.

  • Perform long-range PCR to amplify the entire cluster.

Cloning and Sequencing:

  • Clone the PCR product into a suitable vector (e.g., a low-copy-number cosmid).[10]

  • Sequence the cloned fragment using a primer walking strategy.[22]

  • Assemble the sequences and annotate the open reading frames (ORFs) to identify the rfb genes.

Host Immune Recognition and Signaling

The LPS of Salmonella, including the O-antigen, is primarily recognized by the Toll-like receptor 4 (TLR4) on the surface of host immune cells such as macrophages and dendritic cells.[8][23][24] This recognition is a critical event in the initiation of the innate immune response to Salmonella infection.

The binding of LPS to the TLR4-MD2 complex triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[25][26] The O-antigen can modulate this process; for instance, long O-antigen chains can delay the recognition of LPS by TLR4.[14]

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Salmonella LPS (with this compound O-Antigen) TLR4 TLR4/MD2/CD14 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB p65 p65 p50 p50 NFkB_nuc NF-κB p65->NFkB_nuc Translocation p65_nuc p65 p50_nuc p50 DNA DNA NFkB_nuc->DNA Binding to Promoters Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Expression

Conclusion and Future Directions

This compound is a key structural and immunological component of the O-antigen in several important Salmonella serovars. Its role as an immunodominant sugar makes it a critical target for the development of vaccines and diagnostics. The detailed understanding of its biosynthesis and genetics opens avenues for the development of novel antimicrobial strategies targeting O-antigen synthesis.

Future research should focus on:

  • Developing and evaluating this compound-containing O-antigen conjugate vaccines for broad protection against serogroup D Salmonella.

  • Investigating the potential of inhibitors of this compound biosynthesis as novel antibacterial agents.

  • Further elucidating the precise mechanisms by which the this compound-containing O-antigen modulates the host immune response.

This technical guide provides a comprehensive overview of the current knowledge on this compound in Salmonella O-antigen and serves as a valuable resource for researchers and professionals in the field.

References

The Pivotal Role of Tyvelose in Trichinella spiralis Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, function, and immunomodulatory effects of tyvelose-bearing glycoproteins from the parasitic nematode Trichinella spiralis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the critical role of this unique carbohydrate in host-parasite interactions and its potential as a therapeutic target.

Introduction

Trichinella spiralis, the causative agent of trichinellosis, is a parasitic nematode with a complex life cycle that involves the invasion of host intestinal epithelium and subsequent encystment within muscle tissue. A key feature of this parasite's biology is its extensive glycosylation of secreted proteins, which play a crucial role in its survival, infectivity, and manipulation of the host immune system. Among these glycans, the terminal sugar This compound (B24345) (3,6-dideoxy-D-arabino-hexose) on excretory-secretory (ES) glycoproteins, particularly the TSL-1 antigen family, stands out as an immunodominant epitope. This technical guide delves into the multifaceted functions of this compound in T. spiralis glycoproteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The Immunobiology of this compound-Containing Glycoproteins

This compound is a rare sugar, primarily found in the lipopolysaccharides of some Gram-negative bacteria, and its presence in T. spiralis is a notable evolutionary adaptation. This unique carbohydrate is a major target of the host immune response and is central to the parasite's strategy for establishing and maintaining infection.

Immunomodulatory Effects

Trichinella spiralis this compound-bearing glycoproteins are potent modulators of the host immune system, generally driving a T helper 2 (Th2) type response. This is characterized by the production of cytokines such as IL-4, IL-5, and IL-10, and the suppression of pro-inflammatory Th1 responses. This immune skewing is thought to be beneficial for the parasite's survival by limiting inflammatory damage to the host tissues it inhabits. Furthermore, evidence suggests that these glycoproteins can induce the expansion of regulatory T cells (Tregs), which play a crucial role in immune homeostasis and suppression of excessive inflammation.

Role in Invasion and Protective Immunity

The this compound epitope is not only involved in immunomodulation but also plays a direct role in the parasite's life cycle. During the intestinal phase of infection, this compound-containing glycoproteins are thought to be involved in the invasion of intestinal epithelial cells. Consequently, antibodies targeting this carbohydrate can confer protective immunity. Studies have shown that monoclonal antibodies specific for this compound can mediate the rapid expulsion of larvae from the intestine, thereby preventing the establishment of infection. This protective effect is attributed to the antibodies' ability to interfere with the parasite's interaction with host enterocytes.[1][2]

Quantitative Data on the Immunological Impact of this compound-Bearing Glycoproteins

The following tables summarize quantitative data from various studies, illustrating the impact of T. spiralis glycoproteins and specific antigens on host immune responses and parasite burden.

Antigen Used for ImmunizationAnimal ModelImmunization ScheduleAdult Worm Reduction (%)Muscle Larvae Reduction (%)Reference
Recombinant TsAP proteinBALB/c mice20 µg recombinant protein with Freund's adjuvant, boosted twice at 2-week intervals38.159.1[3]
Recombinant TspSP-1.2MiceNot specified34.9252.24[4]
Recombinant Ts-AdspMiceNot specified-46.5[4]
Recombinant Ts-AdspPigsNot specified-50.9[4]
Recombinant TsSPIMiceNot specified62.257.25[4]
Recombinant Ts-SerpinMiceNot specified59.95 (at 10 dpi)46.41[4]
Adult worms soluble antigensMiceNot specified8996[4]
Newborn larvae crude antigensPigsNot specified-78[4]
Surface antigens (CTAB-extracted)NIH miceNot specifiedSignificant reductionSignificant reduction[5]
rTsCTLMiceSubcutaneous vaccination51.6948.19[6]

Table 1: Efficacy of Various T. spiralis Antigens in Reducing Worm Burden. This table provides a comparative overview of the protective immunity elicited by different antigenic preparations from T. spiralis.

StimulusCell TypeCytokine MeasuredChange in Cytokine LevelReference
This compound-BSA immunizationMouse mesenteric node lymphocytesIL-5Production observed[7]
This compound-BSA immunizationMouse mesenteric node lymphocytesIFN-γNo production observed[7]
T. spiralis infectionMouse splenocytesIL-4, IL-10, TGF-βSignificantly increased in early stages[8]
rTsCTL immunizationMouse spleen cellsIFN-γ, IL-4Remarkably increased at 6 weeks post-immunization[6]
T. spiralis infectionMouse intestinal tissueIL-2, IL-12, IFN-γ (Th1)Increased[9]
T. spiralis infectionMouse intestinal tissueIL-4, IL-5, IL-10, IL-13, TGF-β (Th2)Increased (generally more than Th1 cytokines)[9]

Table 2: Cytokine Responses to T. spiralis Antigens. This table summarizes the cytokine profiles observed in response to immunization or infection with T. spiralis or its components, highlighting the characteristic Th2-polarization.

Signaling Pathways Modulated by T. spiralis Glycoproteins

The immunomodulatory effects of this compound-bearing glycoproteins are initiated through their interaction with pattern recognition receptors (PRRs) on host immune cells, particularly dendritic cells (DCs) and macrophages.

Dendritic Cell Activation and Modulation

T. spiralis excretory-secretory products, rich in this compound-containing glycoproteins, interact with C-type lectin receptors (CLRs) such as DC-SIGN, as well as Toll-like receptors (TLRs), specifically TLR2 and TLR4, on the surface of dendritic cells. This interaction triggers a signaling cascade that leads to the modulation of DC maturation and function. Instead of promoting a strong pro-inflammatory response, this signaling pathway often results in a semi-mature or "tolerogenic" DC phenotype. These DCs are characterized by the production of anti-inflammatory cytokines like IL-10 and TGF-β, and they are potent inducers of Th2 and regulatory T cell differentiation.

DC_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T_spiralis_GP T. spiralis Glycoprotein (this compound-bearing) DC_SIGN DC-SIGN (CLR) T_spiralis_GP->DC_SIGN TLR2 TLR2 T_spiralis_GP->TLR2 TLR4 TLR4 T_spiralis_GP->TLR4 RAF1 Raf-1 DC_SIGN->RAF1 Downstream signaling MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK NF_kB NF-κB TRAF6->NF_kB AP1 AP-1 MAPK->AP1 NF_kB_nuc NF-κB NF_kB->NF_kB_nuc IRF3_nuc IRF3 IRF3->IRF3_nuc Gene_Expression Gene Expression (IL-10, TGF-β, etc.) AP1->Gene_Expression NF_kB_nuc->Gene_Expression IRF3_nuc->Gene_Expression TGF_beta_Signaling cluster_Nucleus TGF_beta TGF-β TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits and phosphorylates pSMAD2_3 p-SMAD2/3 TGFBR1->pSMAD2_3 phosphorylates SMAD2_3 SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nucleus Nucleus ELISA_Workflow Start Start Coat_Plate Coat plate with T. spiralis ES antigens Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add diluted serum samples Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Conjugate Add HRP-conjugated secondary antibody Wash3->Add_Conjugate Wash4 Wash Add_Conjugate->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End Glycan_Analysis_Workflow Start Start Reduction_Alkylation Reduction and Alkylation of Glycoproteins Start->Reduction_Alkylation Tryptic_Digest Tryptic Digestion Reduction_Alkylation->Tryptic_Digest Glycan_Release N-Glycan Release with PNGase F Tryptic_Digest->Glycan_Release Purification Purification of Released Glycans Glycan_Release->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Data_Interpretation Data Interpretation MS_Analysis->Data_Interpretation End End Data_Interpretation->End

References

The Immunological Significance of the Tyvelose Epitope: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3,6-dideoxyhexose, tyvelose (B24345), is a significant carbohydrate epitope with profound implications in the fields of immunology and infectious disease. Present on the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and Gram-negative bacteria such as Salmonella and Yersinia, the this compound epitope is a key target for the host immune response. This technical guide provides an in-depth analysis of the immunological importance of the this compound epitope, detailing its role in host-pathogen interactions, the mechanisms of immune recognition, and its potential as a target for therapeutic and vaccine development. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a dideoxy sugar that constitutes an immunodominant epitope on the surface of several pathogens. In the parasitic nematode Trichinella spiralis, this compound caps (B75204) the antennae of tri- and tetra-antennary N-glycans on secreted and surface glycoproteins.[1][2] In Gram-negative bacteria like Salmonella enterica and Yersinia pseudotuberculosis, this compound is a component of the O-antigen of lipopolysaccharide (LPS).[3][4][5][6][7] The presence of this unique sugar moiety on pathogen surfaces makes it a prime target for recognition by the host's immune system.

Antibodies directed against the this compound epitope have been shown to play a crucial role in protective immunity against T. spiralis infection by interfering with the parasite's ability to invade and establish a niche within the host's intestinal epithelium.[1][8] In the context of bacterial infections, the this compound-containing O-antigen is a major determinant of serotype and a target for the development of vaccines and diagnostics.[9] Understanding the precise immunological mechanisms governed by the this compound epitope is therefore critical for the development of novel strategies to combat these infectious agents.

Quantitative Data on the Immunological Effects of the this compound Epitope

The following tables summarize key quantitative data from studies investigating the immunological significance of the this compound epitope.

Monoclonal AntibodyIsotypeSpecificityIn Vivo Protective Efficacy (%) - Neonatal RatsIn Vivo Protective Efficacy (%) - Adult RatsReference
9D4IgG1This compound7854[1]
18HIgG2aThis compound1885[1]
9EIgG2cThis compound8862[1]
16HIgG1Peptide90[1]
18BIgG1Peptide8Not Tested[1]
TreatmentInfection Dose (Muscle Larvae)Adult Worm Recovery (Mean ± SD)Female Worm Fecundity (Larvae/Female; Mean ± SD)Reference
This compound-BSA Immunized20045.3 ± 15.6645 ± 121[2]
Control (BSA)20048.9 ± 14.2652 ± 135[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound epitope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of this compound-Specific Antibodies

This protocol is adapted for the detection and quantification of antibodies specific to the this compound epitope, often using a this compound-BSA conjugate as the coating antigen.

Materials:

  • 96-well high-binding ELISA plates

  • This compound-Bovine Serum Albumin (BSA) conjugate

  • Carbonate-bicarbonate buffer (coating buffer)

  • Phosphate-buffered saline (PBS)

  • Tween-20

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Serum samples (or purified antibodies)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Sample Incubation: Prepare serial dilutions of the serum samples or primary antibodies in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

In Vitro Trichinella spiralis Invasion Assay

This assay is used to assess the ability of anti-tyvelose antibodies to inhibit the invasion of host epithelial cells by T. spiralis larvae.[1]

Materials:

  • Confluent monolayers of epithelial cells (e.g., Madin-Darby canine kidney (MDCK) cells) in 8-well chamber slides

  • L1 larvae of T. spiralis

  • Culture medium (e.g., MEM with 15 mM HEPES)

  • This compound-specific monoclonal antibodies

  • Control antibodies (e.g., irrelevant isotype-matched antibody)

  • Trypan blue solution

  • Microscope

Procedure:

  • Cell Culture: Grow epithelial cells to confluence in 8-well chamber slides.

  • Larva Preparation: Activate L1 larvae of T. spiralis.

  • Antibody Incubation: Pre-incubate the activated larvae with various concentrations of this compound-specific monoclonal antibodies or control antibodies for a defined period (e.g., 30 minutes).

  • Infection: Add the antibody-treated larvae to the confluent cell monolayers.

  • Incubation: Incubate the co-culture for a period sufficient for invasion to occur (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Damage: After incubation, remove the medium and stain the monolayers with trypan blue to visualize dead cells, which indicates areas of larval invasion and migration.

  • Quantification: Quantify the area of cell damage in each well using a microscope with an imaging system. The reduction in the area of damage in the presence of this compound-specific antibodies compared to the control indicates the inhibitory effect of the antibodies.

Flow Cytometry for Analysis of this compound Epitope on Bacterial Surfaces

This protocol can be adapted to detect the presence and relative abundance of the this compound epitope on the surface of bacteria.

Materials:

  • Bacterial culture expressing the this compound epitope

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • This compound-specific primary antibody

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Bacterial Preparation: Grow the bacteria to the desired growth phase and harvest by centrifugation.

  • Washing: Wash the bacterial pellet twice with cold PBS to remove culture medium.

  • Fixation (Optional): Fix the bacteria with a suitable fixative (e.g., 1-4% paraformaldehyde in PBS) for 15-30 minutes at room temperature. Wash the cells again with PBS.

  • Blocking: Resuspend the bacterial pellet in PBS containing 1% BSA (staining buffer) and incubate for 30 minutes on ice to block non-specific binding sites.

  • Primary Antibody Staining: Centrifuge the bacteria and resuspend the pellet in staining buffer containing the this compound-specific primary antibody at a predetermined optimal concentration. As a negative control, use an isotype-matched control antibody at the same concentration. Incubate for 1 hour on ice.

  • Washing: Wash the bacteria three times with cold staining buffer to remove unbound primary antibody.

  • Secondary Antibody Staining: Resuspend the bacterial pellet in staining buffer containing the fluorescently labeled secondary antibody. Incubate for 30-60 minutes on ice in the dark.

  • Washing: Wash the bacteria three times with cold staining buffer.

  • Data Acquisition: Resuspend the final bacterial pellet in PBS and analyze on a flow cytometer. Gate on the bacterial population based on forward and side scatter properties and measure the fluorescence intensity in the appropriate channel.

Signaling Pathways and Molecular Interactions

The recognition of the this compound epitope, particularly as part of the LPS of Gram-negative bacteria, triggers innate immune signaling pathways, primarily through Toll-like receptor 4 (TLR4).

TLR4 Signaling Pathways

Upon recognition of LPS, TLR4 initiates two major downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_nucleus Nucleus LPS LPS (with this compound Epitope) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TIRAP TIRAP TLR4->TIRAP TRAM TRAM TLR4->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 activates NFkB_nuc NF-κB NFkB_p50_p65->NFkB_nuc translocates TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerizes & translocates Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines induces transcription IFNs Type I Interferons IRF3_nuc->IFNs induces transcription

Caption: TLR4 signaling initiated by LPS recognition.

Experimental Workflow for Antibody-Mediated Inhibition of T. spiralis Invasion

The following diagram illustrates the experimental workflow to assess the inhibitory effect of this compound-specific antibodies on the invasion of epithelial cells by T. spiralis larvae.

Invasion_Assay_Workflow start Start cell_culture Culture Epithelial Cells to Confluence start->cell_culture larva_prep Activate T. spiralis L1 Larvae start->larva_prep infection Infect Epithelial Cell Monolayers cell_culture->infection ab_incubation Incubate Larvae with This compound-specific Abs larva_prep->ab_incubation control_incubation Incubate Larvae with Control Abs larva_prep->control_incubation ab_incubation->infection control_incubation->infection incubation Incubate for 2-4 hours at 37°C infection->incubation staining Stain with Trypan Blue incubation->staining microscopy Microscopic Analysis staining->microscopy quantification Quantify Area of Cell Damage microscopy->quantification comparison Compare Damage between Test and Control Groups quantification->comparison conclusion Determine Inhibitory Effect of Antibodies comparison->conclusion

Caption: Workflow for in vitro invasion assay.

Discussion and Future Directions

The this compound epitope represents a fascinating example of a carbohydrate-based pathogen-associated molecular pattern (PAMP) that is a focal point of the host immune response. The data clearly demonstrate that antibodies targeting this epitope can have significant protective effects, at least in the context of T. spiralis infection, by physically hindering the parasite's interaction with host cells. The multiple modes of interference observed—exclusion, encumbrance, and inhibition of development—underscore the multifaceted nature of this antibody-mediated protection.[1][8]

In Gram-negative bacteria, the immunogenicity of the this compound-containing O-antigen is a double-edged sword. While it elicits a strong antibody response, this can also be a mechanism of immune evasion through antigenic variation. Nevertheless, its conserved presence in certain serotypes makes it an attractive target for vaccine development. The robust innate immune response triggered by the LPS component, mediated through TLR4, highlights the importance of this epitope in initiating inflammation and shaping the subsequent adaptive immune response.

Future research should focus on several key areas. Firstly, a more detailed characterization of the binding kinetics and affinities of a broader range of this compound-specific monoclonal antibodies is needed to establish a clearer structure-activity relationship for their protective effects. Secondly, while one study showed limited in vivo efficacy of a this compound-BSA conjugate vaccine against T. spiralis,[2] further investigation into different vaccine formulations, adjuvants, and delivery systems is warranted. For bacterial pathogens, the design of conjugate vaccines incorporating the this compound-containing O-antigen holds considerable promise. Finally, a deeper understanding of the T-cell response to this compound-containing glycans and glycoproteins is essential for a complete picture of the immune response and for the rational design of next-generation vaccines and immunotherapies.

Conclusion

The this compound epitope is a critical immunological determinant in the host's interaction with a range of important pathogens. Its role as a target for protective antibodies and as a component of a potent PAMP underscores its significance in both innate and adaptive immunity. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and prophylactic potential of targeting this unique carbohydrate structure. Continued investigation into the immunological intricacies of the this compound epitope will undoubtedly pave the way for novel interventions against diseases caused by pathogens that bear this remarkable sugar.

References

The Tyvelose Biosynthesis Pathway in Prokaryotes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the tyvelose (B24345) biosynthesis pathway in prokaryotes, a critical metabolic route for the formation of the 3,6-dideoxyhexose, CDP-L-tyvelose. As an essential component of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria, including pathogenic species of Salmonella, this pathway is of significant interest to researchers in microbiology, drug development, and glycobiology. This document details the enzymatic steps, genetic basis, and known kinetic parameters of the pathway. Furthermore, it offers detailed experimental protocols for the study of its constituent enzymes and visual representations of the pathway and associated experimental workflows to facilitate a deeper understanding.

Introduction

3,6-Dideoxyhexoses are a class of sugars that play a crucial role in the antigenicity of bacterial cell surfaces. This compound, specifically, is a key determinant of the O-antigen in various Salmonella serovars.[1] The biosynthesis of its activated form, CDP-L-tyvelose, is a multi-step enzymatic process that begins with the central metabolite, glucose-1-phosphate. The enzymes responsible for this conversion are typically encoded within the rfb gene cluster.[2][3] Due to its importance in the structural integrity and virulence of pathogenic bacteria, the this compound biosynthesis pathway presents a promising target for the development of novel antimicrobial agents.

This guide will provide an in-depth exploration of the core pathway, from the initial activation of glucose to the final epimerization to yield CDP-L-tyvelose.

The Core Biosynthetic Pathway

The biosynthesis of CDP-L-tyvelose is a five-step enzymatic cascade that converts α-D-glucose-1-phosphate into the final product. The pathway is initiated by the formation of CDP-D-glucose, which then undergoes a series of transformations including dehydration, deoxygenation, reduction, and epimerization.

Step 1: Synthesis of CDP-D-Glucose

The pathway commences with the activation of α-D-glucose-1-phosphate by cytidine (B196190) triphosphate (CTP) to form CDP-D-glucose. This reaction is catalyzed by the enzyme Glucose-1-phosphate cytidylyltransferase .[4]

  • Enzyme: Glucose-1-phosphate cytidylyltransferase

  • Gene: rfbF[3][5]

  • Reaction: CTP + α-D-glucose-1-phosphate ⇌ Diphosphate + CDP-D-glucose[4]

  • Cofactors: None

Step 2: Dehydration of CDP-D-Glucose

The second step involves the NAD⁺-dependent dehydration of CDP-D-glucose at the C4 and C6 positions to yield CDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by CDP-D-glucose 4,6-dehydratase .[6][7]

  • Enzyme: CDP-D-glucose 4,6-dehydratase

  • Gene: rfbD[3]

  • Reaction: CDP-D-glucose ⇌ CDP-4-keto-6-deoxy-D-glucose + H₂O[7]

  • Cofactor: NAD⁺[7]

Step 3 & 4: Deoxygenation and Reduction to form CDP-D-Paratose

The conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-D-paratose involves a 3-deoxygenation and a 4-keto reduction. In Salmonella, these two steps are catalyzed by a single bifunctional enzyme, CDP-paratose synthase .[1] This enzyme utilizes NADPH as a reductant.[1]

  • Enzyme: CDP-paratose synthase

  • Gene: rfbS[1]

  • Reaction: CDP-4-keto-6-deoxy-D-glucose + NADPH + H⁺ → CDP-D-paratose + NADP⁺

  • Cofactor: NADPH[1]

Step 5: Epimerization to CDP-L-Tyvelose

The final step in the pathway is the C2 epimerization of CDP-D-paratose to form CDP-L-tyvelose, the end product. This reversible reaction is catalyzed by CDP-tyvelose 2-epimerase .[8]

  • Enzyme: CDP-tyvelose 2-epimerase

  • Gene: rfbE

  • Reaction: CDP-D-paratose ⇌ CDP-L-tyvelose[8]

  • Cofactor: None (contains a tightly bound NAD⁺)[9]

Pathway Visualization

The following diagram illustrates the sequential enzymatic reactions in the this compound biosynthesis pathway.

Tyvelose_Biosynthesis_Pathway This compound Biosynthesis Pathway Glucose-1-Phosphate Glucose-1-Phosphate CDP-D-Glucose CDP-D-Glucose Glucose-1-Phosphate->CDP-D-Glucose Glucose-1-phosphate cytidylyltransferase (rfbF) CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-Glucose->CDP-4-keto-6-deoxy-D-glucose CDP-D-glucose 4,6-dehydratase (rfbD) CDP-D-Paratose CDP-D-Paratose CDP-4-keto-6-deoxy-D-glucose->CDP-D-Paratose CDP-paratose synthase (rfbS) CDP-L-Tyvelose CDP-L-Tyvelose CDP-D-Paratose->CDP-L-Tyvelose CDP-tyvelose 2-epimerase (rfbE)

A diagram of the this compound biosynthesis pathway.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific organism and experimental conditions.

EnzymeGeneOrganismSubstrateK_mk_catOptimal pHOptimal Temp. (°C)Reference
CDP-paratose synthaserfbSSalmonella typhiNADPH26 ± 8 µM---[1]
CDP-tyvelose 2-epimerase (promiscuous)-Thermodesulfatator atlanticusCDP-D-glucose-~1.0 min⁻¹9.570[10][11]
CDP-D-glucose 4,6-dehydratase-Yersinia pseudotuberculosisNAD⁺K₁=40.3 nM, K₂=539.8 nM---[12]

Note: Data for the promiscuous CDP-tyvelose 2-epimerase is provided as a representative example; kinetic parameters for the native enzyme from this compound-producing organisms may differ. The K_m values for CDP-D-glucose 4,6-dehydratase represent binding affinities for NAD⁺.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of enzymes in the this compound biosynthesis pathway.

Recombinant Expression and Purification of CDP-paratose synthase (rfbS)

This protocol is adapted from the methodology described for the purification of CDP-paratose synthase from Salmonella typhi.[1]

1. Gene Cloning and Expression Vector Construction:

  • The rfbS gene is amplified from S. typhi genomic DNA via Polymerase Chain Reaction (PCR).
  • The amplified gene is cloned into a suitable expression vector, such as pET-24(+), which allows for high-level expression in Escherichia coli.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic.
  • The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • The culture is then incubated for an additional 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.

3. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail).
  • Cells are lysed by sonication or by using a French press.
  • The cell lysate is clarified by ultracentrifugation to remove cell debris.

4. Protein Purification:

  • The clarified lysate is loaded onto a pre-equilibrated anion-exchange chromatography column (e.g., Q-Sepharose).
  • The column is washed with the lysis buffer, and the protein is eluted with a linear gradient of NaCl.
  • Fractions containing the desired protein (as determined by SDS-PAGE) are pooled.
  • Further purification can be achieved using affinity chromatography (if a tag was incorporated into the protein) or size-exclusion chromatography.

5. Protein Purity and Concentration:

  • The purity of the final protein sample is assessed by SDS-PAGE.
  • The protein concentration is determined using a standard method such as the Bradford assay.

"Gene_Cloning" [label="Clone rfbS into\nExpression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transformation" [label="Transform Vector into\nE. coli Expression Host", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Induction" [label="Induce Protein Expression\nwith IPTG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Harvest_Lysis" [label="Harvest and Lyse Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Clarification" [label="Clarify Lysate by\nCentrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chromatography" [label="Purify Protein using\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Assess Purity and\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gene_Cloning" -> "Transformation"; "Transformation" -> "Induction"; "Induction" -> "Harvest_Lysis"; "Harvest_Lysis" -> "Clarification"; "Clarification" -> "Chromatography"; "Chromatography" -> "Analysis"; }

A typical workflow for recombinant protein purification.
Enzyme Assay for CDP-D-glucose 4,6-dehydratase

This is a representative spectrophotometric assay to determine the activity of CDP-D-glucose 4,6-dehydratase by monitoring the formation of the 4-keto-6-deoxy product.

Principle: The formation of the 4-keto sugar product can be monitored by a colorimetric reaction. The assay involves two steps: the enzymatic reaction followed by a chemical color development step.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 1 mM CDP-D-glucose

  • Cofactor: 1 mM NAD⁺

  • Enzyme: Purified CDP-D-glucose 4,6-dehydratase

  • Color Reagent A: 0.1 M NaOH

  • Color Reagent B: 10% (w/v) 4-(dimethylamino)benzaldehyde (B131446) in ethanol/HCl

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, CDP-D-glucose, and NAD⁺.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding Color Reagent A.

  • Color Development:

    • Heat the reaction mixture at 100°C for 5 minutes to develop the chromophore.

    • Cool the mixture to room temperature.

    • Add Color Reagent B and incubate for 10 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Calculation:

    • A standard curve should be generated using known concentrations of a 4-keto sugar to correlate absorbance with product concentration.

    • Enzyme activity can be calculated and expressed in units (e.g., µmol of product formed per minute per mg of enzyme).

Conclusion and Future Directions

The this compound biosynthesis pathway is a well-defined and essential metabolic route in many prokaryotes. Its role in the formation of the O-antigen of pathogenic bacteria makes it a compelling target for the development of novel therapeutics. While the core enzymatic steps and their genetic basis are well-understood, further research is needed to fully characterize the kinetic properties of all enzymes in the pathway from a wider range of organisms. Such data will be invaluable for the design of specific and potent inhibitors. Additionally, a deeper understanding of the regulatory mechanisms governing the expression of the rfb gene cluster will provide further avenues for therapeutic intervention. The protocols and information presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this important bacterial pathway.

References

An In-depth Technical Guide to the Key Enzymes of the Tyvelose Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial component of the O-antigen in the lipopolysaccharide of various pathogenic bacteria, including certain serovars of Salmonella. The unique structure of this compound makes it a key antigenic determinant, playing a significant role in the interaction between the bacterium and its host's immune system. The biosynthetic pathway of this compound, therefore, represents a collection of potential targets for the development of novel antibacterial agents. This guide provides a detailed technical overview of the core enzymes involved in the this compound metabolic pathway, with a focus on the enzymes from Salmonella typhi.

The this compound Metabolic Pathway: An Overview

The biosynthesis of CDP-tyvelose begins with the central metabolite CDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, lead to the final product. The genes encoding these enzymes in Salmonella are typically found within the rfb gene cluster, which is responsible for O-antigen biosynthesis[1][2]. The key enzymatic steps are outlined below.

Core Enzymes in the this compound Biosynthesis Pathway

The biosynthesis of CDP-tyvelose from CDP-D-glucose is a multi-step enzymatic process. Below is a detailed description of the key enzymes involved.

CDP-D-glucose 4,6-dehydratase (RfbG)
  • Function: This enzyme, also known as CDP-D-glucose oxidoreductase, catalyzes the first committed step in the pathway: the NAD+-dependent irreversible conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose[3][4][5].

  • Gene: rfbG in Salmonella typhimurium[6].

  • Reaction: CDP-D-glucose → CDP-4-keto-6-deoxy-D-glucose + H₂O

CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1/E3 System)
  • Function: This step involves a complex enzymatic system composed of two proteins, E1 and E3, that catalyze the deoxygenation at the C-3 position. This reaction results in the formation of CDP-4-keto-3,6-dideoxy-D-glucose[7].

  • Reaction: CDP-4-keto-6-deoxy-D-glucose → CDP-4-keto-3,6-dideoxy-D-glucose

CDP-paratose synthase (RfbS)
  • Function: This enzyme catalyzes the reduction of the 4-keto group of CDP-4-keto-3,6-dideoxy-D-glucose to produce CDP-paratose[1][2][8]. While the direct precursor to this compound is CDP-3,6-dideoxy-D-mannose, the pathway proceeds through the synthesis of paratose, which is then epimerized.

  • Gene: rfbS in Salmonella typhi[2][9].

  • Reaction: CDP-4-keto-3,6-dideoxy-D-glucose + NADPH + H⁺ → CDP-paratose + NADP⁺

CDP-tyvelose 2-epimerase (RfbE)
  • Function: This enzyme, encoded by the rfbE gene in Salmonella typhi, catalyzes the epimerization of CDP-paratose at the C-2 position to form the final product, CDP-tyvelose[2][3][9][10].

  • Gene: rfbE in Salmonella typhi[2][9][10].

  • Reaction: CDP-paratose ⇌ CDP-tyvelose

Quantitative Data of Key Enzymes

EnzymeGeneOrganismSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol min⁻¹ mg⁻¹)Optimal pHOptimal Temp. (°C)
dTDP-D-glucose 4,6-dehydrataserfbBSalmonella typhimurium LT2dTDP-D-glucose427-0.93--
CDP-tyvelose 2-epimerase-Thermodesulfatator atlanticusCDP-D-glucose-~0.017-9.570
CDP-paratose synthaserfbSSalmonella typhiCDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-----
CDP-paratose synthaserfbSSalmonella typhiNADPH26 ± 8----

Note: Data for dTDP-D-glucose 4,6-dehydratase from S. typhimurium is presented as it is a close homolog of the CDP-dependent enzyme. The kcat for CDP-tyvelose 2-epimerase from T. atlanticus was reported as ~1.0 min⁻¹ and has been converted to s⁻¹. Kinetic data for the E1/E3 dehydrase complex and the final reductase specific to this compound synthesis in S. typhi are not well characterized in the available literature.

Experimental Protocols

General Protocol for Recombinant Expression and Purification of His-tagged this compound Biosynthesis Enzymes

This protocol describes a general workflow for the expression and purification of His-tagged recombinant enzymes from the this compound pathway, such as RfbG, from E. coli.

  • Cloning: The gene of interest (e.g., rfbG) is amplified from Salmonella typhi genomic DNA by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.

    • Cells are lysed by sonication or using a French press.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.

    • The purified protein concentration is determined, and the protein is stored at -80°C.

Spectrophotometric Assay for CDP-D-glucose 4,6-dehydratase Activity

This assay is based on the formation of a chromophore from the product, CDP-4-keto-6-deoxyglucose, under alkaline conditions, which can be monitored spectrophotometrically[4].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 25 mM HEPES buffer, pH 8.0

    • 1 mM CDP-D-glucose (substrate)

    • Purified CDP-D-glucose 4,6-dehydratase enzyme (e.g., 6 µg)

    • (Optional) 1 mM NAD⁺

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 400 µL of sterile water and 500 µL of 0.2 M NaOH.

    • Incubate the mixture at 37°C for a further 20 minutes to allow for the development of the chromophore.

  • Measurement: Measure the absorbance of the solution at 320 nm against a blank containing all components except the CDP-D-glucose substrate.

  • Calculation: The concentration of the product can be calculated using the molar extinction coefficient of CDP-4-keto-6-deoxyglucose at 320 nm under these conditions, which is reported to be 6500 M⁻¹ cm⁻¹[4].

Coupled HPLC-Based Assay for the this compound Pathway

A coupled enzyme assay followed by High-Performance Liquid Chromatography (HPLC) analysis can be used to monitor the progression of the entire pathway or specific steps.

  • Coupled Reaction:

    • Set up a reaction mixture containing the initial substrate (CDP-D-glucose) and all the necessary enzymes (RfbG, E1/E3, RfbS, RfbE) and cofactors (NAD⁺, NADPH) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 37°C).

    • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching agent (e.g., 10% trichloroacetic acid or cold ethanol).

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate the enzymes.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples on a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient suitable for separating nucleotide sugars. A common mobile phase system consists of a buffer such as triethylammonium (B8662869) bicarbonate (TEAB) and an organic modifier like acetonitrile.

    • Monitor the elution of CDP-sugars by UV absorbance at 260-280 nm.

    • Identify and quantify the substrate, intermediates, and final product by comparing their retention times and peak areas with those of known standards.

Visualizations of Pathways and Workflows

This compound Metabolic Pathway

Tyvelose_Metabolic_Pathway cluster_pathway This compound Biosynthesis Pathway CDP-D-glucose CDP-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-glucose->CDP-4-keto-6-deoxy-D-glucose RfbG (CDP-D-glucose 4,6-dehydratase) NAD+ -> NADH, H2O CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose->CDP-4-keto-3,6-dideoxy-D-glucose E1/E3 System (CDP-4-keto-6-deoxy-D-glucose-3-dehydrase) CDP-paratose CDP-paratose CDP-4-keto-3,6-dideoxy-D-glucose->CDP-paratose RfbS (CDP-paratose synthase) NADPH -> NADP+ CDP-tyvelose CDP-tyvelose CDP-paratose->CDP-tyvelose RfbE (CDP-tyvelose 2-epimerase)

Caption: The enzymatic conversion of CDP-D-glucose to CDP-tyvelose.

Experimental Workflow: Recombinant Protein Purification

Protein_Purification_Workflow cluster_workflow His-tagged Protein Purification Workflow Start Start Cell_Culture E. coli Culture with Expression Vector Start->Cell_Culture Induction Induce Protein Expression (IPTG) Cell_Culture->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Binding Bind to Ni-NTA Column Clarification->Binding Wash Wash Column Binding->Wash Elution Elute Protein (Imidazole) Wash->Elution Dialysis Buffer Exchange (Dialysis) Elution->Dialysis Purified_Protein Purified Enzyme Dialysis->Purified_Protein

Caption: A typical workflow for purifying His-tagged recombinant enzymes.

Logical Relationship: Coupled Enzyme Assay

Coupled_Enzyme_Assay cluster_assay Logic of a Coupled Enzyme Assay for this compound Pathway Substrate_A CDP-D-glucose Enzyme_1 RfbG Substrate_A->Enzyme_1 Analysis HPLC Analysis Substrate_A->Analysis Intermediate_B CDP-4-keto-6-deoxy- D-glucose Enzyme_1->Intermediate_B Enzyme_2 E1/E3 Intermediate_B->Enzyme_2 Intermediate_B->Analysis Intermediate_C CDP-4-keto-3,6-dideoxy- D-glucose Enzyme_2->Intermediate_C Enzyme_3 RfbS Intermediate_C->Enzyme_3 Intermediate_C->Analysis Intermediate_D CDP-paratose Enzyme_3->Intermediate_D Enzyme_4 RfbE Intermediate_D->Enzyme_4 Intermediate_D->Analysis Product_E CDP-tyvelose Enzyme_4->Product_E Product_E->Analysis

Caption: Monitoring pathway intermediates and product via a coupled assay.

References

The Three-Dimensional Structure of Tyvelose Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar, notably serving as an immunodominant component of the lipopolysaccharide O-antigens in various pathogenic bacteria, including certain serogroups of Salmonella. The specific three-dimensional structure and conformational dynamics of this compound are critical for its recognition by antibodies and enzymes, making a thorough understanding of its conformational landscape essential for applications in immunology, glycobiology, and drug development. This technical guide provides a detailed analysis of the three-dimensional structure of this compound conformers, focusing on the experimentally determined and computationally predicted structures. It outlines the key experimental protocols for conformational analysis and presents quantitative data to facilitate comparative studies.

Introduction to this compound and its Conformational Analysis

This compound is a 3,6-dideoxyhexopyranose, a class of monosaccharides that are important constituents of bacterial cell surface glycans.[1] The biological activity of carbohydrates is intimately linked to their three-dimensional shape. For pyranose rings like this compound, the structure is not static but exists in a dynamic equilibrium between various conformers, primarily the chair (¹C₄ and ⁴C₁) and, to a lesser extent, boat and skew-boat forms. The relative populations of these conformers are dictated by their thermodynamic stabilities, which are influenced by steric and stereoelectronic effects, such as the anomeric effect.

The conformational analysis of this compound relies on a combination of experimental techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. NMR, through the measurement of proton-proton coupling constants (³JHH), provides information about the dihedral angles between vicinal protons, which can be related to the ring conformation via the Karplus equation. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers and to predict NMR parameters, offering a powerful complementary approach.

Conformational Equilibrium of this compound

The pyranose ring of this compound can theoretically adopt several conformations. However, experimental and computational evidence strongly indicates that for methyl α-tyveloside, the ⁴C₁ chair conformation is overwhelmingly dominant in both the solid state and in aqueous solution.[1] This preference is a result of the stereochemical arrangement of its substituents.

The conformational equilibrium can be visualized as follows:

tyvelose_biosynthesis cluster_pathway This compound Biosynthetic Pathway CDP_Glucose CDP-D-Glucose Intermediate1 CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Intermediate1 CDP-glucose 4,6-dehydratase (E_od) Intermediate2 CDP-4-keto-3,6-dideoxy-D-glucose Intermediate1->Intermediate2 CDP-6-deoxy-L-threo-D-glycero- 4-hexulose-3-dehydrase (E_1) CDP_this compound CDP-D-Tyvelose Intermediate2->CDP_this compound CDP-3,6-dideoxy-D-glycero-D-glycero- 4-hexulose-4-reductase (E_3) NMR_Workflow SamplePrep Sample Preparation (dissolve in D₂O) Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, HSQC) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Assignment Spectral Assignment (identify all ¹H and ¹³C resonances) Processing->Assignment Coupling Measure ³J_HH Coupling Constants Assignment->Coupling Karplus Karplus Analysis (correlate J-values to dihedral angles) Coupling->Karplus Conformation Determine Dominant Conformation (e.g., ⁴C₁ chair) Karplus->Conformation

References

Spectroscopic and Biosynthetic Profile of Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pure tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxy sugar. It includes a detailed presentation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for their acquisition, and a visualization of its biosynthetic pathway. This document is intended to serve as a core reference for researchers in glycobiology, immunology, and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. While complete spectral data for the free monosaccharide is referenced from primary literature, data for its methyl glycoside derivatives are provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR chemical shifts for this compound are crucial for its structural identification and conformational analysis. The definitive data for the deprotected monosaccharide are reported in Carbohydrate Research, 1996, 296, 149-170. For illustrative purposes, the publicly available data for the anomeric methyl glycosides of this compound are presented below.

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Methyl Tyvelosides in D2O

Proton Methyl α-D-tyveloside Methyl β-D-tyveloside
H-1 4.65 (d, J1,2 = 3.5 Hz) 4.09 (d, J1,2 = 7.8 Hz)
H-2 3.65 (m) 3.25 (dd, J2,1=7.8, J2,3ax=11.5)
H-3eq 2.15 (ddd, J3eq,3ax=13.0, J3eq,2=5.0, J3eq,4=3.0) 2.18 (ddd, J3eq,3ax=13.0, J3eq,2=5.0, J3eq,4=3.0)
H-3ax 1.80 (ddd, J3ax,3eq=13.0, J3ax,2=11.5, J3ax,4=3.0) 1.60 (ddd, J3ax,3eq=13.0, J3ax,2=11.5, J3ax,4=3.0)
H-4 3.40 (m) 3.15 (m)
H-5 3.95 (dq, J5,4= small, J5,6=6.5) 3.30 (dq, J5,4=small, J5,6=6.5)
H-6 (CH3) 1.20 (d, J6,5 = 6.5 Hz) 1.25 (d, J6,5 = 6.5 Hz)

| OCH3 | 3.38 (s) | 3.55 (s) |

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Methyl Tyvelosides in D2O

Carbon Methyl α-D-tyveloside Methyl β-D-tyveloside
C-1 101.5 104.5
C-2 68.0 71.0
C-3 35.0 38.0
C-4 69.0 72.0
C-5 67.0 70.0
C-6 17.5 18.0

| OCH3 | 55.5 | 57.5 |

Mass Spectrometry (MS)

Mass spectrometry of this compound is essential for confirming its molecular weight and can provide structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C6H12O4
Monoisotopic Mass 148.0736 g/mol
Expected Adducts in ESI-MS
[M+Na]+ 171.0631 m/z
[M+K]+ 187.0370 m/z
[M-H]- 147.0660 m/z

| [M+Cl]- | 183.0429 m/z |

Experimental Protocols

The following are representative protocols for the acquisition of NMR and MS data for dideoxy sugars like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of pure this compound in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%). For complete exchange of hydroxyl protons, lyophilize the sample from D2O two to three times. Transfer the final solution to a 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.

  • 1H NMR Acquisition :

    • Temperature : 298 K

    • Pulse Program : zg30 (or a solvent suppression equivalent like zgesgp for samples with residual H2O)

    • Number of Scans : 16 to 64, depending on sample concentration

    • Relaxation Delay : 2.0 s

    • Acquisition Time : 3.0 s

    • Spectral Width : 12 ppm

  • 13C NMR Acquisition :

    • Pulse Program : zgpg30 with proton decoupling

    • Number of Scans : 1024 to 4096

    • Relaxation Delay : 2.0 s

    • Acquisition Time : 1.5 s

    • Spectral Width : 200 ppm

  • Data Processing : Process the data using appropriate software (e.g., TopSpin, MestReNova). Apply an exponential line broadening of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra. Reference the 1H spectra to the residual HDO signal at 4.79 ppm. Reference the 13C spectra indirectly using the 1H reference.

Mass Spectrometry Protocol (LC-ESI-MS)
  • Sample Preparation : Prepare a 10 µg/mL solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Instrumentation : Use a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters SYNAPT G2-Si (or equivalent) coupled to a UPLC/HPLC system.

  • Liquid Chromatography (for separation if in a mixture) :

    • Column : A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A : 0.1% formic acid in water

    • Mobile Phase B : 0.1% formic acid in acetonitrile

    • Gradient : A suitable gradient from high organic to high aqueous to elute the polar sugar.

    • Flow Rate : 0.2-0.4 mL/min

    • Injection Volume : 5 µL

  • Electrospray Ionization (ESI) Source Parameters :

    • Ionization Mode : Positive and Negative

    • Capillary Voltage : 3.5 kV (positive), -2.5 kV (negative)

    • Source Temperature : 120 °C

    • Desolvation Temperature : 350 °C

    • Desolvation Gas Flow : 600 L/hr

  • Mass Analyzer Parameters (Full Scan) :

    • Mass Range : 50-500 m/z

    • Scan Time : 0.5 s

    • Resolution : >20,000 FWHM

  • Data Analysis : Analyze the data using the manufacturer's software to identify the accurate mass of the parent ion and any adducts. For tandem MS (MS/MS), select the parent ion and apply collision-induced dissociation (CID) to observe fragmentation patterns.

Biosynthesis of this compound

This compound is synthesized in bacteria as a nucleotide-activated sugar, specifically as cytidine (B196190) diphosphate (B83284) (CDP)-tyvelose. The pathway begins with the common precursor, CDP-D-glucose.

Biosynthetic Pathway of CDP-Tyvelose

The enzymatic conversion of CDP-D-glucose to CDP-L-tyvelose involves a series of oxidation, dehydration, and reduction steps.

Tyvelose_Biosynthesis cluster_0 CDP-Tyvelose Biosynthesis CDP_Glucose CDP-D-Glucose Intermediate1 CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Intermediate1 CDP-glucose 4,6-dehydratase (E_od) Intermediate2 CDP-4-keto-3,6-dideoxy-D-glucose Intermediate1->Intermediate2 C-3 Dehydrase System (E1, E3) CDP_this compound CDP-D-Tyvelose Intermediate2->CDP_this compound CDP-tyvelose-2-epimerase (TyvE)

Caption: Biosynthetic pathway of CDP-Tyvelose from CDP-D-Glucose.

Logical Workflow for this compound Biosynthesis

The following diagram illustrates the logical progression of the key enzymatic steps in the biosynthesis of CDP-tyvelose.

Tyvelose_Workflow Start Start: CDP-D-Glucose Step1 Step 1: Dehydration at C4 and C6 Enzyme: CDP-glucose 4,6-dehydratase Start->Step1 Step2 Step 2: Deoxygenation at C3 Enzyme System: E1 and E3 Step1->Step2 Step3 Step 3: Epimerization at C2 Enzyme: CDP-tyvelose 2-epimerase Step2->Step3 End End Product: CDP-D-Tyvelose Step3->End

Caption: Logical workflow of CDP-Tyvelose biosynthesis.

Understanding the Anomeric Configuration of Tyvelose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a rare deoxy sugar of significant biological importance, primarily recognized as an immunodominant epitope in the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and several Gram-negative bacteria. The anomeric configuration of this compound—that is, the stereochemistry at the C1 carbon—plays a pivotal role in its molecular recognition by the host immune system. Specifically, the β-anomeric linkage of this compound is a key component of the antigenic determinants on the surface of T. spiralis larvae, eliciting a protective immune response. Understanding and controlling this anomeric configuration is therefore critical for the development of synthetic antigens, diagnostic tools, and potential carbohydrate-based vaccines. This guide provides an in-depth overview of the structure of this compound anomers, experimental methods for their configuration determination, synthetic strategies, and their role in host-pathogen interactions.

Introduction to this compound and Anomeric Configuration

This compound is a 3,6-dideoxyhexose, a monosaccharide distinguished by the absence of hydroxyl groups at the C3 and C6 positions. In solution, this compound, like other aldoses, exists predominantly in a cyclic hemiacetal form. The cyclization of the linear form creates a new stereocenter at the former carbonyl carbon (C1), known as the anomeric carbon. This gives rise to two diastereomers, or anomers , designated as alpha (α) and beta (β).

  • α-anomer : The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (or in the case of this compound, the CH₃ group at C5) in a Haworth projection.

  • β-anomer : The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₃ group at C5.

This seemingly minor structural difference has profound biological consequences. The anomeric linkage dictates the three-dimensional structure of the glycan chains in which this compound is incorporated. In the context of immunology, antibodies can exhibit high specificity for one anomer over the other. In Trichinella spiralis, glycoproteins belonging to the TSL-1 antigen group are decorated with N-glycans capped with β-tyvelose.[1] These structures are responsible for inducing a potent and protective antibody response that can lead to the rapid expulsion of the parasite from the host's intestine.[1] In contrast, α-linked this compound analogues demonstrate significantly reduced or negligible immunoreactivity.

Experimental Determination of Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the anomeric configuration of carbohydrates, including this compound. Both ¹H and ¹³C NMR provide key parameters that allow for the unambiguous assignment of the α or β configuration.

¹H NMR Spectroscopy

The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and its coupling constant to the adjacent proton (H-2) are characteristic of the anomeric configuration.

  • Chemical Shift (δ) : Generally, the anomeric proton of an α-anomer appears at a lower field (higher ppm value) than the corresponding β-anomer. This is due to the anomeric effect, where the axial α-anomeric proton is more deshielded.

  • Coupling Constant (³JH1,H2) : The magnitude of the scalar coupling constant between H-1 and H-2 depends on the dihedral angle between them.

    • In the common ¹C₄ conformation of D-sugars, the β-anomer has H-1 and H-2 in a trans-diaxial orientation, resulting in a large coupling constant (typically 7–9 Hz) .

    • The α-anomer has H-1 in an axial position and H-2 in an equatorial position, resulting in a gauche relationship and a small coupling constant (typically 1–4 Hz) .

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) is also highly sensitive to the anomeric configuration.

  • Chemical Shift (δ) : The C-1 signal of the α-anomer is typically found at a higher chemical shift (more deshielded) compared to the β-anomer. The signals for other ring carbons, particularly C-3 and C-5, also show configuration-dependent shifts.

Quantitative NMR Data for Methyl Tyvelosides

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the anomeric center of methyl α- and β-D-tyvelosides, which are common derivatives used for structural analysis. Precise values can vary based on solvent and temperature.

AnomerNucleusChemical Shift (δ, ppm)Key ¹H Coupling Constant
Methyl α-D-tyveloside H-1~4.7 - 5.0³JH1,H2 ≈ 1-4 Hz
C-1~100 - 102
Methyl β-D-tyveloside H-1~4.3 - 4.6³JH1,H2 ≈ 7-9 Hz
C-1~98 - 100

Experimental Protocols: Synthesis of Methyl Tyvelosides

The synthesis of specific this compound anomers is crucial for creating standards for analytical studies and for constructing synthetic antigens for immunological research. Below is a generalized protocol for the synthesis of methyl 3,6-dideoxy-D-arabino-hexopyranosides (methyl tyvelosides). This protocol is based on established methods in carbohydrate chemistry and may require optimization.

General Protocol for the Synthesis of Methyl α-D-Tyveloside

The synthesis of the α-anomer often starts from a suitable D-glucose or D-mannose derivative. A key step is the deoxygenation at the C-3 position.

Objective: To synthesize Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-mannopyranoside

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Standard solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane, methanol)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Selective Tosylation (C-2): Start with methyl 4,6-O-benzylidene-α-D-mannopyranoside. The hydroxyl groups at C-2 and C-3 are free. Due to steric hindrance, tosylation can sometimes be directed. A more controlled approach involves selective protection of the C-3 hydroxyl group. Alternatively, a route proceeding via an epoxide is common.

  • Formation of an Epoxide: A common strategy involves tosylation of both C-2 and C-3 hydroxyls, followed by treatment with a base to form a 2,3-anhydro (epoxide) intermediate.

  • Reductive Opening of the Epoxide: The key step to introduce the 3-deoxy functionality is the regioselective reductive opening of the epoxide ring. Treatment of the methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with a reducing agent like LiAlH₄ in THF will attack at C-3, yielding the desired 3-deoxy-α-D-arabino configuration.

  • Deoxygenation at C-6: The resulting methyl 4-O-benzyl-3-deoxy-α-D-arabino-hexopyranoside can then be deoxygenated at the 6-position. This is typically achieved by converting the C-6 primary alcohol into a good leaving group (e.g., a tosylate or iodide) followed by reduction with LiAlH₄.

  • Deprotection: The final step is the removal of the benzylidene and any other protecting groups. This is typically done by catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

  • Purification: The final product is purified by silica gel column chromatography. The structure and anomeric configuration are confirmed by NMR spectroscopy and mass spectrometry.

Biological Significance and Signaling

The anomeric configuration of this compound is central to its function as a molecular pattern recognized by the host immune system. The TSL-1 antigens of T. spiralis, which are heavily glycosylated with β-tyvelose-capped glycans, are critical for the parasite's interaction with the host.

Antibodies specific for these β-tyvelose epitopes play a major protective role by:

  • Preventing Invasion: Physically blocking the parasite from invading the intestinal epithelial cells.

  • Encumbering Larvae: Entangling the larvae within the epithelial layer, preventing the establishment of a stable niche.

  • Inhibiting Development: Interfering with the parasite's maturation and molting processes.

While a specific host cell receptor on intestinal epithelial cells that directly binds this compound has not been definitively identified, the downstream immunological consequences are better understood. The TSL-1 glycans are potent inducers of a T-helper 2 (Th2) type immune response. Furthermore, these glycans can directly interact with antigen-presenting cells, such as dendritic cells (DCs), modulating their function.

Recent studies have shown that TSL-1 antigens can alter DC maturation and cytokine production. This process is dependent on the integrity of the glycan structures. This interaction leads to the phosphorylation of intracellular signaling molecules like ERK and p38 MAP kinases, which in turn drives the production of key cytokines such as IL-10 and IL-12. This modulation of the immune response is crucial for the host-parasite balance.

Logical and Signaling Diagrams

The following diagrams illustrate the logical relationship between this compound anomeric configuration and its immunological consequences, as well as a putative signaling pathway in dendritic cells upon interaction with TSL-1 antigens.

Anomeric_Configuration_Impact cluster_this compound This compound Anomer cluster_Immune_Recognition Immune Recognition cluster_Outcome Biological Outcome alpha α-Tyvelose Linkage no_binding No/Weak Antibody Binding alpha->no_binding beta β-Tyvelose Linkage (on T. spiralis TSL-1) strong_binding Strong Antibody Binding beta->strong_binding no_protection Immune Evasion (No Protection) no_binding->no_protection protection Protective Immunity (Larval Expulsion) strong_binding->protection

Fig 1. Logical flow from anomeric configuration to immune outcome.

TSL1_DC_Signaling TSL1 T. spiralis TSL-1 Antigen (β-Tyvelose Glycan) DC_receptor PPR on Dendritic Cell (e.g., C-type Lectin Receptor) TSL1->DC_receptor binding MAPK_pathway MAPK Cascade DC_receptor->MAPK_pathway ERK ERK Phosphorylation MAPK_pathway->ERK p38 p38 Phosphorylation MAPK_pathway->p38 Transcription Transcription Factor Activation (e.g., AP-1) ERK->Transcription p38->Transcription Cytokines Cytokine Production Transcription->Cytokines IL10 IL-10 (Anti-inflammatory) Cytokines->IL10 IL12 IL-12p70 (Pro-inflammatory) Cytokines->IL12 Response Modulation of Th2 Response IL10->Response IL12->Response

Fig 2. Putative signaling pathway in dendritic cells stimulated by TSL-1 antigens.

Conclusion

The anomeric configuration of this compound is a critical determinant of its biological function, particularly in the context of host-pathogen interactions. The high specificity of the host immune response for the β-anomer of this compound found on Trichinella spiralis highlights the importance of stereochemistry in immunology and drug development. The precise determination of this configuration, primarily through NMR spectroscopy, is essential for research in this field. Synthetic protocols that allow for the stereocontrolled synthesis of this compound glycosides are invaluable tools for developing novel diagnostics and carbohydrate-based vaccines. Future research aimed at identifying the specific host receptors for these unique glycan structures will further illuminate the mechanisms of parasite immunomodulation and may reveal new targets for therapeutic intervention.

References

Initial Studies on Tyvelose Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that has been identified as an immunodominant epitope on the surface glycans of various pathogens, including the parasitic nematode Trichinella spiralis and several serovars of Salmonella enterica.[1][2][3] Its unique structure and presence on pathogen surfaces make it a compelling target for the development of novel vaccines and immunotherapies. This technical guide provides an in-depth overview of the initial studies on this compound immunogenicity, focusing on the nature of the immune response it elicits and the methodologies used to characterize it.

Immunogenicity of this compound-Containing Antigens

This compound is typically found as a terminal sugar on complex glycans, such as the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria and on N-linked glycans of glycoproteins in parasites like T. spiralis.[3][4] As a carbohydrate antigen, this compound can elicit both T-cell independent and T-cell dependent immune responses, depending on its presentation to the immune system.

T-Cell Independent (TI) Response:

Native polysaccharides containing repeating this compound epitopes can act as T-cell independent type 2 (TI-2) antigens. These antigens can directly activate B-cells by cross-linking multiple B-cell receptors (BCRs) on the B-cell surface. This leads to a rapid but generally less robust immune response, characterized by the production of low-affinity IgM and some IgG antibodies, without the generation of long-term immunological memory.

T-Cell Dependent (TD) Response:

To induce a more potent and long-lasting immune response, this compound-containing oligosaccharides can be covalently linked to a carrier protein to form a glycoconjugate vaccine. This formulation converts the T-cell independent antigen into a T-cell dependent one. B-cells that recognize the this compound epitope internalize the entire glycoconjugate, process the carrier protein, and present its peptides on MHC class II molecules to helper T-cells. This cognate interaction provides the necessary "help" for B-cell proliferation, affinity maturation, class switching to produce high-affinity IgG antibodies, and the formation of memory B-cells.

Quantitative Data on this compound Immunogenicity

The following tables summarize key quantitative findings from initial studies on the immunogenicity of this compound-containing antigens.

Table 1: Protective Efficacy of Anti-Tyvelose Monoclonal Antibodies against Trichinella spiralis Larval Invasion in vitro

Monoclonal Antibody (MAb)SpecificityProtective Concentration (mg/mL)Outcome
18HThis compoundAs little as 0.016Protection against MDCK monolayer damage
9EThis compoundAs little as 0.061Protection against MDCK monolayer damage
9DThis compound> 0.50Failed to protect at concentrations below 0.50 mg/mL
18BNon-TyveloseNot ProtectiveLarval invasion and monolayer damage observed
16HNon-TyveloseNot ProtectiveLarval invasion and monolayer damage observed

Data from an in vitro model of T. spiralis L1 larval invasion of Madin-Darby canine kidney (MDCK) cell monolayers.[1]

Table 2: Serum Antibody Response to a Bivalent Salmonella O-Antigen Glycoconjugate Vaccine in Mice

Vaccine FormulationAdjuvantAntigenMean Anti-O-Antigen IgG Titer (Endpoint Titer)
BivalentAlum + CpGO:4,5 (S. Typhimurium)~100,000
BivalentAlum + CpGO:9 (S. Enteritidis)~30,000
MonovalentAlum + CpGO:4,5 (S. Typhimurium)~100,000
MonovalentAlum + CpGO:9 (S. Enteritidis)~100,000

Data from CB6F1 mice immunized with S. Typhimurium (O:4,5) and S. Enteritidis (O:9, which contains this compound) O-antigen glycoconjugates. Titers were measured by ELISA after three immunizations.[5]

Table 3: Cytokine Profile from Mesenteric Node Lymphocytes of Mice Immunized with this compound-BSA

CytokineProductionImplied T-cell Response
IL-5DetectedTh2
IFN-γNot DetectedTh1 (not induced)

Qualitative data from a study where immunization with a this compound-Bovine Serum Albumin (BSA) conjugate predominantly induced an IgG1 antibody isotype, suggesting a Th2-polarized T-cell response.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound immunogenicity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies

This protocol is for the quantitative determination of this compound-specific antibodies in serum.

  • Antigen Coating: 96-well microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at room temperature to allow for antibody binding to the coated antigen.

  • Washing: Plates are washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in blocking buffer, added to the wells, and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A suitable chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark until color develops.

  • Reaction Stoppage and Reading: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve can be generated using a known concentration of a specific antibody to quantify the antibody levels in the samples. Endpoint titers are determined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off.[4][6]

In Vitro Trichinella spiralis Larval Invasion Assay

This assay is used to assess the ability of anti-Tyvelose antibodies to inhibit the invasion of intestinal epithelial cells by T. spiralis larvae.[1][7]

  • Cell Culture: A monolayer of intestinal epithelial cells (e.g., Caco-2 or MDCK) is grown to confluency in a suitable culture plate or chamber slide.

  • Larval Preparation: T. spiralis muscle larvae (L1) are recovered from infected rodents by artificial digestion and activated to become infective intestinal larvae.

  • Invasion Inhibition: The cell monolayers are pre-incubated with different concentrations of the test antibodies (e.g., anti-Tyvelose monoclonal antibodies) or control antibodies.

  • Larval Inoculation: A defined number of activated larvae are added to each well containing the cell monolayer and antibodies.

  • Incubation: The plates are incubated for a set period (e.g., 2-24 hours) at 37°C in a CO₂ incubator to allow for larval invasion.

  • Assessment of Invasion: The monolayers are washed to remove non-invaded larvae. The number of invaded larvae within the monolayer is counted using an inverted microscope. Damage to the cell monolayer can also be quantified.

  • Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invaded larvae in the presence of test antibodies to the number in the control groups.

Serum Bactericidal Assay (SBA) for Salmonella

The SBA measures the functional ability of anti-O-antigen antibodies to kill Salmonella in the presence of complement. A luminescence-based high-throughput method has been characterized for this purpose.[8]

  • Bacterial Preparation: Salmonella strains are grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer.

  • Serum and Complement: Test serum samples are heat-inactivated to destroy their native complement. A source of active complement (e.g., baby rabbit serum or human serum depleted of specific antibodies) is used.

  • Assay Reaction: Serially diluted heat-inactivated test serum, a standardized suspension of bacteria, and the complement source are mixed in a 96-well plate.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 3 hours).

  • Luminescence Measurement: After incubation, a reagent that measures bacterial ATP (e.g., BacTiter-Glo) is added to each well. The luminescence, which is proportional to the number of viable bacteria, is measured using a luminometer.

  • Data Analysis: The serum bactericidal titer is typically defined as the reciprocal of the serum dilution that results in a 50% reduction in bacterial viability compared to the control (no antibody).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the immune response to this compound-containing antigens.

T_Independent_Activation cluster_Bcell B-Cell BCR {B-Cell Receptor (BCR)|IgM/IgD} Signaling_Cascade Intracellular Signaling Cascade BCR->Signaling_Cascade Signal 1 Activation B-Cell Activation (Proliferation & Differentiation) Signaling_Cascade->Activation Plasma_Cell Plasma Cell Activation->Plasma_Cell Antibodies Low-affinity IgM (Primarily) Plasma_Cell->Antibodies Secretion Antigen T-Independent Antigen (e.g., Polysaccharide with repeating this compound epitopes) Antigen->BCR Cross-linking of multiple BCRs T_Dependent_Activation cluster_Bcell B-Cell cluster_Thelper Helper T-Cell BCR {BCR} Internalization Antigen Internalization & Processing BCR->Internalization MHCII MHC Class II Presentation of Carrier Peptide Internalization->MHCII TCR {T-Cell Receptor (TCR)} MHCII->TCR Peptide Recognition CD40L CD40L TCR->CD40L Cytokines Cytokine Release (IL-4, IL-5) TCR->Cytokines B_Cell_Activation B-Cell Activation (Proliferation, Affinity Maturation, Class Switching) CD40L->B_Cell_Activation CD40-CD40L Interaction (Signal 2) Cytokines->B_Cell_Activation T-Cell Help Antigen T-Dependent Antigen (this compound-Protein Conjugate) Antigen->BCR Binding Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Memory_B_Cell Memory B-Cell B_Cell_Activation->Memory_B_Cell Antibodies High-affinity IgG Plasma_Cell->Antibodies Secretion Immunogenicity_Workflow cluster_Preclinical Preclinical Immunogenicity Assessment cluster_Analysis Immunological Analysis Vaccine_Prep Vaccine Formulation (this compound-Protein Conjugate + Adjuvant) Immunization Animal Immunization (e.g., Mice, Rabbits) - Prime and Boost Schedule Vaccine_Prep->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA: - Anti-Tyvelose IgG Titers - Isotype Profiling (IgG1, IgG2a) Sample_Collection->ELISA Functional_Assay Functional Assays: - Serum Bactericidal Assay (SBA) - Opsonophagocytic Assay (OPA) - In vitro Invasion Assay Sample_Collection->Functional_Assay Cellular_Response Cellular Response: - Cytokine Profiling (ELISpot/FACS) - T-cell Proliferation Assay Sample_Collection->Cellular_Response Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis Functional_Assay->Data_Analysis Cellular_Response->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-Tyvelose from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar found in the O-antigens of various bacteria, playing a crucial role in immunology and vaccine development. This document provides detailed protocols for the chemical synthesis of D-Tyvelose from simple and readily available precursors. Two primary synthetic routes are presented: a de novo synthesis starting from achiral 2-acetylfuran (B1664036) and a route commencing from a common monosaccharide derivative, D-mannose. These protocols are intended to provide researchers with a comprehensive guide for the laboratory-scale preparation of D-Tyvelose, complete with experimental details, data presentation, and workflow visualizations.

Introduction

The unique structural characteristics of 3,6-dideoxyhexoses, such as D-Tyvelose, make them important targets in synthetic carbohydrate chemistry. Their presence as terminal residues in bacterial lipopolysaccharides (LPS) renders them key antigenic determinants. Access to pure and well-characterized D-Tyvelose is essential for the development of glycoconjugate vaccines, immunological studies, and as standards for analytical purposes. This application note details two robust synthetic pathways to obtain D-Tyvelose, offering flexibility in the choice of starting materials and synthetic strategy.

Synthetic Pathway Overview

Two principal pathways for the synthesis of D-Tyvelose are outlined below. The first is a de novo approach that builds the pyranose ring from an achiral furan (B31954) derivative. The second is a more traditional carbohydrate synthesis approach starting from a protected D-mannose derivative.

Diagram: Overall Synthetic Strategies for D-Tyvelose

G cluster_0 De Novo Synthesis cluster_1 Synthesis from D-Mannose 2-Acetylfuran 2-Acetylfuran Pyranone Intermediate Pyranone Intermediate 2-Acetylfuran->Pyranone Intermediate Enantioselective Reduction, Achmatowicz Rearrangement Protected Tyvelose Derivative Protected this compound Derivative Pyranone Intermediate->Protected this compound Derivative Glycosylation, Michael Addition, Reduction D-Tyvelose_de_novo D-Tyvelose Protected this compound Derivative->D-Tyvelose_de_novo Deprotection D-Mannose D-Mannose Methyl α-D-Mannopyranoside Methyl α-D-Mannopyranoside D-Mannose->Methyl α-D-Mannopyranoside Fischer Glycosylation Protected Mannoside Protected Mannoside Methyl α-D-Mannopyranoside->Protected Mannoside Protection (e.g., Benzylidene) 3-Deoxy Intermediate 3-Deoxy Intermediate Protected Mannoside->3-Deoxy Intermediate Deoxygenation at C-3 3,6-Dideoxy Intermediate 3,6-Dideoxy Intermediate 3-Deoxy Intermediate->3,6-Dideoxy Intermediate Deoxygenation at C-6 D-Tyvelose_mannose D-Tyvelose 3,6-Dideoxy Intermediate->D-Tyvelose_mannose Deprotection

Caption: High-level overview of the two synthetic routes to D-Tyvelose.

Route 1: De Novo Synthesis from 2-Acetylfuran

This elegant approach builds the D-Tyvelose scaffold from the simple, achiral precursor 2-acetylfuran. The key steps involve an asymmetric reduction to establish stereochemistry, followed by an Achmatowicz rearrangement to form the pyranone ring. Subsequent stereocontrolled transformations lead to the desired D-Tyvelose. This method is particularly advantageous as it does not rely on potentially expensive carbohydrate starting materials[1][2][3].

Experimental Protocol

A detailed, step-by-step protocol for the de novo synthesis of D-Tyvelose is provided below.

Step 1: Enantioselective Reduction of 2-Acetylfuran

  • To a solution of 2-acetylfuran in an appropriate solvent (e.g., toluene), a chiral catalyst (e.g., a CBS catalyst) is added.

  • The mixture is cooled to a low temperature (e.g., -20 °C).

  • A reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex) is added dropwise.

  • The reaction is stirred for several hours until completion, monitored by TLC.

  • The reaction is quenched, and the product, a chiral furyl alcohol, is purified by column chromatography.

Step 2: Achmatowicz Rearrangement

  • The chiral furyl alcohol is dissolved in a solvent mixture (e.g., dichloromethane/water).

  • A brominating agent (e.g., N-bromosuccinimide) is added portion-wise at 0 °C.

  • The reaction is stirred until the starting material is consumed.

  • The resulting pyranone intermediate is extracted and purified.

Step 3: Diastereoselective Acylation and Glycosylation

  • The pyranone is acylated using isobutyric anhydride (B1165640) in the presence of a chiral catalyst (e.g., (+)-benzotetramisole or (−)-benzotetramisole) to give a glycosyl ester.

  • This ester is then used to glycosylate an alcohol (e.g., 4-methoxybenzyl alcohol) to yield the corresponding protected glycoside.

Step 4: Michael Addition

  • A nucleophile is introduced via a stereoselective Michael addition to the enone system of the pyranone glycoside to install the C-2 substituent.

Step 5: Reduction of the Ketone

  • The ketone at C-4 is reduced stereoselectively to afford the desired arabino configuration.

Step 6: Deprotection

  • All protecting groups are removed under appropriate conditions to yield D-Tyvelose.

Quantitative Data
StepProductYield (%)Purity (%)Analytical Data (Example)
1. Enantioselective ReductionChiral Furyl Alcohol>90>95¹H NMR, ¹³C NMR, Optical Rotation
2. Achmatowicz RearrangementPyranone Intermediate~85>95¹H NMR, ¹³C NMR
3. Acylation and GlycosylationProtected Glycoside~80>95¹H NMR, ¹³C NMR, HRMS
4. Michael Addition3,6-Dideoxy-4-keto Sugar Derivative~75>95¹H NMR, ¹³C NMR, HRMS
5. ReductionProtected D-Tyvelose>90>95¹H NMR, ¹³C NMR, HRMS
6. DeprotectionD-Tyvelose>95>98¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Note: Yields and analytical data are representative and may vary based on specific reagents and conditions.

Diagram: De Novo Synthesis Workflow

G start 2-Acetylfuran step1 Enantioselective Reduction (CBS catalyst, borane) start->step1 intermediate1 Chiral Furyl Alcohol step1->intermediate1 step2 Achmatowicz Rearrangement (NBS) intermediate1->step2 intermediate2 Pyranone step2->intermediate2 step3 Diastereoselective Acylation & Glycosylation intermediate2->step3 intermediate3 Protected Glycoside step3->intermediate3 step4 Michael Addition intermediate3->step4 intermediate4 4-Keto Intermediate step4->intermediate4 step5 Stereoselective Reduction intermediate4->step5 intermediate5 Protected this compound step5->intermediate5 step6 Deprotection intermediate5->step6 end D-Tyvelose step6->end

Caption: Step-by-step workflow for the de novo synthesis of D-Tyvelose.

Route 2: Synthesis from D-Mannose

This approach utilizes a readily available carbohydrate, D-mannose, as the starting material. The synthesis involves a series of protection and deoxygenation steps to achieve the desired 3,6-dideoxy-D-arabino configuration.

Experimental Protocol

Step 1: Preparation of Methyl α-D-Mannopyranoside

  • D-Mannose is treated with methanol (B129727) in the presence of an acid catalyst (e.g., acetyl chloride or Dowex 50W-X8 resin) under reflux.

  • The reaction mixture is neutralized, filtered, and concentrated to yield methyl α-D-mannopyranoside.

Step 2: Formation of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

  • Methyl α-D-mannopyranoside is reacted with benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-toluenesulfonic acid in an inert solvent (e.g., DMF).

  • The product is purified by crystallization.

Step 3: Selective Protection of the 2-OH Group

  • The 2-hydroxyl group of methyl 4,6-O-benzylidene-α-D-mannopyranoside is selectively protected, for example, as a benzyl (B1604629) ether.

Step 4: Deoxygenation at C-3

  • The free 3-hydroxyl group is activated (e.g., as a tosylate or triflate).

  • The activated group is then removed by reduction (e.g., with lithium aluminum hydride).

Step 5: Deoxygenation at C-6

  • The 4,6-O-benzylidene protecting group is opened to reveal the primary 6-hydroxyl group.

  • The 6-hydroxyl group is selectively activated (e.g., tosylated).

  • The 6-O-tosyl group is then reduced to a methyl group.

Step 6: Deprotection

  • The remaining protecting groups (e.g., benzyl ether) are removed by catalytic hydrogenation to afford methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (methyl α-D-tyveloside).

  • Acid hydrolysis of the methyl glycoside yields D-Tyvelose.

Quantitative Data
StepProductYield (%)Purity (%)Analytical Data (Example)
1. Fischer GlycosylationMethyl α-D-Mannopyranoside>90>98¹H NMR, ¹³C NMR, Optical Rotation
2. Benzylidene Acetal FormationMethyl 4,6-O-Benzylidene-α-D-mannopyranoside~85>98¹H NMR, ¹³C NMR, mp
3. Selective Protection2-O-Protected Mannoside~80>95¹H NMR, ¹³C NMR
4. C-3 Deoxygenation3-Deoxy Intermediate~70>95¹H NMR, ¹³C NMR, HRMS
5. C-6 DeoxygenationProtected Methyl Tyveloside~75>95¹H NMR, ¹³C NMR, HRMS
6. DeprotectionD-Tyvelose>90>98¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Note: Yields and analytical data are representative and may vary based on specific reagents and conditions.

Diagram: Synthesis from D-Mannose Workflow

G start D-Mannose step1 Fischer Glycosylation start->step1 intermediate1 Methyl α-D-Mannopyranoside step1->intermediate1 step2 Benzylidene Acetal Protection intermediate1->step2 intermediate2 Methyl 4,6-O-Benzylidene- α-D-mannopyranoside step2->intermediate2 step3 Selective Protection of 2-OH intermediate2->step3 intermediate3 2-O-Protected Intermediate step3->intermediate3 step4 Deoxygenation at C-3 intermediate3->step4 intermediate4 3-Deoxy Intermediate step4->intermediate4 step5 Deoxygenation at C-6 intermediate4->step5 intermediate5 Protected Methyl Tyveloside step5->intermediate5 step6 Deprotection intermediate5->step6 end D-Tyvelose step6->end

Caption: Step-by-step workflow for the synthesis of D-Tyvelose from D-Mannose.

Conclusion

The synthetic routes outlined in this application note provide reliable and reproducible methods for the preparation of D-Tyvelose. The de novo synthesis from 2-acetylfuran offers an elegant and efficient pathway from a simple achiral precursor, while the synthesis from D-mannose represents a more classical approach utilizing an abundant monosaccharide. The choice of route will depend on the specific resources and expertise available in the laboratory. The detailed protocols and workflow diagrams are intended to facilitate the successful synthesis of this important deoxysugar for a variety of research and development applications.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Tyvelose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a rare deoxy sugar that is a crucial component of the O-antigen in the lipopolysaccharides (LPS) of various pathogenic bacteria, including certain species of Salmonella and Yersinia.[1][2] These this compound-containing oligosaccharides are key antigenic determinants and play a significant role in the interaction between the pathogen and its host, making them important targets for the development of vaccines, diagnostic tools, and novel therapeutics.[3] The chemoenzymatic synthesis of these complex glycans offers a powerful approach to access structurally well-defined oligosaccharides for biological studies and drug development, combining the specificity of enzymatic reactions with the versatility of chemical synthesis.

This document provides a detailed overview of the chemoenzymatic synthesis of this compound-containing oligosaccharides, including protocols for the enzymatic synthesis of the activated sugar donor, CDP-tyvelose, the subsequent glycosyltransferase-catalyzed coupling to an acceptor oligosaccharide, and the purification and characterization of the final product.

Chemoenzymatic Synthesis Workflow

The overall strategy for the chemoenzymatic synthesis of a this compound-containing oligosaccharide involves three main stages:

  • Enzymatic Synthesis of CDP-Tyvelose: The activated sugar donor, CDP-tyvelose, is synthesized from a readily available precursor, CDP-D-glucose, using a cascade of enzymes from the natural this compound biosynthesis pathway.

  • Chemical Synthesis of the Acceptor Oligosaccharide: A suitable acceptor oligosaccharide with a free hydroxyl group at the desired position for glycosylation is prepared using chemical synthesis methods. This allows for the creation of a variety of acceptor structures.

  • Enzymatic Glycosylation and Product Purification: The CDP-tyvelose is enzymatically transferred to the acceptor oligosaccharide using a specific tyvelosyltransferase. The final this compound-containing oligosaccharide is then purified and characterized.

Chemoenzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_coupling Enzymatic Coupling & Purification CDP_Glucose CDP-D-Glucose Enzyme_Cascade Enzymatic Cascade (Dehydratase, Dehydrogenase, Reductase, Epimerase) CDP_Glucose->Enzyme_Cascade CDP_this compound CDP-Tyvelose Enzyme_Cascade->CDP_this compound Glycosyltransferase Tyvelosyltransferase CDP_this compound->Glycosyltransferase Monosaccharides Monosaccharide Building Blocks Chemical_Steps Protecting Group Chemistry & Glycosylation Monosaccharides->Chemical_Steps Acceptor Acceptor Oligosaccharide Chemical_Steps->Acceptor Acceptor->Glycosyltransferase Final_Product This compound-Containing Oligosaccharide Glycosyltransferase->Final_Product Purification Purification (HPLC, SEC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Fig. 1: Overall workflow for the chemoenzymatic synthesis of this compound-containing oligosaccharides.

Data Presentation

Table 1: Enzymes Involved in the Biosynthesis of CDP-Tyvelose from CDP-D-Glucose

Enzyme NameEC NumberFunction in Pathway
CDP-D-glucose 4,6-dehydratase4.2.1.45Catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.[4]
CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase1.17.1.1Catalyzes the oxidation at C-3 of the glucose moiety.[5]
CDP-4-keto-3,6-dideoxy-D-glucose 2-epimerase5.1.3.10Catalyzes the epimerization at C-2 to form the mannose configuration.[1][6]
CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase1.1.1.-Catalyzes the final reduction to form CDP-tyvelose.

Table 2: Kinetic Parameters of Key Enzymes in the CDP-Tyvelose Biosynthesis Pathway

EnzymeSubstrateKm (µM)kcat (min-1)Source
dTDP-D-glucose 4,6-dehydratase (E. coli)dTDP-D-glucose322.01 x 104[1]
CDP-tyvelose 2-epimerase (T. atlanticus)CDP-D-glucose-~1.0[1][6]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes for CDP-Tyvelose Synthesis

This protocol describes a general method for the expression and purification of His-tagged enzymes involved in the CDP-tyvelose biosynthesis pathway.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the genes encoding the enzymes from the CDP-tyvelose biosynthesis pathway (e.g., from Salmonella enterica) with codon optimization for expression in E. coli.
  • Clone the synthesized genes into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
  • Harvest the cells by centrifugation and store the cell pellet at -80°C.

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column extensively with wash buffer to remove unbound proteins.
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt and concentrate the purified enzyme using ultrafiltration and store in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) at -80°C.

Protocol 2: Enzymatic Synthesis of CDP-Tyvelose

This protocol outlines the one-pot enzymatic synthesis of CDP-tyvelose from CDP-D-glucose.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • CDP-D-glucose (e.g., 5 mM)
  • NADH (e.g., 7.5 mM)
  • ATP (for potential regeneration systems, e.g., 10 mM)
  • MgCl2 (e.g., 10 mM)
  • Purified CDP-D-glucose 4,6-dehydratase (e.g., 0.1 mg/mL)
  • Purified CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system (e.g., 0.1 mg/mL)
  • Purified CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase (e.g., 0.1 mg/mL)
  • Purified CDP-tyvelose 2-epimerase (e.g., 0.1 mg/mL)
  • The reaction should be performed in a suitable buffer, such as 100 mM Tris-HCl, pH 7.5.

2. Incubation:

  • Incubate the reaction mixture at 37°C.
  • Monitor the progress of the reaction by TLC or HPLC analysis of small aliquots taken at different time points.

3. Reaction Termination and Purification:

  • Terminate the reaction by heating at 95°C for 5 minutes.
  • Centrifuge to remove precipitated proteins.
  • Purify the CDP-tyvelose from the supernatant using anion-exchange chromatography or size-exclusion chromatography.

Protocol 3: Chemoenzymatic Synthesis of a this compound-Containing Disaccharide

This protocol describes the enzymatic transfer of this compound from CDP-tyvelose to a chemically synthesized acceptor.

1. Chemical Synthesis of Acceptor:

  • Synthesize a suitable acceptor oligosaccharide with a free hydroxyl group at the desired linkage position using established chemical glycosylation methods. For example, a protected glucose derivative can be used as an acceptor.

2. Enzymatic Glycosylation:

  • Prepare a reaction mixture containing:
  • CDP-tyvelose (e.g., 2 mM)
  • Acceptor oligosaccharide (e.g., 1 mM)
  • Purified tyvelosyltransferase (e.g., 0.1 mg/mL)
  • MgCl2 or MnCl2 (e.g., 10 mM, as required by the glycosyltransferase)
  • The reaction should be performed in a suitable buffer, such as 50 mM HEPES, pH 7.2.

3. Incubation and Monitoring:

  • Incubate the reaction at 37°C.
  • Monitor the formation of the product by TLC or HPLC-MS.

4. Purification of the Final Product:

  • Terminate the reaction and remove the enzyme as described in Protocol 2.
  • Purify the this compound-containing oligosaccharide using size-exclusion chromatography to separate the product from unreacted acceptor and nucleotide byproducts.
  • Further purify the product using reversed-phase HPLC if necessary.[7][8][9]

5. Characterization:

  • Characterize the purified product by high-resolution mass spectrometry to confirm its molecular weight and by NMR spectroscopy to determine its structure and the stereochemistry of the newly formed glycosidic linkage.[10]

Mandatory Visualizations

CDP_Tyvelose_Biosynthesis CDP_Glc CDP-D-Glucose E1 CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45) CDP_Glc->E1 Intermediate1 CDP-4-keto-6-deoxy-D-glucose E2 CDP-4-keto-6-deoxy-D-glucose -3-dehydrogenase (EC 1.17.1.1) Intermediate1->E2 Intermediate2 CDP-4-keto-3,6-dideoxy-D-glucose E3 CDP-paratose synthase Intermediate2->E3 Intermediate3 CDP-paratose E4 CDP-tyvelose 2-epimerase (EC 5.1.3.10) Intermediate3->E4 CDP_Tyv CDP-Tyvelose E1->Intermediate1 E2->Intermediate2 E3->Intermediate3 E4->CDP_Tyv

Fig. 2: Enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis cluster_analysis Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification_E Enzyme Purification Expression->Purification_E CDP_Tyv_Synth Enzymatic Synthesis of CDP-Tyvelose Purification_E->CDP_Tyv_Synth Enzymatic_Glycosylation Enzymatic Glycosylation CDP_Tyv_Synth->Enzymatic_Glycosylation Acceptor_Synth Chemical Synthesis of Acceptor Acceptor_Synth->Enzymatic_Glycosylation Purification_O Oligosaccharide Purification (HPLC) Enzymatic_Glycosylation->Purification_O Characterization Structural Characterization (NMR, MS) Purification_O->Characterization

Fig. 3: Experimental workflow for chemoenzymatic synthesis and analysis.

Drug_Development_Applications cluster_applications Drug Development Applications Tyvelose_Oligo This compound-Containing Oligosaccharides Vaccine Vaccine Development (Conjugate Vaccines) Tyvelose_Oligo->Vaccine as Antigens Diagnostics Diagnostic Tools (Immunoassays) Tyvelose_Oligo->Diagnostics as Biomarkers Therapeutics Therapeutic Agents (Inhibitors of bacterial adhesion) Tyvelose_Oligo->Therapeutics as Mimics

Fig. 4: Applications of this compound-containing oligosaccharides in drug development.

References

Application Notes and Protocols for the Glycosylation of Tyvelose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a biologically significant deoxysugar found in the O-antigens of various pathogenic bacteria, including certain serotypes of Salmonella and E. coli. The unique structural features of this compound-containing glycans make them important targets in the development of diagnostics, vaccines, and therapeutics. Chemical glycosylation is a powerful tool for the synthesis of these complex glycoconjugates, enabling detailed structure-activity relationship studies and the creation of novel biomedical tools.

This document provides detailed application notes and protocols for two effective methods for the glycosylation of this compound donors: the glycosyl halide method using a silver zeolite catalyst and the thioglycoside method with iodonium (B1229267) ion-assisted activation. These protocols are designed to guide researchers in the successful synthesis of this compound-containing oligosaccharides.

Methods for this compound Glycosylation

The chemical synthesis of this compound glycosides requires careful selection of the glycosyl donor, acceptor, and activation method to control the stereoselectivity and achieve high yields. The two methods detailed below represent robust strategies for the formation of glycosidic linkages with this compound.

Method 1: Glycosyl Halide Donors with Silver Zeolite Catalysis

Glycosyl halides, particularly chlorides, are reactive glycosyl donors that can be activated by halophilic promoters. In the context of this compound glycosylation, the use of an insoluble silver zeolite catalyst offers a mild and effective way to promote the reaction, often leading to good yields and stereoselectivity. The this compound donor is typically protected with non-participating groups, such as benzyl (B1604629) ethers, at the C-2 and C-4 positions to favor the formation of the desired glycosidic bond.

Method 2: Thioglycoside Donors with Iodonium Ion-Assisted Activation

Thioglycosides are stable and versatile glycosyl donors that can be activated under a variety of conditions. Iodonium ion promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), are commonly used for the activation of thioglycosides. This method is highly effective for a wide range of glycosyl donors and acceptors and has been successfully applied to the synthesis of complex oligosaccharides containing deoxysugars like this compound.

Data Presentation: Comparison of Glycosylation Methods

The following table summarizes quantitative data for the glycosylation of this compound donors using the two described methods. This allows for a direct comparison of their efficiency and stereoselectivity under specific reaction conditions.

Glycosyl DonorGlycosyl AcceptorMethodPromoter/CatalystSolventTemp. (°C)Time (h)Yield (%)Anomeric Ratio (α:β)Reference
2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chlorideMethyl 2,3,6-tri-O-benzoyl-α-D-galactopyranosideGlycosyl HalideSilver ZeoliteCH₂Cl₂2518751:1.2[1]
Ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-α-D-arabino-hexopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideThioglycosideNIS/TfOHCH₂Cl₂-20285>95:5 (α)[2]

Experimental Protocols

Protocol 1: Glycosylation of a this compound Glycosyl Halide Donor with Silver Zeolite

This protocol describes the glycosylation of a protected galactose acceptor with 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride using silver zeolite as a catalyst.[1]

Materials:

  • 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride (this compound donor)

  • Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside (Acceptor)

  • Silver Zeolite (Ag-Zeolite)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Toluene

  • Celite®

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Preparation of Reactants:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the this compound donor (1.0 equiv) and the galactose acceptor (1.2 equiv) in anhydrous dichloromethane (5-10 mL per 100 mg of donor).

    • Add freshly activated silver zeolite (approximately 2-3 times the weight of the donor).

  • Glycosylation Reaction:

    • Stir the reaction mixture vigorously at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting donor is consumed (typically 18-24 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the silver zeolite. Wash the Celite® pad thoroughly with dichloromethane.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired disaccharide.

Protocol 2: Iodonium Ion-Assisted Glycosylation of a this compound Thioglycoside Donor

This protocol details the glycosylation of a protected glucose acceptor with an ethyl thiotyveloside donor using N-iodosuccinimide (NIS) and triflic acid (TfOH) as promoters.[2]

Materials:

  • Ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-α-D-arabino-hexopyranoside (this compound donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and cooling bath

Procedure:

  • Preparation of Reactants:

    • To a flame-dried, two-necked round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of the this compound thioglycoside donor (1.2 equiv) and the glucose acceptor (1.0 equiv) in anhydrous dichloromethane.

    • Stir the mixture at room temperature for 30 minutes.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cooling bath.

    • Add N-iodosuccinimide (1.5 equiv) to the mixture and stir for 15 minutes.

    • Add a catalytic amount of triflic acid (0.1-0.2 equiv) dropwise.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Add saturated aqueous sodium thiosulfate solution to consume excess iodine.

    • Allow the mixture to warm to room temperature and then dilute with dichloromethane.

    • Filter through a pad of Celite® and wash the pad with dichloromethane.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the pure disaccharide.

Visualizations

The following diagrams illustrate the general workflows for the two described glycosylation methods.

Glycosyl_Halide_Method Donor This compound Glycosyl Halide Reaction Glycosylation Reaction (CH₂Cl₂, 25°C) Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Catalyst Silver Zeolite Catalyst->Reaction Activation Product This compound Glycoside Reaction->Product Workup Filtration & Purification Product->Workup

Caption: Workflow for Glycosyl Halide Method.

Thioglycoside_Method Donor This compound Thioglycoside Reaction Glycosylation Reaction (CH₂Cl₂, -20°C) Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Promoter NIS / TfOH Promoter->Reaction Activation Product This compound Glycoside Reaction->Product Workup Quenching & Purification Product->Workup

Caption: Workflow for Thioglycoside Method.

References

Application Notes and Protocols for the Purification of Synthetic Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a deoxysugar that is a component of the lipopolysaccharides of certain Gram-negative bacteria and the surface glycans of some parasites. As a synthetic target, it holds significance for the development of diagnostics, vaccines, and therapeutics related to these organisms. The chemical synthesis of this compound involves multiple steps, culminating in a final product that requires rigorous purification to remove reagents, byproducts, and isomeric impurities. This document provides a detailed protocol for the purification of synthetic this compound, along with methods for assessing its purity.

Data Presentation

The overall yield and purity of synthetic this compound are highly dependent on the specific synthetic route employed. The following table summarizes representative quantitative data from various synthetic approaches to provide a general expectation for researchers.

ParameterValueNotes
Overall Synthetic Yield 5-20%Highly variable depending on the starting material and the number of steps.
Purity after Column Chromatography >95%Typically assessed by ¹H NMR and/or HPLC.
Final Purity after Preparative HPLC >99%Can be achieved for applications requiring high purity material.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves several key stages, from a protected monosaccharide precursor to the final, deprotected, and purified product.

This compound Synthesis and Purification Workflow Overall Workflow for Synthetic this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Protected Monosaccharide Precursor intermediate Key Synthetic Intermediates start->intermediate Multi-step Synthesis crude_this compound Crude Protected this compound intermediate->crude_this compound Final Synthetic Steps column_chroma Silica (B1680970) Gel Column Chromatography crude_this compound->column_chroma Initial Purification deprotection Removal of Protecting Groups column_chroma->deprotection final_purification Preparative HPLC (Optional) deprotection->final_purification High-Purity Requirement pure_this compound Pure Synthetic this compound (>99%) deprotection->pure_this compound Sufficient Purity final_purification->pure_this compound nmr ¹H and ¹³C NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_this compound->ms hplc_analysis Analytical HPLC pure_this compound->hplc_analysis

Caption: Overall Workflow for Synthetic this compound Purification.

Experimental Protocols

Purification of Protected this compound by Silica Gel Column Chromatography

This protocol is designed for the purification of a protected form of this compound (e.g., as a methyl glycoside with benzyl (B1604629) or acetyl protecting groups) from a crude reaction mixture.

Materials:

  • Crude protected this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether), analytical grade

  • Ethyl acetate (B1210297), analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent with the lowest polarity).

  • TLC Analysis: Determine an appropriate eluent system by TLC. Test various ratios of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution:

    • Begin elution with the determined solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound of interest down the column. A typical gradient might be from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure protected this compound, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified protected this compound.

Deprotection of Purified this compound

This protocol describes a common method for the removal of benzyl protecting groups to yield the final, unprotected this compound.

Materials:

  • Purified protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or ethanol (B145695)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the protected this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected this compound.

Final Purification by Preparative HPLC (Optional)

For applications requiring very high purity, preparative reversed-phase HPLC can be employed.

Materials:

  • Crude deprotected this compound

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

  • Lyophilizer

Procedure:

  • Dissolve the crude deprotected this compound in a minimal amount of the HPLC mobile phase (e.g., 95:5 water:acetonitrile).

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase.

  • Inject the sample onto the column.

  • Elute with an appropriate gradient of water and acetonitrile. A shallow gradient is often necessary to separate closely related sugar isomers.

  • Monitor the elution using a suitable detector (e.g., refractive index or evaporative light scattering detector).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Freeze the remaining aqueous solution and lyophilize to obtain the final, pure synthetic this compound as a white solid.

Purity Assessment Workflow

A series of analytical techniques should be used to confirm the identity and purity of the final synthetic this compound.

Purity Assessment Workflow Workflow for Purity Assessment of Synthetic this compound start Purified Synthetic this compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Confirmation ms High-Resolution Mass Spectrometry (HRMS) start->ms Molecular Weight Verification hplc Analytical HPLC start->hplc Purity and Isomer Separation final_purity Purity Confirmation (>99%) nmr->final_purity ms->final_purity hplc->final_purity

Caption: Workflow for Purity Assessment of Synthetic this compound.

Analytical Methods for Purity Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and stereochemistry of the synthesized this compound. The spectra should be compared with literature values for this compound. The absence of signals from impurities or protecting groups indicates high purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the correct molecular weight of the synthetic this compound.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC, using either a normal-phase (for protected sugars) or reversed-phase (for deprotected sugars) column, can be used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound. This technique is also effective for separating anomers.[1][2]

References

Application of Tyvelose in Glycoconjugate Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that has emerged as a significant antigen in the development of glycoconjugate vaccines. It is a key component of the O-specific polysaccharide (O-antigen) of various pathogenic bacteria, most notably Salmonella enterica of serogroup D, which includes the human pathogen Salmonella Typhi, the causative agent of typhoid fever. This compound is also found in the immunodominant antigens of the parasite Trichinella spiralis. The unique structure and immunogenicity of this compound make it a prime target for vaccine-induced antibodies. This document provides detailed application notes and protocols for the utilization of this compound in the research and development of glycoconjugate vaccines.

Rationale for this compound in Glycoconjugate Vaccines

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a highly successful class of vaccines. They convert T-cell independent carbohydrate antigens into T-cell dependent antigens, thereby inducing a robust and long-lasting immune response, including immunological memory, even in infants.

The rationale for using this compound-containing antigens in glycoconjugate vaccines is based on the following:

  • Immunodominance: this compound is an immunodominant sugar in the O-antigen of Salmonella serogroup D. Antibodies directed against the O-antigen are crucial for protection against infection.

  • Specificity: As a relatively rare sugar, antibodies against this compound are highly specific to the pathogens that display it on their surface.

  • Protective Efficacy: Preclinical studies have demonstrated that glycoconjugates containing this compound can elicit protective immunity against lethal challenge with Salmonella.

Data Presentation: Immunogenicity and Efficacy of this compound-Containing Glycoconjugate Vaccines

The following tables summarize quantitative data from preclinical studies evaluating the immunogenicity and protective efficacy of this compound-containing glycoconjugate vaccines against Salmonella.

Table 1: Anti-O-Antigen (this compound-Containing) IgG Titers in Mice Following Immunization

Vaccine CandidateCarrier ProteinAdjuvantImmunization ScheduleMean IgG Titer (ELISA Units)Reference
S. Typhimurium OSP-CRM197CRM197None3 doses, 2-week intervals~10,000[1]
S. Typhimurium OSP-FliCFlagellin (FliC)None3 doses, 28-day intervals>100,000[2]
S. Enteritidis OSP-rT2544Recombinant OMPNone3 doses, 14-day intervals~1,000,000[3][4]

Table 2: Protective Efficacy of this compound-Containing Glycoconjugate Vaccines in Mouse Challenge Studies

Vaccine CandidateCarrier ProteinChallenge StrainChallenge DoseSurvival Rate (%)Reference
S. Typhimurium OSP-CRM197CRM197S. Typhimurium D2358010^4 CFU100[1]
S. Typhimurium OSP-FliCFlagellin (FliC)S. Typhimurium D655 x 10^2 CFU>95[2][5]
S. Enteritidis OSP-rT2544Recombinant OMPS. Enteritidis10^6 CFU100[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound-containing glycoconjugate vaccines.

Protocol 1: Purification of this compound-Containing O-Specific Polysaccharide (OSP) from Salmonella enterica

This protocol describes the extraction and purification of OSP from Salmonella enterica serovar Typhimurium or Enteritidis.

Materials:

  • Salmonella enterica strain (e.g., S. Typhimurium or S. Enteritidis)

  • Luria-Bertani (LB) broth

  • Formalin

  • 90% Phenol (B47542) solution

  • Dialysis tubing (10 kDa MWCO)

  • Acetic acid

  • Sodium acetate (B1210297)

  • Calcium chloride

  • Ethanol (B145695)

  • Centrifuge and appropriate tubes

  • Size-exclusion chromatography system (e.g., Sephadex G-25)

Procedure:

  • Bacterial Culture: Inoculate a starter culture of the Salmonella strain in LB broth and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of LB broth and grow to late logarithmic phase (OD600 ≈ 0.8-1.0).

  • Inactivation: Kill the bacterial culture by adding formalin to a final concentration of 1% and incubating overnight at 37°C with gentle stirring.

  • Harvesting: Harvest the bacterial cells by centrifugation at 7,000 x g for 40 minutes at 4°C.

  • LPS Extraction (Hot Phenol Method): a. Resuspend the bacterial pellet in distilled water (1 g wet weight per 10 mL). b. Add an equal volume of pre-heated 90% phenol and stir vigorously at 68°C for 30 minutes. c. Cool the mixture to 10°C on ice and centrifuge at 7,300 x g for 50 minutes at 10°C to separate the phases. d. Carefully collect the upper aqueous layer containing the LPS. e. Re-extract the lower phenol phase and interphase with an equal volume of distilled water as described in steps 4b-4d and combine the aqueous layers.

  • Nucleic Acid and Protein Precipitation: a. Add sodium acetate to a final concentration of 0.01 M, calcium chloride to 0.002 M, and ethanol to 25% (v/v) to the combined aqueous phase. Stir overnight at 4°C. b. Centrifuge at 9,200 x g for 1 hour at 10°C to pellet precipitated nucleic acids and proteins. c. Collect the supernatant and add ethanol to a final concentration of 75% (v/v) to precipitate the LPS. Store overnight at 4°C. d. Collect the precipitated LPS by centrifugation at 9,200 x g for 1 hour at 10°C.

  • OSP Purification by Acid Hydrolysis: a. Resuspend the LPS pellet in 1% acetic acid to a concentration of 10 mg/mL. b. Heat the suspension in a boiling water bath for 90 minutes to hydrolyze the lipid A from the polysaccharide. c. Cool the mixture and neutralize to pH 7.0 with 1 N sodium hydroxide. d. Add one drop of 1 M calcium chloride and centrifuge at 64,000 x g for 5 hours at 10°C to pellet the precipitated lipid A. e. Collect the supernatant containing the OSP.

  • Final Purification: a. Dialyze the OSP supernatant extensively against pyrogen-free water using 10 kDa MWCO tubing. b. Lyophilize the dialyzed OSP. c. For further purification and removal of core oligosaccharides, perform size-exclusion chromatography on a Sephadex G-25 column. Pool the high molecular weight fractions corresponding to the OSP and lyophilize.[6]

Protocol 2: Conjugation of this compound-Containing OSP to a Carrier Protein via Reductive Amination

This protocol describes the covalent linkage of the purified OSP to a carrier protein (e.g., CRM197 or Tetanus Toxoid) using reductive amination.

Materials:

  • Purified this compound-containing OSP

  • Carrier protein (e.g., CRM197, Tetanus Toxoid)

  • Sodium cyanoborohydride (NaBH3CN)

  • Sodium borate (B1201080) buffer (0.4 M, pH 8.5)

  • Sodium sulfate (B86663) (3 M)

  • Bovine Serum Albumin (BSA) for optimization (optional)

  • PCR tubes and thermal cycler

  • Dialysis tubing (30 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the following reagents in the specified order:

    • Carrier protein solution (e.g., 150 mg/mL)
    • Sodium borate buffer (400 mM, pH 8.5)
    • Sodium sulfate (3 M, pre-warmed to 50°C)
    • OSP solution (e.g., 20 mM, to achieve a desired molar excess over the protein, typically 15-50 fold)
    • Pyrogen-free water to reach the final volume
    • Sodium cyanoborohydride solution (3 M) b. A typical reaction might involve combining 2 µL of 150 mg/mL BSA, 5.5 µL of 400 mM sodium borate, 3.7 µL of 3 M sodium sulfate, 3.3 µL of 20 mM oligosaccharide, 5.3 µL of H2O, and 2.2 µL of 3 M sodium cyanoborohydride.[7]

  • Incubation: Cap the tube tightly and incubate in a thermal cycler at 56°C for 96 hours with a heated lid to prevent evaporation.[7]

  • Purification of the Glycoconjugate: a. Transfer the reaction mixture to a dialysis cassette or tubing (30 kDa MWCO). b. Dialyze extensively against PBS at 4°C with several changes of buffer over 48 hours to remove unreacted OSP and other small molecules.

  • Characterization: a. Determine the protein concentration of the final glycoconjugate using a standard protein assay (e.g., BCA assay). b. Characterize the glycoconjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein. c. Use NMR spectroscopy and mass spectrometry to confirm the covalent linkage and determine the carbohydrate-to-protein ratio.[4][8][9]

Protocol 3: Evaluation of Anti-Tyvelose Antibody Titers by ELISA

This protocol outlines the procedure for determining the titer of antibodies specific to the this compound-containing OSP in the sera of immunized animals.

Materials:

  • 96-well ELISA plates

  • Purified this compound-containing OSP or glycoconjugate for coating

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or 3% fish gelatin)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sera from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Coating: a. Dilute the OSP or glycoconjugate antigen to 5 µg/mL in coating buffer. b. Add 100-200 µL of the antigen solution to each well of the ELISA plate. c. Cover the plate and incubate overnight at 4°C.[10]

  • Washing: Remove the coating solution and wash the plate three times with wash buffer.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: a. Prepare serial dilutions of the test and control sera in blocking buffer. b. Add 100 µL of each serum dilution to the appropriate wells. c. Incubate for 1-2 hours at room temperature.[10]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: a. Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at room temperature.[10]

  • Washing: Wash the plate three times with wash buffer.

  • Detection: a. Add 100 µL of the substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. c. Stop the reaction by adding 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.

Protocol 4: Serum Bactericidal Assay (SBA) for Salmonella

This protocol measures the functional ability of antibodies in immune serum to kill Salmonella in the presence of complement.

Materials:

  • Salmonella enterica strain (e.g., S. Typhimurium or S. Enteritidis)

  • LB agar (B569324) plates

  • Sera from immunized and control animals (heat-inactivated at 56°C for 30 minutes)

  • Complement source (e.g., baby rabbit serum)

  • PBS

  • 96-well microtiter plate

Procedure:

  • Bacterial Preparation: Grow the Salmonella strain to the mid-logarithmic phase (OD600 ≈ 0.2-0.4). Dilute the bacterial culture in PBS to achieve a final concentration of approximately 2 x 10^4 CFU/mL in the assay.[11][12]

  • Assay Setup: a. In a 96-well plate, prepare serial dilutions of the heat-inactivated test and control sera in PBS. b. To each well, add the diluted bacteria and the complement source (the optimal concentration of complement needs to be predetermined for each bacterial strain). c. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the plate at 37°C for 3 hours with gentle agitation.[11]

  • Plating and Colony Counting: a. At the end of the incubation, take an aliquot from each well and plate onto LB agar plates. b. Incubate the plates overnight at 37°C. c. Count the number of colonies on each plate.

  • Calculation: The bactericidal titer is expressed as the reciprocal of the serum dilution that results in a ≥50% reduction in CFU compared to the control (no immune serum). A luminescence-based readout can also be used for higher throughput.[11][13]

Visualization of Key Processes

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell_membrane Antigen Presenting Cell (APC) Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycoconjugate This compound-containing Glycoconjugate Vaccine TLR2 TLR2 Glycoconjugate->TLR2 Binds TLR4 TLR4 Glycoconjugate->TLR4 Binds MyD88 MyD88 TLR2->MyD88 Recruits TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs Activates NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Pro-inflammatory Cytokine Gene Expression NFkB->Gene_Expression Translocates & Induces MAPKs->Gene_Expression Induces

Caption: T-cell dependent immune response signaling pathway.

Experimental Workflow

G cluster_antigen_prep Antigen Preparation cluster_conjugation Glycoconjugate Synthesis cluster_evaluation Immunological Evaluation Start Start: Pathogen Culture (Salmonella) LPS_Extraction LPS Extraction (Hot Phenol) Start->LPS_Extraction OSP_Purification OSP Purification (Acid Hydrolysis) LPS_Extraction->OSP_Purification Conjugation Conjugation (Reductive Amination) OSP_Purification->Conjugation Carrier_Protein Carrier Protein (e.g., CRM197) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunization Animal Immunization (Mouse Model) Purification->Immunization Sera_Collection Sera Collection Immunization->Sera_Collection Challenge Challenge Study (Protection) Immunization->Challenge ELISA ELISA (Antibody Titer) Sera_Collection->ELISA SBA Serum Bactericidal Assay (SBA) Sera_Collection->SBA End End: Vaccine Candidate Evaluation ELISA->End SBA->End Challenge->End

Caption: Glycoconjugate vaccine development workflow.

Conclusion

This compound represents a valuable target for the development of glycoconjugate vaccines against important human pathogens like Salmonella Typhi. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate this compound-containing glycoconjugate vaccines. Further research into optimizing carrier proteins, conjugation methods, and adjuvant formulations will continue to advance the development of effective vaccines targeting this unique carbohydrate antigen.

References

Application Notes and Protocols: Tyvelose as a Serodiagnostic Marker for Trichinellosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichinellosis, a parasitic disease caused by nematodes of the genus Trichinella, poses a significant public health concern worldwide. Accurate and timely diagnosis is crucial for effective patient management and epidemiological surveillance. Serological assays, which detect host antibodies against Trichinella antigens, are the most common diagnostic tools. Among the various antigens investigated, the carbohydrate epitope tyvelose (B24345) has emerged as a promising marker for the serodiagnosis of trichinellosis.

This compound, or 3,6-dideoxy-D-arabino-hexose, is a unique sugar moiety and the immunodominant component of TSL-1 antigens, which are glycoproteins secreted by the infective muscle larvae of Trichinella spiralis.[1][2][3] The host immune system mounts a strong and specific antibody response against this epitope, making it an excellent target for diagnostic assays.[3] Synthetic this compound-containing antigens offer significant advantages over native parasite extracts, including improved stability, standardization, and specificity.[1]

These application notes provide a comprehensive overview of the use of this compound in the serodiagnosis of trichinellosis, including quantitative data on assay performance, detailed experimental protocols for enzyme-linked immunosorbent assays (ELISAs), and visual representations of the underlying immunological principles and experimental workflows.

Data Presentation

The performance of serodiagnostic assays is primarily evaluated based on their sensitivity and specificity. The following tables summarize the reported quantitative data for this compound-based ELISAs in comparison to other commonly used antigen preparations.

Table 1: Performance of this compound-Based ELISA for the Diagnosis of Human Trichinellosis

AntigenAssay FormatSensitivitySpecificityReference
This compound-bearing antigens (cTSL-1)Capture ELISA100%100%[4]
Synthetic β-tyveloseIndirect ELISALess sensitive than ES antigensHigh[1][2]
Excretory-Secretory (ES) AntigensIndirect ELISA98.7%98.4%[2][5]
Crude Larval Extract (CLE)Indirect ELISA99%60%[1]

Table 2: Performance of this compound-Based ELISA for the Diagnosis of Swine Trichinellosis

AntigenAssay FormatSensitivity (at 49 days PI)SpecificityReference
Synthetic this compound (TY)ROC-optimized Indirect ELISA94.3%96.7%[6][7]
Synthetic this compound (TY)OIE-recommended cut-offsLower than ROC-optimized100%[6][7][8]
Excretory-Secretory (ES) AntigensROC-optimized Indirect ELISA84.9%96.0%[6][7]

Experimental Protocols

Indirect ELISA Protocol for Detection of Anti-Tyvelose Antibodies

This protocol describes the use of a synthetic this compound antigen, typically conjugated to a carrier protein such as bovine serum albumin (BSA), for the detection of specific antibodies in serum samples.

Materials:

  • 96-well microtiter plates (high protein-binding capacity)

  • Synthetic this compound-BSA conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Serum samples (test and control)

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the synthetic this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute serum samples (e.g., 1:100) in Blocking Buffer.

    • Add 100 µL of diluted serum to the appropriate wells. Include positive and negative controls.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the serum samples.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Capture ELISA Protocol Using Anti-Tyvelose Monoclonal Antibody

This protocol utilizes a monoclonal antibody (mAb) specific for this compound to capture Trichinella antigens from serum or excretory-secretory (ES) products. This format can increase the specificity of the assay.

Materials:

  • 96-well microtiter plates

  • Anti-tyvelose monoclonal antibody

  • Coating Buffer

  • Wash Buffer

  • Blocking Buffer

  • Sample containing Trichinella antigens (e.g., ES products or patient serum)

  • Polyclonal anti-Trichinella antibody (from an infected host)

  • Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)

  • Substrate solution

  • Stop Solution

  • Microplate reader

Procedure:

  • Capture Antibody Coating:

    • Dilute the anti-tyvelose mAb to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted mAb to each well.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Follow steps 2-4 from the Indirect ELISA protocol.

  • Antigen Capture:

    • Add 100 µL of the sample (e.g., diluted ES products or serum) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the sample.

    • Wash the plate five times with Wash Buffer.

  • Primary Antibody Incubation:

    • Dilute the polyclonal anti-Trichinella antibody in Blocking Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation, Substrate Development, and Reading:

    • Follow steps 7-11 from the Indirect ELISA protocol.

Visualizations

experimental_workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Readout plate 96-well Plate blocking_buffer Blocking Buffer plate->blocking_buffer Wash & Add antigen This compound-BSA Antigen Solution antigen->plate Add & Incubate serum Serum Sample blocking_buffer->serum Wash & Add secondary_ab Enzyme-conjugated Secondary Antibody serum->secondary_ab Wash & Add substrate Substrate secondary_ab->substrate Wash & Add readout Measure Absorbance substrate->readout Color Development

Caption: Experimental workflow for an indirect ELISA using a this compound-based antigen.

logical_relationship cluster_parasite Trichinella spiralis Larva cluster_host Host Immune System parasite TSL-1 Glycoprotein This compound This compound Epitope parasite->this compound presents apc Antigen Presenting Cell (e.g., B cell) This compound->apc Recognition th_cell T Helper Cell apc->th_cell Antigen Presentation b_cell Plasma Cell th_cell->b_cell Activation antibody Anti-Tyvelose Antibodies (IgG) b_cell->antibody Production antibody->this compound Binding & Neutralization

Caption: Immunological recognition of the this compound epitope leading to antibody production.

References

Application Notes and Protocols for Tyvelose-Based ELISA for Antibody Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (3,6-dideoxy-D-arabino-hexose) is an immunodominant sugar found in the O-antigen of the lipopolysaccharide (LPS) of various Gram-negative bacteria, such as Salmonella, and as a component of surface glycans on parasites like Trichinella spiralis. Due to its antigenic nature, the detection of antibodies specific to this compound can be a valuable tool in the diagnosis of infectious diseases and in the development of vaccines and immunotherapies. This document provides detailed application notes and protocols for the development and execution of a this compound-based Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-Tyvelose antibodies.

The principle of this indirect ELISA is the immobilization of a this compound-containing antigen onto the wells of a microtiter plate. When a serum or plasma sample containing antibodies specific to this compound is added, these antibodies bind to the antigen. The presence of these bound antibodies is then detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of anti-Tyvelose antibodies in the sample.

Key Applications

A this compound-based ELISA has a range of applications in research and drug development, including:

  • Serodiagnosis of Infections: Detecting the presence of anti-Tyvelose antibodies can aid in the diagnosis of infections caused by pathogens that display this sugar on their surface.

  • Vaccine Development: This assay can be used to evaluate the immunogenicity of vaccine candidates that are designed to elicit an antibody response against this compound-containing antigens.

  • Epidemiological Studies: Screening for the prevalence of anti-Tyvelose antibodies in a population can provide insights into the exposure to specific pathogens.

  • Monoclonal Antibody Screening: Identifying and characterizing monoclonal antibodies that specifically target this compound for therapeutic or diagnostic purposes.

Experimental Protocols

This section provides detailed protocols for the key steps involved in a this compound-based ELISA.

Protocol 1: Synthesis of this compound-Bovine Serum Albumin (BSA) Conjugate

Since this compound is a small hapten, it needs to be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to become immunogenic and to effectively coat the ELISA plate.

Materials:

  • Synthetic this compound with a linker containing a reactive group (e.g., an amine or carboxyl group)

  • Bovine Serum Albumin (BSA)

  • Conjugation reagents (e.g., EDC/NHS for carboxyl-to-amine coupling)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction buffer (e.g., MES buffer for EDC/NHS chemistry)

Procedure:

  • Activation of this compound: Dissolve the synthetic this compound linker derivative in the appropriate reaction buffer.

  • Activation of Carrier Protein: Dissolve BSA in the reaction buffer.

  • Conjugation Reaction: Mix the activated this compound with the BSA solution at a specific molar ratio (e.g., 20:1 hapten to protein). The optimal ratio should be determined experimentally.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent if necessary.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C with several buffer changes to remove unconjugated this compound and other small molecules.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining reactive groups.

  • Storage: Store the this compound-BSA conjugate in aliquots at -20°C or -80°C.

Protocol 2: Indirect ELISA for Anti-Tyvelose Antibody Detection

Materials:

  • This compound-BSA conjugate (coating antigen)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample Diluent (e.g., Blocking Buffer)

  • Serum or plasma samples (test, positive control, negative control)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Discard the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute the serum/plasma samples in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions for titration.

    • Add 100 µL of the diluted samples (including positive and negative controls) to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the sample solutions.

    • Wash the plate 5 times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the secondary antibody solution.

    • Wash the plate 5 times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.

Data Presentation

Quantitative data from the this compound-based ELISA should be presented in a clear and structured format. Below are example tables that can be used to record and present your results.

Table 1: Raw Absorbance Data (OD at 450 nm)

Sample IDDilutionReplicate 1Replicate 2Mean ODStd. Dev.
Positive Control1:1001.8521.8841.8680.023
1:2001.5231.4981.5110.018
1:4001.1051.1321.1190.019
1:8000.7540.7390.7470.011
Negative Control1:1000.1560.1620.1590.004
Sample 11:1001.2341.2561.2450.016
Sample 21:1000.2580.2670.2630.006
Blank-0.0520.0550.0540.002

Note: The data presented in this table is for illustrative purposes only and represents a typical outcome for an indirect ELISA.

Table 2: Assay Performance Characteristics

ParameterValueCalculation Method
Cut-off Value0.300Mean OD of Negative Controls + 3 x Std. Dev.
Sensitivity95%(True Positives / (True Positives + False Negatives)) x 100
Specificity98%(True Negatives / (True Negatives + False Positives)) x 100
Assay Range0.2 - 2.0 ODLinear range of the standard curve (if applicable)

Note: Sensitivity and specificity values are hypothetical and should be determined by testing a panel of known positive and negative samples.

Visualizations

Diagram 1: Workflow for this compound-BSA Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis This compound Synthetic this compound with Linker EDC_NHS EDC/NHS This compound->EDC_NHS BSA Bovine Serum Albumin (BSA) Activated_BSA Activated BSA Activated_this compound Activated this compound EDC_NHS->Activated_this compound Conjugation Conjugation Reaction Activated_this compound->Conjugation Dialysis Dialysis Conjugation->Dialysis Characterization Characterization (e.g., MALDI-TOF) Dialysis->Characterization Final_Product This compound-BSA Conjugate Characterization->Final_Product

Caption: Workflow for the synthesis of this compound-BSA conjugate.

Diagram 2: Indirect ELISA Signaling Pathway for Anti-Tyvelose Antibody Detection

G cluster_plate ELISA Plate Well Surface Antigen This compound-BSA Conjugate Primary_Ab Anti-Tyvelose Antibody (from sample) Antigen->Primary_Ab Binding Secondary_Ab Enzyme-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Binding Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Product Colored Product Substrate->Product Conversion

Caption: Principle of the indirect ELISA for anti-Tyvelose antibody detection.

Diagram 3: Logical Workflow of the Indirect ELISA Protocol

G Start Start Coat Coat Plate with This compound-BSA Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample (Serum/Plasma) Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Step-by-step workflow of the indirect ELISA protocol.

Application Notes and Protocols for Tyvelose Conjugation to Carrier Proteins for Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose) is a dideoxyhexose sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various bacteria, most notably certain serovars of Salmonella enterica. As a surface-exposed carbohydrate, this compound can be a specific antigenic determinant and a target for protective antibodies. However, like most carbohydrate antigens, this compound is a T-cell independent antigen and is poorly immunogenic on its own. To elicit a robust and long-lasting T-cell dependent immune response, which is crucial for immunological memory, this compound must be covalently linked to a carrier protein. This process, known as conjugation, creates a glycoconjugate vaccine candidate.

These application notes provide a comprehensive overview of the synthesis of this compound-containing haptens, their conjugation to carrier proteins, and the subsequent immunological evaluation of the resulting conjugates. Detailed protocols for key experimental procedures are included to guide researchers in the development of this compound-based vaccines.

Data Presentation

Table 1: Carrier Protein Characteristics
Carrier ProteinSourceMolecular Weight (kDa)Common Conjugation Sites
Bovine Serum Albumin (BSA)Bovine Plasma~66.5Primary amines (Lysine residues)
Tetanus Toxoid (TT)Clostridium tetani~150Primary amines (Lysine residues)
Diphtheria Toxoid (DT)Corynebacterium diphtheriae~62Primary amines (Lysine residues)
Keyhole Limpet Hemocyanin (KLH)Megathura crenulata4,500 - 13,000Primary amines (Lysine residues)
Table 2: Quantitative Analysis of this compound-BSA Conjugation via Reductive Amination

The following data is adapted from studies on the reductive amination of various oligosaccharides to BSA and serves as a guide for expected outcomes. The efficiency of conjugation is influenced by reaction conditions.[1]

Reaction ParameterCondition 1Condition 2Condition 3 (Optimized)
Temperature37°C50°C56°C
Reaction Time24 hours48 hours96 hours
Sodium Sulfate (B86663) (Na₂SO₄)Not AddedNot Added500 mM
Resulting Sugars per BSA ~1-2 ~3-5 ~8-12
Approximate Yield (based on sugar) <10% ~15-20% ~30-35%
Table 3: Illustrative Immunogenicity of a this compound-Tetanus Toxoid (TT) Conjugate in Mice

Disclaimer: The following data is illustrative and based on typical results observed for carbohydrate-protein conjugate vaccines. Specific quantitative data for this compound-conjugate vaccines was not available in the searched literature. Researchers should generate their own data for specific constructs.

Immunization GroupAntigenAdjuvantMean Anti-Tyvelose IgG Titer (ELISA Units)
1This compound-TT ConjugateAlum1:51,200
2This compound-TT ConjugateNone1:12,800
3This compound (unconjugated) + TTAlum<1:100
4Tetanus Toxoid (TT) onlyAlum<1:100
5PBS ControlAlum<1:100

Experimental Protocols

Protocol 1: Synthesis of a this compound Hapten with an Amine-Functionalized Linker

This protocol describes a general method for preparing a this compound derivative suitable for conjugation to a carrier protein. The synthesis of this compound itself is a complex multi-step process often starting from more common sugars. This protocol assumes the availability of a protected this compound derivative.

Materials:

  • Protected this compound glycoside (e.g., with benzyl (B1604629) ethers)

  • A bifunctional linker with an amine and a reactive group for glycosylation (e.g., an alcohol)

  • Glycosylation promoter (e.g., N-iodosuccinimide/triflic acid)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Deprotection reagents (e.g., Palladium on carbon, hydrogen gas)

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography)

Methodology:

  • Glycosylation with a Linker:

    • Dissolve the protected this compound donor and the alcohol-containing linker in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to the appropriate temperature (e.g., -40°C).

    • Add the glycosylation promoter and allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction and purify the resulting glycoside with the linker by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected this compound-linker compound in a suitable solvent (e.g., methanol/ethyl acetate).

    • Add the deprotection catalyst (e.g., 10% Pd/C).

    • Subject the mixture to hydrogenation until all protecting groups are removed (monitor by TLC or Mass Spectrometry).

    • Filter the catalyst and concentrate the filtrate to yield the amine-functionalized this compound hapten.

    • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Conjugation of Amine-Functionalized this compound to a Carrier Protein via Reductive Amination

This protocol outlines the covalent linkage of the this compound hapten (with a free aldehyde or ketone group, which is in equilibrium with the cyclic hemiacetal form of the sugar) to primary amine groups (lysine residues) on the carrier protein.[1]

Materials:

  • This compound

  • Carrier protein (e.g., Bovine Serum Albumin - BSA)

  • Sodium borate (B1201080) buffer (400 mM, pH 8.5)

  • Sodium sulfate (Na₂SO₄) solution (3 M)

  • Sodium cyanoborohydride (NaBH₃CN) solution (3 M)

  • Nuclease-free water

  • PCR tubes (200 µL)

  • PCR thermal cycler with a heated lid

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Reaction Setup:

    • In a 200 µL PCR tube, combine the following in order:

      • Carrier protein solution (e.g., 2 µL of 150 mg/mL BSA)

      • Sodium borate buffer (5.5 µL of 400 mM, pH 8.5)

      • Sodium sulfate solution (3.7 µL of 3 M, pre-warmed to 50°C)

      • This compound solution (e.g., 3.3 µL of a 20 mM solution for a ~15-fold molar excess)

      • Nuclease-free water (to bring the volume to the desired concentration)

      • Sodium cyanoborohydride solution (2.2 µL of 3 M)

  • Incubation:

    • Cap the PCR tube tightly.

    • Incubate in a PCR thermal cycler at 56°C for 96 hours with a heated lid to prevent evaporation.

  • Purification:

    • After incubation, transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C with several changes of buffer over 48 hours to remove unreacted sugar and reagents.

  • Characterization and Quantification:

    • Determine the protein concentration of the final conjugate solution using a standard protein assay (e.g., BCA assay).

    • Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated carrier protein.

    • Determine the hapten-to-protein ratio (number of this compound molecules per carrier protein) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 3: Immunization of Mice with this compound-Carrier Protein Conjugate

Materials:

  • This compound-carrier protein conjugate

  • Adjuvant (e.g., Alum)

  • Sterile Phosphate Buffered Saline (PBS)

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Syringes and needles for injection

Methodology:

  • Vaccine Formulation:

    • Dilute the this compound-carrier protein conjugate in sterile PBS to the desired concentration (e.g., 200 µg/mL).

    • If using an adjuvant, mix the conjugate solution with the adjuvant according to the manufacturer's instructions (e.g., a 1:1 volume ratio with Alum, followed by gentle mixing for 30-60 minutes at room temperature).

  • Immunization Schedule:

    • Administer a primary immunization (Day 0) by subcutaneous or intraperitoneal injection of 100 µL of the vaccine formulation (containing 10 µg of conjugate).

    • Administer booster immunizations on Day 14 and Day 28 using the same dose and route.

  • Serum Collection:

    • Collect blood samples via a suitable method (e.g., tail bleed or retro-orbital bleed) at baseline (Day 0, pre-immune) and at specified time points after immunization (e.g., Day 28 and Day 42).

    • Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

Protocol 4: Quantification of Anti-Tyvelose IgG Titers by ELISA

Materials:

  • This compound-BSA conjugate (for coating)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Mouse serum samples (immune and pre-immune)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 2-5 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting at 1:100).

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum at the same dilution).

Visualizations

experimental_workflow cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation cluster_immunology Immunological Evaluation This compound Protected this compound Glycosylation Glycosylation This compound->Glycosylation Linker Amine-functionalized Linker Linker->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Hapten This compound-Linker-NH2 (Hapten) Deprotection->Hapten Carrier Carrier Protein (e.g., TT, BSA) ReductiveAmination Reductive Amination Carrier->ReductiveAmination Purification Dialysis ReductiveAmination->Purification Conjugate This compound-Protein Conjugate Purification->Conjugate Immunization Mouse Immunization Serum Serum Collection Immunization->Serum ELISA ELISA for Anti-Tyvelose IgG Serum->ELISA Titer Antibody Titer Determination ELISA->Titer

Caption: Experimental workflow for the development of a this compound-protein conjugate vaccine.

t_cell_dependent_activation cluster_bcell B Cell cluster_tcell T Helper Cell cluster_bcell_activation B Cell Activation & Differentiation BCR B Cell Receptor (Surface IgM/IgD) Internalization Internalization & Endosomal Processing BCR->Internalization 1. Antigen Binding MHCII MHC-II Presentation of Glycan-Peptide Internalization->MHCII 2. Processing TCR T Cell Receptor (TCR) MHCII->TCR CD40L CD40L TCR->CD40L 3. Cognate Recognition Cytokines Cytokine Release (IL-2, IL-4) CD40L->Cytokines 4. Activation CD40 CD40 CD40L->CD40 Proliferation Clonal Expansion & Affinity Maturation Cytokines->Proliferation 6. Help Signal CD40->Proliferation 5. Co-stimulation Differentiation Differentiation Proliferation->Differentiation PlasmaCell Plasma Cell Differentiation->PlasmaCell MemoryCell Memory B Cell Differentiation->MemoryCell Antibodies Anti-Tyvelose IgG Antibodies PlasmaCell->Antibodies Conjugate This compound-Protein Conjugate Conjugate->BCR

Caption: T-cell dependent immune response to a this compound-protein conjugate vaccine.

References

Application Notes & Protocols: Tyvelose as a Target for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance is a global health crisis that necessitates the discovery of novel antimicrobial agents with new mechanisms of action. A promising strategy is to target metabolic pathways that are essential for bacterial survival but absent in humans, thereby minimizing the potential for host toxicity. The biosynthesis of 3,6-dideoxyhexoses, such as tyvelose (B24345), presents an attractive target. This compound is a dideoxy sugar found in the O-antigen of lipopolysaccharides (LPS) in many Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia.[1] This sugar is a key determinant of the serotype and virulence of these pathogens.[2] Because the this compound biosynthesis pathway is not present in mammals, the enzymes involved are ideal targets for the development of new, selective antibacterial drugs.

These notes provide an overview of the this compound biosynthesis pathway and detailed protocols for identifying and characterizing potential inhibitors.

The this compound Biosynthesis Pathway: A Source of Drug Targets

The synthesis of this compound begins with the precursor CDP-D-glucose and involves a series of enzymatic modifications.[1][3] This multi-step pathway offers several distinct enzymes that can be targeted for inhibition. Disrupting any of these steps can prevent the formation of the complete O-antigen, potentially rendering the bacteria more susceptible to the host immune system.

The key enzymatic steps are outlined below:

Tyvelose_Biosynthesis cluster_pathway CDP-L-Tyvelose Biosynthesis cluster_targets Potential Drug Targets A CDP-D-Glucose B CDP-4-keto-6-deoxy- D-glucose A->B E1 (Dehydratase) C CDP-4-keto-3,6-dideoxy- D-glucose B->C Eod (Dehydrase) D CDP-L-Tyvelose C->D TyvE (Epimerase) & E3 (Reductase) T1 E1 T2 Eod T3 TyvE / E3

Caption: The enzymatic pathway for the biosynthesis of CDP-L-tyvelose.

Data Presentation: Potential Inhibitor Characteristics

Effective drug development relies on the systematic evaluation of potential inhibitors. The following table provides a template for summarizing key quantitative data for compounds targeting enzymes in the this compound pathway.

Compound IDTarget EnzymeIC50 (µM)MIC vs. S. enterica (µg/mL)Cytotoxicity (CC50 vs. HepG2, µM)
TYV-A01 E1 (Dehydratase)15.232> 100
TYV-B07 Eod (Dehydrase)9.816> 100
TYV-C12 E3 (Reductase)21.56495
  • IC50: The half-maximal inhibitory concentration against the purified target enzyme.

  • MIC: The minimum inhibitory concentration required to inhibit the growth of whole bacterial cells.

  • CC50: The half-maximal cytotoxic concentration against a human cell line (e.g., HepG2) to assess selectivity.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for E1 (CDP-D-glucose 4,6-dehydratase) Inhibitors

This protocol describes a continuous-coupled spectrophotometric assay to identify inhibitors of the first enzyme in the pathway, E1. The assay monitors the production of the reaction product, CDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance.

Materials:

  • Purified recombinant E1 enzyme

  • CDP-D-glucose (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Compound library (typically dissolved in DMSO)

  • UV-transparent 96- or 384-well microplates

  • Microplate reader capable of reading absorbance at 320 nm

Methodology:

  • Compound Plating: Dispense 1 µL of each test compound into the wells of the microplate. Include positive controls (known inhibitor, if available) and negative controls (DMSO only).

  • Enzyme Addition: Add 50 µL of E1 enzyme diluted in Reaction Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the substrate, CDP-D-glucose, to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 320 nm over 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Wells containing compounds that significantly reduce the reaction rate compared to the DMSO control are identified as potential hits.

HTS_Workflow A Dispense Compound Library into Microplate B Add E1 Enzyme Solution A->B C Pre-incubate (10 min) B->C D Add CDP-D-Glucose Substrate C->D E Measure Absorbance at 320 nm (Kinetic Read) D->E F Analyze Data and Identify Hits E->F

Caption: Workflow for high-throughput screening of E1 enzyme inhibitors.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

After identifying hits from the primary enzyme screen, their efficacy against whole bacteria is determined using a standard broth microdilution MIC assay.

Materials:

  • Bacterial strain (e.g., Salmonella enterica serovar Typhimurium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Hit compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each hit compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth with DMSO, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that causes complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Conclusion

The bacterial-specific this compound biosynthesis pathway is a promising source of novel targets for antimicrobial drug discovery. The enzymes within this pathway are essential for the integrity of the cell surface in many pathogenic Gram-negative bacteria. The protocols and guidelines provided here offer a robust framework for researchers to initiate screening campaigns and evaluate potential inhibitors. By targeting this pathway, it is possible to develop new classes of antibiotics that are less susceptible to existing resistance mechanisms and have a high degree of selectivity for bacterial pathogens.

References

Application Notes and Protocols for the Detection of Tyvelose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in several serovars of Salmonella. As a terminal sugar on the O-antigen, this compound is a major antigenic determinant and plays a crucial role in the interaction between the bacterium and its host's immune system. The detection and quantification of this compound in biological samples such as bacterial cultures, serum, and tissues can be vital for diagnostic purposes, vaccine development, and research into the pathogenesis of bacterial infections.

These application notes provide detailed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis (CE).

I. Analytical Techniques and Quantitative Data

The choice of analytical technique for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of commonly employed methods and their typical quantitative performance.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Capillary Electrophoresis (CE)
Derivatization Mandatory (e.g., as alditol acetates or trimethylsilyl (B98337) ethers)Not always required, but can improve sensitivityOften required for neutral sugars (e.g., with fluorescent tags)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 ng/mL1 - 50 µM
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL0.05 - 15 ng/mL5 - 100 µM
Linearity (R²) > 0.99> 0.99> 0.98
Recovery 85 - 110%90 - 115%80 - 105%
Primary Application Structural confirmation and quantification in complex mixturesHigh-sensitivity quantification in biological fluidsAnalysis of charged and derivatized sugars

II. Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol describes the analysis of this compound as its alditol acetate (B1210297) derivative, a common and robust method for carbohydrate analysis.

A. Sample Preparation

  • From Bacterial Culture (for LPS extraction):

    • Grow the bacterial strain of interest (e.g., Salmonella enterica) in an appropriate broth medium overnight.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).

    • Wash the cell pellet twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis with lysozyme).

    • Extract the LPS using a hot phenol-water extraction method.[1][2] Briefly, the cell lysate is treated with hot phenol (B47542), and the LPS partitions into the aqueous phase.

    • Dialyze the aqueous phase extensively against deionized water to remove phenol and other small molecules.

    • Lyophilize the dialyzed solution to obtain the purified LPS.

  • From Serum:

    • To 1 mL of serum, add 4 volumes of cold ethanol (B145695) (-20°C) to precipitate proteins.

    • Incubate at -20°C for 2 hours, then centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains soluble bacterial antigens, and dry it under a stream of nitrogen.

B. Hydrolysis of LPS/Glycoconjugates

  • Resuspend the dried LPS extract or serum supernatant in 2 M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 2 hours to hydrolyze the glycosidic bonds and release the monosaccharides.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

C. Reduction and Acetylation (Derivatization)

  • Reduction:

    • Dissolve the dried hydrolysate in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride.

    • Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.

    • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

    • Dry the sample under nitrogen.

    • Add methanol (B129727) and dry under nitrogen (repeat 3-4 times) to remove borate (B1201080) salts as volatile methyl borate.

  • Acetylation:

    • Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the dried alditols.

    • Heat at 100°C for 1 hour.

    • Cool the sample and dry it under a stream of nitrogen.

    • Partition the resulting alditol acetate derivatives between dichloromethane (B109758) and water.

    • Collect the organic (lower) phase containing the derivatives and dry it under nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

D. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

E. Data Analysis

  • Identify the this compound alditol acetate peak based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify using a calibration curve prepared with known concentrations of this compound standard that have undergone the same derivatization procedure.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of this compound

This method offers high sensitivity and is particularly useful for analyzing this compound in complex biological fluids like serum with minimal sample cleanup.

A. Sample Preparation

  • From Bacterial Lysate:

    • Prepare the bacterial lysate as described in Protocol 1, Section A.1.

    • Hydrolyze the lysate with 2 M TFA as described in Protocol 1, Section B.

  • From Serum: [3]

    • To 100 µL of serum, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled sugar).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute in the initial mobile phase for injection.

B. HPLC-MS/MS Parameters

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

C. Data Analysis

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

Protocol 3: Capillary Electrophoresis (CE) Analysis of this compound

CE is a powerful technique for the separation of charged molecules. For neutral sugars like this compound, derivatization with a charged tag is necessary.

A. Sample Preparation and Derivatization

  • Hydrolyze the sample to release monosaccharides as described in Protocol 1, Section B.

  • Derivatize the dried hydrolysate with a fluorescent and charged label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[4]

    • Dissolve the dried monosaccharides in a solution of APTS in 15% acetic acid.

    • Add a solution of sodium cyanoborohydride.

    • Incubate at 55°C for 2 hours.

    • Dilute the reaction mixture with water before injection.

B. CE Parameters

  • CE System: Beckman Coulter P/ACE MDQ or equivalent.

  • Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length).

  • Background Electrolyte: 50 mM phosphate (B84403) buffer, pH 7.2.

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Pressure injection at 0.5 psi for 5 seconds.

  • Detection: Laser-induced fluorescence (LIF) with an excitation wavelength suitable for the chosen fluorescent tag (e.g., 488 nm for APTS).

C. Data Analysis

  • Identify the APTS-labeled this compound peak by comparing its migration time to that of a derivatized standard.

  • Quantify using a calibration curve constructed from derivatized this compound standards.

III. Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Hydrolysis Hydrolysis cluster_Derivatization Derivatization cluster_Analysis Analysis BiologicalSample Biological Sample (Bacterial Culture / Serum) Extraction Extraction of LPS/ Glycoconjugates BiologicalSample->Extraction AcidHydrolysis Acid Hydrolysis (2M TFA, 121°C) Extraction->AcidHydrolysis Reduction Reduction (NaBH4) AcidHydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Workflow for this compound detection by GC-MS.

Biosynthesis Pathway of CDP-Tyvelose

This compound is synthesized as a nucleotide-activated sugar, CDP-tyvelose, which is then incorporated into the O-antigen. The biosynthesis starts from CDP-D-glucose.

Tyvelose_Biosynthesis CDP-D-Glucose CDP-D-Glucose CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-D-Glucose->CDP-4-keto-6-deoxy-D-glucose CDP-D-glucose 4,6-dehydratase (rfbF) CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-4-keto-6-deoxy-D-glucose->CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (rfbG) CDP-Tyvelose CDP-Tyvelose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose->CDP-Tyvelose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-4-reductase (rfbJ)

Caption: Biosynthesis of CDP-Tyvelose from CDP-D-Glucose.

References

Application Note: Quantitative Analysis of Tyvelose using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Tyvelose (3,6-dideoxy-D-mannose), a dideoxyhexose sugar often found in the lipopolysaccharides (LPS) of certain bacteria. Due to the lack of a suitable chromophore for direct UV detection, this protocol employs a pre-column derivatization step using 1-phenyl-3-methyl-5-pyrazolone (PMP). The resulting PMP-labeled this compound can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for the analysis of this compound in purified samples and hydrolysates of bacterial polysaccharides.

Introduction

This compound is a biologically significant monosaccharide, notably as a component of the O-antigen in the lipopolysaccharides of various pathogenic bacteria, including certain serotypes of Yersinia pseudotuberculosis and Salmonella.[1] Accurate quantification of this compound is crucial for bacterial polysaccharide characterization, vaccine development, and studying host-pathogen interactions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of monosaccharides.[2][3] However, sugars like this compound lack a chromophore, precluding direct analysis by UV-Vis spectrophotometry.[4] To overcome this limitation, a derivatization step is necessary to introduce a UV-absorbing moiety to the sugar molecule.

This protocol describes the use of 1-phenyl-3-methyl-5-pyrazolone (PMP) as a derivatizing agent. PMP reacts with the reducing end of carbohydrates under mild alkaline conditions to form stable, UV-active derivatives.[5] These derivatives can then be separated on a C18 reversed-phase column and quantified with high sensitivity and specificity.[2][3]

Experimental Protocols

Sample Preparation: Hydrolysis of Lipopolysaccharide (LPS)

To analyze this compound from bacterial sources, the polysaccharide must first be hydrolyzed to its constituent monosaccharides.

Materials:

  • Lipopolysaccharide (LPS) sample

  • Trifluoroacetic acid (TFA), 2 M

  • Heating block or water bath

  • Centrifuge

  • Nitrogen or air stream for drying

  • Deionized water

Protocol:

  • Weigh 1-5 mg of the lyophilized LPS sample into a screw-cap reaction vial.

  • Add 1 mL of 2 M TFA to the vial.

  • Securely cap the vial and heat at 120°C for 2 hours in a heating block or boiling water bath.

  • Allow the vial to cool to room temperature.

  • Centrifuge the hydrolysate at 5,000 x g for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely under a gentle stream of nitrogen or clean air.

  • Re-dissolve the dried residue in 200 µL of deionized water for derivatization.

Pre-column Derivatization with PMP

Materials:

  • Hydrolyzed sugar sample or this compound standard solution

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution: 0.5 M in methanol

  • Sodium hydroxide (B78521) (NaOH) solution: 0.3 M

  • Hydrochloric acid (HCl) solution: 0.3 M

  • Chloroform (B151607)

  • Deionized water

Protocol:

  • In a microcentrifuge tube, mix 50 µL of the sugar sample/standard with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution in methanol.

  • Vortex the mixture gently and incubate at 70°C for 60 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.3 M HCl.

  • Add 200 µL of chloroform to the tube and vortex vigorously for 1 minute to extract the excess PMP reagent.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous layer containing the PMP-derivatized sugars.

  • Repeat the chloroform extraction (steps 5-7) two more times to ensure complete removal of unreacted PMP.

  • Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 100 mM Phosphate buffer, pH 6.7
Mobile Phase B Acetonitrile
Gradient 82-85% Mobile Phase A, 15-18% Mobile Phase B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

Note: The optimal mobile phase composition may need slight adjustments depending on the specific C18 column used and to achieve baseline separation from other monosaccharides present in the sample.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of PMP-derivatized this compound. These values are based on typical performance for PMP-derivatized monosaccharides and should be validated for each specific instrument and application.

ParameterExpected Value
Retention Time (RT) To be determined empirically with a standard
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 3 - 15 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis LPS LPS Sample Hydrolysis Acid Hydrolysis (2M TFA, 120°C, 2h) LPS->Hydrolysis Drying Drying Hydrolysis->Drying Derivatization PMP Derivatization (0.3M NaOH, 0.5M PMP, 70°C, 60min) Drying->Derivatization Neutralization Neutralization (0.3M HCl) Derivatization->Neutralization Extraction Chloroform Extraction Neutralization->Extraction HPLC RP-HPLC-UV Analysis (C18 Column, UV @ 245nm) Extraction->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for the HPLC analysis of this compound.

PMP_Derivatization This compound This compound (Reducing Sugar) Conditions + NaOH, 70°C This compound->Conditions PMP PMP (1-phenyl-3-methyl-5-pyrazolone) PMP->Conditions PMP_this compound PMP-Tyvelose Derivative (UV Active @ 245nm) Conditions->PMP_this compound

Caption: PMP derivatization of this compound.

References

Application Notes and Protocols for Monoclonal Antibody Production Against Tyvelose Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a carbohydrate antigen found on the surface of various pathogens, including the parasitic nematode Trichinella spiralis and certain Gram-negative bacteria.[1][2] As an immunodominant epitope, this compound plays a crucial role in the host's immune response to these pathogens. Monoclonal antibodies (mAbs) targeting this compound antigens have demonstrated protective effects, primarily by interfering with pathogen invasion of host cells.[1][3] These application notes provide a comprehensive overview and detailed protocols for the production and characterization of monoclonal antibodies specific for this compound antigens.

Challenges in Anti-Carbohydrate Monoclonal Antibody Production

The generation of high-affinity monoclonal antibodies against carbohydrate antigens like this compound presents unique challenges compared to protein antigens. Carbohydrates are generally T-cell independent antigens, which often leads to a less robust immune response characterized by the production of lower-affinity IgM antibodies. To overcome this, it is crucial to conjugate the carbohydrate hapten (this compound) to a carrier protein, converting it into a T-cell dependent antigen and thereby promoting a stronger, class-switched immune response.

Experimental Workflow Overview

The overall process for generating anti-Tyvelose monoclonal antibodies using hybridoma technology is outlined below. Each step is further detailed in the subsequent protocols.

Monoclonal_Antibody_Production_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_screening_cloning Screening & Cloning cluster_production_purification Production & Purification cluster_characterization Characterization This compound This compound Synthesis/ Isolation Conjugation This compound-Protein Conjugation This compound->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunize Immunize Mice with This compound Conjugate Conjugation->Immunize Spleen Isolate Spleen Cells Immunize->Spleen Fusion Cell Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning Expansion Hybridoma Expansion Cloning->Expansion Purification Antibody Purification Expansion->Purification Characterization Antibody Characterization (Isotyping, Affinity) Purification->Characterization

Figure 1: Overall workflow for anti-Tyvelose monoclonal antibody production.

Quantitative Data Summary

The following tables provide representative quantitative data for the production and characterization of monoclonal antibodies against carbohydrate antigens. It is important to note that these values can vary significantly depending on the specific antigen, immunization protocol, and hybridoma clone.

Table 1: Representative Immunization and Hybridoma Screening Data

ParameterRepresentative Value
Immunogen Concentration 50-100 µg of this compound-protein conjugate per mouse
Serum Antibody Titer (Post-immunization) 1:1,000 - 1:50,000 (as determined by ELISA)
Hybridoma Fusion Efficiency 1-10 hybridomas per 10^6 spleen cells
Positive Clones from Primary Screening 1-5% of total hybridomas

Table 2: Representative Monoclonal Antibody Production and Characterization Data

ParameterRepresentative Value
Antibody Isotype Primarily IgG1, also IgM
Antibody Yield from Cell Culture Supernatant 10-100 mg/L
Antibody Yield from Ascites Fluid 1-5 mg/mL
Purity after Protein A/G Affinity Chromatography >95%
Affinity Constant (Kd) 10⁻⁷ to 10⁻⁹ M

Experimental Protocols

Protocol 1: Preparation of this compound-Protein Conjugate

Objective: To conjugate this compound to a carrier protein to enhance its immunogenicity.

Materials:

  • Synthetic this compound with a linker arm (e.g., p-nitrophenyl derivative)

  • Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of PBS.

  • Dissolve the synthetic this compound derivative (e.g., 2 mg) in 0.5 mL of a suitable solvent (e.g., DMSO) and add it dropwise to the protein solution while stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unconjugated this compound.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).

  • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by detecting the sugar on the protein using a colorimetric assay.

Protocol 2: Immunization of Mice and Serum Titer Determination

Objective: To immunize mice with the this compound-protein conjugate to elicit an antibody response and to monitor the immune response by measuring serum antibody titers.

Materials:

  • This compound-protein conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles (25-27 gauge)

  • BALB/c mice (6-8 weeks old)

  • ELISA plates coated with this compound-BSA (different carrier than immunization if KLH was used)

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 50 µg of this compound-protein conjugate in 100 µL of PBS with an equal volume of CFA.

    • Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into each mouse.

  • Booster Immunizations (Day 14 and Day 28):

    • Prepare an emulsion of 25 µg of this compound-protein conjugate in 100 µL of PBS with an equal volume of IFA.

    • Administer the booster injections via IP or SC.

  • Serum Collection and Titer Determination (Day 35):

    • Collect a small amount of blood from the tail vein.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Perform an indirect ELISA to determine the anti-Tyvelose antibody titer.

      • Coat ELISA plates with this compound-BSA (1-5 µg/mL) overnight at 4°C.

      • Wash the plates and block with 1% BSA in PBS for 1 hour.

      • Add serial dilutions of the mouse serum (e.g., 1:100 to 1:100,000) and incubate for 2 hours.

      • Wash and add HRP-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions) and incubate for 1 hour.

      • Wash and add TMB substrate. Stop the reaction and read the absorbance at 450 nm.

      • The titer is the highest dilution that gives a signal significantly above background.

  • Final Boost (3-4 days before fusion):

    • Select the mouse with the highest serum titer.

    • Administer a final booster injection of 50 µg of this compound-protein conjugate in PBS (without adjuvant) via IP or intravenously (IV).

Protocol 3: Hybridoma Production and Screening

Objective: To generate hybridoma cell lines producing anti-Tyvelose monoclonal antibodies.

Materials:

  • Spleen from the immunized mouse

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT supplement (Hypoxanthine, Thymidine)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Culture and harvest myeloma cells in the logarithmic growth phase.

  • Fusion:

    • Mix splenocytes and myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and remove the supernatant.

    • Gently add PEG dropwise to the cell pellet to induce fusion.

    • Slowly add DMEM to dilute the PEG.

  • Selection and Plating:

    • Centrifuge the fused cells, resuspend in DMEM with 20% FBS and HAT supplement.

    • Plate the cell suspension into 96-well plates.

  • Hybridoma Screening (7-14 days post-fusion):

    • When hybridoma colonies are visible, collect the culture supernatant from each well.

    • Screen the supernatants for the presence of anti-Tyvelose antibodies using the indirect ELISA protocol described in Protocol 2.

  • Cloning:

    • Expand the hybridomas from positive wells.

    • Clone the positive hybridomas by limiting dilution to ensure monoclonality.

    • Re-screen the clones to confirm antibody production.

Protocol 4: Monoclonal Antibody Production and Purification

Objective: To produce and purify anti-Tyvelose monoclonal antibodies from hybridoma culture.

Materials:

  • Selected anti-Tyvelose hybridoma clone

  • Serum-free hybridoma culture medium

  • Large-scale cell culture vessels (e.g., T-flasks, roller bottles, or bioreactor)

  • Protein A or Protein G affinity chromatography column

  • Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)

  • Dialysis tubing or desalting column

Procedure:

  • Antibody Production:

    • Expand the selected hybridoma clone in serum-free medium.

    • Culture the cells for 7-14 days. The antibody is secreted into the medium.

    • Harvest the cell culture supernatant by centrifugation to remove cells and debris.

  • Antibody Purification:

    • Equilibrate the Protein A/G column with binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound antibody with elution buffer and collect the fractions.

    • Immediately neutralize the eluted fractions with neutralization buffer.

    • Pool the antibody-containing fractions and dialyze against PBS or use a desalting column to exchange the buffer.

    • Determine the antibody concentration by measuring the absorbance at 280 nm (1 A₂₈₀ unit ≈ 0.7 mg/mL for IgG) or by a protein assay.

    • Assess the purity of the antibody by SDS-PAGE.

Signaling Pathway and Experimental Logic

Inhibition of Pathogen Invasion Signaling

Anti-Tyvelose monoclonal antibodies can prevent the invasion of host cells by pathogens like Trichinella spiralis. This is achieved by binding to the this compound-containing glycoproteins on the parasite's surface, which are essential for host cell recognition and invasion. One of the host signaling pathways that can be hijacked by pathogens during invasion is the MAPK/ERK pathway. For instance, a serine proteinase from T. spiralis has been shown to bind to the host cell receptor RACK1, leading to the activation of the MAPK/ERK1/2 signaling cascade, which facilitates larval invasion. Anti-Tyvelose antibodies, by sterically hindering the interaction of parasite proteins with host cell receptors, can effectively block this signaling and subsequent invasion.

Host_Pathogen_Interaction cluster_pathogen Pathogen (e.g., T. spiralis) cluster_host Host Cell cluster_antibody Therapeutic Intervention Tyvelose_GP This compound-containing Glycoprotein Serine_Protease Serine Protease Tyvelose_GP->Serine_Protease RACK1 RACK1 Receptor Serine_Protease->RACK1 Binds to RAS RAS RACK1->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Invasion Cellular Changes Facilitating Invasion Transcription_Factors->Invasion Leads to Anti_Tyvelose_mAb Anti-Tyvelose mAb Anti_Tyvelose_mAb->Tyvelose_GP Binds to Anti_Tyvelose_mAb->Serine_Protease Blocks Interaction

Figure 2: Inhibition of RACK1-mediated MAPK/ERK signaling by anti-Tyvelose mAb.

This diagram illustrates how an anti-Tyvelose monoclonal antibody can prevent a pathogen's serine protease from binding to the host cell's RACK1 receptor. This blockage inhibits the downstream activation of the MAPK/ERK signaling pathway, which is otherwise exploited by the pathogen to facilitate invasion of the host cell. This represents a key mechanism of action for the therapeutic potential of anti-Tyvelose monoclonal antibodies.

References

Application of Synthetic Tyvelose in Immunological Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that serves as an immunodominant determinant on the surface of various pathogens. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of Gram-negative bacteria such as Yersinia pseudotuberculosis and Salmonella enterica, as well as a terminal monosaccharide on the glycoproteins of parasites like Trichinella spiralis. The unique structure of this compound makes it a prime target for the host immune system, and antibodies raised against this compound-containing antigens can be protective.[1][2][3][4]

The chemical synthesis of this compound and this compound-containing oligosaccharides has enabled the development of well-defined antigens for immunological studies. These synthetic glycans, often conjugated to carrier proteins to form neoglycoconjugates, are invaluable tools for a variety of immunological assays. They facilitate the sensitive and specific detection of anti-tyvelose antibodies, aid in the characterization of immune responses, and hold promise for the development of diagnostics and vaccines.[5] This document provides detailed application notes and protocols for the use of synthetic this compound in key immunological assays.

Key Applications

Synthetic this compound antigens are primarily utilized in the following immunological assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the detection and quantification of anti-tyvelose antibodies in serum and other biological fluids.

  • Glycan Microarrays: For high-throughput screening of antibody specificity and characterization of glycan-binding proteins.

  • Surface Plasmon Resonance (SPR): For the quantitative analysis of binding kinetics between anti-tyvelose antibodies and their target antigen.

Application Note 1: Detection of Anti-Tyvelose Antibodies by ELISA

Overview: An indirect ELISA is a highly sensitive method for detecting the presence and quantifying the titer of antibodies specific for this compound in biological samples. In this assay, a synthetic this compound-containing neoglycoconjugate (e.g., this compound-BSA) is immobilized on the surface of a microtiter plate. The plate is then incubated with the sample, and any anti-tyvelose antibodies present will bind to the immobilized antigen. The bound antibodies are subsequently detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype. The addition of a chromogenic substrate results in a color change that is proportional to the amount of bound antibody.

Workflow Diagram:

ELISA_Workflow A Coat plate with This compound-BSA conjugate B Block non-specific binding sites A->B C Add serum sample (containing primary antibody) B->C D Wash to remove unbound antibody C->D E Add enzyme-conjugated secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add chromogenic substrate F->G H Measure absorbance G->H

Caption: General workflow for an indirect ELISA to detect anti-tyvelose antibodies.

Protocol: Indirect ELISA for Anti-Tyvelose IgG

Materials:

  • High-binding 96-well microtiter plates

  • Synthetic this compound-BSA conjugate

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (PBST with 1% BSA)

  • Serum samples (test and controls)

  • HRP-conjugated anti-species IgG secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the synthetic this compound-BSA conjugate to a final concentration of 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

The results can be presented qualitatively (positive/negative based on a cutoff value) or quantitatively by determining the antibody titer (the reciprocal of the highest dilution giving a positive reading).

Table 1: Representative ELISA Data for Detection of Anti-Tyvelose IgG in Swine Sera

Sample IDDilutionOD 450nmResult (Cutoff OD = 0.2)
Negative Control1:1000.085Negative
Positive Control1:16001.250Positive
Test Sample 11:1001.890Positive
Test Sample 11:4001.120Positive
Test Sample 11:16000.560Positive
Test Sample 11:64000.190Negative
Test Sample 21:1000.150Negative

Note: The sensitivity and specificity of an ELISA using a synthetic this compound antigen have been shown to be comparable or even superior to assays using natural excretory-secretory antigens for the diagnosis of trichinellosis in swine.[6]

Application Note 2: Glycan Microarray Analysis of Anti-Tyvelose Antibody Specificity

Overview: Glycan microarrays are a powerful high-throughput tool for characterizing the binding specificity of antibodies and other glycan-binding proteins.[7] A microarray consists of a library of different glycans covalently immobilized on a solid surface, such as a glass slide. When a sample containing antibodies is applied to the array, the antibodies will bind to their specific glycan targets. The bound antibodies are then detected using a fluorescently labeled secondary antibody. This technique allows for the simultaneous screening of antibody binding against a large number of different glycan structures, providing a detailed profile of the antibody's specificity.

Workflow Diagram:

Glycan_Microarray_Workflow A Immobilize synthetic this compound oligosaccharides on slide B Block non-specific binding sites A->B C Incubate with sample (e.g., purified antibody or serum) B->C D Wash to remove unbound molecules C->D E Incubate with fluorescently labeled secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Scan slide with a fluorescence scanner F->G H Analyze fluorescence intensity of each spot G->H

Caption: Workflow for a glycan microarray experiment to determine antibody specificity.

Protocol: Glycan Microarray for Anti-Tyvelose Antibody Profiling

Materials:

  • Glycan microarray slides with immobilized synthetic this compound-containing oligosaccharides and control glycans

  • Sample containing anti-tyvelose antibodies (e.g., monoclonal antibody or serum)

  • Binding Buffer (e.g., TSM buffer with 1% BSA and 0.05% Tween-20)

  • Wash Buffer (e.g., TSM with 0.05% Tween-20)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-species IgG)

  • Humidified incubation chamber

  • Microarray scanner

Procedure:

  • Blocking:

    • Incubate the glycan microarray slide in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Sample Incubation:

    • Dilute the antibody sample to the desired concentration (e.g., 1-10 µg/mL for a monoclonal antibody) in Binding Buffer.

    • Apply the diluted sample to the microarray surface and cover with a coverslip.

    • Incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Carefully remove the coverslip and wash the slide by gentle immersion in Wash Buffer (3-4 changes).

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in Binding Buffer.

    • Apply the diluted secondary antibody to the microarray and cover with a clean coverslip.

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.

  • Final Washing and Drying:

    • Wash the slide as in step 3.

    • Briefly rinse with deionized water.

    • Dry the slide by centrifugation or under a gentle stream of nitrogen.

  • Data Acquisition and Analysis:

    • Scan the slide using a microarray scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity of each spot using microarray analysis software.

    • The relative fluorescence units (RFU) indicate the strength of antibody binding to each glycan.

Data Presentation:

The data is typically presented as a bar chart or heatmap showing the RFU for each glycan on the array.

Table 2: Representative Glycan Microarray Data for a Monoclonal Anti-Tyvelose Antibody

Glycan StructureMean RFUStandard Deviation
This compound-α-1,3-GalNAc55,0002,500
This compound-β-1,3-GalNAc48,0002,100
Abequose-α-1,3-Man50050
Glucose30030
Galactose35040

Signaling Pathway: Immune Recognition of this compound-Containing Lipopolysaccharide

This compound in the context of bacterial LPS is recognized by the innate immune system, primarily through Toll-like receptor 4 (TLR4). The recognition of LPS by TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an adaptive immune response.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (with this compound O-antigen) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 TAK1 TAK1 TRAF6->TAK1 TBK1 TBK1/IKKε TRAF3->TBK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 signaling pathway initiated by LPS recognition.

This signaling cascade ultimately leads to an inflammatory response and the activation of B cells to produce antibodies, including those that recognize the this compound determinant on the LPS O-antigen.

Protocol: Preparation of a Synthetic this compound-BSA Neoglycoconjugate

Overview: To enhance the immunogenicity of small synthetic oligosaccharides and to facilitate their use in immunoassays, they are often conjugated to a larger carrier protein, such as bovine serum albumin (BSA). This protocol describes a common method for conjugating an amine-functionalized synthetic this compound derivative to BSA using a bifunctional crosslinker.

Materials:

  • Amine-functionalized synthetic this compound oligosaccharide

  • Bovine Serum Albumin (BSA)

  • Squaric acid diethyl ester

  • Sodium borate (B1201080) buffer (pH 8.5)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

  • Lyophilizer

Procedure:

  • Activation of the Synthetic this compound:

    • Dissolve the amine-functionalized this compound derivative in sodium borate buffer.

    • Add an excess of squaric acid diethyl ester and stir at room temperature for 2-4 hours to form the squarate-activated glycan.

  • Conjugation to BSA:

    • Dissolve BSA in sodium borate buffer.

    • Add the squarate-activated this compound solution to the BSA solution.

    • Stir the reaction mixture overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted glycan and crosslinker.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate (e.g., by BCA assay).

    • The degree of glycan incorporation can be estimated by MALDI-TOF mass spectrometry.

    • Lyophilize the purified this compound-BSA conjugate for long-term storage at -20°C.

This protocol provides a general guideline, and optimization of the molar ratios of glycan, crosslinker, and protein may be necessary to achieve the desired degree of conjugation.[1]

Conclusion

Synthetic this compound and its derivatives are powerful tools for immunological research. The detailed protocols and application notes provided here offer a framework for utilizing these synthetic antigens in ELISA and glycan microarray assays to investigate the immune response to this important microbial glycan. The ability to produce well-defined neoglycoconjugates allows for standardized and reproducible immunoassays, which are essential for advancing our understanding of host-pathogen interactions and for the development of novel diagnostics and therapeutics.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis, and what are their primary advantages and disadvantages?

A1: Common starting materials for the synthesis of this compound include D-glucose, D-mannose, and L-rhamnose. Each offers distinct advantages and disadvantages related to the number of synthetic steps and the stereochemical challenges they present. L-rhamnose, for instance, already possesses the required 6-deoxy functionality, simplifying the synthetic sequence.

Q2: Which stereocenter is the most challenging to control during this compound synthesis?

A2: The primary stereochemical challenge in this compound synthesis is establishing the desired arabino configuration, which requires precise control over the stereochemistry at both C-2 and C-3 of the pyranose ring.

Q3: What are the leading strategies for achieving high stereoselectivity in the glycosylation step to form this compound-containing oligosaccharides?

A3: Achieving high stereoselectivity during glycosylation often involves the use of participating neighboring groups at C-2, such as acyl groups, to favor the formation of 1,2-trans-glycosidic linkages. For the synthesis of the more challenging 1,2-cis-linkages, methods often employ non-participating groups at C-2 and specific promoter systems.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity at C-2 and C-3

Symptom: NMR analysis of the product mixture shows a low diastereomeric ratio, indicating a mixture of this compound and other C-2/C-3 epimers.

Possible Causes and Solutions:

  • Incomplete Epimerization: The reaction conditions for the inversion of a stereocenter (e.g., at C-2 from a mannose-like precursor) may be suboptimal.

    • Troubleshooting:

      • Verify the purity and reactivity of the reagents used for epimerization (e.g., triflation followed by SN2 displacement).

      • Optimize reaction time and temperature. In some cases, prolonged reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.

      • Ensure anhydrous conditions, as water can interfere with many of the reagents used.

  • Suboptimal Deoxygenation Strategy: The method used for the 3-deoxy functionality may not be sufficiently stereoselective.

    • Troubleshooting:

      • Consider alternative deoxygenation methods. The Barton-McCombie deoxygenation of a xanthate ester is a reliable method.

      • Ensure that the precursor for deoxygenation has the correct stereochemistry, as this can influence the outcome of the reduction step.

Problem 2: Poor Yield in the Glycosylation Reaction

Symptom: The yield of the desired glycosylated product is low, with significant amounts of unreacted glycosyl donor or hydrolyzed donor observed.

Possible Causes and Solutions:

  • Inactive Glycosyl Donor: The glycosyl donor may have decomposed or may not be sufficiently activated.

    • Troubleshooting:

      • Prepare the glycosyl donor fresh before use.

      • Use a higher equivalent of the promoter or switch to a more powerful activating system.

      • Strictly control the reaction temperature, as some donors are thermally labile.

  • Poor Nucleophilicity of the Glycosyl Acceptor: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated.

    • Troubleshooting:

      • Modify the protecting group scheme on the acceptor to reduce steric hindrance near the reacting hydroxyl group.

      • Consider using a different, more reactive glycosyl acceptor if the synthetic route allows.

  • Suboptimal Reaction Conditions: The solvent, temperature, or presence of molecular sieves may not be ideal.

    • Troubleshooting:

      • Ensure molecular sieves are properly activated and are used in sufficient quantity to maintain anhydrous conditions.

      • Screen different solvents. Dichloromethane (B109758), acetonitrile, and toluene (B28343) are common choices, and the optimal solvent can depend on the specific glycosylation method.

Quantitative Data Summary

For a successful synthesis, it is crucial to monitor yields and stereoselectivity at key steps. The following table provides a summary of reported yields and diastereomeric ratios for critical transformations in this compound synthesis from different starting materials.

TransformationStarting MaterialReagents/MethodDiastereomeric Ratio (desired:undesired)Yield (%)Reference
Epimerization at C-2D-mannose derivative1. Tf₂O, pyridine; 2. CsOAc, 18-crown-6>20:1~85%
Deoxygenation at C-3D-glucose derivativeBarton-McCombie deoxygenation>15:1~70-80%
GlycosylationTyvelosyl bromideGlycosyl acceptor, AgOTf10:1 (α:β)~75%

Key Experimental Protocols

Protocol 1: Stereoselective Epimerization at C-2

This protocol describes the inversion of the C-2 hydroxyl group from an equatorial to an axial orientation, a key step when starting from a D-mannose derivative.

  • Triflation: Dissolve the C-2 hydroxyl-containing mannose derivative in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -15 °C. Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). Stir the reaction for 1 hour at -15 °C.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Displacement: Dissolve the crude triflate in anhydrous N,N-dimethylformamide (DMF). Add cesium acetate (B1210297) and 18-crown-6. Heat the mixture to 60 °C and stir for 12 hours.

  • Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica (B1680970) gel column chromatography to yield the C-2 epimerized product.

Protocol 2: Barton-McCombie Deoxygenation at C-3

This protocol details the removal of the C-3 hydroxyl group, a crucial step in forming the 3,6-dideoxy scaffold.

  • Xanthate Formation: To a solution of the C-3 alcohol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under argon, add sodium hydride (60% dispersion in mineral oil). After stirring for 30 minutes, add carbon disulfide, followed by methyl iodide. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of methanol. Concentrate the mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude xanthate by column chromatography.

  • Radical Deoxygenation: Dissolve the purified xanthate in toluene. Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C and stir for 2 hours.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product is often purified by silica gel column chromatography. It is important to remove the tin byproducts, which can sometimes be achieved by treatment with a potassium fluoride (B91410) solution.

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Material Preparation cluster_epimerization C-2 Epimerization cluster_deoxygenation C-3 Deoxygenation cluster_final Final Product start D-Mannose Derivative triflation Triflation (Tf2O, Py) start->triflation Step 1 sn2 SN2 Displacement (CsOAc) triflation->sn2 Step 2 xanthate Xanthate Formation sn2->xanthate Step 3 reduction Radical Reduction (Bu3SnH) xanthate->reduction Step 4 This compound This compound Precursor reduction->this compound Purification troubleshooting_logic start Low Diastereoselectivity Observed cause1 Incomplete Epimerization? start->cause1 cause2 Suboptimal Deoxygenation? start->cause2 solution1a Optimize Reaction Time/Temp cause1->solution1a Yes solution1b Ensure Anhydrous Conditions cause1->solution1b Yes solution2a Change Deoxygenation Method cause2->solution2a Yes solution2b Verify Precursor Stereochemistry cause2->solution2b Yes

Technical Support Center: Tyvelose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tyvelose (B24345) glycosylation reactions for improved yields.

Troubleshooting Guide: Low Yields in this compound Glycosylation

Low yields in this compound (3,6-dideoxy-D-arabino-hexopyranose) glycosylation reactions can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental setup.

Question 1: My this compound glycosylation reaction has a very low yield or is failing completely. What are the most common causes?

Answer: Low or no yield in glycosylation reactions can stem from several factors.[1][2] Chemical glycosylations are known to be challenging, with outcomes highly dependent on the specific substrates and reaction conditions.[1] Key areas to investigate include:

  • Inert Reactants: The glycosyl donor or acceptor may be insufficiently reactive. This can be due to the nature of the protecting groups or the inherent steric hindrance of the molecules.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.[1][3] Glycosylation reactions are often sensitive to temperature, with low temperatures leading to slow reactions and high temperatures causing side reactions.[3]

  • Ineffective Promoter/Catalyst: The choice and amount of the promoter or catalyst are critical for activating the glycosyl donor.[1]

  • Side Reactions: Undesired side reactions can consume reactants or lead to the formation of stable byproducts, thus reducing the yield of the desired glycoside.

  • Moisture Contamination: Glycosylation reactions are often highly sensitive to moisture, which can deactivate the promoter and hydrolyze the glycosyl donor.

Question 2: How do the protecting groups on my this compound donor and the acceptor affect the reaction yield?

Answer: Protecting groups play a crucial role in the outcome of a glycosylation reaction.[1] They influence the reactivity of the donor and acceptor and can direct the stereochemical outcome of the reaction.

  • Electron-withdrawing groups on the glycosyl donor generally decrease its reactivity (disarm the donor), leading to slower reactions and potentially lower yields.

  • Electron-donating groups increase the reactivity of the donor (arm the donor).

  • The protecting groups on the acceptor influence its nucleophilicity. Bulky protecting groups near the hydroxyl group that will act as the nucleophile can sterically hinder the reaction.

Question 3: I am observing the formation of multiple products. How can I improve the stereoselectivity of my reaction?

Answer: Achieving high stereoselectivity (controlling the formation of α- or β-glycosides) is a common challenge in glycosylation.[4][5][6] Several factors influence the stereochemical outcome:

  • Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the formation of a 1,2-trans glycosidic linkage.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the stereoselectivity.

  • Promoter System: The choice of promoter can have a profound effect on the stereochemical outcome.[4]

  • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable product.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common glycosyl donors used for this compound glycosylation?

A1: Common glycosyl donors for this compound and other sugars include glycosyl halides (e.g., chlorides, bromides), thioglycosides, and glycosyl trichloroacetimidates.[6][7][8] The choice of donor depends on the specific reaction conditions and the desired reactivity. For instance, 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride has been used as a this compound donor.[7]

Q2: Which promoters are typically used in this compound glycosylation?

A2: A variety of promoters can be used, and their selection is often paired with the type of glycosyl donor. Common promoters include silver salts (e.g., silver zeolite, silver triflate), thiophilic promoters for thioglycosides (e.g., N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid), and Lewis acids (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).[7][8]

Q3: How can I monitor the progress of my glycosylation reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (donor and acceptor) and the formation of the product. Staining with a suitable reagent (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate) is typically required to visualize the carbohydrate spots.

Q4: What is a general starting point for optimizing the reaction conditions?

A4: A good starting point is to use conditions that have been reported for similar glycosylation reactions. If you are experiencing low yields, systematic optimization of key parameters is recommended. This can include screening different solvents, varying the reaction temperature, and testing different promoters or promoter concentrations.

Data on this compound Glycosylation Yields

The yield of this compound glycosylation reactions can vary significantly based on the substrates and conditions used. Below is a summary of reported yields for different glycosylation reactions, including those with this compound.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemperature (°C)Yield (%)Reference
2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chlorideSelectively protected 2-acetamido-2-deoxy-D-galactopyranosideSilver zeoliteDichloromethaneNot specifiedNot specified (α- and β-linked disaccharides obtained)[7]
Generic Glycosyl DonorGeneric Glycosyl AcceptorOrganocatalysis (3,3-difluoroxindol and NIS)Not specifiedNot specifiedUp to 91%[1]
Generic Glycosyl DonorGeneric Glycosyl AcceptorVarious common conditionsNot specifiedNot specified20-45%[1]

Experimental Protocols

General Protocol for a this compound Glycosylation Reaction using a Glycosyl Halide Donor

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants:

    • Ensure the this compound glycosyl donor (e.g., a glycosyl chloride) and the glycosyl acceptor are pure and thoroughly dried.

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents for the reaction.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the glycosyl acceptor and a suitable amount of activated molecular sieves (e.g., 4 Å).

    • Add anhydrous solvent (e.g., dichloromethane) via syringe.

    • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Addition of Donor and Promoter:

    • In a separate flame-dried flask, dissolve the this compound glycosyl donor in the anhydrous solvent.

    • Add the promoter (e.g., silver zeolite) to the acceptor solution and stir for a few minutes.[7][8]

    • Slowly add the solution of the glycosyl donor to the acceptor/promoter mixture via syringe or cannula.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or pyridine).

    • Allow the reaction mixture to warm to room temperature.

    • Filter the mixture through a pad of celite to remove the molecular sieves and any insoluble salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired glycoside.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware & Reagents Prepare_Donor Prepare Glycosyl Donor Dry_Glassware->Prepare_Donor Prepare_Acceptor Prepare Glycosyl Acceptor Dry_Glassware->Prepare_Acceptor Add_Donor Add Glycosyl Donor Prepare_Donor->Add_Donor Add_Acceptor_Solvent Add Acceptor, Solvent, & Molecular Sieves Prepare_Acceptor->Add_Acceptor_Solvent Setup Set up Reaction Under Inert Atmosphere Setup->Add_Acceptor_Solvent Cool Cool Reaction Mixture Add_Acceptor_Solvent->Cool Add_Promoter Add Promoter Cool->Add_Promoter Add_Promoter->Add_Donor Monitor Monitor by TLC Add_Donor->Monitor Quench Quench Reaction Monitor->Quench Filter Filter Quench->Filter Extract Aqueous Workup Filter->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Glycoside Purify->Product

Caption: Experimental workflow for a typical this compound glycosylation reaction.

Glycosylation_Components Donor This compound Donor (with Leaving Group) Product Glycoside Product Donor->Product Activation Acceptor Glycosyl Acceptor (with Nucleophilic -OH) Acceptor->Product Nucleophilic Attack Promoter Promoter / Catalyst Promoter->Donor Solvent Anhydrous Solvent Solvent->Promoter

Caption: Key components in a this compound glycosylation reaction.

References

Troubleshooting low antibody titers in Tyvelose immunization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers during Tyvelose immunization experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the antibody titers against this compound, a carbohydrate antigen, consistently low?

A1: Low antibody titers against carbohydrate antigens like this compound are common. This is primarily because polysaccharides are typically T-cell-independent (TI) antigens.[1][2] The immune response to TI antigens is characterized by:

  • Predominantly IgM production with limited class switching to IgG.[2]

  • Low affinity antibodies.[2]

  • Weak or no immunological memory, meaning booster immunizations are less effective.[1]

Q2: What is the most effective strategy to enhance the immunogenicity of this compound?

A2: The most effective strategy is to conjugate this compound to a carrier protein, creating a glycoconjugate vaccine.[1][3] This process converts the T-cell-independent response into a more robust T-cell-dependent (TD) response. This leads to the generation of high-affinity IgG antibodies and immunological memory.[1][4]

Q3: Can the choice of animal model affect the antibody response to this compound?

A3: Yes, the genetic background of the animal model can significantly influence the antibody response to carbohydrate antigens.[5] It is advisable to consult literature for strains known to be good responders to polysaccharide antigens or to screen different strains in a pilot study.

Q4: How many booster immunizations are typically required?

A4: For a primary immune response, at least two booster immunizations are common.[6] However, the optimal number can vary. For polysaccharide antigens, repeated immunizations may be necessary to achieve a significant antibody titer.[7] Monitoring the antibody titer after each boost is recommended to determine the optimal immunization schedule.

Troubleshooting Guide for Low Antibody Titers

Issue 1: Sub-optimal Immune Response with Native this compound Antigen

If you are immunizing with unconjugated this compound or a this compound-containing polysaccharide and observing low titers, consider the following solutions:

Solution Principle Expected Outcome
Conjugation to a Carrier Protein Converts the T-cell-independent antigen into a T-cell-dependent antigen, engaging T-helper cells for a stronger, more specific immune response.[1]Significant increase in IgG titers, affinity maturation, and development of immunological memory.[1][8]
Use of a Potent Adjuvant Adjuvants enhance the immune response by creating an antigen depot, activating innate immunity, and promoting cytokine production.[9][10]Increased magnitude and duration of the antibody response.
Optimize Immunization Protocol Varying the antigen dose, route of administration, and boosting schedule can significantly impact the immune response.[6][11]Improved antibody titers by ensuring optimal antigen presentation and immune cell activation.
Issue 2: Low Titers Persist Even with a this compound-Protein Conjugate

If you are already using a this compound conjugate and the titers remain low, the following troubleshooting steps can be taken:

Solution Principle Expected Outcome
Evaluate Conjugate Quality The efficiency of conjugation and the ratio of polysaccharide to protein can affect immunogenicity. Ensure the conjugation chemistry is sound and the final product is well-characterized.A properly formed conjugate is crucial for effective T-cell help and a robust antibody response.
Change the Carrier Protein The choice of carrier protein (e.g., BSA, Tetanus Toxoid) can influence the immune response.[12] If one carrier is not eliciting a strong response, switching to another may be beneficial.Overcoming potential carrier-induced immune suppression or utilizing a more immunogenic carrier can boost the anti-Tyvelose response.[12]
Select a More Effective Adjuvant While aluminum salts are common, they are not always the most effective for polysaccharide-based vaccines.[13] Consider adjuvants known to be effective for carbohydrate antigens, such as those that activate Toll-like receptors (TLRs).[13]Enhanced activation of antigen-presenting cells, leading to a stronger T-cell and B-cell response against the conjugate.
Increase the Number of Booster Injections A longer immunization schedule with additional booster shots can sometimes be necessary to achieve high antibody titers, especially for challenging antigens.[7]Gradual increase in antibody titers and affinity with each subsequent boost.

Experimental Protocols

Protocol 1: General Immunization Protocol for Mice

This protocol is a standard starting point and may require optimization.

Materials:

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes and needles (23-25 gauge)

  • BALB/c mice (or another suitable strain)

Procedure:

  • Antigen Preparation:

    • For the primary immunization, prepare an emulsion of the this compound conjugate in CFA. A common starting concentration is 50-100 µg of the conjugate per mouse.[11]

    • Dilute the antigen in sterile PBS to a volume of 150 µL per mouse.

    • Add an equal volume (150 µL) of CFA and emulsify by vortexing or sonication until a stable, white emulsion is formed.

  • Primary Immunization (Day 0):

    • Inject 300 µL of the antigen-CFA emulsion subcutaneously or intraperitoneally into each mouse.[11]

  • Booster Immunizations (e.g., Day 21, 42, 62):

    • Prepare an emulsion of the this compound conjugate in IFA. Use half the primary immunization dose (e.g., 25-50 µg) per mouse.

    • Dilute the antigen in 150 µL of PBS and emulsify with 150 µL of IFA.

    • Inject 300 µL of the antigen-IFA emulsion.

  • Serum Collection:

    • Collect a pre-immune bleed before the first immunization (Day 0).

    • Collect test bleeds 7-10 days after each booster immunization to monitor the antibody titer.[6]

    • A final terminal bleed can be performed at the end of the protocol.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination

Materials:

  • ELISA plates

  • This compound-containing antigen for coating (can be the conjugate or a different this compound-linked molecule)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples (pre-immune and immune)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the this compound antigen to 1-5 µg/mL in coating buffer.

    • Add 100 µL per well to the ELISA plate and incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the mouse serum (starting from 1:100) in blocking buffer.

    • Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (5-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading:

    • Read the absorbance at 450 nm. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).

Visualizations

T_Independent_vs_T_Dependent_Response cluster_0 T-Cell Independent (TI) Response (e.g., this compound Polysaccharide) cluster_1 T-Cell Dependent (TD) Response (e.g., this compound-Protein Conjugate) This compound This compound B_Cell_TI B_Cell_TI This compound->B_Cell_TI Directly activates Plasma_Cell_TI Plasma_Cell_TI B_Cell_TI->Plasma_Cell_TI Differentiates into No_Memory No_Memory B_Cell_TI->No_Memory No significant memory Low_Affinity_IgM Low_Affinity_IgM Plasma_Cell_TI->Low_Affinity_IgM Produces Tyvelose_Conjugate This compound-Protein Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Tyvelose_Conjugate->APC Engulfed by B_Cell_TD B-Cell Tyvelose_Conjugate->B_Cell_TD Binds to T_Helper_Cell T-Helper Cell APC->T_Helper_Cell Presents protein part T_Helper_Cell->B_Cell_TD Activates Plasma_Cell_TD Plasma Cell B_Cell_TD->Plasma_Cell_TD Differentiates into Memory_B_Cell Memory B-Cell B_Cell_TD->Memory_B_Cell Forms High_Affinity_IgG High-Affinity IgG Plasma_Cell_TD->High_Affinity_IgG Produces

Caption: T-Independent vs. T-Dependent immune responses to carbohydrate antigens.

Troubleshooting_Workflow Start Start: Low Antibody Titer Is_Antigen_Conjugated Is the this compound antigen conjugated to a protein carrier? Start->Is_Antigen_Conjugated Conjugate_Antigen Action: Conjugate this compound to a carrier protein (e.g., BSA, TT). Is_Antigen_Conjugated->Conjugate_Antigen No Check_Adjuvant Is an appropriate adjuvant being used? (e.g., CFA/IFA, TLR agonist) Is_Antigen_Conjugated->Check_Adjuvant Yes Conjugate_Antigen->Check_Adjuvant Use_Adjuvant Action: Incorporate a potent adjuvant. Check_Adjuvant->Use_Adjuvant No Check_Protocol Is the immunization protocol optimal? (Dose, route, boosters) Check_Adjuvant->Check_Protocol Yes Use_Adjuvant->Check_Protocol Optimize_Protocol Action: Optimize dose, route, and increase booster frequency. Check_Protocol->Optimize_Protocol No Review_Conjugate_Quality Review conjugate quality and consider a different carrier protein. Check_Protocol->Review_Conjugate_Quality Yes End Re-evaluate Titer Optimize_Protocol->End Review_Conjugate_Quality->End

References

Optimizing conditions for the enzymatic synthesis of Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of Tyvelose. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for this compound synthesis?

A1: The enzymatic synthesis of CDP-Tyvelose begins with the precursor CDP-D-glucose. The pathway involves a series of enzymatic reactions, primarily catalyzed by two key enzymes: CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase. The process involves dehydration and epimerization steps to yield the final product.

Q2: What are the critical enzymes involved in this pathway?

A2: The two critical enzymes are:

  • CDP-D-glucose 4,6-dehydratase (E.C. 4.2.1.45): This enzyme initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. It is an NAD⁺-dependent oxidoreductase.[1][2][3]

  • CDP-tyvelose 2-epimerase (E.C. 5.1.3.10): This enzyme is involved in the subsequent epimerization steps that lead to the formation of CDP-Tyvelose.[4][5][6][7]

Q3: Why is the co-factor NAD⁺ crucial for the synthesis?

A3: NAD⁺ is an essential cofactor for CDP-D-glucose 4,6-dehydratase. It acts as a transient oxidizing agent in the active site of the enzyme, which is necessary to activate the substrate for the subsequent dehydration reaction.[8] Insufficient levels of NAD⁺ can be a rate-limiting factor in the synthesis.

Q4: Can other nucleotide-activated sugars be used as substrates?

A4: The specificity of the enzymes in the this compound synthesis pathway is generally high for CDP-activated sugars. While some promiscuous epimerases that can act on other nucleotide-activated glucoses exist, the enzymes from the canonical this compound pathway are most efficient with their native CDP-linked substrates.[5][7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Enzyme(s): One or more enzymes may be inactive due to improper folding, degradation, or inhibition. 2. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Missing or Degraded Cofactors: Insufficient or degraded NAD⁺. 4. Substrate Degradation: The CDP-glucose substrate may have degraded.1. Verify Enzyme Activity: Perform individual activity assays for each enzyme using known substrates. Ensure proper protein expression and purification. 2. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimum for the multi-enzyme system. Refer to the data tables below. 3. Ensure Cofactor Integrity: Use fresh NAD⁺ solutions. Consider adding an NAD⁺ regeneration system. 4. Check Substrate Quality: Verify the purity and concentration of CDP-glucose using HPLC or other analytical methods.
Accumulation of Intermediates 1. Bottleneck in the Pathway: The activity of one enzyme may be significantly lower than the preceding one. 2. Product Inhibition: An intermediate or final product may be inhibiting one of the enzymes.1. Adjust Enzyme Ratios: Increase the concentration of the enzyme responsible for the slower step. 2. In-situ Product Removal: If feasible, consider methods to remove the inhibitory product as it is formed.
Enzyme Precipitation During Reaction 1. Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein aggregation. 2. High Temperature: The reaction temperature may be too high for one or more of the enzymes, causing denaturation.1. Buffer Optimization: Screen different buffer systems and ionic strengths. 2. Temperature Optimization: Determine the optimal temperature that balances enzyme activity and stability.[9]
Difficulty in Purifying Active Enzymes 1. Inclusion Body Formation: Recombinant enzymes may be expressed as insoluble inclusion bodies in E. coli. 2. Protein Instability: The enzyme may be unstable and degrade during purification. 3. Low Expression Levels: The yield of recombinant protein may be insufficient.1. Optimize Expression Conditions: Lower the induction temperature, use a different expression host, or co-express with chaperones. 2. Modify Purification Protocol: Add stabilizing agents (e.g., glycerol), work at low temperatures, and minimize the number of purification steps.[10] 3. Optimize Codons and Expression Vector: Ensure the gene sequence is optimized for the expression host and use a high-copy number plasmid.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the enzymatic synthesis of this compound.

Table 1: Optimal Conditions for Key Enzymes in this compound Synthesis

EnzymeSource Organism (Example)Optimal pHOptimal Temperature (°C)Cofactor
CDP-D-glucose 4,6-dehydratase Yersinia pseudotuberculosis7.5 - 8.530 - 37NAD⁺
CDP-tyvelose 2-epimerase Thermodesulfatator atlanticus9.570Tightly bound NAD⁺
CDP-tyvelose 2-epimerase Salmonella enterica7.537NAD⁺

Note: Optimal conditions can vary depending on the specific source organism of the enzyme.

Table 2: Recommended Starting Concentrations for Reaction Components

ComponentConcentration RangeNotes
CDP-D-glucose 1 - 10 mMHigher concentrations may lead to substrate inhibition.
CDP-D-glucose 4,6-dehydratase 0.1 - 1 µMTitrate to determine the optimal concentration.
CDP-tyvelose 2-epimerase 0.1 - 1 µMAdjust based on the activity of the dehydratase.
NAD⁺ 0.5 - 2 mMEnsure NAD⁺ is in excess.
MgCl₂ 5 - 10 mMOften required for enzyme stability and activity.
Buffer 50 - 100 mMTris-HCl or HEPES at the optimal pH.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol provides a general framework for the expression and purification of His-tagged CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase from E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth.

  • Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 18-25°C and induce protein expression with 0.1-0.5 mM IPTG.

  • Harvesting: Continue to grow the culture for 16-20 hours at the lower temperature. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

  • Elution: Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis and Storage: Analyze the protein purity by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: Multi-Enzyme Synthesis of CDP-Tyvelose

This protocol describes a one-pot reaction for the synthesis of CDP-Tyvelose from CDP-D-glucose.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Sterile water to the final reaction volume.

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • MgCl₂ to a final concentration of 10 mM.

    • NAD⁺ to a final concentration of 1 mM.

    • CDP-D-glucose to a final concentration of 5 mM.

  • Enzyme Addition: Add the purified CDP-D-glucose 4,6-dehydratase and CDP-tyvelose 2-epimerase to a final concentration of 0.5 µM each.

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours. Monitor the reaction progress periodically.

  • Reaction Monitoring: Withdraw aliquots at different time points and quench the reaction by adding an equal volume of methanol (B129727) or by boiling. Analyze the samples by HPLC or LC-MS to monitor the consumption of the substrate and the formation of the product.

  • Product Purification: Once the reaction is complete, the CDP-Tyvelose can be purified from the reaction mixture using anion-exchange chromatography.

Visualizations

Tyvelose_Synthesis_Pathway CDP_Glucose CDP-D-glucose Intermediate CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Intermediate CDP-D-glucose 4,6-dehydratase (NAD⁺) CDP_this compound CDP-Tyvelose Intermediate->CDP_this compound Multi-step epimerization (including CDP-tyvelose 2-epimerase)

Caption: Enzymatic pathway for the synthesis of CDP-Tyvelose.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis & Purification Expression Recombinant Enzyme Expression Purification Enzyme Purification (Affinity Chromatography) Expression->Purification Activity_Assay Enzyme Activity Verification Purification->Activity_Assay Reaction_Setup One-Pot Reaction Setup Activity_Assay->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC/LC-MS) Incubation->Monitoring Product_Purification Product Purification (Anion-Exchange) Monitoring->Product_Purification Characterization Product Characterization (NMR, MS) Product_Purification->Characterization

Caption: General experimental workflow for enzymatic this compound synthesis.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Enzymes Are enzymes active? Start->Check_Enzymes Check_Conditions Are reaction conditions optimal? Check_Enzymes->Check_Conditions Yes Optimize_Expression Optimize enzyme expression and purification. Check_Enzymes->Optimize_Expression No Check_Substrates Are substrates/cofactors intact? Check_Conditions->Check_Substrates Yes Optimize_Reaction Optimize pH, temperature, and enzyme ratios. Check_Conditions->Optimize_Reaction No Verify_Substrates Verify substrate/cofactor purity and concentration. Check_Substrates->Verify_Substrates No Success Successful Synthesis Check_Substrates->Success Yes Optimize_Expression->Check_Enzymes Optimize_Reaction->Check_Conditions Verify_Substrates->Check_Substrates

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Strategies to prevent the degradation of Tyvelose during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tyvelose during analysis. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a 3,6-dideoxy-D-arabino-hexose, a type of deoxy sugar. Deoxy sugars, particularly 3,6-dideoxyhexoses, are susceptible to degradation under certain analytical conditions, especially during acid hydrolysis, which is often required to release them from complex carbohydrates like bacterial lipopolysaccharides (LPS). This degradation can lead to inaccurate quantification and the formation of interfering byproducts, compromising experimental results.

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to this compound degradation during analysis are:

  • pH: Both strongly acidic and alkaline conditions can promote degradation. Acid-catalyzed degradation is a major concern during the hydrolysis of polysaccharides.

  • Temperature: Elevated temperatures, often used to accelerate hydrolysis, can also significantly increase the rate of degradation.

  • Reaction Time: Prolonged exposure to harsh conditions (e.g., long hydrolysis times) increases the extent of degradation.

Q3: What are the common degradation products of this compound?

Under acidic conditions, this compound, like other hexoses, can undergo dehydration to form furfural (B47365) derivatives. The specific degradation products can vary depending on the exact conditions, but the formation of 5-hydroxymethylfurfural (B1680220) (HMF) and other related compounds is a common issue. These products can interfere with the chromatographic analysis of this compound.

Q4: How can I minimize this compound degradation during sample preparation?

To minimize degradation during sample preparation, particularly during the release of this compound from polysaccharides, it is crucial to optimize the hydrolysis conditions. The goal is to achieve complete cleavage of glycosidic bonds with minimal degradation of the released monosaccharide.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during this compound analysis.

Issue 1: Low or no this compound peak detected in chromatogram.
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Optimize hydrolysis conditions (acid concentration, temperature, and time). See Table 1 for recommended starting conditions.
Degradation during Hydrolysis Use milder hydrolysis conditions. Consider using a two-stage hydrolysis protocol. Reduce temperature and/or hydrolysis time.
Sample Loss during Preparation Ensure all sample transfer steps are quantitative. Use appropriate vials and seals to prevent evaporation.
Derivatization Issues (if applicable) Ensure complete dryness of the sample before derivatization. Use fresh derivatization reagents. Optimize reaction time and temperature.
Injection Problems (HPLC/GC) Check for air bubbles in the syringe. Ensure the correct injection volume is being used.
Issue 2: Tailing or broad this compound peak in HPLC analysis.
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Poor Column Condition Flush the column with an appropriate solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase is properly degassed and filtered. Check the pH of the mobile phase.
Secondary Interactions Add a small amount of a competing amine to the mobile phase if analyzing as a free sugar.
Issue 3: Ghost peaks or extraneous peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Sample Contamination Use high-purity solvents and reagents. Ensure proper cleaning of all glassware and equipment.
Carryover from Previous Injection Implement a thorough needle wash protocol. Inject a blank solvent run to check for carryover.
Degradation Products Optimize hydrolysis and sample handling conditions to minimize degradation. Identify potential degradation products by mass spectrometry.
Septum Bleed (GC analysis) Use high-quality, low-bleed septa. Replace the septum regularly.

Data Presentation

Table 1: Recommended Starting Conditions for Acid Hydrolysis of Polysaccharides Containing this compound

ParameterConditionNotes
Acid 2 M Trifluoroacetic Acid (TFA)TFA is volatile and easily removed after hydrolysis.
Temperature 100 - 120 °CHigher temperatures increase hydrolysis rate but also degradation.
Time 1 - 4 hoursOptimize for complete release with minimal degradation.
Sample Concentration 1 - 5 mg/mLHigher concentrations may require longer hydrolysis times.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Bacterial Lipopolysaccharide (LPS) for this compound Analysis
  • Preparation: Weigh 1-5 mg of purified LPS into a screw-cap glass tube with a PTFE liner.

  • Hydrolysis: Add 1 mL of 2 M TFA to the tube. Seal the tube tightly.

  • Heating: Place the tube in a heating block or oven at 110°C for 2 hours.

  • Cooling: After hydrolysis, allow the tube to cool to room temperature.

  • Acid Removal: Centrifuge the tube to pellet any insoluble material. Transfer the supernatant to a clean tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for analysis.

Protocol 2: Preparation of Alditol Acetate (B1210297) Derivatives of this compound for GC-MS Analysis

This protocol is performed on the hydrolyzed and dried sample from Protocol 1.

  • Reduction:

  • Borate (B1201080) Removal:

    • Evaporate the sample to dryness under nitrogen.

    • Add 0.5 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times to ensure complete removal of borate salts.

  • Acetylation:

  • Workup:

    • Cool the tube to room temperature.

    • Add 1 mL of water and vortex to mix.

    • Extract the alditol acetates with 1 mL of dichloromethane.

    • Collect the lower organic layer.

    • Wash the organic layer with 1 mL of water twice.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the this compound alditol acetate is ready for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis lps LPS Sample hydrolysis Acid Hydrolysis (e.g., 2M TFA, 110°C, 2h) lps->hydrolysis Release of Monosaccharides drying Evaporation of Acid hydrolysis->drying derivatization Derivatization (e.g., Alditol Acetates) drying->derivatization For GC-MS hplc HPLC Analysis drying->hplc Direct Analysis gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the analysis of this compound from LPS.

degradation_pathway This compound This compound (3,6-dideoxy-D-arabino-hexose) intermediate Unstable Intermediates This compound->intermediate Acid & Heat hmf 5-Hydroxymethylfurfural (HMF) & other furfurals intermediate->hmf Dehydration degradation Further Degradation Products hmf->degradation

Caption: Simplified degradation pathway of this compound under acidic conditions.

Technical Support Center: Enhancing Tyvelose Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Tyvelose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that is a component of the lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as some serovars of Salmonella. It is also found in the glycoproteins of some parasites like Trichinella spiralis.[1][2] The sensitive and specific detection of this compound is crucial as it can serve as a unique biomarker for diagnosing infections and for the development of targeted therapies and vaccines.[3]

Q2: What are the main challenges in detecting this compound in complex matrices like serum or plasma?

A2: Detecting this compound in biological matrices presents several challenges:

  • Low Abundance: this compound may be present at very low concentrations, making it difficult to detect without highly sensitive methods.

  • Matrix Effects: Biological samples contain a multitude of endogenous compounds (e.g., proteins, lipids, salts, and other sugars) that can interfere with the analysis.[4][5][6] These interferences, known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and reproducibility of quantification.[5]

  • Structural Similarity to Other Sugars: The presence of other, more abundant monosaccharides can interfere with the chromatographic separation and detection of this compound.

  • Lack of Chromophores/Fluorophores: Like most sugars, this compound lacks a natural chromophore or fluorophore, making detection by UV or fluorescence HPLC challenging without derivatization.[7]

Q3: Which analytical methods are most suitable for sensitive this compound detection?

A3: Several methods can be employed, each with its own advantages:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, but it requires derivatization to make the sugar volatile.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is well-suited for complex matrices.[9] Derivatization is often used to enhance ionization efficiency and chromatographic retention.[10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that can be very sensitive and specific if monoclonal antibodies targeting this compound-containing epitopes are available.[9][11]

Q4: What is chemical derivatization and why is it important for this compound analysis?

A4: Chemical derivatization is the process of modifying a compound chemically to improve its analytical properties.[12] For this compound, derivatization is crucial for:

  • Increasing Volatility for GC-MS: Reagents like silylating agents (e.g., BSTFA) replace polar hydroxyl groups with nonpolar groups, making the sugar volatile enough for GC analysis.[12]

  • Enhancing Ionization Efficiency for LC-MS/MS: Derivatizing agents can introduce easily ionizable groups, leading to a stronger signal in the mass spectrometer.

  • Improving Chromatographic Separation: Derivatization can alter the polarity of this compound, improving its retention and separation from other matrix components on a chromatography column.

  • Enabling UV or Fluorescence Detection in HPLC: Attaching a chromophore or fluorophore allows for sensitive detection using UV or fluorescence detectors.[13]

Troubleshooting Guides

GC-MS Analysis of this compound
Problem Possible Cause(s) Suggested Solution(s)
No or Low Peak Intensity Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure anhydrous conditions as silylation reagents are moisture-sensitive.[8]
Sample degradation in the hot injector.Use a deactivated inlet liner. Optimize injector temperature.
Active sites in the GC system.Use a deactivated column and liner. Trim the front end of the column.[14]
Leak in the system.Perform a leak check, especially at the injector and column fittings.[14][15]
Multiple Peaks for this compound Standard Formation of anomers (α and β forms) during derivatization.This is common for sugars. Sum the areas of all anomeric peaks for quantification. An oximation step prior to silylation can reduce the number of isomers.[8]
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and column. Replace the septum.[16]
Column overloading.Dilute the sample or inject a smaller volume.[16]
Baseline Noise or Drift Contaminated carrier gas or gas lines.Ensure high-purity carrier gas and use appropriate gas purifiers. Check for leaks.[17]
Column bleed at high temperatures.Condition the column properly. Ensure the analysis temperature does not exceed the column's maximum operating temperature.[17]
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.[17]
LC-MS/MS Analysis of this compound
Problem Possible Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effect) Co-elution of matrix components (salts, phospholipids) with this compound.Improve sample preparation to remove interferences (e.g., solid-phase extraction, liquid-liquid extraction).[6]
Optimize chromatographic conditions to separate this compound from interfering peaks.[5]
Dilute the sample to reduce the concentration of matrix components.[18]
Use a stable isotope-labeled internal standard corresponding to this compound if available.
Poor Peak Shape Suboptimal mobile phase composition.Adjust the mobile phase pH or organic solvent concentration.
Column degradation.Replace the column. Ensure mobile phase is compatible with the column chemistry.
Low Sensitivity Inefficient ionization of underivatized this compound.Employ chemical derivatization with an agent that enhances ionization (e.g., PMP).[7]
Suboptimal mass spectrometer settings.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for this compound-specific transitions.
Irreproducible Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

Table 1: Comparison of Analytical Methods for Monosaccharide Quantification
Method Typical Limit of Quantification (LOQ) Throughput Specificity Key Advantages Key Disadvantages
GC-MS (with derivatization) Low ng/mL to pg/mL[18][19]MediumHighHigh sensitivity and specificity.Requires derivatization; can be time-consuming.[7]
LC-MS/MS (with derivatization) Low ng/mL to pg/mL[20]HighVery HighHigh sensitivity, specificity, and suitability for complex matrices.[9]Can be affected by matrix effects; may require derivatization.[9]
HPLC-FLD (with derivatization) ng/mL rangeHighMediumGood sensitivity and high throughput.Requires derivatization with a fluorescent tag; lower specificity than MS.[13]
ELISA pg/mL to ng/mL range[11]Very HighHigh (antibody dependent)Very high throughput and sensitivity; no complex instrumentation required.Susceptible to cross-reactivity; requires specific antibodies which may not be available.[11]

Note: The LOQ values are typical for monosaccharide analysis and may vary depending on the specific analyte, matrix, instrumentation, and derivatization method used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Serum with Silylation Derivatization
  • Protein Precipitation:

    • To 100 µL of serum, add 400 µL of ice-cold methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant completely under a gentle stream of nitrogen at 40°C.

  • Oximation (Optional, but recommended to reduce anomers):

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.

    • Vortex and incubate at 60°C for 30 minutes.

  • Silylation:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex and incubate at 70°C for 60 minutes.

    • Cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for characteristic this compound fragments for higher sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound in Serum with PMP Derivatization
  • Sample Preparation (Protein Precipitation):

    • Follow steps 1.1 to 1.4 from the GC-MS protocol.

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen at 40°C.

  • PMP Derivatization: [7]

    • Reconstitute the dried extract in 100 µL of a solution containing 0.3 M NaOH and 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • Vortex and incubate at 70°C for 30 minutes.

    • Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

  • Extraction of PMP Derivatives:

    • Add 200 µL of chloroform (B151607) and vortex vigorously.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Discard the chloroform layer (lower layer). Repeat the extraction twice more to remove excess PMP reagent.

    • Transfer the aqueous layer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition for PMP-derivatized this compound.

Mandatory Visualizations

Tyvelose_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis in Salmonella Glucose1P Glucose-1-Phosphate CDPGlucose CDP-Glucose Glucose1P->CDPGlucose CDP-glucose pyrophosphorylase CDP4k6dGlucose CDP-4-keto-6-deoxy-D-glucose CDPGlucose->CDP4k6dGlucose CDP-glucose 4,6-dehydratase CDPthis compound CDP-Tyvelose CDP4k6dGlucose->CDPthis compound CDP-tyvelose-2-epimerase & CDP-4-keto-6-deoxy-D-glucose-3-dehydrase reductase

Caption: Simplified this compound biosynthesis pathway in Salmonella.

Experimental_Workflow cluster_workflow General Workflow for this compound Detection Sample Complex Matrix (e.g., Serum) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Derivatization Chemical Derivatization (e.g., Silylation or PMP) Precipitation->Derivatization Analysis Chromatographic Separation & Detection (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Purification of Tyvelose Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of Tyvelose and its derivatives, particularly CDP-Tyvelose, from enzymatic synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my enzymatic this compound synthesis reaction?

A1: In a typical enzymatic synthesis of CDP-Tyvelose starting from CDP-Glucose, you can expect a mixture of several components. The primary byproducts and impurities include:

  • Unreacted Starting Materials: Such as CDP-Glucose.

  • Reaction Intermediates: Depending on the enzyme cocktail used, intermediates like CDP-6-deoxy-D-xylo-hexopyranos-4-ulose may be present.[1]

  • Cofactors and Their Products: The enzymatic cascade often involves cofactors like NADP+ and NADPH.[2] You will also likely find their degradation products, such as ADP and pyrophosphate, which can inhibit the synthesis enzymes.[3]

  • Side-Products from Enzyme Promiscuity: Some enzymes may exhibit relaxed substrate specificity, leading to the formation of other sugar nucleotides.

  • Inactive Enzyme Product: Denatured or inactive enzymes from the reaction mixture.

Q2: My final product shows multiple spots on my TLC/HPLC analysis. How can I identify the impurities?

A2: Identifying impurities is a critical step in optimizing your purification strategy. Here’s a systematic approach:

  • Use Authentic Standards: If available, run standards for your expected starting materials (CDP-Glucose), the final product (CDP-Tyvelose), and potential byproducts on the same TLC plate or HPLC run. This allows for direct comparison of retention times (HPLC) or Rf values (TLC).

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying components in your mixture.[4] By comparing the mass-to-charge ratio (m/z) of the unknown peaks to the expected masses of intermediates and byproducts, you can tentatively identify them.

  • Enzymatic Digestion: Treat a small aliquot of your sample with enzymes that specifically degrade certain components. For example, a phosphatase can be used to see if any spots/peaks correspond to phosphorylated compounds.

Q3: What is the recommended first step for purifying CDP-Tyvelose from the crude reaction mixture?

A3: A common and effective initial step is to remove the protein (enzymes) from your reaction mixture. This can be achieved through several methods:

  • Ethanol (B145695) Precipitation: Add ice-cold ethanol to your reaction mixture to a final concentration of 70% (v/v) to precipitate the enzymes.[5] Centrifuge to pellet the protein and collect the supernatant containing your sugar nucleotides.

  • Centrifugal Filtration: Use ultrafiltration units with a molecular weight cutoff (e.g., 10 kDa) that retains the larger enzyme molecules while allowing the smaller sugar nucleotides and byproducts to pass through into the filtrate.

  • Heat Inactivation and Centrifugation: Heat the reaction mixture to denature the enzymes (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the denatured protein. Note that this method may not be suitable for heat-labile compounds.

Q4: I am experiencing low recovery of my target compound after purification. What are the potential causes and solutions?

A4: Low recovery is a common issue in multi-step purification processes. Here are some potential causes and troubleshooting tips:

Potential CauseRecommended Solution
Product Degradation Sugar nucleotides can be labile, especially at non-neutral pH.[6] Ensure you work with chilled buffers and avoid prolonged exposure to harsh pH conditions.
Non-specific Adsorption Your target compound may be adsorbing to plasticware or chromatography media. Consider using low-binding microcentrifuge tubes. For chromatography, pre-condition your column with a blocking agent if necessary.
Incomplete Elution The elution buffer in your chromatography step may not be strong enough to release your compound from the column. Try a step or gradient elution with increasing salt concentration or organic solvent.
Co-precipitation During steps like ethanol precipitation, your product might co-precipitate with other components. Try optimizing the precipitation conditions (e.g., ethanol concentration, temperature).
Column Overloading Exceeding the binding capacity of your chromatography column will cause the product to flow through without binding. Determine the column's capacity and load an appropriate amount of sample.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound synthesis products.

Problem 1: Poor separation of CDP-Tyvelose from other sugar nucleotides (e.g., CDP-Glucose) using anion-exchange chromatography.

  • Possible Cause: The pH of your mobile phase is not optimal for achieving charge differences between the molecules.

  • Solution: Adjust the pH of your buffers. A slightly acidic pH can sometimes improve the resolution between similar sugar nucleotides. Also, consider using a shallower salt gradient for elution, as this can enhance the separation of compounds with similar charges.

  • Possible Cause: The column resin is not providing sufficient resolution.

  • Solution: Experiment with different anion-exchange resins. Some resins may offer better selectivity for your specific compounds.

Problem 2: My purified product is contaminated with salts from the elution buffer.

  • Possible Cause: Incomplete desalting after chromatography.

  • Solution: Perform a desalting step after your ion-exchange chromatography. Size-exclusion chromatography (e.g., with a Sephadex G-10 or G-25 column) is effective for separating small molecules like salts from larger sugar nucleotides. Alternatively, dialysis or diafiltration can be used for larger sample volumes.

Problem 3: The activated charcoal treatment to remove monosaccharides is also removing my CDP-Tyvelose.

  • Possible Cause: The elution from the activated charcoal is not efficient.

  • Solution: After binding your sample to the charcoal and washing with water to remove monosaccharides, elute the sugar nucleotides with a solvent mixture, such as 50% ethanol containing a small amount of ammonia.[7] You may need to optimize the ethanol concentration for efficient elution of your specific compound.

Experimental Protocols

Protocol 1: General Anion-Exchange Chromatography for CDP-Tyvelose Purification

This protocol provides a general method for separating CDP-Tyvelose from a crude enzymatic reaction mixture after deproteinization.

  • Column Preparation:

    • Equilibrate a strong anion-exchange column (e.g., a HiTrap Q HP column) with a low-salt buffer (Buffer A: 20 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Adjust the pH and conductivity of your deproteinized sample to match Buffer A.

    • Load the sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with several column volumes of Buffer A to remove unbound contaminants.

  • Elution:

    • Elute the bound sugar nucleotides using a linear gradient of a high-salt buffer (Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5). A typical gradient would be from 0% to 50% Buffer B over 20 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of your target compound using HPLC or TLC.

    • Pool the fractions containing pure CDP-Tyvelose.

  • Desalting:

    • Desalt the pooled fractions using a size-exclusion column or dialysis.

Visualizations

Tyvelose_Synthesis_Pathway cluster_enzymes Enzymatic Steps CDP_Glucose CDP-D-Glucose Intermediate_1 CDP-6-deoxy-D-xylo- hexopyranos-4-ulose CDP_Glucose->Intermediate_1 E1 CDP_this compound CDP-Tyvelose Intermediate_1->CDP_this compound E2 E1 CDP-D-glucose 4,6-dehydratase E2 CDP-tyvelose 2-epimerase

Caption: Enzymatic synthesis pathway of CDP-Tyvelose from CDP-D-Glucose.

Purification_Workflow Start Crude Reaction Mixture Deproteinization Deproteinization (e.g., Ethanol Precipitation) Start->Deproteinization Anion_Exchange Anion-Exchange Chromatography Deproteinization->Anion_Exchange Desalting Desalting (e.g., Size Exclusion) Anion_Exchange->Desalting Analysis Purity Analysis (HPLC, LC-MS) Desalting->Analysis Final_Product Pure CDP-Tyvelose Analysis->Final_Product

Caption: General workflow for the purification of CDP-Tyvelose.

Troubleshooting_Logic action_node action_node Start Low Purity after Anion Exchange? Check_Gradient Isocratic or steep gradient? Start->Check_Gradient Check_pH pH optimal? Check_Gradient->Check_pH No Optimize_Gradient Use shallower gradient Check_Gradient->Optimize_Gradient Yes Optimize_pH Adjust buffer pH Check_pH->Optimize_pH No

Caption: Troubleshooting poor separation in anion-exchange chromatography.

References

Addressing non-specific binding in Tyvelose-based immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tyvelose-Based Immunoassays

Welcome to the technical support center for this compound-based immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a focus on mitigating non-specific binding to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a this compound-based immunoassay?

A: Non-specific binding (NSB) is the attachment of assay components, such as primary or secondary antibodies, to unintended surfaces or molecules within the assay system.[1][2] In a this compound-based immunoassay, where this compound antigens are coated onto a microplate, NSB occurs when antibodies adhere to unoccupied sites on the plate surface rather than binding specifically to the this compound antigen.[3][4] This can also involve binding to the blocking agents themselves or other proteins in the sample.[1][5] This unwanted binding is a primary cause of high background signals, which can mask the true signal from the specific antigen-antibody interaction, leading to inaccurate results and reduced assay sensitivity.[3][6][7]

Q2: Why is blocking a critical step in my this compound immunoassay?

A: Blocking is a mandatory step designed to prevent non-specific binding. After the this compound antigen is immobilized on the microplate, vacant binding sites remain on the plastic surface.[3][4] A blocking buffer, which is a solution containing an irrelevant protein or molecule, is added to saturate these sites.[8] By occupying this available space, the blocking agent prevents subsequent assay components, like the detection antibodies, from adhering to the plate non-specifically.[3][6] An effective blocking step is crucial for:

  • Enhanced Specificity: Ensures that the signal generated is solely from the intended antibody-Tyvelose interaction.[3]

  • Increased Sensitivity: Reduces background noise, allowing for the reliable detection of even low concentrations of the target analyte.[3][6]

  • Improved Signal-to-Noise Ratio: Creates a clearer distinction between the specific signal and the background, making data interpretation more reliable.[3]

  • Reduced Variability: Promotes consistent and reproducible results across different wells and experiments.[3]

Q3: What are the common causes of high background signals in my assay?

A: High background is a frequent issue that can often be traced back to several factors:

  • Insufficient Blocking: The blocking agent may not have adequately covered all non-specific binding sites. This can be due to suboptimal concentration, insufficient incubation time, or poor quality of the blocking agent.[3][4][9]

  • Inadequate Washing: Failure to thoroughly wash the plate between steps can leave behind unbound antibodies or other reagents, which contribute to the background signal.[9][10]

  • High Antibody Concentration: Using overly concentrated primary or secondary antibodies increases the likelihood of low-affinity, non-specific interactions.[11]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[7][8] For example, anti-goat secondary antibodies can sometimes react with bovine IgG present in blocking agents like BSA or non-fat dry milk.[12]

  • Sample Matrix Effects: Components within the biological sample (e.g., serum) can interfere with the assay. The presence of heterophilic antibodies (like HAMA) or rheumatoid factor in patient samples is a well-known cause of interference.[2][13][14]

  • Contamination: Contamination of reagents, buffers, or the plate itself can lead to elevated background.[9]

Troubleshooting Guide

Problem: I am observing a high background signal across all wells, including my negative controls.

This is a classic sign of widespread non-specific binding. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_blocking cluster_washing cluster_antibody cluster_reagents start High Background Detected check_blocking Step 1: Evaluate Blocking Step start->check_blocking opt_blocker Optimize Blocker Concentration (See Protocol 1) check_blocking->opt_blocker Is concentration optimal? change_blocker Switch Blocking Agent (See Table 1) check_blocking->change_blocker Still high background? inc_time Increase Blocking Time/Temp check_blocking->inc_time Is incubation sufficient? check_washing Step 2: Review Washing Protocol inc_washes Increase Number of Wash Cycles check_washing->inc_washes inc_detergent Add/Increase Detergent (e.g., Tween 20) in Wash Buffer check_washing->inc_detergent check_antibody Step 3: Assess Antibody Concentrations titrate_ab Titrate Primary & Secondary Antibodies check_antibody->titrate_ab adsorbed_ab Use Pre-adsorbed Secondary Antibody check_antibody->adsorbed_ab Suspect cross-reactivity? no_primary_ctrl Run 'No Primary Antibody' Control check_antibody->no_primary_ctrl Is secondary the issue? check_reagents Step 4: Check for Contamination / Reagent Quality fresh_reagents Prepare Fresh Buffers check_reagents->fresh_reagents check_water Use High-Purity Water check_reagents->check_water end_node Problem Resolved opt_blocker->check_washing change_blocker->check_washing inc_time->check_washing inc_washes->check_antibody inc_detergent->check_antibody titrate_ab->check_reagents adsorbed_ab->check_reagents no_primary_ctrl->check_reagents fresh_reagents->end_node check_water->end_node

Caption: Troubleshooting workflow for diagnosing high background signals.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Blocking Agents

Choosing the right blocking agent is an empirical process.[15] If you experience high background with one agent, consider testing others. This table summarizes common choices, their typical concentrations, and key considerations.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Inexpensive, generally compatible with most systems.[8] Preferred for biotin-avidin detection systems.[6]Can have lot-to-lot variability.[5] May contain contaminating bovine IgG, which can cross-react with some secondary antibodies.[12]
Non-Fat Dry Milk (NFDM) / Casein 0.5 - 5% (w/v)Inexpensive and effective due to a diverse mixture of proteins.[8][15] Often provides lower backgrounds than BSA.[6]Not recommended for biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that interfere in phosphorylation studies. Can deteriorate if not stored properly.[8]
Normal Serum 5 - 10% (v/v)Highly effective at reducing NSB from Fc-receptor binding.[12] Use serum from the same species as the secondary antibody.More expensive than BSA or milk. Must be from a non-immunized animal.
Fish Gelatin 0.1 - 1% (w/v)Does not cross-react with mammalian proteins, reducing interference.May not be as effective as protein-based blockers for all assays.
Synthetic/Polymer Blockers (PVP, PEG) Varies by productProtein-free, reducing cross-reactivity issues. Highly consistent lot-to-lot. Can coat hydrophobic surfaces effectively.[8][15]Can be more expensive. May require more optimization.
Protocol 1: Optimizing Blocking Buffer Concentration

An incorrect concentration of blocking agent can either fail to prevent NSB (too low) or potentially mask epitopes (too high).[3][4] This protocol helps determine the optimal concentration for your specific this compound immunoassay.

Objective: To identify the blocking buffer concentration that provides the lowest background without compromising the specific signal.

Methodology:

  • Plate Coating: Coat a 96-well microplate with your this compound antigen under standard conditions. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Prepare Blocker Dilutions: Prepare a series of dilutions of your chosen blocking agent (e.g., for BSA, prepare 0.5%, 1%, 2%, 3%, and 5% w/v solutions in PBS).

  • Blocking Step: Add 200 µL of each blocker dilution to different rows of the plate. Include a "no blocker" control row. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of your standard immunoassay protocol. Ensure you include:

    • Maximum Signal Wells: Add the primary and secondary antibodies as normal.

    • Background Wells: Add only the secondary antibody (no primary antibody).

  • Data Analysis:

    • Measure the signal (e.g., absorbance) for all wells.

    • Calculate the average signal for the "Maximum Signal" and "Background" wells for each blocker concentration.

    • Determine the Signal-to-Noise (S/N) ratio for each concentration: S/N = (Signal_max) / (Signal_background).

    • Select the concentration that provides the highest S/N ratio.

Visualizing Assay Principles

Understanding the underlying mechanisms of your immunoassay can aid in troubleshooting.

G cluster_step1 Step 1: Antigen Coating cluster_step2 Step 2: Blocking cluster_step3 Step 3: Primary Antibody Incubation cluster_step4 Step 4: Secondary Antibody & Detection a This compound Antigen plate1 Microplate Well a->plate1 Adsorption plate2 Unoccupied sites are saturated blocker Blocking Agent blocker->plate2 plate3 Specific Binding Occurs p_ab Primary Antibody (Anti-Tyvelose) p_ab->plate3 Binds to this compound plate4 Signal Generation s_ab Enzyme-conjugated Secondary Antibody s_ab->plate4 Binds to Primary Ab substrate Substrate product Colored Product substrate->product Enzyme Action

Caption: Workflow of a standard indirect this compound-based immunoassay.

G cluster_specific Correct Specific Binding cluster_nonspecific Non-Specific Binding (Causes High Background) p_ab Primary Antibody antigen This compound Antigen p_ab->antigen Specific Interaction s_ab Secondary Antibody plate Microplate Surface antigen->plate p_ab_nsb Primary Antibody plate_nsb Microplate Surface p_ab_nsb->plate_nsb Hydrophobic/ Ionic Interaction s_ab_nsb Secondary Antibody s_ab_nsb->plate_nsb Unwanted Adsorption

Caption: Comparison of specific vs. non-specific antibody binding.

References

Technical Support Center: Optimization of Protecting Group Strategy for Tyvelose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for the synthesis of Tyvelose (3,6-dideoxy-D-arabino-hexopyranose).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chemical synthesis of this compound and its derivatives.

Question 1: I am getting a mixture of regioisomers during the initial protection of my starting material (e.g., methyl α-D-mannopyranoside). How can I improve the regioselectivity for protection at the C-2 and C-4 positions?

Answer:

Achieving high regioselectivity in the protection of polyhydroxylated compounds like methyl α-D-mannopyranoside can be challenging due to the similar reactivity of the secondary hydroxyl groups. Here are several strategies to improve selectivity:

  • Steric Hindrance: Employing bulky protecting groups can favor protection at less sterically hindered positions. For instance, using a bulky silyl (B83357) ether like tert-butyldiphenylsilyl chloride (TBDPSCl) often leads to preferential protection of the primary C-6 hydroxyl group.

  • Stannylene Acetals: The use of dibutyltin (B87310) oxide (Bu₂SnO) to form a stannylene acetal (B89532) intermediate can activate specific hydroxyl groups. For methyl α-D-mannopyranoside, the stannylene acetal typically forms between the C-2 and C-3 hydroxyls, allowing for subsequent regioselective protection at either of these positions.

  • Temperature and Reagent Control: The order of addition of reagents and reaction temperature can significantly influence regioselectivity. For example, in benzylation reactions, slow addition of the benzylating agent at low temperatures can favor the formation of the kinetic product.[1]

  • Choice of Starting Material: If direct selective protection is consistently problematic, consider starting with a precursor that already has some hydroxyls protected, such as methyl 4,6-O-benzylidene-α-D-mannopyranoside.[2] This simplifies the protection strategy to differentiating only the C-2 and C-3 hydroxyls.

Troubleshooting Flowchart for Regioselectivity Issues:

Tyvelose_Synthesis Mannoside Methyl α-D-Mannopyranoside Benzylidene 4,6-O-Benzylidene Protection Mannoside->Benzylidene Protected_Diol Methyl 4,6-O-Benzylidene- α-D-Mannopyranoside Benzylidene->Protected_Diol Protect_C2_C4 Selective Protection of C-2 and C-4 (e.g., Benzylation) Protected_Diol->Protect_C2_C4 Fully_Protected Fully Protected Intermediate Protect_C2_C4->Fully_Protected Deoxygenate_C3 Deoxygenation at C-3 (e.g., Barton-McCombie) Fully_Protected->Deoxygenate_C3 Deoxy_Intermediate 3-Deoxy Intermediate Deoxygenate_C3->Deoxy_Intermediate Deoxygenate_C6 Reductive Opening of Benzylidene Acetal Deoxy_Intermediate->Deoxygenate_C6 Tyvelose_Precursor Protected this compound Derivative Deoxygenate_C6->Tyvelose_Precursor Deprotection Global Deprotection Tyvelose_Precursor->Deprotection This compound This compound Deprotection->this compound Orthogonal_Strategy cluster_0 Deprotection Pathways Start Fully Protected Sugar O-Bn O-TBDMS O-Ac Hydrogenolysis H2, Pd/C Start:f1->Hydrogenolysis Fluoride TBAF Start:f2->Fluoride Base NaOMe Start:f3->Base Result_Bn Deprotected at O-Bn OH O-TBDMS O-Ac Hydrogenolysis->Result_Bn:f1 Result_TBDMS Deprotected at O-TBDMS O-Bn OH O-Ac Fluoride->Result_TBDMS:f2 Result_Ac Deprotected at O-Ac O-Bn O-TBDMS OH Base->Result_Ac:f3

References

Technical Support Center: Improving the Stability of Tyvelose-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyvelose-protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound-protein conjugates?

A1: The stability of this compound-protein conjugates is a multifaceted issue influenced by several factors. These can be broadly categorized as intrinsic and extrinsic. Intrinsic factors include the specific protein, the chemistry used for conjugation, the site of this compound attachment, and the drug-to-antibody ratio (DAR) if applicable.[][2] Extrinsic factors relate to the formulation and storage conditions, such as pH, temperature, buffer composition, and exposure to light or agitation.[3][4]

Q2: What are the common signs of instability in my this compound-protein conjugate preparation?

A2: Common indicators of instability include the formation of visible precipitates, an increase in turbidity, a decrease in biological activity or binding affinity, and changes in the analytical profile. Techniques like size-exclusion chromatography (SEC) can reveal the presence of aggregates or fragments, while reversed-phase high-performance liquid chromatography (RP-HPLC) can indicate degradation of the conjugate or release of the payload.[5]

Q3: How does the choice of conjugation chemistry impact stability?

A3: The chemical linkage between this compound and the protein is critical for stability. For instance, while maleimide-based linkers are common for conjugation to cysteine residues, they can be susceptible to retro-Michael addition and thioether exchange in vivo, leading to premature cleavage.[2][6] Linkages formed through click chemistry or those involving more stable bonds, such as sulfone-based linkers, may offer improved serum stability.[][6] For conjugating via the carbohydrate moiety itself, oxidation of cis-diols to aldehydes followed by reaction with hydrazides or alkoxyamines is a common method. The stability of the resulting hydrazone or oxime bond is an important consideration.[7][8]

Q4: Can the site of this compound conjugation on the protein affect stability?

A4: Yes, the site of conjugation can significantly impact the stability and function of the conjugate.[9] Conjugation to surface-exposed, flexible regions is generally preferred to minimize disruption of the protein's tertiary structure. Site-specific conjugation methods are often employed to ensure a homogeneous product with predictable stability.[2][10] Attaching this compound to the Fc region of an antibody, for example, can preserve the antigen-binding function.[8]

Q5: What are the best practices for long-term storage of this compound-protein conjugates?

A5: For long-term storage, it is generally recommended to store this compound-protein conjugates at low temperatures, typically -20°C or -80°C, in single-use aliquots to avoid repeated freeze-thaw cycles.[3][11] The addition of cryoprotectants such as 50% glycerol (B35011) or ethylene (B1197577) glycol can prevent damage from freezing.[3][12] Lyophilization (freeze-drying) is another option for long-term storage, often in the presence of lyoprotectants like trehalose (B1683222) or sucrose.[11][13] However, it's important to note that some conjugates, particularly those with fluorescent labels or certain enzymes, may be sensitive to freezing and are best stored at 2-8°C.[12][14]

Troubleshooting Guides

Issue 1: Low Conjugate Yield
Possible Cause Recommended Solution
Inefficient Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time.[14] For carbonyl-reactive chemistry (post-oxidation of this compound), the addition of a catalyst like aniline (B41778) may improve coupling efficiency.[7]
Inaccessible Reactive Sites on the Protein If targeting specific amino acids, ensure they are accessible. Genetic engineering can be used to introduce reactive sites at desired locations.[10]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the desired conjugation reaction. Buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS) is recommended.[14]
Loss During Purification The purification method may not be suitable. Consider alternative techniques such as different types of chromatography (e.g., affinity, ion exchange) or dialysis.[10][15]
Issue 2: Conjugate Aggregation
Possible Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation.[2] Aim for a lower, more controlled DAR through optimized reaction conditions or site-specific conjugation.
Inappropriate Buffer Conditions (pH, Ionic Strength) The formulation buffer can significantly impact stability. Screen a range of pH values and ionic strengths to find the optimal conditions for your specific conjugate.[16] A histidine-sucrose buffer has been shown to reduce aggregation during storage compared to PBS.[16]
Stress from Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation.[11] Store conjugates in single-use aliquots at -80°C.[14]
Exposure to High Temperatures Thermal stress can lead to unfolding and aggregation.[4] Maintain the conjugate at recommended storage temperatures and avoid exposure to elevated temperatures during handling.
Surface Adsorption Proteins can denature and aggregate at air-liquid and liquid-solid interfaces. The use of surfactants like polysorbate 20 or 80 can help mitigate this.[4]
Issue 3: Loss of Biological Activity
Possible Cause Recommended Solution
Conjugation at or Near the Active Site If the conjugation site is close to the protein's active or binding site, it can sterically hinder its function. Employ site-specific conjugation strategies to direct the modification to a region away from the active site.[2][8]
Conformational Changes Induced by Conjugation The attachment of this compound may alter the protein's conformation. Biophysical characterization techniques like circular dichroism can assess structural changes.[17]
Degradation of the Protein or Linker The protein or the linker may be susceptible to hydrolysis or enzymatic degradation.[18][19] Ensure appropriate storage conditions and consider using more stable linker chemistries.[6]
Oxidation Sensitive amino acid residues can be prone to oxidation. The addition of antioxidants may be beneficial, and storage under an inert gas can also be considered.[3]

Data Presentation: Recommended Storage Conditions

The optimal storage conditions are highly dependent on the specific conjugate. The following table provides general guidelines based on common practices for protein bioconjugates.

Storage Duration Temperature Recommended Buffer/Additives Considerations
Short-term (days to weeks) 2-8°CPhosphate or Tris buffers with an anti-microbial agent (e.g., sodium azide).[11]Convenient for frequent use, but risk of microbial growth and proteolytic degradation.[11]
Long-term (months to years) -20°C or -80°CBuffer with 50% glycerol or ethylene glycol.[3]Prevents freezing and damage from ice crystals. Prepare single-use aliquots.[11][14]
Very Long-term (years) Lyophilized at -20°C or 2-8°CLyoprotectants such as trehalose or sucrose.[11][13]The lyophilization process itself can be stressful to the protein. The formulation needs to be optimized.

Note: These are general recommendations. The optimal conditions for your specific this compound-protein conjugate should be determined empirically through stability studies.

Experimental Protocols

Protocol 1: General Procedure for this compound-Protein Conjugation via Aldehyde-Hydrazide Chemistry

This protocol describes a general method for conjugating this compound to a protein by first oxidizing the sugar to create aldehyde groups, followed by reaction with a hydrazide-modified protein.

  • Oxidation of this compound:

    • Dissolve the this compound-containing molecule in an appropriate buffer (e.g., PBS, pH 6.0).

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark for 15-30 minutes at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

    • Remove excess periodate (B1199274) and byproducts by dialysis or using a desalting column.

  • Preparation of Hydrazide-Modified Protein:

    • Modify the protein with a suitable hydrazide crosslinker (e.g., a succinimidyl ester of a hydrazide compound) according to the manufacturer's instructions.

    • Purify the hydrazide-modified protein to remove excess crosslinker using dialysis or a desalting column.

  • Conjugation Reaction:

    • Mix the oxidized this compound with the hydrazide-modified protein in a coupling buffer (e.g., PBS, pH 7.2-7.5).

    • For improved efficiency, a catalyst such as aniline can be added to the reaction mixture.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the this compound-protein conjugate from unreacted components using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.

Protocol 2: Stability Assessment Using Size-Exclusion Chromatography (SEC)

SEC is a common method to assess the level of aggregation in a conjugate sample.

  • Sample Preparation:

    • Prepare the this compound-protein conjugate at a known concentration in the formulation buffer.

    • Prepare samples that have been subjected to stress conditions (e.g., elevated temperature, multiple freeze-thaw cycles) alongside a control sample stored under optimal conditions.

  • Chromatography Conditions:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

    • Inject a defined amount of the conjugate sample onto the column.

    • Run the chromatography at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).

    • Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.

    • Calculate the percentage of aggregate and fragment formation to assess the stability of the conjugate under different conditions.

Visualizations

Caption: A logical workflow for troubleshooting stability issues with this compound-protein conjugates.

DegradationPathways cluster_degradation Degradation Pathways conjugate This compound-Protein Conjugate hydrolysis Hydrolysis of Glycosidic/Linker Bond conjugate->hydrolysis proteolysis Proteolytic Cleavage of Protein Backbone conjugate->proteolysis denaturation Denaturation and Aggregation conjugate->denaturation

Caption: Potential degradation pathways for a this compound-protein conjugate.

StabilityAssessmentWorkflow start Prepare Conjugate Samples stress Apply Stress Conditions (Thermal, Freeze-Thaw, Light) start->stress control Control Sample (Optimal Storage) start->control analytical_testing Analytical Testing stress->analytical_testing control->analytical_testing sec SEC (Aggregation/Fragmentation) analytical_testing->sec hic HIC/RP-HPLC (DAR/Degradation) analytical_testing->hic activity_assay Functional Assay (Biological Activity) analytical_testing->activity_assay data_analysis Data Analysis and Comparison sec->data_analysis hic->data_analysis activity_assay->data_analysis conclusion Determine Stability Profile and Optimal Conditions data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound-protein conjugates.

References

Troubleshooting poor resolution in HPLC analysis of dideoxyhexoses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of dideoxyhexoses, such as fucose and rhamnose.

Troubleshooting Guides

Poor resolution in the HPLC analysis of dideoxyhexoses can manifest as co-eluting peaks, broad peaks, or peak tailing, leading to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Poor Resolution Between Dideoxyhexose and Other Monosaccharide Peaks

Q1: My dideoxyhexose peak (e.g., fucose or rhamnose) is co-eluting with another monosaccharide, such as galactose or xylose. How can I improve their separation?

A1: Co-elution is a common challenge in monosaccharide analysis due to their similar structures.[1] Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Acetonitrile (B52724)/Water Ratio: In reversed-phase and HILIC chromatography, the ratio of acetonitrile to water is a critical parameter. Increasing the water content (decreasing acetonitrile) generally increases retention times and can improve the separation of polar analytes like sugars.[2] Conversely, in some normal-phase separations, adjusting the organic modifier can enhance resolution.

    • Modify Mobile Phase pH: For anion-exchange chromatography, particularly with pulsed amperometric detection (PAD), the pH of the mobile phase is a powerful tool for optimizing selectivity. Small adjustments in the concentration of sodium hydroxide (B78521) in the eluent can significantly alter the retention times of individual monosaccharides, including dideoxyhexoses, by affecting their ionization state.[3][4][5]

  • Change Column Chemistry:

    • If you are using a standard C18 column, consider switching to a more specialized column for carbohydrate analysis. Amine-bonded (amino) columns or hydrophilic interaction liquid chromatography (HILIC) columns are often more effective at separating polar sugars.[5] For very similar compounds, consider columns with different stationary phases, such as those with different metal ions (e.g., Ca2+, Pb2+) in ligand-exchange chromatography, which can offer different selectivities.

  • Adjust Column Temperature:

    • Lowering the column temperature can sometimes improve resolution by increasing retention.[6] However, be aware that this will also increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution if the peaks are already close.

  • Reduce Flow Rate:

    • Decreasing the flow rate can enhance separation efficiency and resolution, although it will lengthen the run time.

Q2: I am observing broad peaks for my dideoxyhexoses. What could be the cause and how can I fix it?

A2: Broad peaks can be caused by several factors, from issues with the column to problems with the mobile phase or sample.

  • Column Degradation: The column may be contaminated or have lost its efficiency. Try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for the column or the analytes. Ensure the mobile phase is properly prepared, degassed, and compatible with the stationary phase.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting your sample.

Q3: My dideoxyhexose peaks are tailing. What steps can I take to improve peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Active Sites on the Column: The silica (B1680970) backbone of some columns can have acidic silanol (B1196071) groups that interact with the hydroxyl groups of sugars, causing tailing. Using a well-end-capped column or a column specifically designed for carbohydrate analysis can mitigate this.

  • Mobile Phase pH: If using an ionizable mobile phase, ensure the pH is appropriate to minimize unwanted interactions. The pH should ideally be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[4]

  • Contamination: Contamination of the column inlet frit or the stationary phase can lead to tailing. A guard column can help protect the analytical column from sample matrix components. Regularly flushing the column is also recommended.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for analyzing dideoxyhexoses?

A: The choice of column depends on the sample matrix and the other sugars present.

  • Amine-bonded (Amino) Columns: These are widely used for the separation of underivatized monosaccharides and are a good starting point.[2]

  • Anion-Exchange Columns: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a very sensitive and selective technique for carbohydrate analysis, including dideoxyhexoses.[5]

  • Ligand-Exchange Columns: These columns, often packed with a sulfonated polystyrene-divinylbenzene resin loaded with a metal cation (e.g., Ca2+, Pb2+), can provide excellent resolution for some sugar mixtures.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are also a good option for separating polar analytes like sugars.

Q: What is a typical mobile phase for dideoxyhexose analysis?

A: For amino and HILIC columns, a common mobile phase is a mixture of acetonitrile and water, often with a small amount of a buffer like ammonium (B1175870) formate.[7] A typical starting point is an isocratic elution with 75-85% acetonitrile.[2] For HPAE-PAD, the mobile phase is typically a dilute solution of sodium hydroxide, often run as a gradient.

Q: Do I need to derivatize my dideoxyhexose samples before HPLC analysis?

A: Not always. Techniques like HPAE-PAD and HPLC with refractive index (RI) or evaporative light scattering detection (ELSD) can be used for the analysis of underivatized monosaccharides. However, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity and is often used in methods coupled with UV or fluorescence detectors.

Data Presentation

The following tables summarize typical retention times and resolution values for dideoxyhexoses and other common monosaccharides under different HPLC conditions. Note that these values can vary depending on the specific instrument, column batch, and laboratory conditions.

Table 1: Example Retention Times of Monosaccharides on an Amino Column

MonosaccharideRetention Time (min)
Rhamnose8.5
Fucose9.2
Arabinose10.1
Xylose10.8
Mannose11.5
Galactose12.3
Glucose13.1

Conditions: Amino column (e.g., 4.6 x 250 mm, 5 µm); Mobile Phase: 80:20 (v/v) Acetonitrile:Water; Flow Rate: 1.0 mL/min; Temperature: 35°C; Detector: RID.

Table 2: Chromatographic Performance Data for 2-AA Labeled Monosaccharides

Critical Peak PairResolution (Rs) using 5 µm particle size columnResolution (Rs) using 1.7 µm particle size column
GlcNAc/Man2.022.58
Man/GalNAc1.832.14
Gal/Glc1.301.54
Xyl/Fuc1.622.01

Adapted from Waters Corporation Application Note, demonstrating improved resolution with smaller particle size columns. The method utilized a C18 stationary phase for the separation of 2-AA labeled monosaccharides.

Experimental Protocols

Protocol: HPLC-RID Analysis of Neutral Monosaccharides Including Dideoxyhexoses

This protocol provides a general procedure for the analysis of underivatized dideoxyhexoses and other neutral monosaccharides using an amino column with refractive index detection.

1. Sample Preparation (from a glycoprotein (B1211001) sample):

  • Hydrolysis: To release the monosaccharides, hydrolyze the glycoprotein sample (e.g., 1-5 mg) with 2 M trifluoroacetic acid (TFA) at 100°C for 4-6 hours in a sealed tube.

  • Removal of Acid: After hydrolysis, cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of the mobile phase (e.g., 80:20 Acetonitrile:Water) and filter through a 0.22 µm syringe filter before injection.

2. HPLC-RID System and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a column oven, an autosampler, and a refractive index detector (RID).

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:HPLC-grade Water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C (should be stable and match the column temperature).

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 20-30 minutes, depending on the separation.

3. Calibration:

  • Prepare a mixed standard solution containing known concentrations of the dideoxyhexoses (fucose, rhamnose) and other expected monosaccharides in the mobile phase.

  • Generate a calibration curve by injecting a series of dilutions of the mixed standard and plotting peak area against concentration for each sugar.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each monosaccharide by using the peak areas and the calibration curves.

Mandatory Visualization

Troubleshooting Workflow for Poor Resolution in Dideoxyhexose HPLC Analysis

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Further Troubleshooting cluster_4 Resolution start Poor Resolution of Dideoxyhexose Peaks check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp) check_system->check_method System OK check_column_health Assess Column Health (e.g., Clean, Replace) check_system->check_column_health System Issue optimize_mp Optimize Mobile Phase (e.g., Acetonitrile/Water Ratio, pH) check_method->optimize_mp Method Verified change_column Change Column (e.g., Different Stationary Phase) optimize_mp->change_column No Improvement end Resolution Achieved optimize_mp->end Improved adjust_conditions Adjust Operating Conditions (e.g., Flow Rate, Temperature) change_column->adjust_conditions No Improvement change_column->end Improved check_sample Investigate Sample (e.g., Overload, Matrix Effects) adjust_conditions->check_sample No Improvement adjust_conditions->end Improved check_sample->check_column_health check_column_health->start Re-evaluate

References

Methods for increasing the efficiency of Tyvelose extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyvelose extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound, a 3,6-dideoxy-D-arabino-hexose, is primarily found as a terminal sugar in the O-antigen of lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as Salmonella enterica and Yersinia pseudotuberculosis.[1][2] It is also a key component of the immunodominant N-glycans on the surface of glycoproteins from the parasite Trichinella spiralis.[3]

Q2: What are the principal methods for releasing this compound from its native glycoconjugates?

A2: There are two main approaches for releasing this compound:

  • Acid Hydrolysis: This chemical method uses dilute acids to cleave the glycosidic bonds linking this compound to the rest of the glycan. It is a common method for releasing monosaccharides from bacterial LPS.[3][4]

  • Enzymatic Digestion: This method employs specific enzymes, such as Peptide-N-Glycosidase F (PNGase F), to release entire N-glycans from glycoproteins.[5][6][7] This is particularly useful for extracting this compound-containing glycans from sources like Trichinella spiralis. Subsequent acid hydrolysis is then required to release the individual monosaccharides, including this compound.

Q3: How can I purify the extracted this compound?

A3: Following release, this compound is typically purified from the complex mixture of other monosaccharides and reaction components using chromatographic techniques. Column chromatography, including size-exclusion and ion-exchange chromatography, is a standard method for separating carbohydrates.[8]

Q4: What analytical techniques are suitable for the identification and quantification of this compound?

A4: Due to its unique structure as a dideoxyhexose, specific analytical methods are required for accurate identification and quantification. Gas chromatography-mass spectrometry (GC-MS) of derivatized sugars (e.g., alditol acetates) is a widely used and reliable method.[9][10][11][12][13] High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another sensitive technique for carbohydrate analysis.[14][15][16][17][18]

Troubleshooting Guides

Issue 1: Low Yield of this compound after Acid Hydrolysis
Possible Cause Suggested Solution
Incomplete Hydrolysis Optimize hydrolysis conditions. Increase the reaction time or acid concentration incrementally. However, be cautious as harsh conditions can lead to degradation of the target sugar.[19] Monitor the release of monosaccharides over a time course to determine the optimal hydrolysis duration.
Degradation of this compound 3,6-dideoxyhexoses can be sensitive to strong acidic conditions and high temperatures.[20] Use milder hydrolysis conditions (e.g., lower acid concentration, lower temperature for a longer duration). Consider using a two-stage hydrolysis process.
Suboptimal Starting Material Ensure the purity of the starting material (LPS or glycoprotein). Contaminants can interfere with the hydrolysis reaction. For LPS, ensure efficient extraction from the bacterial cells.[4][21]
Losses during Neutralization and Desalting After hydrolysis, the acidic solution needs to be neutralized. This can lead to the formation of salts that may co-precipitate with the sugars. Use appropriate desalting techniques, such as ion-exchange chromatography, to minimize sample loss.
Issue 2: Inefficient Enzymatic Release of N-Glycans
Possible Cause Suggested Solution
Incomplete Denaturation of Glycoprotein (B1211001) PNGase F works most efficiently on denatured proteins.[5] Ensure complete denaturation by using detergents (e.g., SDS) and reducing agents (e.g., DTT or 2-mercaptoethanol) followed by heating.
Enzyme Inhibition Residual detergents from the denaturation step can inhibit PNGase F activity. Include a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the inhibitory effects of SDS.
Suboptimal Reaction Conditions Ensure the reaction buffer is at the optimal pH for PNGase F (typically around 7.5-8.6). Use the recommended enzyme-to-substrate ratio and incubate at the optimal temperature (usually 37°C).
Steric Hindrance The glycosylation site may be sterically hindered, preventing enzyme access. If denaturation is not sufficient, consider a preliminary proteolytic digestion (e.g., with trypsin) to generate smaller glycopeptides, which can improve PNGase F accessibility.[22]
Issue 3: Poor Separation during Column Chromatography
Possible Cause Suggested Solution
Co-elution with Other Monosaccharides This compound may co-elute with other neutral monosaccharides. Optimize the mobile phase composition and gradient to improve resolution. Consider using a different type of chromatography column (e.g., a specialized carbohydrate column).[23]
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load or use a larger column.
Irreversible Adsorption to the Column Matrix Carbohydrates can sometimes interact irreversibly with the column material. Ensure the column is properly equilibrated and regenerated between runs according to the manufacturer's instructions.
Presence of Contaminants Salts and other impurities from previous steps can interfere with chromatographic separation. Ensure the sample is adequately desalted and purified before loading onto the column.

Experimental Protocols

Protocol 1: this compound Extraction from Salmonella LPS via Acid Hydrolysis

This protocol outlines the steps for releasing and partially purifying this compound from purified Salmonella lipopolysaccharide (LPS).

1. Mild Acid Hydrolysis of LPS:

  • Suspend purified LPS in 1% (v/v) acetic acid.[3][4]

  • Heat the suspension at 100°C for 1-2 hours to cleave the lipid A moiety and release the O-antigen polysaccharide.[3][4]

  • Cool the mixture and centrifuge to pellet the precipitated lipid A.

  • Carefully collect the supernatant containing the O-antigen.

2. Strong Acid Hydrolysis of O-antigen:

  • To the O-antigen solution, add a strong acid such as trifluoroacetic acid (TFA) to a final concentration of 2 M.

  • Incubate at 121°C for 2-3 hours to hydrolyze the polysaccharide into its constituent monosaccharides.[10]

  • Cool the hydrolysate and remove the acid by evaporation under a stream of nitrogen or by lyophilization.

3. Purification of this compound:

  • Resuspend the dried hydrolysate in a suitable solvent (e.g., water).

  • Apply the sample to a size-exclusion chromatography column to separate the monosaccharides from any remaining oligosaccharides or degradation products.

  • Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., GC-MS after derivatization).

  • Pool the fractions containing this compound and lyophilize.

Protocol 2: Enzymatic Release of this compound-containing N-Glycans from Glycoproteins

This protocol is suitable for releasing N-glycans from glycoproteins, such as those from Trichinella spiralis.

1. Denaturation and Reduction of Glycoprotein:

  • Dissolve the glycoprotein sample in a denaturation buffer containing SDS and a reducing agent (e.g., DTT or 2-mercaptoethanol).

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Cool the sample to room temperature.

2. Alkylation (Optional but Recommended):

  • Add an alkylating agent, such as iodoacetamide, to the denatured and reduced glycoprotein to prevent the reformation of disulfide bonds.

  • Incubate in the dark at room temperature for 30-60 minutes.

3. Enzymatic Digestion with PNGase F:

  • Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to the sample to sequester the SDS.

  • Add PNGase F to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically but is typically around 1:20 to 1:50 (units of enzyme to µg of glycoprotein).

  • Incubate at 37°C for 2-18 hours. The optimal incubation time will depend on the specific glycoprotein.[6]

4. Separation of Released N-Glycans:

  • The released N-glycans can be separated from the protein and other reaction components using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.

  • Elute the N-glycans and dry them down.

5. Acid Hydrolysis to Release Monosaccharides:

  • Follow Step 2 of Protocol 1 to hydrolyze the purified N-glycans and release the individual monosaccharides, including this compound.

Data Presentation

Table 1: Comparison of this compound Release Methods

Method Principle Typical Starting Material Advantages Disadvantages Relative Yield
Acid Hydrolysis Cleavage of glycosidic bonds by acid catalysis.Bacterial Lipopolysaccharide (LPS)Relatively simple and inexpensive.Can lead to degradation of the target sugar; non-selective release of all monosaccharides.[20]Variable, dependent on hydrolysis conditions.
Enzymatic Digestion Specific cleavage of N-glycans from glycoproteins using PNGase F.Glycoproteins (e.g., from Trichinella spiralis)Highly specific, preserves the integrity of the glycan structure for further analysis.More expensive due to the cost of the enzyme; requires subsequent acid hydrolysis to release monosaccharides.Generally high for N-glycan release, subsequent hydrolysis yield is variable.

Table 2: Optimization of Acid Hydrolysis for this compound Release from Salmonella O-antigen

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Acid Concentration (TFA) 1 M2 M4 MIncreasing concentration may increase the rate of hydrolysis but also the risk of degradation.[24]
Temperature 100°C110°C121°CHigher temperatures accelerate hydrolysis but can also lead to significant degradation of dideoxyhexoses.[25]
Time 1 hour2 hours4 hoursLonger hydrolysis times increase the release of monosaccharides up to a point, after which degradation becomes more prominent.[19][26]

Visualizations

Experimental_Workflow_Acid_Hydrolysis start Bacterial Culture (e.g., Salmonella) lps_extraction LPS Extraction (e.g., Hot Phenol-Water) start->lps_extraction lps Purified LPS lps_extraction->lps mild_hydrolysis Mild Acid Hydrolysis (1% Acetic Acid, 100°C) lps->mild_hydrolysis o_antigen O-Antigen Polysaccharide mild_hydrolysis->o_antigen strong_hydrolysis Strong Acid Hydrolysis (2M TFA, 121°C) o_antigen->strong_hydrolysis hydrolysate Monosaccharide Mixture strong_hydrolysis->hydrolysate purification Column Chromatography hydrolysate->purification This compound Purified this compound purification->this compound analysis GC-MS or HPAEC-PAD Analysis This compound->analysis

Caption: Workflow for this compound extraction via acid hydrolysis.

Experimental_Workflow_Enzymatic_Release start Glycoprotein Source (e.g., T. spiralis) denaturation Denaturation & Reduction start->denaturation denatured_gp Denatured Glycoprotein denaturation->denatured_gp pngase_f PNGase F Digestion denatured_gp->pngase_f glycan_mixture N-Glycan Mixture pngase_f->glycan_mixture spe Solid-Phase Extraction (SPE) glycan_mixture->spe purified_glycans Purified N-Glycans spe->purified_glycans strong_hydrolysis Strong Acid Hydrolysis (2M TFA, 121°C) purified_glycans->strong_hydrolysis hydrolysate Monosaccharide Mixture strong_hydrolysis->hydrolysate purification Column Chromatography hydrolysate->purification This compound Purified this compound purification->this compound

Caption: Workflow for this compound extraction via enzymatic release.

References

Technical Support Center: Optimizing Fermentation for Microbial Tyvelose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microbial production of Tyvelose.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your fermentation experiments for this compound production in a question-and-answer format.

Question 1: My E. coli culture shows good growth, but the final this compound yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

Answer:

Low product yield despite good biomass accumulation is a common issue in recombinant fermentation. It often points to inefficiencies in the heterologous biosynthetic pathway or suboptimal induction conditions. Here are the primary areas to investigate:

  • Metabolic Bottlenecks: The enzymatic pathway for this compound biosynthesis may have rate-limiting steps.

    • Solution: Analyze the expression levels of each enzyme in the this compound biosynthesis pathway (e.g., CDP-D-glucose 4,6-dehydratase, CDP-tyvelose 2-epimerase). Overexpression of the rate-limiting enzyme(s) may improve the metabolic flux towards this compound.

  • Precursor Limitation: The synthesis of this compound is dependent on the intracellular pool of the precursor, CDP-D-glucose.

    • Solution: Consider metabolic engineering strategies to increase the availability of CTP and glucose-1-phosphate, the precursors for CDP-D-glucose synthesis.

  • Suboptimal Induction Conditions: The timing and concentration of the inducer (e.g., IPTG) are critical for maximizing protein expression without causing excessive metabolic burden.

    • Solution: Perform a matrix of experiments to optimize the induction point (e.g., mid-log phase, late-log phase) and the inducer concentration. Lower concentrations of IPTG and lower induction temperatures can sometimes lead to higher yields of soluble, active protein.[1][2][3]

  • Product Degradation or Export Issues: The produced this compound might be degraded by native E. coli enzymes or there may be issues with its accumulation.

    • Solution: Analyze the culture supernatant and cell lysate over time to determine if the product is being degraded. Consider using knockout strains for enzymes that may catabolize deoxysugars.

Question 2: The fermentation process is sluggish, and both cell growth and this compound production are poor. What could be the problem?

Answer:

Sluggish fermentation can be caused by a variety of factors, from media composition to suboptimal physical parameters.

  • Nutrient Limitation: The fermentation medium may be deficient in essential nutrients required for robust growth and product synthesis.

    • Solution: Ensure the medium has an adequate supply of carbon, nitrogen, phosphate, and essential trace elements. For high-density cultures, a fed-batch strategy is often necessary to replenish consumed nutrients.

  • Suboptimal pH: The pH of the culture medium can drift during fermentation due to microbial metabolism, affecting enzyme activity and nutrient uptake.

    • Solution: Monitor and control the pH of the fermentation broth. The optimal pH for recombinant protein production in E. coli is often between 6.0 and 8.0. Use a buffered medium or a pH control system in the bioreactor.[4]

  • Inadequate Aeration: Oxygen is crucial for the growth of aerobic microbes like E. coli.

    • Solution: Optimize the agitation and aeration rates to ensure a sufficient dissolved oxygen (DO) level. A DO-stat feeding strategy can be employed in fed-batch cultures to maintain optimal oxygen levels.

  • Toxicity of Byproducts: Accumulation of toxic byproducts, such as acetate (B1210297), can inhibit cell growth.

    • Solution: Employ a feeding strategy that avoids excess glucose, which can lead to overflow metabolism and acetate production.

Question 3: I am observing the formation of significant byproducts during fermentation, which is complicating the purification of this compound. How can I minimize byproduct formation?

Answer:

Byproduct formation is a common challenge in microbial fermentation. For deoxysugar production, related sugar derivatives or metabolic overflow products can be expected.

  • Metabolic Overflow: High glucose uptake rates can lead to the production of acetate.

    • Solution: Implement a controlled feeding strategy (e.g., exponential feeding) in a fed-batch process to limit the glucose concentration in the medium.

  • Side Reactions of Pathway Enzymes: The enzymes in the this compound biosynthesis pathway may have promiscuous activity with other cellular substrates.

    • Solution: Characterize the substrate specificity of the expressed enzymes. If significant side reactions are identified, consider protein engineering to improve substrate specificity.

  • Host Cell Metabolism: The native metabolic network of E. coli may produce compounds that are structurally similar to this compound or that interfere with downstream processing.

    • Solution: Use knockout strains of E. coli where competing metabolic pathways are blocked. For example, strains deficient in the production of other exopolysaccharides may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation medium composition for recombinant this compound production in E. coli?

A1: A defined mineral salt medium is often preferred for reproducible high-cell-density fermentation. A common base medium is M9 medium, supplemented with a carbon source, a nitrogen source, and trace elements. Complex media components like yeast extract can also be used to improve growth and productivity.[5][6][7]

Table 1: Example of a Defined Medium for E. coli Fermentation

ComponentConcentration
Basal Medium
Na2HPO46 g/L
KH2PO43 g/L
NaCl0.5 g/L
NH4Cl1 g/L
Carbon Source
Glucose20 g/L (initial)
Supplements
MgSO42 mM
CaCl20.1 mM
Thiamine1 mg/L
Trace Element Solution1 mL/L
Nitrogen Source (in feed)
(NH4)2SO45-10 g/L

Note: This is a starting point, and optimization of individual components is recommended.

Q2: What are the optimal temperature and pH for this compound fermentation?

A2: The optimal temperature and pH for recombinant protein production in E. coli can vary depending on the specific protein and host strain. Generally, a temperature of 37°C is used for the initial growth phase to achieve high biomass. For the protein expression phase (after induction), the temperature is often lowered to 18-30°C to promote proper protein folding and reduce the formation of inclusion bodies.[1][8] The optimal pH is typically maintained between 6.5 and 7.5.[7][9][10]

Table 2: General Fermentation Parameters for Recombinant Protein Production in E. coli

ParameterGrowth PhaseProduction Phase
Temperature37°C18-30°C
pH6.8 - 7.26.8 - 7.2
Dissolved Oxygen (DO)> 30%> 20%

Q3: How do I choose the right time and concentration for induction with IPTG?

A3: The optimal induction strategy is a balance between achieving high cell density and maximizing the specific productivity of the target protein. Induction is typically performed during the mid-to-late exponential growth phase (OD600 of 0.6-0.8 for batch cultures, higher for fed-batch). The optimal IPTG concentration can range from 0.05 to 1 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2][3][11][12]

Table 3: Example of an IPTG Induction Optimization Matrix

OD600 at InductionIPTG Concentration (mM)
0.60.1
0.60.5
0.61.0
1.00.1
1.00.5
1.01.0

Q4: Can you provide a basic experimental protocol for fed-batch fermentation of recombinant E. coli for this compound production?

A4: The following is a generalized fed-batch fermentation protocol. Specific parameters should be optimized for your particular strain and process.

Experimental Protocol: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 1 L flask) and grow to an OD600 of 2-4.

  • Bioreactor Setup:

    • Prepare the bioreactor with the defined mineral salt medium (see Table 1).

    • Calibrate pH and DO probes.

    • Sterilize the bioreactor.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Run the batch phase at 37°C with pH control (e.g., using NH4OH) and maintaining a DO level above 30% by controlling agitation and aeration.

    • The batch phase continues until the initial carbon source (glucose) is depleted, which is typically indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Start the nutrient feed (containing a concentrated carbon source and other necessary nutrients) once the initial glucose is consumed.

    • A common strategy is an exponential feeding profile to maintain a constant specific growth rate.

    • Continue the fed-batch phase to achieve the desired cell density.

  • Induction:

    • When the culture reaches the target cell density (e.g., OD600 of 20-50), reduce the temperature to the desired induction temperature (e.g., 25°C).

    • Add the optimized concentration of IPTG to the bioreactor.

  • Production Phase:

    • Continue the fermentation at the induction temperature for a predetermined period (e.g., 12-24 hours).

    • Maintain a positive DO level and continue nutrient feeding at a reduced rate to support cell maintenance and product formation.

  • Harvesting and Analysis:

    • Harvest the culture by centrifugation.

    • Separate the cell pellet and the supernatant for product analysis.

    • Analyze the this compound concentration using appropriate analytical methods (e.g., HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

Tyvelose_Biosynthesis_Pathway Glucose_1_P Glucose-1-Phosphate CDP_Glucose CDP-D-Glucose Glucose_1_P->CDP_Glucose Glucose-1-phosphate cytidylyltransferase CTP CTP CTP->CDP_Glucose Glucose-1-phosphate cytidylyltransferase Intermediate_1 CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Intermediate_1 CDP-D-glucose 4,6-dehydratase (Eod) Intermediate_2 CDP-4-keto-3,6-dideoxy-D-glucose Intermediate_1->Intermediate_2 CDP-6-deoxy-L-threo-D-glycero-4- hexulose-3-dehydrase (E1) CDP_this compound CDP-D-Tyvelose Intermediate_2->CDP_this compound CDP-3,6-dideoxy-D-glycero-D-glycero- 4-hexulose-5-epimerase (Eep) & CDP-3,6-dideoxy-L-glycero-D-glycero- 4-hexulose-4-reductase (Ered)

Caption: Biosynthetic pathway of CDP-D-Tyvelose from Glucose-1-Phosphate.

Fermentation_Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is cell growth (OD600) normal? Start->Check_Growth Good_Growth Good Growth, Low Product Check_Growth->Good_Growth Yes Poor_Growth Poor Growth, Low Product Check_Growth->Poor_Growth No Troubleshoot_Pathway Troubleshoot Biosynthetic Pathway: - Enzyme expression - Precursor availability - Induction optimization Good_Growth->Troubleshoot_Pathway Troubleshoot_Conditions Troubleshoot Fermentation Conditions: - Media composition - pH and Temperature - Aeration Poor_Growth->Troubleshoot_Conditions Analyze_Byproducts Analyze for byproducts and product degradation Troubleshoot_Pathway->Analyze_Byproducts

Caption: Troubleshooting workflow for low this compound yield in fermentation.

Fed_Batch_Protocol_Flowchart Start Start Inoculum Inoculum Preparation (Shake Flask) Start->Inoculum Batch Batch Phase in Bioreactor (Growth on initial glucose) Inoculum->Batch Feed Fed-Batch Phase (Nutrient Feeding) Batch->Feed Induction Induction (Add IPTG, lower temperature) Feed->Induction Production Production Phase Induction->Production Harvest Harvest and Analysis Production->Harvest End End Harvest->End

Caption: Generalized experimental workflow for fed-batch fermentation.

References

Technical Support Center: Refinement of Protocols for Tyvelose Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural confirmation of Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental confirmation of the this compound structure.

Question: My ¹H-NMR spectrum shows overlapping signals in the sugar region, making it difficult to assign protons and determine coupling constants for this compound. What can I do?

Answer: Signal overlapping in the proton NMR of carbohydrates is a common issue. Here are several strategies to resolve this:

  • Vary the NMR Solvent: Changing the solvent (e.g., from D₂O to DMSO-d₆ or pyridine-d₅) can alter the chemical shifts of protons and may resolve overlapping signals.[1]

  • Two-Dimensional (2D) NMR Spectroscopy: Employing 2D NMR techniques is highly recommended.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace the connectivity of the sugar ring protons.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for differentiating between different sugar residues in a larger molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in both proton and carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying linkages between sugar units.

  • Increase Spectrometer Field Strength: If accessible, using a higher field NMR spectrometer will increase chemical shift dispersion and likely resolve overlapping signals.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique can separate the NMR spectra of different molecules in a mixture based on their diffusion coefficients, which can be helpful in separating anomers or impurities.[2][3]

Question: I am struggling to definitively determine the anomeric configuration (α or β) of this compound. Which NMR techniques are most reliable for this?

Answer: Determining the anomeric configuration is a critical step. The following NMR-based methods are considered reliable:

  • ¹JCH Coupling Constants: The one-bond coupling constant between the anomeric proton (H-1) and the anomeric carbon (C-1) is a robust indicator of anomeric configuration. Generally, for hexopyranoses:

    • An equatorial proton (typically in α-anomers) will have a larger ¹JCH value (around 170 Hz).

    • An axial proton (typically in β-anomers) will have a smaller ¹JCH value (around 160 Hz).[4] This requires a coupled ¹H-¹³C HSQC or a gated-decoupled ¹³C NMR experiment.[4]

  • ¹H-¹H Coupling Constants (³JHH): The coupling constant between H-1 and H-2 can also be informative. The exact values depend on the dihedral angle. For this compound (arabino-configuration), you would expect different coupling constants for the α and β anomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity of protons. For determining anomeric linkage, look for NOEs between the anomeric proton (H-1) of this compound and protons on the adjacent sugar residue. The presence or absence of specific NOEs can confirm the α or β configuration.

  • Chemical Shift Data: The chemical shift of the anomeric proton and carbon can provide clues. Typically, the α-anomeric proton resonates at a lower field (higher ppm) than the β-anomeric proton.[5] Conversely, the β-anomeric carbon often has a higher chemical shift than the α-anomeric carbon.[4] However, these are general trends and should be used in conjunction with other methods for definitive assignment.

Question: My GC-MS analysis of derivatized this compound yields multiple peaks, making interpretation difficult. How can I simplify the chromatogram?

Answer: The presence of multiple peaks in GC-MS for a single sugar is often due to the formation of different anomers (α and β) and ring forms (pyranose and furanose) during derivatization. To simplify your chromatogram, consider the following:

  • Reduction and Acetylation: A common method to eliminate anomers is to first reduce the sugar to its alditol form with a reducing agent like sodium borohydride (B1222165), followed by acetylation of the hydroxyl groups. This results in a single, acyclic alditol acetate (B1210297) derivative per sugar, simplifying the chromatogram significantly.

  • Trimethylsilyl-dithioacetal (TMSD) Derivatization: This method has been shown to produce a single peak for each derivatized sugar, simplifying GC-MS chromatograms.[6]

  • Optimize Derivatization Conditions: Ensure your derivatization reaction goes to completion. Incomplete reactions can lead to a mixture of partially and fully derivatized products, complicating the analysis. Factors to optimize include reaction time, temperature, and reagent concentrations.

Frequently Asked Questions (FAQs)

What is the basic structure of this compound?

This compound is a 3,6-dideoxy-D-arabino-hexopyranose. Its molecular formula is C₆H₁₂O₄.

What are the most common analytical techniques used for this compound structure confirmation?

The primary techniques for unambiguous structure confirmation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) experiments are used to determine the connectivity, stereochemistry, and anomeric configuration.

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is used to determine the molecular weight and fragmentation pattern, which helps in identifying the sugar and its modifications. Chemical derivatization is usually required for GC-MS analysis.

Why is chemical derivatization necessary for the GC-MS analysis of this compound?

Carbohydrates like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization replaces the polar hydroxyl groups with less polar groups (e.g., acetates or trimethylsilyl (B98337) ethers), which increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS.[7]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl α- and β-Tyvelosides

Data obtained from synthetic methyl 3,6-dideoxy-α/β-D-arabino-hexopyranosides. Chemical shifts can vary slightly depending on the solvent and the rest of the molecule.

AtomMethyl α-Tyveloside (ppm)Methyl β-Tyveloside (ppm)
¹H
H-14.654.10
H-23.803.45
H-3a1.851.70
H-3e2.102.20
H-43.603.25
H-54.053.50
H-6 (CH₃)1.251.30
¹³C
C-1100.5104.0
C-268.071.0
C-335.038.0
C-470.073.0
C-567.070.0
C-618.018.5

Source: Adapted from published data on synthetic this compound glycosides.[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as Alditol Acetate

  • Hydrolysis: If this compound is part of a larger oligosaccharide or polysaccharide, hydrolyze the glycosidic bonds using an acid (e.g., 2M trifluoroacetic acid at 120°C for 1-2 hours).

  • Reduction: After removing the acid, dissolve the dried sample in water and add sodium borohydride (NaBH₄). Let the reaction proceed for 1-2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.

  • Acetylation: Quench the excess NaBH₄ with acetic acid. Dry the sample completely. Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) and heat at 100°C for 1 hour to acetylate the hydroxyl groups.

  • Extraction: After cooling, extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5). The mass spectrometer will provide a fragmentation pattern that is characteristic of the this compound alditol acetate.

Protocol 2: NMR Spectroscopy for Anomeric Configuration

  • Sample Preparation: Dissolve the purified this compound-containing compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O several times to minimize the residual HDO signal.

  • ¹H-NMR: Acquire a standard 1D ¹H-NMR spectrum to observe the overall proton signals. The anomeric proton region (typically 4.0-5.5 ppm) is of particular interest.

  • 2D NMR Experiments:

    • COSY/TOCSY: Acquire these spectra to establish proton connectivities within the this compound spin system.

    • HSQC: Run a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon. This will help in assigning both ¹H and ¹³C signals.

    • NOESY: Acquire a 2D NOESY spectrum to identify through-space interactions. For determining anomeric configuration, look for NOEs between the anomeric proton (H-1) and other protons within the same residue (e.g., H-2, H-3, H-5) and to the aglycone.

    • Coupled HSQC or Gated-Decoupled ¹³C: To determine the ¹JCH coupling constant, acquire a ¹H-¹³C HSQC without proton decoupling in the carbon dimension or a gated-decoupled ¹³C spectrum. The splitting of the anomeric carbon signal will give the ¹JCH value.

Mandatory Visualization

Tyvelose_Structure_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation start Start with Purified Glycan hydrolysis Acid Hydrolysis (if polysaccharide) start->hydrolysis nmr_prep Dissolution in Deuterated Solvent (for NMR) start->nmr_prep derivatization Chemical Derivatization (for GC-MS) hydrolysis->derivatization gc_ms GC-MS Analysis derivatization->gc_ms nmr_1d 1D NMR (¹H, ¹³C) nmr_prep->nmr_1d mass_spec Analyze Mass Spectrum & Fragmentation gc_ms->mass_spec nmr_2d 2D NMR (COSY, HSQC, etc.) nmr_1d->nmr_2d nmr_assign Assign ¹H & ¹³C Chemical Shifts nmr_2d->nmr_assign coupling Determine Coupling Constants (JHH, JCH) nmr_2d->coupling noe Analyze NOE Correlations nmr_2d->noe linkage Confirm Linkage & Monosaccharide Identity mass_spec->linkage nmr_assign->linkage anomeric Determine Anomeric Configuration (α/β) coupling->anomeric noe->anomeric final_structure Final this compound Structure Confirmed linkage->final_structure anomeric->final_structure

Caption: Workflow for the structural confirmation of this compound.

References

Technical Support Center: Overcoming Solubility Issues with Tyvelose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tyvelose derivatives, low aqueous solubility can present a significant experimental hurdle, leading to compound precipitation and unreliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives often hydrophobic?

This compound is a 3,6-dideoxyhexose, a type of sugar that forms a key component of glycoprotein (B1211001) antigens in certain parasites like Trichinella spiralis.[1][2] While the sugar moiety of a glycoside generally increases water solubility, the "dideoxy" nature of this compound (lacking two hydroxyl groups) and its derivatives, which are often synthesized to be more lipophilic to interact with biological targets, can lead to poor aqueous solubility.[3][4] In drug discovery, increasing potency and target specificity often involves creating more complex and hydrophobic molecules, which exacerbates solubility challenges.[5][6]

Q2: What are the common consequences of poor solubility in my experiments?

Poor aqueous solubility is a major obstacle in drug development and can lead to several experimental problems.[7][8] These include:

  • Compound Precipitation: The derivative may fall out of solution, appearing as cloudiness, crystals, or a film.[9][10]

  • Inaccurate Potency Measurement: Undissolved compound leads to an overestimation of the concentration needed for a biological effect (e.g., IC50), as the actual concentration in solution is lower than intended.

  • Poor Bioavailability: For in vivo studies, low solubility in the gastrointestinal tract can result in poor absorption and reduced therapeutic efficacy.[7][11]

  • Irreproducible Results: Inconsistent amounts of dissolved compound between experiments can lead to high variability and unreliable data.[12]

Q3: I dissolved my this compound derivative in DMSO, but it crashed out when added to my aqueous buffer. What is happening?

This common issue is known as "solvent-shifting" precipitation.[10] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving hydrophobic compounds at high concentrations.[13] However, when this concentrated DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the solvent environment abruptly becomes predominantly aqueous. The derivative is not soluble in this new, highly polar environment and therefore precipitates.[10] The key is to ensure the final concentration of both the compound and the DMSO co-solvent are low enough to maintain solubility.[9]

Q4: Can I use heating or sonication to dissolve my compound?

Gentle heating and sonication can help dissolve a compound initially. However, if the compound precipitates again after cooling to ambient temperature, the solution is supersaturated and thermodynamically unstable.[9][14] This can lead to unexpected precipitation during your experiment, especially with temperature fluctuations or long incubation times. These methods are best used to aid the initial solubilization in a stock solvent like DMSO before careful dilution into the final aqueous buffer.[14]

Troubleshooting Guide

Issue 1: My this compound derivative precipitates immediately upon addition to my aqueous buffer.

Possible Cause Explanation Suggested Solution
Incorrect Mixing Order Adding a small volume of aqueous buffer to the organic stock creates a localized, solvent-poor environment, causing rapid precipitation.Always add the organic stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion and avoids localized high concentrations.[9]
Final Concentration is Too High The final concentration of the this compound derivative exceeds its solubility limit in the final aqueous/co-solvent mixture.Decrease the final working concentration of the derivative. Determine the kinetic solubility limit to understand the viable concentration range (see Protocol 2).
Final Co-solvent Percentage is Too Low The percentage of the organic co-solvent (e.g., DMSO) in the final solution is insufficient to keep the hydrophobic compound dissolved.Increase the final concentration of the co-solvent. However, be mindful of the solvent tolerance of your assay system (e.g., many cell lines are sensitive to DMSO concentrations >0.5%).[9][15]

Issue 2: My solution is clear at first but becomes cloudy or shows precipitate over time.

Possible Cause Explanation Suggested Solution
Compound Degradation The derivative may be unstable in the aqueous buffer, degrading into less soluble byproducts.Assess the chemical stability of your compound in the experimental buffer over the time course of the experiment. This can be analyzed by methods like HPLC.
Temperature Fluctuation Solubility is often temperature-dependent. A decrease in temperature during the experiment can reduce solubility and cause precipitation.[16]Ensure your experimental setup (incubator, plate reader) is maintained at a constant, controlled temperature.[9]
Interaction with Buffer Components Salts, proteins, or other components in complex media (e.g., cell culture media with serum) can interact with the compound and reduce its solubility.If possible, test the solubility in a simpler buffer first (e.g., PBS) to see if the problem persists. Consider if buffer pH is optimal for your compound's solubility.[14]

Data Presentation

Table 1: Solubility of Parent Compound (this compound) This table provides the known solubility of the parent compound, this compound, in various common laboratory solvents. Derivatives are likely to be less soluble in aqueous solutions.

Solvent Solubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol10 mg/mL
PBS (pH 7.2)10 mg/mL
Data sourced from Cayman Chemical.[2]

Table 2: Common Co-solvents for In Vitro Assays This table outlines common co-solvents used to dissolve hydrophobic compounds for biological assays, with typical concentration limits to avoid cellular toxicity.

Co-Solvent Typical Starting Concentration Limit Notes
DMSO ≤ 0.5% (v/v)Widely used, but can induce cytotoxic effects, differentiation, or other cellular changes at concentrations ≥0.5-1%.[15][17]
Ethanol ≤ 0.5% (v/v)Can be cytotoxic at concentrations ≥1%.[15] Less effective than DMSO for highly hydrophobic compounds.
Polyethylene Glycol (PEG) Varies by MW and formulationOften used in formulations to improve solubility and bioavailability.[14]
Cyclodextrins Varies by type and compoundCan form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15][18]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the standard method for diluting a hydrophobic compound from an organic stock into an aqueous buffer to minimize precipitation.

Materials:

  • This compound derivative powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare High-Concentration Stock Solution:

    • Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but allow the solution to return to room temperature before use.[14]

    • Store this stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[10]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock in 100% DMSO.

  • Prepare Final Working Solution:

    • Dispense the required volume of the final aqueous buffer into a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer.[9]

    • Crucial: Do not add the aqueous buffer to the DMSO stock. This will cause the compound to precipitate immediately.[9]

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Final Inspection:

    • Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the solubility limit has likely been exceeded.

Protocol 2: Determining Kinetic Solubility via Turbidimetry

This high-throughput method helps determine the concentration at which a compound precipitates from an aqueous buffer over time.[9][12][19]

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Clear, 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidity) at ~650 nm

Procedure:

  • Plate Setup:

    • Add 198 µL of the aqueous buffer to wells in columns 2 through 12 of the 96-well plate.

    • Add 200 µL of aqueous buffer to a set of wells to serve as a blank control.

  • Serial Dilution:

    • Add 4 µL of the 10 mM DMSO stock solution to the 196 µL of buffer in column 1 (this will be your highest concentration, 200 µM, with 2% DMSO). Mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 11. Discard 100 µL from column 11. Column 12 will serve as a buffer-only control.

  • Incubation and Measurement:

    • Measure the initial absorbance of the plate at 650 nm (Time 0).

    • Incubate the plate under your desired experimental conditions (e.g., room temperature or 37°C).

    • Measure the absorbance at regular intervals (e.g., 1, 4, and 24 hours).[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • An increase in absorbance over time indicates the formation of precipitate.

    • The kinetic solubility limit is the highest concentration that remains clear (shows no significant increase in absorbance) over the incubation period.

Visualizations

G start_node Compound Precipitates in Aqueous Buffer q1 Check Mixing Order: Stock into Buffer? start_node->q1 a1_no Incorrect Mixing: Causes 'Solvent Shock' q1->a1_no No q2 Is Final Co-solvent (e.g., DMSO) % Too Low? q1->q2 Yes a1_yes Correct: Add stock to vigorously stirring buffer a1_yes->q2 a1_no->a1_yes a2_yes Increase Co-solvent % (within assay tolerance) q2->a2_yes Yes q3 Is Final Compound Concentration Too High? q2->q3 No a2_yes->q3 a3_yes Lower Final Concentration (Determine Kinetic Solubility) q3->a3_yes Yes end_node Solution Remains Clear q3->end_node No a3_yes->end_node G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors solubility Aqueous Solubility of This compound Derivative aglycone Hydrophobicity of Aglycone Moiety aglycone->solubility crystal Crystalline State (vs. Amorphous) crystal->solubility pka pKa (Ionization State) pka->solubility cosolvent Co-solvent Type and Concentration cosolvent->solubility ph Buffer pH ph->solubility temp Temperature temp->solubility additives Excipients (e.g., Cyclodextrins) additives->solubility

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Tyvelose and Abequose

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical and chemo-enzymatic methodologies for the synthesis of the biologically significant 3,6-dideoxyhexoses, Tyvelose and Abequose, providing a comparative analysis of their efficiency, practicality, and underlying mechanisms for researchers in drug development and the chemical sciences.

This compound (3,6-dideoxy-D-arabino-hexose) and Abequose (3,6-dideoxy-D-xylo-hexose) are important 3,6-dideoxyhexoses found in the lipopolysaccharides of various pathogenic bacteria, playing a crucial role in their serological specificity and pathogenesis. Their unique structures make them attractive targets for the development of carbohydrate-based vaccines and diagnostic tools. This guide provides a comparative analysis of the primary synthetic routes to this compound and Abequose, focusing on chemical synthesis from common monosaccharides, asymmetric synthesis from achiral precursors, and emerging chemo-enzymatic strategies.

Comparative Overview of Synthetic Strategies

The synthesis of these complex deoxysugars presents significant challenges, primarily centered around the selective deoxygenation at the C-3 and C-6 positions and the control of stereochemistry. Three major strategies have emerged, each with its own set of advantages and disadvantages in terms of overall yield, number of steps, and scalability.

Synthetic StrategyStarting Material(s)Key TransformationsOverall Yield (Reported)Number of Steps
Chemical Synthesis of this compound D-MannoseProtection, 6-Deoxygenation (Tosylation, LiAlH₄ reduction), 3-Deoxygenation (Barton-McCombie)~15-25%8-10
Chemical Synthesis of Abequose D-GalactoseProtection, 3,6-Dideoxygenation~20-30%7-9
Asymmetric Synthesis 2-AcetylfuranEnantioselective reduction, Achmatowicz rearrangement, Glycosylation, Michael addition, Reduction~10-20%8-12
Chemo-enzymatic Synthesis of this compound CDP-GlucoseEnzymatic conversion to CDP-paratose, Enzymatic epimerization (CDP-tyvelose 2-epimerase)Not well-established for full synthesisMulti-step precursor synthesis

Chemical Synthesis from Common Monosaccharides

The most established methods for synthesizing this compound and Abequose utilize readily available monosaccharides, D-mannose and D-galactose, respectively. These routes rely on a series of protection, deoxygenation, and deprotection steps.

Synthesis of this compound from D-Mannose

A common route to this compound begins with the protection of methyl α-D-mannopyranoside. The primary hydroxyl group at C-6 is selectively activated, typically by tosylation, and subsequently removed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). The deoxygenation of the C-3 hydroxyl group is more challenging and is often accomplished via a Barton-McCombie reaction, which involves the formation of a thiocarbonyl derivative followed by radical-induced reduction.

Tyvelose_Synthesis_from_Mannose Mannose Methyl α-D-Mannopyranoside Protected_Mannose Protection (e.g., Benzylidene) Mannose->Protected_Mannose Tosylated Tosylation of C-6 OH Protected_Mannose->Tosylated Deoxy_C6 Reduction of C-6 Tosylate (LiAlH₄) Tosylated->Deoxy_C6 Thiocarbonyl Thiocarbonylation of C-3 OH Deoxy_C6->Thiocarbonyl Deoxy_C3_C6 Barton-McCombie Deoxygenation Thiocarbonyl->Deoxy_C3_C6 This compound Deprotection → this compound Deoxy_C3_C6->this compound

Caption: Chemical synthesis pathway of this compound from D-Mannose.

Synthesis of Abequose from D-Galactose

The synthesis of Abequose often starts from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. A key strategy involves the simultaneous deoxygenation at C-3 and C-6. One approach involves the formation of a 3,6-anhydro derivative, followed by reductive cleavage. Another common method is the radical-based deoxygenation of a 3,6-dithiocarbonate derivative.

Abequose_Synthesis_from_Galactose Galactose Di-O-isopropylidene-α-D-galactofuranose Activated Activation of C-3 and C-6 OH Galactose->Activated Dideoxy Simultaneous Deoxygenation Activated->Dideoxy Abequose Deprotection → Abequose Dideoxy->Abequose

Caption: Chemical synthesis pathway of Abequose from D-Galactose.

Asymmetric Synthesis from Achiral Precursors

An elegant alternative to starting from chiral monosaccharides is the de novo asymmetric synthesis from simple, achiral molecules. A notable example is the synthesis of both this compound and Abequose from 2-acetylfuran.[1]

This strategy introduces chirality early in the synthesis through an enantioselective reduction of the ketone. A subsequent Achmatowicz rearrangement constructs the pyranone ring, a key intermediate. The stereochemistry at the remaining centers is then controlled through a series of diastereoselective reactions, including glycosylation and Michael additions.[1] While this approach can provide access to both L- and D-isomers, it often involves a greater number of steps and can result in lower overall yields compared to the more traditional routes.

Asymmetric_Synthesis Acetylfuran 2-Acetylfuran Chiral_Alcohol Enantioselective Reduction Acetylfuran->Chiral_Alcohol Pyranone Achmatowicz Rearrangement Chiral_Alcohol->Pyranone Glycoside Glycosylation Pyranone->Glycoside Michael_Adduct Michael Addition Glycoside->Michael_Adduct Keto_Sugar Reduction Michael_Adduct->Keto_Sugar Dideoxy_Sugar Final Modifications Keto_Sugar->Dideoxy_Sugar

Caption: Asymmetric synthesis of 3,6-dideoxyhexoses from 2-acetylfuran.

Chemo-enzymatic Synthesis

Chemo-enzymatic approaches offer the potential for highly selective and efficient transformations under mild conditions, often reducing the need for extensive protecting group manipulations. In the context of this compound synthesis, the enzyme CDP-tyvelose 2-epimerase plays a key role in the biosynthesis of CDP-tyvelose from CDP-paratose.[2][3]

While a complete chemo-enzymatic synthesis of this compound from a simple starting material is not yet well-established in the literature, the integration of this enzymatic step into a synthetic route is a promising area of research. The primary challenge lies in the efficient synthesis of the required nucleotide-activated sugar precursors, such as CDP-glucose.[2][3]

Chemoenzymatic_Synthesis CDP_Glucose CDP-Glucose Enzyme1 Enzymatic Cascade CDP_Glucose->Enzyme1 CDP_Paratose CDP-Paratose Enzyme1->CDP_Paratose Enzyme2 CDP-tyvelose 2-epimerase CDP_Paratose->Enzyme2 CDP_this compound CDP-Tyvelose Enzyme2->CDP_this compound

Caption: Chemo-enzymatic epimerization step in this compound biosynthesis.

Experimental Protocols

Key Experiment: Barton-McCombie Deoxygenation of a C-3 Hydroxyl Group

This radical-mediated deoxygenation is a crucial step in many synthetic routes to 3,6-dideoxyhexoses.

Materials:

  • Protected sugar with a free C-3 hydroxyl group

  • Phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole (B131065)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • Formation of the Thiocarbonyl Derivative: To a solution of the protected sugar in anhydrous pyridine (B92270) or dichloromethane (B109758), add phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).

  • Radical Deoxygenation: Dissolve the crude thiocarbonyl derivative in anhydrous toluene. Add tributyltin hydride and a catalytic amount of AIBN. Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to remove the tin byproducts and isolate the desired 3-deoxy sugar.

Note: Tributyltin hydride and its byproducts are toxic. Handle with appropriate safety precautions and consider alternative, less toxic radical initiators and reducing agents where possible.

Key Experiment: Achmatowicz Rearrangement

This oxidative rearrangement is a powerful method for the synthesis of pyranones from furfuryl alcohols.

Materials:

  • Furfuryl alcohol derivative

  • m-Chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS)

  • Methanol (B129727) or water

  • Dichloromethane

Procedure:

  • Oxidation: Dissolve the furfuryl alcohol in a mixture of dichloromethane and methanol (or water). Cool the solution to 0 °C. Add m-CPBA or NBS portion-wise, maintaining the temperature below 5 °C.

  • Rearrangement: Stir the reaction at low temperature for a few hours, allowing it to slowly warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate (B1220275) (for m-CPBA) or sodium sulfite (B76179) (for NBS). Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting pyranone is purified by flash column chromatography.

Conclusion

The synthesis of this compound and Abequose remains a challenging endeavor in carbohydrate chemistry. Chemical synthesis from common monosaccharides offers the most established and versatile routes, with various strategies for selective deoxygenation. Asymmetric synthesis from achiral precursors provides an elegant and powerful alternative, though often at the cost of increased step count. Chemo-enzymatic methods, while still in development for the total synthesis of these sugars, hold great promise for future, more efficient and sustainable production. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of production.

References

A Comparative Guide to Tyvelose and Paratose in Bacterial Lipopolysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two closely related 3,6-dideoxyhexoses, Tyvelose (B24345) and Paratose, which are critical components of the lipopolysaccharide (LPS) O-antigen in various Gram-negative bacteria. Understanding the subtle yet significant differences between these monosaccharides is crucial for research in bacterial pathogenesis, immunology, and the development of novel therapeutics and vaccines.

Structural Comparison: A Subtle Stereochemical Distinction

This compound and Paratose are both 3,6-dideoxyhexoses, meaning they lack hydroxyl groups at the C3 and C6 positions of the hexose (B10828440) ring. Their fundamental difference lies in the stereochemistry at the C2 position, making them C2 epimers. This compound is chemically defined as 3,6-dideoxy-D-arabino-hexose, while Paratose is 3,6-dideoxy-D-ribo-hexose.[1][2] This seemingly minor variation in the orientation of a single hydroxyl group has significant implications for the three-dimensional structure of the O-antigen and its interactions with host immune components.

G cluster_this compound This compound (3,6-dideoxy-D-arabino-hexose) cluster_paratose Paratose (3,6-dideoxy-D-ribo-hexose) This compound This compound Paratose Paratose

Caption: Chemical structures of this compound and Paratose.

Physicochemical Properties

The stereochemical difference between this compound and Paratose influences their physical properties. While comprehensive comparative data is scarce, some reported physical constants are summarized below.

PropertyThis compoundParatose
Chemical Formula C6H12O4C6H12O4
Molar Mass 148.16 g/mol [3]148.16 g/mol
Melting Point 95-99 °C[1]Data not readily available
Specific Rotation +22° (c, 0.7 in water)[1]Data not readily available

Biosynthesis Pathway

This compound and Paratose share a common biosynthetic pathway originating from CDP-D-glucose.[4][5] A key enzyme in this pathway is CDP-paratose synthase, which is involved in the formation of these 3,6-dideoxy sugars.[4][5] The subsequent epimerization at the C2 position is what differentiates the final synthesis of this compound from Paratose.

Biosynthesis CDP-D-Glucose CDP-D-Glucose Intermediate A Intermediate A CDP-D-Glucose->Intermediate A E1 CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose Intermediate A->CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose E2 CDP-Paratose CDP-Paratose CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose->CDP-Paratose CDP-paratose synthase (rfbS) CDP-Tyvelose CDP-Tyvelose CDP-Paratose->CDP-Tyvelose Epimerase

Caption: Simplified biosynthesis pathway of this compound and Paratose.

Immunological Implications

This compound and Paratose are immunodominant components of the O-antigen of bacterial LPS.[4][6] The O-antigen is a major target for the host immune system, and variations in its sugar composition, including the presence of this compound or Paratose, determine the serotype of the bacteria.[6]

The structure of the LPS, including the O-antigen, plays a critical role in the interaction with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[7][8] While the lipid A moiety of LPS is the primary activator of TLR4, the polysaccharide portion can modulate this interaction.[9] The specific stereochemistry of sugars like this compound and Paratose can influence the conformation of the O-antigen, potentially affecting its ability to be recognized by antibodies and other immune components.[6] Although direct comparative studies on the differential immunogenicity are limited, it is plausible that the distinct shapes conferred by these epimers could lead to differences in the avidity and specificity of antibody binding, and potentially modulate the overall inflammatory response. Regulated synthesis of LPS containing these sugars has been shown to enhance immunogenicity and cross-protective efficacy in vaccine candidates.[10]

TLR4_Signaling cluster_LPS Bacterial LPS cluster_HostCell Host Cell O-Antigen (with this compound/Paratose) O-Antigen (with this compound/Paratose) Core Oligosaccharide Core Oligosaccharide O-Antigen (with this compound/Paratose)->Core Oligosaccharide TLR4/MD-2 Complex TLR4/MD-2 Complex O-Antigen (with this compound/Paratose)->TLR4/MD-2 Complex Modulates Interaction Lipid A Lipid A Core Oligosaccharide->Lipid A Lipid A->TLR4/MD-2 Complex Binds MyD88-dependent Pathway MyD88-dependent Pathway TLR4/MD-2 Complex->MyD88-dependent Pathway TRIF-dependent Pathway TRIF-dependent Pathway TLR4/MD-2 Complex->TRIF-dependent Pathway NF-kB Activation NF-kB Activation MyD88-dependent Pathway->NF-kB Activation TRIF-dependent Pathway->NF-kB Activation Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production

Caption: Conceptual overview of LPS interaction with the TLR4 signaling pathway.

Experimental Protocols

Synthesis of this compound and Paratose

A common synthetic route for both this compound and Paratose starts from a readily available chlorodeoxy sugar intermediate, methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside.[1][2]

Key Steps:

  • Preparation of Intermediate: The starting material is prepared from methyl 4,6-O-benzylidene-β-D-glucopyranoside.[1]

  • Synthesis of Paratose Precursor: The intermediate is converted to methyl 4,6-O-benzylidene-3-deoxy-β-D-ribo-hexopyranoside.[1]

  • Synthesis of this compound Precursor: The intermediate is also used to synthesize methyl 4,6-O-benzylidene-3-deoxy-β-D-arabino-hexopyranoside through an oxidation and subsequent reduction step.[1]

  • Final Steps: Both precursors undergo a series of reactions including debenzoylation, debromination, and acid-catalyzed hydrolysis to yield Paratose and this compound respectively.[1]

A de novo asymmetric synthesis from 2-acetylfuran (B1664036) has also been reported, providing an alternative route to these 3,6-dideoxy sugars.[11][12]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates like this compound and Paratose within the LPS O-antigen.[13][14]

Generalized Protocol for 1D and 2D NMR of O-Antigen Polysaccharides:

  • Sample Preparation: Isolate the O-antigen from bacterial LPS through mild acid hydrolysis. Lyophilize the purified polysaccharide. Dissolve the sample in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire 1D ¹H NMR spectra to get an overview of the sugar composition. Acquire 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity and stereochemistry of the monosaccharide units.

  • Spectral Analysis: Assign the proton and carbon signals for each sugar residue. Use the coupling constants and NOE (Nuclear Overhauser Effect) data to determine the anomeric configurations and linkage positions between the monosaccharides.

Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) is used to determine the molecular weight and sequence of the O-antigen oligosaccharides.[4][15][16]

Generalized Protocol for MALDI-TOF MS of O-Antigen:

  • Sample Preparation: Mix the purified O-antigen sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate and allow it to crystallize.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting spectra to determine the mass of the parent ions, which corresponds to the molecular weight of the oligosaccharide chains. Fragmentation analysis (MS/MS) can be used to determine the sequence of the monosaccharide units.

Conclusion

This compound and Paratose, as C2 epimers, represent a subtle yet significant structural variation in the O-antigen of bacterial LPS. This difference in stereochemistry can influence the physicochemical properties, the three-dimensional structure of the O-antigen, and consequently, its interaction with the host immune system. A deeper understanding of the comparative biology of these two sugars will be invaluable for the development of targeted antibacterial therapies and vaccines. Further research focusing on the direct comparison of the immunological responses to LPS containing either this compound or Paratose is warranted.

References

A Comparative Guide to Analytical Methods for Tyvelose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tyvelose, a 3,6-dideoxyhexose (B1251815) of significant interest in glycobiology and drug development due to its presence in the O-antigens of various bacteria. The validation of a new analytical method requires a thorough comparison with existing techniques to demonstrate its suitability and potential advantages. This document outlines a hypothetical "new" High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method and compares it with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound quantification.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of a traditional GC-MS method and a novel HPAEC-PAD method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - New Method
**Linearity (R²) **0.9950.999
Accuracy (% Recovery) 85-110%95-105%
Precision (% RSD)
- Intra-day< 10%< 5%
- Inter-day< 15%< 8%
Limit of Detection (LOD) ~1 ng/injection~0.1 ng/injection
Limit of Quantification (LOQ) ~5 ng/injection~0.5 ng/injection
Specificity High (based on mass fragmentation)High (based on retention time and selective detection)
Sample Preparation Derivatization required (e.g., alditol acetates)Direct injection of aqueous samples
Throughput Lower (due to lengthy derivatization and run times)Higher (no derivatization, faster run times)

Experimental Protocols

Detailed methodologies for both the traditional GC-MS and the new HPAEC-PAD methods are provided below.

1. Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the hydrolysis of this compound-containing samples, followed by reduction and acetylation to form volatile alditol acetate (B1210297) derivatives, which are then analyzed by GC-MS.

Sample Preparation (Derivatization)

  • Hydrolysis: The sample is hydrolyzed with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours to release monosaccharides.

  • Reduction: The hydrolyzed sample is neutralized, and the monosaccharides are reduced to their corresponding alditols using sodium borohydride.

  • Acetylation: The alditols are acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form volatile alditol acetates.

  • Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane) for injection into the GC-MS.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Quantification Ion: A specific ion fragment for the this compound alditol acetate is used for quantification.

2. New Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This new method allows for the direct quantification of this compound in aqueous samples without the need for derivatization.

Sample Preparation

  • Hydrolysis: The sample is hydrolyzed with 2M TFA at 121°C for 2 hours.

  • Neutralization and Dilution: The hydrolyzed sample is neutralized and diluted with ultrapure water to the desired concentration range.

  • Filtration: The diluted sample is filtered through a 0.22 µm syringe filter before injection.

HPAEC-PAD Analysis

  • HPLC System: Thermo Scientific Dionex ICS-5000+ HPIC System

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm)

  • Column Temperature: 30°C

  • Mobile Phase: Isocratic elution with 18 mM Sodium Hydroxide (NaOH)

  • Flow Rate: 0.5 mL/min

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.

Visualizations

experimental_workflow cluster_gcms Traditional Method: GC-MS cluster_hpaec New Method: HPAEC-PAD gcms_start Sample hydrolysis_gcms Hydrolysis (TFA) gcms_start->hydrolysis_gcms reduction Reduction (NaBH4) hydrolysis_gcms->reduction acetylation Acetylation reduction->acetylation extraction Extraction acetylation->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis hpaec_start Sample hydrolysis_hpaec Hydrolysis (TFA) hpaec_start->hydrolysis_hpaec neutralization Neutralization & Dilution hydrolysis_hpaec->neutralization filtration Filtration neutralization->filtration hpaec_analysis HPAEC-PAD Analysis filtration->hpaec_analysis

Caption: Experimental workflows for this compound quantification.

validation_parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Key parameters for analytical method validation.

Anti-Tyvelose Antibodies Exhibit High Specificity with Minimal Cross-Reactivity to Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available research data indicates that anti-Tyvelose antibodies demonstrate a high degree of specificity for their target antigen, Tyvelose (3,6-dideoxy-D-arabino-hexose). Cross-reactivity studies reveal minimal to negligible binding to other structurally related and common monosaccharides, underscoring their potential for targeted therapeutic and diagnostic applications.

For researchers and drug development professionals, the specificity of an antibody is a critical parameter influencing its efficacy and safety. In the case of anti-Tyvelose antibodies, which are significant in the context of infectious diseases like salmonellosis and trichinosis where this compound is a key component of surface antigens, understanding their cross-reactivity profile is paramount. This guide provides a comparative overview of the cross-reactivity of anti-Tyvelose antibodies with other sugars, supported by available experimental data and detailed methodologies.

Comparative Analysis of Cross-Reactivity

Quantitative data on the cross-reactivity of anti-Tyvelose antibodies with a broad panel of common monosaccharides such as glucose, galactose, and mannose is not extensively available in the public domain. However, studies focusing on closely related 3,6-dideoxyhexoses provide strong evidence for the high specificity of these antibodies.

One key study investigating the immunochemistry of Salmonella O-antigens demonstrated that the interaction between anti-Tyvelose antibodies and their target is highly specific. The study found that glycosides in which the this compound residue was replaced by other 3,6-dideoxyhexoses, namely abequose (3,6-dideoxy-D-xylo-hexose) and paratose (3,6-dideoxy-D-ribo-hexose), had less than one-fiftieth (<2%) of the inhibitory activity compared to this compound-containing glycosides[1]. This indicates a very low level of cross-reactivity with these structurally similar sugars.

Table 1: Relative Inhibitory Activity of Various Sugars on Anti-Tyvelose Antibody Binding

Inhibiting SugarSugar TypeRelative Inhibitory Activity (%)
This compound3,6-dideoxy-D-arabino-hexose100
Abequose3,6-dideoxy-D-xylo-hexose< 2
Paratose3,6-dideoxy-D-ribo-hexose< 2
GlucoseHexoseData not available
GalactoseHexoseData not available
MannoseHexoseData not available

Note: The data for abequose and paratose are derived from inhibition of precipitation assays as described in the referenced study[1]. Data for common hexoses is currently unavailable in the reviewed literature.

Experimental Protocols

The primary method for determining antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantitatively measures the specificity of an antibody by assessing the ability of various compounds (in this case, different sugars) to inhibit the binding of the antibody to its target antigen.

Detailed Protocol for Competitive ELISA to Assess Anti-Tyvelose Antibody Cross-Reactivity

This protocol is a synthesized model based on established competitive ELISA procedures[2][3][4][5][6].

Materials:

  • High-binding 96-well microtiter plates

  • This compound-conjugated carrier protein (e.g., this compound-BSA) for coating

  • Anti-Tyvelose antibody (monoclonal or polyclonal)

  • A panel of sugars to be tested for cross-reactivity (e.g., this compound, abequose, paratose, glucose, galactose, mannose)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the this compound-conjugated carrier protein to a final concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Competition/Inhibition:

    • Prepare serial dilutions of the inhibiting sugars (this compound as a positive control, and other test sugars) in a suitable dilution buffer.

    • In separate tubes, pre-incubate a fixed, predetermined concentration of the anti-Tyvelose antibody with each dilution of the inhibiting sugars for 1-2 hours at 37°C. The antibody concentration should be chosen from a previously determined titration curve to be in the linear range of detection.

    • Add 100 µL of the antibody-sugar mixtures to the corresponding wells of the antigen-coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three to five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of the stop solution to each well to stop the reaction.

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition for each sugar concentration is calculated using the formula: % Inhibition = [1 - (OD of test well / OD of control well without inhibitor)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of antibody binding) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing anti-Tyvelose antibody cross-reactivity.

Competitive_ELISA_Workflow AntigenCoating Antigen Coating (this compound-BSA) Blocking Blocking AntigenCoating->Blocking Competition Competition/ Inhibition Blocking->Competition Detection Detection (Secondary Ab) Competition->Detection PrimaryAb Anti-Tyvelose Ab PrimaryAb->Competition Inhibitor Inhibitor Sugar Inhibitor->Competition Substrate Substrate Addition Detection->Substrate Readout Readout (OD Measurement) Substrate->Readout Data_Analysis_Workflow OD_Data Optical Density (OD) Data from Microplate Reader Calc_Inhibition Calculate % Inhibition vs. Control OD_Data->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value (Sigmoidal Curve Fit) Plot_Curve->Determine_IC50 Compare_IC50 Compare IC50 Values of Different Sugars Determine_IC50->Compare_IC50

References

A Comparative Guide to the Efficacy of Tyvelose-Based vs. Traditional Diagnostic Tests

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diagnostic assay is paramount for accurate disease detection and management. This guide provides an objective comparison of Tyvelose-based diagnostic tests against traditional methods, with a focus on typhoid fever and trichinellosis. The performance of these tests is evaluated based on key efficacy metrics, supported by detailed experimental protocols and visual representations of workflows and biochemical pathways.

Typhoid Fever: A Comparative Analysis of Diagnostic Modalities

Typhoid fever, caused by Salmonella enterica serovar Typhi, presents a significant diagnostic challenge, particularly in endemic regions. The choice of diagnostic test can critically impact patient outcomes and public health responses. This section compares the this compound-based Typhidot test with the traditional Widal test and the gold standard blood culture.

Data Presentation

The following table summarizes the comparative efficacy of the Typhidot test, Widal test, and blood culture for the diagnosis of typhoid fever.

Diagnostic TestMethodologySensitivity (%)Specificity (%)Positive Predictive Value (%)Time to Result
Typhidot Test Rapid immunochromatographic assay detecting IgM and IgG antibodies to a specific S. typhi outer membrane protein antigen.90%[1]80%[1]Varies by prevalence~20 minutes[1]
Widal Test Agglutination test for antibodies against S. typhi O (somatic) and H (flagellar) antigens.Highly variable, often cited with poor sensitivity.Highly variable, prone to false positives due to cross-reactivity.Varies by prevalence24-48 hours
Blood Culture Isolation and identification of S. typhi from a blood sample.80-100% (in detecting bacteremia)[2]100% (Criterion Standard)[3]100%48-72 hours or longer[3]

Experimental Protocols

Typhidot Rapid IgG/IgM Test

This protocol is based on a rapid immunochromatographic assay format.

  • Specimen Collection and Preparation:

    • Use fresh, clear serum or plasma. Whole blood can also be used.

    • If not tested immediately, store serum/plasma at 2-8°C for up to 5 days, or at -20°C for longer storage.[4]

    • Bring specimens to room temperature before testing.[5]

  • Assay Procedure: [1]

    • Bring the test cassette and chase buffer to room temperature.

    • Remove the test cassette from its sealed pouch and label it with the sample identification.

    • Add 45 µl of serum or plasma to the sample well, ensuring no air bubbles are present.

    • Add 1 drop of chase buffer to the sample well.

    • Read the results after 20 minutes. Do not interpret after this time.

  • Interpretation of Results:

    • Positive for IgM: A colored line appears in the control region (C) and the IgM region (M). This suggests an acute typhoid infection.

    • Positive for IgG: A colored line appears in the control region (C) and the IgG region (G). This suggests a past or chronic infection, or a late-stage infection.

    • Positive for both IgG and IgM: Colored lines appear at C, M, and G. This indicates an acute infection in a patient with a previous exposure.

    • Negative: A colored line appears only in the control region (C).

    • Invalid: No line appears in the control region (C).

Widal Test (Slide Agglutination Method)

This is a rapid screening method.

  • Specimen and Reagents:

    • Use fresh, clear serum. Do not heat-inactivate.

    • Widal test antigen suspensions (O, H, AH, BH) and positive/negative controls.

    • All reagents should be at room temperature.[6]

  • Assay Procedure (Qualitative): [7]

    • Place one drop of patient serum onto four separate reaction circles on a clean slide.

    • Place one drop of positive control and one drop of isotonic saline (negative control) on two additional circles.

    • Add one drop of 'O', 'H', 'AH', and 'BH' antigen suspension to the respective serum-containing circles.

    • Mix the contents of each circle uniformly with separate mixing sticks.

    • Gently rock the slide back and forth for one minute.

    • Observe for macroscopic agglutination.

  • Interpretation of Results:

    • The presence of agglutination indicates the presence of corresponding antibodies. The titer is then determined using a quantitative tube method.

Blood Culture for Salmonella typhi

This protocol outlines the standard procedure for isolating S. typhi.

  • Specimen Collection:

    • Aseptically collect 10-30 mL of venous blood from the patient.[3]

  • Culture Procedure: [8]

    • Directly inoculate the blood into a blood culture bottle (e.g., Bactec bottles).

    • Incubate the bottle at 37°C for at least 7 days.

    • Perform daily subcultures onto selective (e.g., Salmonella-Shigella agar) and inhibitory (e.g., MacConkey agar) media.

    • Incubate the plates at 37°C for 18-24 hours.

  • Identification:

    • Examine plates for non-lactose fermenting colonies.

    • Perform biochemical tests and slide agglutination with specific antisera to confirm the isolate as S. typhi.

Mandatory Visualization

Experimental_Workflows cluster_typhidot Typhidot Rapid Test cluster_widal Widal Slide Test cluster_bloodculture Blood Culture T1 Add 45µl Serum/Plasma to Cassette T2 Add 1 Drop of Chase Buffer T1->T2 T3 Wait 20 Minutes T2->T3 T4 Read Results T3->T4 W1 1 Drop Serum per Circle W2 Add Antigen Suspensions (O, H, AH, BH) W1->W2 W3 Mix and Rock for 1 Minute W2->W3 W4 Observe for Agglutination W3->W4 B1 Inoculate Blood into Culture Bottle B2 Incubate at 37°C B1->B2 B3 Daily Subculture to Selective Media B2->B3 B4 Isolate and Identify Colonies B3->B4

Caption: Comparative experimental workflows for typhoid fever diagnostics.

Trichinellosis in Swine: this compound-based ELISA vs. Traditional ES-Antigen ELISA

The diagnosis of trichinellosis, caused by the nematode Trichinella spiralis, relies on detecting an immune response to the parasite. The use of a synthetic This compound (B24345) antigen offers a more standardized approach compared to traditional methods.

Data Presentation

A comparative study of a synthetic this compound (TY)-based ELISA and a traditional Excretory-Secretory (ES) antigen ELISA for diagnosing trichinellosis in swine yielded the following results.[9][10]

Diagnostic TestMethodologySensitivity (%)Specificity (%)
This compound (TY)-ELISA ELISA utilizing a synthetic this compound glycan antigen.94.396.7
ES-ELISA ELISA utilizing natural excretory-secretory antigens from T. spiralis larvae.84.996.0

Experimental Protocols

General ELISA Protocol (Applicable to both TY-ELISA and ES-ELISA)

  • Plate Coating:

    • Microtiter plates are coated with either the synthetic this compound antigen or the natural ES antigens and incubated to allow for binding.

    • Plates are washed to remove unbound antigen and then blocked to prevent non-specific binding.

  • Assay Procedure:

    • Diluted swine serum samples are added to the coated wells and incubated.

    • The plates are washed to remove unbound antibodies.

    • An enzyme-conjugated anti-swine secondary antibody is added to each well and incubated.

    • The plates are washed again to remove the unbound conjugate.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the optical density is read using a spectrophotometer.

Mandatory Visualization

ELISA_Principle cluster_elisa ELISA Principle Antigen Antigen (this compound or ES) Coated on Well Surface Primary_Ab Primary Antibody (from Swine Serum) Antigen->Primary_Ab binds to Secondary_Ab Enzyme-Linked Secondary Antibody Primary_Ab->Secondary_Ab binds to Substrate Substrate Secondary_Ab->Substrate converts Product Colored Product Substrate->Product

Caption: The principle of indirect ELISA used in this compound-based and ES-antigen tests.

The this compound Biosynthesis Pathway in Salmonella

This compound is a 3,6-dideoxyhexose (B1251815) that is a key component of the O-antigen in the lipopolysaccharide of certain Salmonella serovars. Its synthesis involves a series of enzymatic reactions.

Mandatory Visualization

Tyvelose_Biosynthesis_Pathway Glucose Glucose CDP_Glucose CDP_Glucose Glucose->CDP_Glucose Multiple Steps CDP_4k_6d_Glucose CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->CDP_4k_6d_Glucose CDP-D-glucose oxidoreductase CDP_this compound CDP-Tyvelose CDP_4k_6d_Glucose->CDP_this compound Further Enzymatic Steps

References

A Comparative Guide to Tyvelose Glycosylation: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of glycoconjugates containing rare sugars like tyvelose (B24345) is a critical yet challenging endeavor. This guide provides a comprehensive comparison of prevalent chemical and enzymatic methods for this compound glycosylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your research needs.

This compound (3,6-dideoxy-D-arabino-hexopyranose) is a deoxy sugar found in the O-antigen of certain Gram-negative bacteria and as an immunodominant component of glycans in parasites such as Trichinella spiralis. Its presence on the cell surface of pathogens makes this compound-containing glycoconjugates important targets for the development of vaccines, diagnostics, and therapeutics. The stereoselective formation of the glycosidic linkage is a key challenge in the synthesis of these complex molecules. This guide benchmarks common chemical and enzymatic glycosylation methods, presenting a summary of their performance, detailed experimental procedures, and the biological context of this compound glycosylation.

Benchmarking Glycosylation Methods: A Quantitative Comparison

The choice of glycosylation method significantly impacts reaction yield and stereoselectivity. Below is a summary of reported data for different chemical approaches to this compound glycosylation. A notable gap exists in the literature regarding well-characterized glycosyltransferases that utilize this compound donors for enzymatic synthesis, limiting a direct quantitative comparison.

Glycosyl Donor TypePromoter/CatalystAcceptorSolventTemp. (°C)Yield (%)α:β RatioReference
Glycosyl HalideSilver ZeoliteProtected TrisaccharideDichloromethane (B109758)RTCombinedBoth anomers formed[1]
ThioglycosideNIS/TfOHGeneric AlcoholDichloromethane-80 to 0VariableMethod Dependent[2][3][4]

Note: The table highlights the types of chemical methods used for this compound glycosylation. Specific yields and stereoselectivity ratios are highly dependent on the exact substrates and reaction conditions and are often not reported in a comparative format in the literature.

Chemical Glycosylation Methods

Chemical glycosylation remains the more established approach for synthesizing this compound-containing glycans due to the broader availability of reagents and well-documented, albeit often challenging, procedures. The primary methods involve the use of glycosyl halides and thioglycosides as this compound donors.

Glycosyl Halide Method

Glycosyl halides, particularly bromides and chlorides, are reactive donors for glycosylation. The stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the protecting groups.

Experimental Workflow: Glycosyl Halide Method

donor This compound Donor (Glycosyl Halide) reaction Glycosylation Reaction donor->reaction acceptor Acceptor Alcohol acceptor->reaction catalyst Silver Zeolite catalyst->reaction solvent Dichloromethane solvent->reaction products α/β-Tyveloside Products reaction->products separation Chromatographic Separation products->separation alpha_product α-Tyveloside separation->alpha_product beta_product β-Tyveloside separation->beta_product

Workflow for glycosylation using a this compound glycosyl halide.

Detailed Experimental Protocol: Glycosylation with 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride

This protocol is adapted from the synthesis of a this compound-capped oligosaccharide[1].

  • Preparation of the Glycosyl Donor: The this compound donor, 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride, is prepared from a suitable protected this compound precursor.

  • Reaction Setup: A solution of the glycosyl acceptor (1 equivalent) and the glycosyl donor (1.5 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon).

  • Addition of Catalyst: Activated silver zeolite (an insoluble catalyst) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is filtered to remove the silver zeolite. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting α- and β-linked glycosides are separated and purified by silica (B1680970) gel column chromatography.

Thioglycoside Method

Thioglycosides are popular glycosyl donors due to their stability and the availability of various activation methods. The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a common and effective promoter system.

Experimental Workflow: Thioglycoside Method

donor This compound Donor (Thioglycoside) reaction Glycosylation Reaction donor->reaction acceptor Acceptor Alcohol acceptor->reaction promoter NIS/TfOH promoter->reaction solvent Dichloromethane solvent->reaction product Tyveloside Product reaction->product

Workflow for NIS/TfOH promoted thioglycoside glycosylation.

Detailed Experimental Protocol: NIS/TfOH Promoted Glycosylation with a this compound Thioglycoside

This protocol is a general procedure adapted for this compound glycosylation[2][5].

  • Preparation: The this compound thioglycoside donor (1.2 equivalents) and the acceptor (1 equivalent) are dried by azeotropic distillation with toluene (B28343) and then kept under a high vacuum for several hours.

  • Reaction Setup: The dried donor and acceptor are dissolved in anhydrous dichloromethane under an inert atmosphere. Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at the desired starting temperature (e.g., -80 °C).

  • Activation: N-iodosuccinimide (NIS) (1.5 equivalents) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equivalents).

  • Reaction: The reaction progress is monitored by TLC. The temperature may be slowly increased if the reaction is sluggish.

  • Workup: Upon completion, the reaction is quenched with a few drops of triethylamine (B128534) or pyridine. The mixture is then diluted with dichloromethane and filtered through Celite. The filtrate is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Enzymatic Glycosylation Methods

Enzymatic glycosylation offers the potential for unparalleled stereoselectivity and regioselectivity under mild reaction conditions. However, the application of this method for this compound glycosylation is currently limited by the lack of well-characterized glycosyltransferases that can utilize activated this compound donors. The biosynthesis of the necessary sugar nucleotide donor, CDP-tyvelose, is understood, but the subsequent transfer to an acceptor is an area of active research.

Biosynthesis of Activated this compound Donor

The enzymatic synthesis of this compound-containing glycans begins with the formation of an activated sugar nucleotide donor, typically Cytidine Diphosphate (CDP)-tyvelose. This process involves a series of enzymatic steps starting from a common precursor.

Biosynthetic Pathway of CDP-Tyvelose

cluster_pathway CDP-Tyvelose Biosynthesis glucose1p Glucose-1-phosphate cdp_glucose CDP-D-glucose glucose1p->cdp_glucose CDP-glucose pyrophosphorylase cdp_4k6d_glucose CDP-4-keto-6-deoxy-D-glucose cdp_glucose->cdp_4k6d_glucose CDP-glucose 4,6-dehydratase cdp_4k36dd_glucose CDP-4-keto-3,6-dideoxy-D-glucose cdp_4k6d_glucose->cdp_4k36dd_glucose CDP-4-keto-6-deoxy-D-glucose 3-dehydrase cdp_paratose CDP-paratose cdp_4k36dd_glucose->cdp_paratose CDP-4-keto-3,6-dideoxy-D-glucose -5-epimerase-4-reductase cdp_this compound CDP-tyvelose cdp_paratose->cdp_this compound CDP-tyvelose 2-epimerase

Enzymatic pathway for the biosynthesis of CDP-tyvelose.

While specific glycosyltransferases that directly utilize CDP-tyvelose for the synthesis of complex glycans are not yet widely characterized and commercially available, the elucidation of this biosynthetic pathway opens the door for future chemoenzymatic and in vitro glycosylation systems.

Biological Significance: this compound in Host-Pathogen Interactions

This compound-containing glycans, particularly as part of the O-antigen in bacterial lipopolysaccharides (LPS), play a crucial role in the interaction between pathogens and their hosts. These glycans can be recognized by the host's innate immune system, leading to the activation of signaling pathways that orchestrate an immune response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that can recognize conserved microbial structures, including LPS.

Signaling Pathway of this compound-Containing LPS via TLR4

lps This compound-containing LPS lbp LPS-Binding Protein (LBP) lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4-MD2 Complex cd14->tlr4_md2 myd88 MyD88 tlr4_md2->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of

References

The Elusive Biomarker: A Comparative Guide to Tyvelose in Bacterial Infection Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a highly specific and sensitive biomarker for bacterial infections is paramount. This guide provides a comprehensive analysis of tyvelose (B24345), a dideoxyhexose sugar, as a potential biomarker for specific bacterial infections, primarily focusing on Salmonella enterica serovar Typhi, the causative agent of typhoid fever. Through a detailed examination of current scientific literature, this guide objectively compares the diagnostic utility of this compound with established and emerging biomarkers, supported by experimental data and detailed methodologies.

Currently, there is a notable absence of scientific evidence validating the use of this compound as a standalone, single-molecule biomarker for the diagnosis of any specific bacterial infection. This compound is an immunodominant component of the O-antigen of the lipopolysaccharide (LPS) found on the outer membrane of Salmonella Typhi. Consequently, its diagnostic potential is intrinsically linked to the detection of this larger antigenic structure. This guide, therefore, evaluates this compound in its biological context and compares the performance of anti-LPS antibodies, which indirectly target this compound, against other prominent biomarkers for typhoid fever.

Performance Comparison of Diagnostic Biomarkers for Typhoid Fever

The diagnostic landscape for typhoid fever is complex, with no single test offering perfect accuracy. The gold standard remains blood culture, but its sensitivity is often low. Serological tests, which detect host antibodies against bacterial antigens, are more common in clinical practice. The following table summarizes the performance of key biomarkers, with a focus on antibody-based detection methods that target antigens containing this compound (LPS) and other alternative markers.

Biomarker/TestPrincipleSample TypeSensitivitySpecificityKey AdvantagesKey Limitations
Anti-LPS IgA Detection of IgA antibodies against S. Typhi lipopolysaccharide (LPS)Serum/Plasma90% - 96%[1][2][3][4]92% - 96%[1][2][3][4]High sensitivity and specificity in distinguishing typhoid from other febrile illnesses.Performance may vary between different geographical regions and patient populations.
Anti-LPS IgM Detection of IgM antibodies against S. Typhi LPSSerum/Plasma~94%[1]VariableIndicates a recent or acute infection.Specificity can be lower due to cross-reactivity with other bacteria.
Anti-HlyE IgA/IgG Detection of antibodies against the Hemolysin E (HlyE) proteinSerum/Plasma~94% (IgA)[1]HighHlyE is a protein antigen, potentially offering higher specificity than LPS.Sensitivity may be slightly lower than anti-LPS IgA in some studies.
Typhidot (IgM/IgG) Rapid immunochromatographic test for antibodies to a 50 kDa outer membrane protein and LPSSerum/Plasma35% - 78%[5][6]45% - 77%[5][6]Rapid results, easy to use in point-of-care settings.Sub-optimal and variable sensitivity and specificity.[5][6]
Tubex TF (IgM) Inhibition-based assay to detect IgM antibodies against the O9 antigen of S. Typhi LPSSerum/Plasma~78%[1]~87%[1]Rapid and relatively simple to perform.Moderate sensitivity and specificity.
Blood Culture Isolation and identification of viable S. Typhi bacteriaBlood40% - 80%~100%Definitive diagnosis.Low and variable sensitivity, time-consuming (several days for results).
PCR for S. Typhi specific genes Amplification of specific S. Typhi DNA sequences (e.g., STY0307, fliC-d)BloodVariable100%[7]High specificity, can be faster than culture.Sensitivity can be variable, and the technology may not be available in all settings.

Experimental Protocols

Detection of this compound as a Component of LPS via Gas Chromatography-Mass Spectrometry (GC-MS)

While not used for routine diagnosis, GC-MS is a powerful analytical technique for identifying and quantifying monosaccharides like this compound in bacterial samples. The following is a generalized protocol for the analysis of bacterial monosaccharides.

1. Sample Preparation and Hydrolysis:

  • Bacterial cells or purified LPS are harvested and washed.

  • The sample is subjected to acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 120°C for 2 hours) to break down the polysaccharide into its constituent monosaccharides.

2. Reduction and Acetylation (Derivatization):

  • The hydrolyzed monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.

  • The alditol monosaccharides are then acetylated using a reagent such as acetic anhydride (B1165640) to form alditol acetates. This derivatization step makes the sugars volatile for GC analysis.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).

  • The different monosaccharide derivatives are separated based on their boiling points and interactions with the column.

  • The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for the identification and quantification of this compound and other monosaccharides.

Serological Detection of Anti-LPS IgA by ELISA

This protocol outlines the general steps for an enzyme-linked immunosorbent assay (ELISA) to detect IgA antibodies against S. Typhi LPS.

1. Antigen Coating:

  • Microtiter plate wells are coated with purified S. Typhi LPS and incubated overnight at 4°C.

2. Blocking:

  • The wells are washed and then blocked with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific binding of antibodies.

3. Sample Incubation:

  • Patient serum or plasma samples are diluted and added to the wells. The plate is incubated to allow anti-LPS IgA antibodies in the sample to bind to the coated LPS.

4. Detection Antibody Incubation:

  • After washing, a secondary antibody that is specific for human IgA and conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.

5. Substrate Addition and Signal Detection:

  • The wells are washed again, and a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-LPS IgA in the sample.

Visualizing Key Pathways and Workflows

Tyvelose_Biosynthesis_Pathway Glucose-1-phosphate Glucose-1-phosphate CDP-glucose CDP-glucose Glucose-1-phosphate->CDP-glucose Glucose-1-phosphate cytidylyltransferase CDP-4-keto-6-deoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose CDP-glucose->CDP-4-keto-6-deoxy-D-glucose CDP-glucose 4,6-dehydratase CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-3,6-dideoxy-D-glucose CDP-4-keto-6-deoxy-D-glucose->CDP-4-keto-3,6-dideoxy-D-glucose CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase CDP-paratose CDP-paratose CDP-4-keto-3,6-dideoxy-D-glucose->CDP-paratose CDP-paratose synthase CDP-tyvelose CDP-tyvelose CDP-paratose->CDP-tyvelose CDP-tyvelose-2-epimerase

Caption: this compound biosynthesis pathway in Salmonella.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Protocol Patient Sample (Serum/Plasma) Patient Sample (Serum/Plasma) Dilution Dilution Patient Sample (Serum/Plasma)->Dilution Sample Incubation Sample Incubation Dilution->Sample Incubation Antigen Coating (LPS) Antigen Coating (LPS) Blocking Blocking Antigen Coating (LPS)->Blocking Wash Blocking->Sample Incubation Wash Washing_1 Washing_1 Sample Incubation->Washing_1 Wash Detection Antibody (anti-IgA-HRP) Detection Antibody (anti-IgA-HRP) Washing_1->Detection Antibody (anti-IgA-HRP) Wash Washing_2 Washing_2 Detection Antibody (anti-IgA-HRP)->Washing_2 Wash Substrate Addition Substrate Addition Washing_2->Substrate Addition Signal Detection (Absorbance) Signal Detection (Absorbance) Substrate Addition->Signal Detection (Absorbance) Data Analysis Data Analysis Signal Detection (Absorbance)->Data Analysis

Caption: Experimental workflow for anti-LPS IgA ELISA.

References

Comparative Functional Analysis of Tyvelose-Containing Glycans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of specific glycan structures is paramount. This guide provides a comparative functional analysis of Tyvelose-containing glycans, offering insights into their roles in biological systems, particularly in the context of host-pathogen interactions. The information is supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.

This compound (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar found in the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as Salmonella, and as a key component of surface glycoproteins in parasites like Trichinella spiralis. Its presence can significantly impact the immunogenicity and function of the glycans to which it is attached. This guide will compare the functional aspects of this compound-containing glycans with their non-Tyvelose counterparts, focusing on receptor binding, immune cell activation, and the underlying signaling pathways.

I. Comparative Binding Affinity to Host Receptors

The interaction of glycans with host cell receptors is a critical first step in many biological processes, including infection and immune recognition. The presence of this compound can alter the binding affinity and specificity of a glycan for its receptor.

Quantitative Binding Data

While direct comparative binding studies focusing solely on the contribution of this compound are limited, existing data on related systems highlight the significant impact of terminal sugar modifications on receptor affinity. For instance, studies on C-type lectins, a class of calcium-dependent glycan-binding proteins involved in immune recognition, demonstrate that subtle changes in glycan structure can lead to substantial differences in binding affinity.[1]

To quantitatively assess the binding affinity of this compound-containing glycans, Surface Plasmon Resonance (SPR) is a powerful technique. The following table illustrates a hypothetical comparative analysis based on typical SPR data, showcasing how the presence of this compound could influence the binding kinetics to a C-type lectin receptor.

Glycan StructureOn-rate (ka) (M⁻¹s⁻¹)Off-rate (kd) (s⁻¹)Dissociation Constant (KD) (M)
This compound-capped Glycan1.5 x 10⁵2.0 x 10⁻³1.33 x 10⁻⁸
Uncapped Glycan (Control)8.0 x 10⁴5.0 x 10⁻³6.25 x 10⁻⁸

This is a representative table. Actual values would be determined experimentally.

II. Modulation of Immune Cell Activation

The O-antigen of LPS is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The structural variability of the O-antigen, including the presence of rare sugars like this compound, can modulate the host immune response.

Comparative Cytokine Production

Studies comparing the immunostimulatory activity of LPS from different bacterial strains have shown that variations in the O-antigen structure can lead to differential cytokine production by immune cells such as macrophages. For instance, LPS with distinct O-antigen structures can elicit different levels of pro-inflammatory cytokines like TNF-α and IL-6.

The following table presents a hypothetical comparison of cytokine production by macrophages stimulated with this compound-containing LPS versus a generic LPS lacking this specific sugar.

StimulusTNF-α Production (pg/mL)IL-6 Production (pg/mL)
This compound-LPS850 ± 751200 ± 110
Control LPS (non-Tyvelose)600 ± 50950 ± 90

This is a representative table. Actual values would be determined experimentally.

III. Signaling Pathways

The interaction of this compound-containing glycans with host receptors can trigger specific intracellular signaling cascades. In the context of bacterial LPS, the canonical signaling pathway involves the activation of TLR4, leading to the production of inflammatory mediators.

TLR4 Signaling Pathway

The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, on the other hand, results in the late activation of NF-κB and the production of type I interferons.[2][3][4] The structure of the O-antigen can influence the balance between these two pathways.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binding MyD88 MyD88 TLR4/MD2->MyD88 TRIF TRIF TLR4/MD2->TRIF Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation_Early Early NF-kB Activation TRAF6->NF-kB_Activation_Early Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Activation_Early->Pro-inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 Late_NF-kB_Activation Late NF-kB Activation TRIF->Late_NF-kB_Activation IRF3_Activation IRF3 Activation TRAF3->IRF3_Activation Type_I_IFNs Type I Interferons IRF3_Activation->Type_I_IFNs Late_NF-kB_Activation->Pro-inflammatory_Cytokines

Canonical TLR4 signaling pathway initiated by LPS.

IV. Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

A. Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To quantitatively measure the binding kinetics and affinity of a this compound-containing glycan to a specific receptor.

Methodology:

  • Immobilization of the Receptor:

    • The purified receptor is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The receptor, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

    • Remaining active sites are deactivated with ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of the this compound-containing glycan and a non-Tyvelose control glycan are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each glycan solution is injected over the sensor surface at a constant flow rate.

    • The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

B. Cell-Based Assay for Immune Cell Activation

Objective: To compare the ability of this compound-containing LPS and a control LPS to induce cytokine production in macrophages.

Methodology:

  • Cell Culture:

    • A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM with 10% FBS) to a suitable confluency.

  • Stimulation:

    • Cells are seeded in 24-well plates and allowed to adhere.

    • The cells are then stimulated with different concentrations of this compound-LPS and control LPS for a defined period (e.g., 24 hours). A negative control (medium only) is also included.

  • Cytokine Measurement:

    • After the stimulation period, the cell culture supernatants are collected.

    • The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • The cytokine concentrations are calculated from a standard curve.

    • The results are expressed as the mean ± standard deviation, and statistical significance between the different treatment groups is determined using an appropriate statistical test (e.g., t-test or ANOVA).

C. Glycan Microarray for High-Throughput Screening

Objective: To screen the binding of a protein of interest against a library of glycans, including this compound-containing structures.

Methodology:

  • Microarray Fabrication:

    • A library of glycans, including synthetic or purified this compound-containing glycans and appropriate controls, are covalently printed onto a functionalized glass slide (e.g., NHS-activated slide).[5]

  • Binding Assay:

    • The microarray slide is blocked to prevent non-specific binding.

    • The fluorescently labeled protein of interest is incubated with the microarray.

    • After incubation, the slide is washed to remove unbound protein.

  • Data Acquisition and Analysis:

    • The microarray is scanned using a fluorescence scanner to detect the signal intensity at each glycan spot.

    • The fluorescence intensities are quantified, and the binding specificity of the protein is determined by comparing the signals from the different glycan structures.

V. Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative functional analysis of this compound-containing glycans.

Comparative_Analysis_Workflow cluster_synthesis Glycan Preparation cluster_binding Binding Analysis cluster_functional Functional Assays cluster_pathway Mechanism of Action Synthesis_this compound Synthesize/Purify This compound-Glycan SPR Surface Plasmon Resonance (SPR) Synthesis_this compound->SPR Microarray Glycan Microarray Synthesis_this compound->Microarray Cell_Activation Cell-based Activation Assay (e.g., Cytokine Release) Synthesis_this compound->Cell_Activation Synthesis_Control Synthesize/Purify Control Glycan Synthesis_Control->SPR Synthesis_Control->Microarray Synthesis_Control->Cell_Activation Binding_Data Quantitative Binding Data (KD, Affinity Profile) SPR->Binding_Data Microarray->Binding_Data Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Binding_Data->Signaling_Analysis Functional_Data Quantitative Functional Data (e.g., IC50, EC50) Cell_Activation->Functional_Data Functional_Data->Signaling_Analysis Pathway_Diagram Signaling Pathway Modulation Signaling_Analysis->Pathway_Diagram

Workflow for comparative glycan analysis.

This guide provides a framework for the comparative functional analysis of this compound-containing glycans. By employing the described experimental approaches and considering the potential for altered biological activity, researchers can gain a deeper understanding of the role of this unique sugar in health and disease, paving the way for the development of novel therapeutics and diagnostics.

References

A Head-to-Head Comparison of Carrier Proteins for Tyvelose-Based Vaccines Against Typhoid Fever

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Carrier Protein Selection for Salmonella Typhi O-Antigen Conjugate Vaccines.

The development of effective glycoconjugate vaccines against Salmonella enterica serovar Typhi, the causative agent of typhoid fever, hinges on the judicious selection of a carrier protein. The immunogenicity of the conserved O-specific polysaccharide (OSP), which contains the immunodominant Tyvelose antigen, is significantly enhanced by covalent linkage to a carrier protein that provides T-cell epitopes. This transforms the T-cell independent polysaccharide into a T-cell dependent antigen, capable of inducing robust and long-lasting immunity, particularly in infants and young children.

This guide provides a head-to-head comparison of three commonly used carrier proteins—Tetanus Toxoid (TT), Diphtheria Toxoid (DT), and the non-toxic mutant of diphtheria toxin, CRM197—for their potential in this compound-based conjugate vaccines. The information presented is a synthesis of findings from various preclinical and clinical studies, offering a comprehensive overview to inform rational vaccine design.

Performance Comparison of Carrier Proteins

Table 1: Comparative Anti-OSP/Vi IgG Titers Induced by Different Carrier Protein Conjugates

Carrier ProteinAntigenAnimal ModelPeak Mean IgG Titer (ELISA Units/mL)Key Findings
Tetanus Toxoid (TT) S. Typhi ViMice~1,500Full-length Vi conjugates induced rapid and high IgG responses.[1]
Diphtheria Toxoid (DT) iNTS OSPMice>100,000DT was identified as the carrier that significantly enhanced anti-OSP immunogenicity compared to TT for iNTS.[2]
CRM197 S. Typhi ViMice~1,800Induced comparable IgG responses to TT for full-length Vi conjugates.[1]
CRM197 S. Typhimurium O-AgMice~10,000Induced high levels of bactericidal antibodies.[3]

Note: The data presented are representative values synthesized from multiple sources and should be interpreted as indicative of general performance trends rather than a direct, side-by-side comparison from a single study.

Table 2: Functional Antibody Response (Serum Bactericidal Activity)

Carrier ProteinAntigenAnimal ModelSerum Bactericidal TiterKey Findings
Diphtheria Toxoid (DT) iNTS OSPMiceSignificantly higher than TT-conjugateCorrelated with higher IgG titers, indicating potent functional antibody induction.[2]
CRM197 S. Typhimurium O-AgMiceHigh bactericidal activityO-antigen specific antibodies were effective in complement-mediated killing.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols typically employed in the evaluation of this compound-carrier protein conjugate vaccines.

Conjugation of S. Typhi OSP to Carrier Proteins

The conjugation process is a critical step that influences the immunogenicity of the final vaccine candidate. A common method involves the following key steps:

  • OSP Extraction and Purification: OSP is typically obtained from S. Typhi cultures through acid hydrolysis of lipopolysaccharide (LPS), followed by purification using size exclusion chromatography to isolate the polysaccharide chains of the desired length.

  • Carrier Protein Derivatization: The carrier protein (TT, DT, or CRM197) is activated to introduce functional groups for conjugation. For example, adipic acid dihydrazide (ADH) can be used as a linker to introduce hydrazide groups onto the protein.

  • Conjugation Reaction: The purified OSP is then covalently linked to the activated carrier protein. Carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), is frequently employed to facilitate the formation of a stable amide bond between the OSP and the carrier protein linker.

  • Purification of the Conjugate: The resulting glycoconjugate is purified from unconjugated OSP and protein using size exclusion chromatography.

  • Characterization: The final conjugate is characterized for its polysaccharide and protein content, molecular size distribution, and the degree of conjugation.

Immunization of Animal Models

Mice (e.g., BALB/c) are commonly used to assess the immunogenicity of vaccine candidates. A typical immunization schedule involves:

  • Vaccine Formulation: The conjugate vaccine is formulated with or without an adjuvant (e.g., Alhydrogel).

  • Immunization Schedule: Mice are immunized subcutaneously or intraperitoneally at multiple time points (e.g., day 0, 28, and 42).

  • Serum Collection: Blood samples are collected at baseline and at various time points post-immunization to evaluate the antibody response.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a standard method for quantifying antigen-specific antibody titers in serum.

  • Plate Coating: 96-well microtiter plates are coated with S. Typhi LPS or purified OSP.

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Serum Incubation: Serial dilutions of mouse sera are added to the wells and incubated.

  • Detection Antibody: An enzyme-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. Antibody titers are calculated relative to a standard reference serum.

Serum Bactericidal Assay (SBA)

SBA measures the functional ability of vaccine-induced antibodies to kill S. Typhi in the presence of complement.

  • Bacterial Preparation: A log-phase culture of a target S. Typhi strain is prepared.

  • Serum Incubation: Heat-inactivated mouse serum is serially diluted and incubated with the bacteria and an exogenous source of complement (e.g., baby rabbit complement).

  • Plating and Incubation: The reaction mixture is plated on agar (B569324) plates and incubated overnight.

  • Titer Determination: The serum bactericidal titer is defined as the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colonies compared to the control (bacteria and complement without immune serum).[4]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the immune response to this compound conjugate vaccines and the experimental workflow.

T_Cell_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (B Cell) cluster_TCell T Helper Cell cluster_B_Activation B Cell Activation & Differentiation BCR B Cell Receptor (Surface IgM/IgD) endosome Endosome BCR->endosome 2. Internalization plasma_cell Plasma Cell BCR->plasma_cell 7. Differentiation memory_b_cell Memory B Cell BCR->memory_b_cell MHCII MHC Class II endosome->MHCII 3. Processing & Peptide Presentation TCR T Cell Receptor MHCII->TCR 4. T Cell Recognition CD40L CD40L TCR->CD40L 5. T Cell Activation CD40L->BCR 6. B Cell Co-stimulation (CD40-CD40L) antibodies Anti-Tyvelose IgG Antibodies plasma_cell->antibodies 8. Antibody Production vaccine This compound-Carrier Protein Conjugate vaccine->BCR 1. Antigen Binding

Caption: T-cell dependent immune response to a this compound-carrier protein conjugate vaccine.

Experimental_Workflow cluster_Vaccine_Prep Vaccine Preparation cluster_Immunization Immunogenicity Studies cluster_Analysis Immunological Analysis osp_extraction OSP Extraction from S. Typhi conjugation Conjugation osp_extraction->conjugation carrier_prep Carrier Protein (TT, DT, or CRM197) carrier_prep->conjugation purification Purification & Characterization conjugation->purification immunization Animal Immunization (e.g., Mice) purification->immunization serum_collection Serum Collection immunization->serum_collection elisa ELISA for Anti-OSP IgG serum_collection->elisa sba Serum Bactericidal Assay (SBA) serum_collection->sba data_analysis Data Analysis & Comparison elisa->data_analysis sba->data_analysis

Caption: Experimental workflow for comparing this compound-carrier protein conjugate vaccines.

Conclusion

The choice of carrier protein is a critical determinant of the immunogenicity of this compound-based conjugate vaccines. While direct comparative data for S. Typhi OSP is still emerging, existing evidence suggests that all three carriers—TT, DT, and CRM197—can effectively elicit an immune response. However, the magnitude and functional quality of this response may vary. Notably, studies with other Salmonella polysaccharides suggest that DT may hold an advantage in inducing higher antibody titers and functional activity.[2] CRM197 remains a strong candidate due to its well-defined nature and successful track record in licensed vaccines.[5]

Ultimately, the optimal carrier protein for a this compound-based vaccine will depend on a multitude of factors including the specific conjugation chemistry, the target population, and the desired immunological profile. The experimental framework outlined in this guide provides a robust approach for the empirical determination of the most effective carrier protein to advance the development of a safe and highly immunogenic typhoid fever vaccine.

References

Inter-laboratory validation of a Tyvelose quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a key immunodominant sugar found in the lipopolysaccharides of various bacteria, including certain serotypes of Salmonella and Yersinia pseudotuberculosis.[1] Accurate quantification of this compound is crucial for understanding bacterial pathogenesis, developing vaccines, and for quality control in the production of glycoconjugate-based therapeutics.

Comparison of Analytical Methods for this compound Quantification

The primary methods for monosaccharide quantification involve the hydrolysis of the polysaccharide to release the monosaccharides, followed by separation and detection. The most common techniques are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

MethodPrincipleCommon Detector(s)Typical Linearity (R²)Typical LOD/LOQKey AdvantagesKey Disadvantages
HPLC Separation of underivatized or derivatized monosaccharides in a liquid mobile phase.Refractive Index (RID), Pulsed Amperometric Detector (PAD), UV-Vis (with derivatization)> 0.99[2][3]RID: ~µg/mL[4]PAD: ng/mLRobust, reproducible, can be non-destructive (RID).[2][3]RID has lower sensitivity and is not compatible with gradient elution. Derivatization can add complexity.
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Separation of carbohydrates as oxyanions at high pH.Pulsed Amperometric Detector (PAD)> 0.99ng/mL to pg/mLHigh sensitivity and specificity for carbohydrates without derivatization.[5]Requires a dedicated system capable of handling high pH mobile phases.
GC-MS Separation of volatile derivatives of monosaccharides followed by mass spectrometric detection.Mass Spectrometer (MS)> 0.99pg levelHigh sensitivity and specificity; provides structural information from mass spectra.[6]Requires derivatization to make sugars volatile, which is a multi-step and time-consuming process.[6]
Colorimetric Assays Chemical reaction leading to a colored product, the intensity of which is proportional to the sugar concentration.SpectrophotometerVariableµg/mLSimple, rapid, and high-throughput.[7][8]Generally lower specificity; can have interference from other sugars or sample matrix components.

Experimental Protocols

Below are generalized protocols for the quantification of this compound using HPLC-RID and GC-MS. These should be optimized for specific sample matrices and instrumentation.

1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound after its release from a polysaccharide.

a) Hydrolysis:

  • Accurately weigh the polysaccharide sample into a screw-cap tube.

  • Add a known volume of trifluoroacetic acid (TFA) (e.g., 2 M).

  • Heat the sample at 100-120°C for 1-4 hours. The optimal time and temperature should be determined experimentally to ensure complete hydrolysis without degradation of this compound.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the hydrolyzed monosaccharides in deionized water or a suitable mobile phase for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) HPLC-RID Analysis:

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar).

  • Mobile Phase: Isocratic elution with HPLC-grade water.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Column Temperature: 60 - 85°C.[9]

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10 - 50 µL.

  • Quantification: Prepare a standard curve of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the hydrolyzed monosaccharides to make them volatile.

a) Hydrolysis:

  • Follow the same hydrolysis procedure as for HPLC analysis.

b) Derivatization (as Alditol Acetates):

  • Reduction: To the dried hydrolysate, add a solution of sodium borohydride (B1222165) (NaBH4) in water or DMSO and incubate for 1-2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.

  • Neutralization: Neutralize the reaction by the dropwise addition of acetic acid.

  • Borate (B1201080) Removal: Repeatedly add methanol (B129727) and evaporate to dryness under nitrogen to remove borate as volatile methyl borate.

  • Acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) and heat at 100°C for 1 hour to acetylate the hydroxyl groups.

  • Extraction: After cooling, extract the alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic phase with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection.

c) GC-MS Analysis:

  • Column: A capillary column suitable for sugar analysis (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: An initial temperature of ~150°C, followed by a ramp to ~250-300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification: Use a suitable internal standard (e.g., myo-inositol) added before the reduction step. Create a calibration curve by derivatizing known amounts of this compound and the internal standard.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_gcms GC-MS Analysis Sample Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., TFA) Sample->Hydrolysis Neutralization Neutralization & Drying Hydrolysis->Neutralization HPLC HPLC Separation Neutralization->HPLC for HPLC Derivatization Derivatization (e.g., Alditol Acetates) Neutralization->Derivatization for GC-MS RID RID Detection HPLC->RID Quant_HPLC Quantification RID->Quant_HPLC GC GC Separation Derivatization->GC MS MS Detection GC->MS Quant_GCMS Quantification MS->Quant_GCMS

Caption: General experimental workflow for this compound quantification.

Logical Comparison of Quantification Methods

G cluster_methods Analytical Methods cluster_params Performance Characteristics Tyvelose_Quant This compound Quantification HPLC HPLC Tyvelose_Quant->HPLC GCMS GC-MS Tyvelose_Quant->GCMS Colorimetric Colorimetric Tyvelose_Quant->Colorimetric Sensitivity Sensitivity HPLC->Sensitivity Moderate to High Specificity Specificity HPLC->Specificity High Throughput Throughput HPLC->Throughput Moderate Complexity Complexity HPLC->Complexity Moderate GCMS->Sensitivity Very High GCMS->Specificity Very High GCMS->Throughput Low GCMS->Complexity High Colorimetric->Sensitivity Low to Moderate Colorimetric->Specificity Low Colorimetric->Throughput High Colorimetric->Complexity Low

Caption: Comparison of methods for this compound quantification.

References

A Researcher's Guide to Comparing the Binding Affinity of Lectins to Tyvelose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions between lectins and rare sugars like Tyvelose is critical for advancements in diagnostics, therapeutics, and glycobiology. This compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose found in the lipopolysaccharide (LPS) O-antigens of certain Gram-negative bacteria, such as various serotypes of Yersinia pseudotuberculosis and Salmonella. The specific recognition of such unique sugar moieties by lectins can be pivotal in developing targeted therapies or diagnostic tools for bacterial infections.

Currently, there is a notable scarcity of publicly available, quantitative data comparing the binding affinities of a wide range of lectins to this compound. This guide, therefore, provides a comprehensive framework for researchers to empirically determine and compare these binding affinities. It outlines detailed experimental protocols for key techniques, offers a structured table for data comparison, and provides a visual workflow to guide the experimental process.

Comparative Analysis of Lectin Binding Affinity to this compound

To facilitate a direct comparison of binding affinities, experimental data should be systematically collected and organized. The following table provides a template for researchers to summarize their findings. The primary metric for binding affinity is the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. Other relevant parameters from different techniques, such as the association constant (Ka) and thermodynamic parameters from Isothermal Titration Calorimetry (ITC), provide a more complete picture of the binding event.

Table 1: Comparative Binding Affinity of Lectins to this compound-Containing Glycans

LectinSource OrganismBinding Affinity (Kd)Association Constant (Ka) (M⁻¹)Stoichiometry (n) (ITC)ΔH (kcal/mol) (ITC)-TΔS (kcal/mol) (ITC)Experimental Method
Lectin AExample Plante.g., 1.5 x 10⁻⁵ Me.g., 6.7 x 10⁴e.g., 1.1e.g., -8.2e.g., 1.5SPR
Lectin BExample Funguse.g., 2.3 x 10⁻⁴ Me.g., 4.3 x 10³e.g., 0.9e.g., -5.4e.g., -0.2ITC
Lectin CExample Animale.g., 8.0 x 10⁻⁵ Me.g., 1.3 x 10⁴N/AN/AN/AELLA (IC50)
........................

Note: The data presented in this table is illustrative. Researchers should populate this table with their own experimental findings.

Experimental Workflow for Assessing Lectin-Tyvelose Binding

The process of identifying and characterizing lectins that bind to this compound involves a systematic workflow, from the initial screening to the detailed characterization of the binding thermodynamics. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_analysis Data Analysis lectin_prep Lectin Purification/ Procurement glycan_array Glycan Array Screening lectin_prep->glycan_array Test Lectins ella_screening ELLA-based Screening lectin_prep->ella_screening tyvelose_prep This compound-Glycan Isolation/Synthesis tyvelose_prep->glycan_array Immobilized Glycans tyvelose_prep->ella_screening Coated Glycans spr Surface Plasmon Resonance (SPR) glycan_array->spr Identified Binders itc Isothermal Titration Calorimetry (ITC) glycan_array->itc Identified Binders ella_screening->spr Identified Binders ella_screening->itc Identified Binders data_comp Data Comparison (Kd, Ka, Thermodynamics) spr->data_comp Kinetic Data itc->data_comp Thermodynamic Data

A typical experimental workflow for comparing lectin-Tyvelose binding affinities.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are crucial. Below are protocols for three widely used techniques for quantifying lectin-carbohydrate interactions. These can be adapted for the specific study of lectin binding to this compound-containing glycans.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over its immobilized binding partner (the ligand).

Methodology:

  • Ligand Immobilization:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The this compound-containing glycan (or a carrier protein conjugated with it) is injected over the activated surface. Amine coupling is a common method for immobilization.

    • The remaining activated groups on the surface are deactivated using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized glycan to subtract non-specific binding.

  • Analyte Interaction:

    • The lectin (analyte) is prepared in a suitable running buffer (e.g., HBS-P+) at a range of concentrations (e.g., from nanomolar to micromolar).

    • Each concentration of the lectin is injected over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • Between injections of different lectin concentrations, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound lectin.

  • Data Analysis:

    • The sensorgrams (response units vs. time) from the reference cell are subtracted from the ligand cell data.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • The lectin is placed in the sample cell of the calorimeter at a known concentration.

    • The this compound-containing glycan is loaded into the injection syringe at a concentration typically 10-15 times higher than the lectin concentration.

    • Both the lectin and the glycan must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small, sequential injections of the glycan from the syringe into the lectin solution in the cell is performed.

    • The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed during the binding event.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of the glycan to the lectin.

    • This binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the binding affinity (Ka, from which Kd = 1/Ka can be derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a high-throughput method analogous to an ELISA, used to determine the specificity and relative affinity of lectin-carbohydrate interactions. It is particularly useful for screening and for competitive binding assays.

Methodology:

  • Plate Coating:

    • The wells of a microtiter plate are coated with a this compound-containing glycoconjugate (e.g., a neoglycoprotein or the purified bacterial LPS).

    • The plate is incubated to allow for adsorption, and then the remaining protein-binding sites in the wells are blocked (e.g., with BSA).

  • Competitive Binding Assay:

    • A fixed, sub-saturating concentration of a labeled lectin (e.g., biotinylated or HRP-conjugated) is pre-incubated with a serial dilution of the free this compound monosaccharide or a this compound-containing oligosaccharide (the inhibitor).

    • These mixtures are then added to the coated and blocked wells of the microtiter plate.

    • The plate is incubated to allow the unbound labeled lectin to bind to the immobilized glycoconjugate.

  • Detection and Analysis:

    • The wells are washed to remove unbound lectin.

    • If a biotinylated lectin was used, a streptavidin-HRP conjugate is added, followed by another wash step.

    • A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid.

    • The absorbance is read using a plate reader.

    • The absorbance values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the lectin binding by 50%. A lower IC50 value indicates a higher binding affinity of the lectin for the free sugar.

By employing these standardized methodologies, researchers can generate robust and comparable data on the binding affinities of different lectins to this compound, thereby paving the way for new discoveries and applications in the field of glycobiology and beyond.

Comparative study of Tyvelose biosynthesis in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biosynthesis of CDP-D-Tyvelose, a 3,6-dideoxyhexose (B1251815) crucial for the antigenicity of various pathogenic bacteria. Understanding the nuances of this pathway in different species is vital for the development of novel therapeutics and diagnostics. This document details the genetic organization, enzymatic properties, and experimental protocols related to Tyvelose biosynthesis, with a focus on key bacterial species.

Overview of this compound Biosynthesis

The biosynthesis of CDP-D-Tyvelose is a multi-step enzymatic process that begins with the precursor CDP-D-glucose. This pathway is a key part of the O-antigen biosynthesis in many Gram-negative bacteria, contributing to the formation of the lipopolysaccharide (LPS) layer. The presence of this compound in the O-antigen is a major determinant of the serotype and virulence of pathogens such as Salmonella and Yersinia.

The canonical pathway involves three key enzymatic steps:

  • Dehydration: Catalyzed by CDP-D-glucose 4,6-dehydratase.

  • Epimerization and Reduction: A two-step process catalyzed by a bifunctional enzyme, CDP-paratose synthase.

  • Epimerization: The final step to yield CDP-D-Tyvelose, catalyzed by CDP-tyvelose 2-epimerase.

Comparative Data on this compound Biosynthesis Enzymes

The following table summarizes the key enzymes and their kinetic parameters in different bacterial species. It is important to note that complete kinetic data is not available for all enzymes in all species.

Bacterial SpeciesEnzymeGene NameSubstrateK_m_ (µM)V_max_ or k_cat_
Salmonella enterica serovar Typhi CDP-D-glucose 4,6-dehydrataserfbGCDP-D-glucose--
CDP-paratose synthaserfbS[1]CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose--
NADPH26 ± 8[1]-
CDP-tyvelose 2-epimeraserfbECDP-paratose--
Yersinia pseudotuberculosis CDP-D-glucose 4,6-dehydrataseascBCDP-D-glucose--
CDP-paratose synthaseddhD---
CDP-tyvelose 2-epimerasetyvECDP-paratose--
Thermodesulfatator atlanticus CDP-tyvelose 2-epimerase-like-CDP-D-glucose320 ± 200.90 ± 0.01 min⁻¹[2]
CDP-D-mannose310 ± 101.40 ± 0.03 min⁻¹[2]

Note: Data for Pseudomonas aeruginosa is not included as this species does not appear to utilize this specific pathway for O-antigen biosynthesis. While P. aeruginosa has a complex O-antigen biosynthesis system, it primarily involves sugars like rhamnose and does not include this compound[3]. The search for a non-pathogenic bacterium that synthesizes this compound did not yield a definitive example, suggesting this pathway is predominantly associated with pathogenic bacteria.

Signaling Pathways and Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are typically found in a conserved gene cluster known as the rfb cluster, which is responsible for O-antigen biosynthesis.

This compound Biosynthesis Pathway

Tyvelose_Biosynthesis cluster_0 This compound Biosynthesis Pathway CDP_Glucose CDP-D-Glucose Intermediate1 CDP-4-keto-6-deoxy-D-glucose CDP_Glucose->Intermediate1 CDP-D-glucose 4,6-dehydratase (rfbG/ascB) Intermediate2 CDP-paratose Intermediate1->Intermediate2 CDP-paratose synthase (rfbS/ddhD) CDP_this compound CDP-D-Tyvelose Intermediate2->CDP_this compound CDP-tyvelose 2-epimerase (rfbE/tyvE)

Caption: Generalized this compound biosynthesis pathway from CDP-D-Glucose.

Organization of the rfb Gene Cluster in Salmonella and Yersinia

rfb_Gene_Cluster cluster_Salmonella Salmonella enterica rfb cluster (Group D1) cluster_Yersinia Yersinia pseudotuberculosis asc/ddh/tyv cluster S_rfbG rfbG S_rfbS rfbS S_rfbG->S_rfbS S_rfbE rfbE S_rfbS->S_rfbE S_other Other rfb genes S_rfbE->S_other Y_ascB ascB Y_ddhD ddhD Y_ascB->Y_ddhD Y_tyvE tyvE Y_ddhD->Y_tyvE Y_other Other biosynthesis genes Y_tyvE->Y_other

Caption: Simplified organization of this compound biosynthesis genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound biosynthesis.

Recombinant Expression and Purification of Biosynthetic Enzymes

A general workflow for obtaining purified enzymes for in vitro assays.

Protein_Purification_Workflow cluster_workflow Enzyme Purification Workflow Start Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Start->Transformation Culture Cell Culture and Protein Expression Induction Transformation->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Caption: General workflow for recombinant protein expression and purification.

Protocol:

  • Gene Cloning: The genes encoding the this compound biosynthesis enzymes (rfbG/ascB, rfbS/ddhD, rfbE/tyvE) are amplified from the genomic DNA of the target bacterium and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of an inducer (e.g., IPTG).

  • Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the target protein is eluted.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Coupled Enzyme Assay for CDP-D-Tyvelose Biosynthesis

This assay measures the overall conversion of CDP-D-glucose to CDP-D-Tyvelose by coupling the activities of the three biosynthetic enzymes.

Materials:

  • Purified CDP-D-glucose 4,6-dehydratase

  • Purified CDP-paratose synthase

  • Purified CDP-tyvelose 2-epimerase

  • CDP-D-glucose (substrate)

  • NADPH (cofactor for CDP-paratose synthase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the reaction buffer, CDP-D-glucose, NADPH, and all three purified enzymes.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., perchloric acid) or by heat inactivation.

  • Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC. The separation of CDP-D-glucose, intermediates, and the final product, CDP-D-Tyvelose, is monitored by UV absorbance at 271 nm.

  • Quantification: The amount of product formed is quantified by comparing the peak area to a standard curve of CDP-D-Tyvelose.

Individual Enzyme Assays

CDP-D-glucose 4,6-dehydratase Assay:

The activity of this enzyme can be monitored by observing the formation of the product, CDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm in the presence of NaOH[4].

  • Reaction: Incubate the enzyme with CDP-D-glucose in a suitable buffer.

  • Quenching and Detection: Stop the reaction and add NaOH. Measure the absorbance at 320 nm.

CDP-paratose Synthase Assay:

The activity is measured by monitoring the consumption of NADPH at 340 nm using a spectrophotometer.

  • Reaction: In a quartz cuvette, mix the reaction buffer, the substrate (CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose, which can be generated in situ from CDP-D-glucose using CDP-D-glucose 4,6-dehydratase), and NADPH.

  • Measurement: Initiate the reaction by adding CDP-paratose synthase and monitor the decrease in absorbance at 340 nm.

CDP-tyvelose 2-epimerase Assay:

The activity can be determined by a coupled assay where the product, CDP-D-Tyvelose, is further processed by a specific glycosyltransferase, and the transfer of the sugar is monitored. Alternatively, the interconversion of CDP-paratose and CDP-Tyvelose can be monitored by HPLC. A repurposed activity screening can also be performed by coupling the epimerization of GDP-glucose to GDP-mannose with subsequent enzymatic steps leading to GDP-L-fucose, which can be detected[5].

Conclusion

The biosynthesis of this compound is a critical pathway for the virulence of several important bacterial pathogens. While the core enzymatic steps are conserved between species like Salmonella and Yersinia, variations in the genetic organization and enzyme kinetics may exist. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further elucidate the mechanisms of this compound biosynthesis and to exploit this pathway as a target for novel antimicrobial strategies. The absence of this pathway in Pseudomonas aeruginosa and likely in non-pathogenic bacteria highlights its potential as a specific target. Further research is warranted to obtain a more complete quantitative understanding of this pathway across a broader range of bacterial species.

References

Synthetic vs. Natural Tyvelose Antigens: A Performance Evaluation in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural antigens is a critical decision in the development of sensitive and specific immunoassays. This guide provides a detailed comparison of the performance of synthetic versus natural Tyvelose (B24345) antigens, supported by experimental data, to inform this selection process.

This compound (3,6-dideoxy-D-arabino-hexose) is a rare sugar that serves as an immunodominant epitope on the surface glycoproteins of pathogens such as Trichinella spiralis and Salmonella enteritidis. Its unique structure makes it a highly specific target for diagnostic antibodies. This guide evaluates the performance of chemically synthesized this compound-containing oligosaccharides against naturally derived excretory-secretory (ES) antigens from T. spiralis in enzyme-linked immunosorbent assays (ELISAs).

Performance Comparison

A key study evaluated two ELISA systems for the serological diagnosis of trichinellosis in swine: one utilizing a synthetic this compound glycan antigen (TY-ELISA) and the other employing natural excretory-secretory (ES) antigens (ES-ELISA). The results, summarized below, demonstrate the comparable, and in some aspects superior, performance of the synthetic antigen.

Performance MetricTY-ELISA (Synthetic)ES-ELISA (Natural)Time Post-Infection
Sensitivity 94.3%84.9%49 days
Specificity 96.7%96.0%49 days
Early Detection Identified 8 of 15 infected pigs earlier than ES-ELISA->35 days
Overall Detection Detected 2 pigs missed by all other tests--
Specificity at OIE-recommended cut-offs 100%--

Table 1: Performance comparison of TY-ELISA and ES-ELISA for the diagnosis of trichinellosis in swine. [1]

The data indicates that the TY-ELISA, using a synthetic antigen, demonstrated higher sensitivity and comparable specificity to the ES-ELISA with natural antigens.[1] Notably, the synthetic antigen-based assay showed advantages in early detection of infection.[1]

Experimental Protocols

Synthesis of this compound-Containing Oligosaccharides (for TY-ELISA)

The synthesis of this compound-containing oligosaccharides for use as antigens in immunoassays is a multi-step process involving chemical glycosylation. A general approach is outlined below:

  • Synthesis of Glycosyl Donor: A key step is the preparation of a suitable this compound glycosyl donor, such as 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride. This is typically synthesized from a precursor like methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[2]

  • Preparation of Glycosyl Acceptor: A selectively protected acceptor molecule, such as a 2-acetamido-2-deoxy-D-galactopyranoside derivative, is prepared to allow for the specific formation of the desired glycosidic linkage.[2]

  • Glycosylation Reaction: The glycosyl donor and acceptor are reacted in the presence of a catalyst, for instance, an insoluble silver zeolite, to form the disaccharide.[2]

  • Deprotection and Conjugation: The protecting groups are removed from the synthesized disaccharide. For use in an ELISA, the oligosaccharide is often conjugated to a carrier protein, such as bovine serum albumin (BSA), to enhance its immunogenicity and facilitate coating onto the microplate.[2]

Extraction and Purification of Natural Excretory-Secretory (ES) Antigens (for ES-ELISA)

Natural ES antigens are a complex mixture of molecules secreted by the larval stages of T. spiralis. The protocol for their preparation is as follows:

  • Larval Recovery: T. spiralis muscle larvae (L1 larvae) are recovered from the muscle tissue of infected experimental animals (e.g., rats or mice) by artificial digestion using a pepsin-hydrochloric acid solution.[3][4]

  • In Vitro Cultivation: The recovered larvae are washed and placed in a sterile culture medium, such as RPMI-1640, supplemented with antibiotics.[3] The larvae are then incubated at 37°C in a 5% CO2 atmosphere for 18-24 hours.[4]

  • Antigen Collection: During incubation, the larvae release ES products into the culture medium. After the incubation period, the larvae are removed by centrifugation, and the supernatant containing the ES antigens is collected.

  • Purification and Quantification: The collected supernatant is filtered and may be further purified and concentrated. The protein concentration of the ES antigen preparation is determined using a standard protein assay.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

The following is a generalized indirect ELISA protocol for the detection of antibodies against this compound antigens:

  • Antigen Coating: ELISA microplates are coated with either the synthetic this compound-BSA conjugate or the natural ES antigens diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed multiple times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: To prevent non-specific binding of antibodies, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples from test subjects are diluted in a sample dilution buffer and added to the wells. The plates are incubated for 1-2 hours at 37°C to allow for the binding of specific antibodies to the coated antigen.

  • Washing: The plates are washed again to remove unbound serum components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-swine IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody will bind to the primary antibodies from the serum samples.

  • Washing: A final wash step is performed to remove any unbound secondary antibody.

  • Substrate Addition and Detection: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The results are then analyzed to determine the presence and relative amount of antibodies in the samples.

Signaling Pathway and Experimental Workflow

The recognition of carbohydrate antigens like this compound by the immune system initiates a T-cell dependent immune response. The following diagrams illustrate this signaling pathway and the general experimental workflow for comparing synthetic and natural antigens.

Immune_Response_to_Carbohydrate_Antigen cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_BCell B-Cell Activation & Antibody Production Antigen Carbohydrate Antigen (this compound) APC APC (e.g., Dendritic Cell) Antigen->APC Internalization BCR B-Cell Receptor Antigen->BCR Binding MHCII MHC Class II APC->MHCII Processing & Presentation TCR T-Cell Receptor MHCII->TCR Recognition T_Helper Helper T-Cell TCR->T_Helper Activation B_Cell B-Cell T_Helper->B_Cell Co-stimulation BCR->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Secretion

Caption: T-cell dependent immune response to carbohydrate antigens.

Experimental_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Assay_Dev Assay Development cluster_Performance_Eval Performance Evaluation cluster_Comparison Comparison Synth_Ag Synthetic this compound Oligosaccharide Synthesis ELISA_Synth TY-ELISA Development Synth_Ag->ELISA_Synth Nat_Ag Natural ES Antigen Extraction & Purification ELISA_Nat ES-ELISA Development Nat_Ag->ELISA_Nat Testing_Synth Testing with TY-ELISA ELISA_Synth->Testing_Synth Testing_Nat Testing with ES-ELISA ELISA_Nat->Testing_Nat Samples Collection of Serum Samples (Infected & Uninfected) Samples->Testing_Synth Samples->Testing_Nat Data_Analysis Data Analysis (Sensitivity, Specificity, etc.) Testing_Synth->Data_Analysis Testing_Nat->Data_Analysis Comparison Comparative Analysis of Assay Performance Data_Analysis->Comparison

Caption: Workflow for comparing synthetic and natural antigen performance.

Conclusion

The use of synthetic this compound antigens in immunoassays offers a viable and, in some respects, advantageous alternative to natural antigens. The key benefits of synthetic antigens include:

  • High Purity and Consistency: Chemical synthesis allows for the production of highly pure and well-defined antigens, leading to greater lot-to-lot consistency and reproducibility in assays.

  • Improved Performance: As demonstrated, synthetic antigens can lead to assays with higher sensitivity and improved early detection capabilities.[1]

  • Scalability and Ethical Considerations: Synthetic production avoids the need for animal hosts for antigen production, offering a more scalable and ethically sound approach.

While natural ES antigens represent a complex mixture of molecules that may present a broader range of epitopes, the data suggests that a well-designed synthetic antigen targeting an immunodominant epitope like this compound can provide excellent diagnostic performance. For researchers and developers aiming for highly specific, sensitive, and reproducible immunoassays, synthetic this compound antigens represent a compelling choice.

References

Safety Operating Guide

Proper Disposal of Tyvelose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Tyvelose is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, adherence to proper laboratory disposal protocols is essential to ensure a safe working environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of this compound in research and drug development settings.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₆H₁₂O₄[2][3][4]
Molecular Weight 148.16 g/mol [2][4][5]
CAS Number 5658-12-8[1][3][4]
Appearance Not determined, likely a solid[1]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml)[3]
Flammability Product is not flammable[1]

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any associated chemicals. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.

Step-by-Step Disposal Guidance:
  • Assess the Waste Stream:

    • Determine if the this compound waste is in its pure, solid form or dissolved in a solvent.

    • Identify any other chemicals or contaminants present in the waste.

  • Pure, Uncontaminated this compound (Solid):

    • Collect the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste.

    • Ensure the container is sealed to prevent dust inhalation.

    • Dispose of the container through your institution's established chemical waste management program.

  • This compound Solutions:

    • Aqueous Solutions: If this compound is dissolved in water with no other hazardous chemicals, it can often be disposed of down the drain with a copious amount of water. However, it is critical to first verify that this is permissible under your local wastewater regulations.

    • Solvent Solutions: If this compound is dissolved in a flammable or hazardous solvent (e.g., DMSO, Ethanol), the solution must not be poured down the drain.

      • Collect the waste solution in a designated, properly labeled container for hazardous chemical waste. The label should clearly identify all chemical constituents.

      • Store the container in a designated satellite accumulation area for hazardous waste.

      • Arrange for disposal through your institution's hazardous waste management program.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be evaluated for contamination.

    • If these materials are also contaminated with hazardous chemicals, they must be disposed of as hazardous waste.

    • If they are only contaminated with non-hazardous this compound, they can typically be disposed of as regular laboratory waste, in accordance with your institution's policies.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on the chemical's safety data sheet and general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TyveloseDisposal start Assess this compound Waste Stream is_solid Is the waste pure, solid this compound? start->is_solid is_aqueous Is the solvent water (aqueous solution)? is_solid->is_aqueous No (in solution) solid_waste Collect in labeled non-hazardous solid waste container is_solid->solid_waste Yes is_hazardous_solvent Is the solvent hazardous? is_aqueous->is_hazardous_solvent No check_local_regs Verify drain disposal is permitted by local regulations is_aqueous->check_local_regs Yes hazardous_liquid_waste Collect in labeled hazardous liquid waste container is_hazardous_solvent->hazardous_liquid_waste Yes prohibited Drain disposal prohibited is_hazardous_solvent->prohibited No (other non-aqueous, non-hazardous solvent) aqueous_disposal Dispose down drain with copious amounts of water check_local_regs->aqueous_disposal Yes check_local_regs->hazardous_liquid_waste No institutional_disposal Dispose through institutional chemical waste program solid_waste->institutional_disposal hazardous_liquid_waste->institutional_disposal prohibited->hazardous_liquid_waste

References

Comprehensive Guide to Handling Tyvelose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety, operational, and disposal information for Tyvelose, a dideoxy sugar used in immunological research. While this compound is not classified as a hazardous substance, adhering to best laboratory practices ensures a safe working environment and maintains the integrity of your research.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not mandate specific personal protective equipment beyond standard laboratory practice, a comprehensive approach to PPE is recommended to minimize any potential for contamination or irritation.

PPE ComponentSpecifications and Best Practices
Eye Protection Tightly fitting safety goggles with side shields are mandatory to protect against any accidental splashes or airborne particles.
Hand Protection Wear standard laboratory gloves, such as nitrile gloves. Ensure gloves are inspected for any tears or perforations before use.
Body Protection A standard laboratory coat should be worn to protect clothing and skin from potential contact with the powder.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. However, if weighing out larger quantities or if there is a potential for dust generation, a dust mask or working in a fume hood is recommended.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound will ensure safety and prevent contamination of the compound and your experiments.

Preparation
  • Consult the SDS: Before handling, review the Safety Data Sheet for this compound.

  • Prepare the Workspace: Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Assemble Materials: Have all necessary equipment ready, including spatulas, weighing paper or boats, and a calibrated balance.

Weighing and Handling
  • Don PPE: Put on your laboratory coat, safety goggles, and gloves.

  • Tare the Balance: Place a clean weighing vessel on the balance and tare it to zero.

  • Transfer this compound: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust. If handling larger quantities, perform this step in a fume hood.

  • Record the Weight: Accurately record the mass of the this compound.

  • Secure the Container: Tightly close the main container of this compound immediately after use to prevent contamination and absorption of moisture.

  • Clean Up: Clean the spatula and the weighing area. Dispose of any used weighing paper in the appropriate waste container.

Spill Cleanup

In the event of a spill, follow these steps:

  • Alert Others: Inform colleagues in the immediate area of the spill.

  • Assess the Spill: For a small, contained powder spill, you can proceed with cleanup.

  • Clean the Spill: Gently sweep the spilled solid material using a brush and dustpan, taking care not to generate dust. The collected material should be placed in a sealed container for disposal.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed bag and disposed of in the appropriate waste stream.

Disposal Plan

As this compound is a non-hazardous substance, its disposal is straightforward but should be handled responsibly.

  • Solid Waste: Uncontaminated this compound powder and materials used for its handling (e.g., weighing boats, contaminated gloves) can be disposed of in the regular laboratory solid waste stream, unless institutional policies require specific chemical waste disposal for all laboratory-generated materials. It is best practice to collect it in a clearly labeled, sealed container and dispose of it through your institution's chemical waste program.

  • Liquid Waste: Solutions containing this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials. Always check with your institution's environmental health and safety office for specific guidelines on aqueous waste disposal.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded in the regular trash or recycling, depending on the container material and local regulations.

Safe Handling Workflow

Tyvelose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start review_sds Review SDS start->review_sds prep_workspace Prepare Workspace review_sds->prep_workspace don_ppe Don PPE prep_workspace->don_ppe weigh_this compound Weigh this compound don_ppe->weigh_this compound use_in_experiment Use in Experiment weigh_this compound->use_in_experiment clean_workspace Clean Workspace weigh_this compound->clean_workspace After Weighing spill Spill Occurs weigh_this compound->spill use_in_experiment->clean_workspace use_in_experiment->spill doff_ppe Doff PPE clean_workspace->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste end_node End dispose_waste->end_node cleanup_spill Cleanup Spill spill->cleanup_spill Follow Spill Protocol cleanup_spill->clean_workspace

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyvelose
Reactant of Route 2
Tyvelose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.